N-purin-6-ylaniline
Description
The exact mass of the compound 6-Anilinopurine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 519242. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-2-4-8(5-3-1)16-11-9-10(13-6-12-9)14-7-15-11/h1-7H,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZNSRQVTJYMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153105 | |
| Record name | N-Purin-6-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210-66-8 | |
| Record name | N-Phenyl-9H-purin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Purin-6-ylaniline | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Anilinopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | N-Purin-6-ylaniline | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-purin-6-ylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.559 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Properties of N-purin-6-ylaniline
Introduction
N-purin-6-ylaniline, also known as 6-anilinopurine or N-phenyladenine, is a synthetic aromatic compound belonging to the purine family.[1][2] Structurally, it is a derivative of adenine where an aniline group is attached at the 6-position of the purine ring.[1] This modification confers unique physicochemical and biological properties, distinguishing it from endogenous purines. Its primary significance lies in its activity as a cytokinin, a class of plant growth hormones that promote cell division and differentiation.[[“]] Beyond its role in plant biology, this compound and its derivatives have garnered interest in medicinal chemistry due to their potential as anticancer, antiviral, and antimycobacterial agents.[4][5][6][7] This guide provides a comprehensive technical overview of the fundamental properties of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is critical for its application in research and development, influencing aspects from solvent selection for synthesis and purification to formulation for biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-phenyl-7H-purin-6-amine | PubChem[1] |
| Synonyms | 6-Anilinopurine, N-Phenyladenine, 6-Phenylaminopurine | PubChem[1], ChemicalBook[2] |
| CAS Number | 1210-66-8 | PubChem[1] |
| Molecular Formula | C₁₁H₉N₅ | PubChem[1] |
| Molecular Weight | 211.22 g/mol | PubChem[1] |
| Melting Point | 278°C | ChemicalBook[2] |
| Boiling Point (Predicted) | 350.3 ± 52.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.42 ± 0.1 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | 8.91 ± 0.20 | ChemicalBook[2] |
| Solubility | Soluble in DMSO and ethanol.[8] L-phenylalanine, a related structural component, shows increasing solubility in water with temperature.[9][10][11] | Selleck Chemicals, Journal of Chemical & Engineering Data, ResearchGate, J-Stage |
Chemical Structure
The chemical structure of this compound forms the basis of its reactivity and biological activity.
Caption: Chemical structure of this compound.
Synthesis and Purification
The most prevalent and straightforward synthesis of this compound involves the nucleophilic substitution of 6-chloropurine with aniline.[5][6] This reaction is typically carried out in a suitable solvent and may be facilitated by a base.
General Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-chloropurine in a suitable solvent such as n-butanol or an aqueous solution with a base like sodium carbonate.[4]
-
Addition of Aniline: Add an equimolar or slight excess of aniline to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol to yield pure this compound. Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.[12]
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Key Features and Interpretations | Source |
| ¹H NMR | Aromatic protons of the purine and phenyl rings would appear in the downfield region (typically δ 7.0-9.0 ppm). The N-H proton signal would be a broad singlet. | General NMR Principles[13] |
| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm range. | PubChem[1] |
| IR Spectroscopy | Characteristic peaks include N-H stretching (around 3400 cm⁻¹), C=N and C=C stretching in the aromatic rings (1500-1600 cm⁻¹), and C-N stretching (1250-1350 cm⁻¹). | PubChem[1], General IR Principles[14] |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 211. Fragmentation patterns would involve the loss of the aniline group or cleavage of the purine ring. | PubChem[1] |
Experimental Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[15]
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a neat sample, place a small amount between two salt plates (e.g., NaCl or KBr).[15]
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.[15]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS).[12] Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Biological Activity and Mechanism of Action
The most well-documented biological activity of this compound is its function as a cytokinin in plants. Cytokinins are a class of phytohormones that play a crucial role in regulating plant growth and development, including cell division, shoot formation, and leaf senescence.[[“]][16]
Cytokinin Activity
This compound and its derivatives have been shown to exhibit cytokinin activity in various bioassays.[[“]][17] This activity is attributed to their ability to bind to and activate cytokinin receptors, which are typically histidine kinases located in the endoplasmic reticulum membrane.[18]
Mechanism of Cytokinin Signaling
The binding of a cytokinin, such as this compound, to its receptor initiates a phosphorelay signaling cascade. This ultimately leads to the activation of type-B response regulators (ARRs), which are transcription factors that regulate the expression of cytokinin-responsive genes.
Caption: Simplified cytokinin signaling pathway initiated by this compound.
Other Biological Activities
In addition to its cytokinin activity, research has explored the potential of this compound derivatives in other therapeutic areas. Various substituted purine analogs have demonstrated a range of biological effects, including:
-
Anticancer activity: Some purine derivatives have been shown to possess cytotoxic effects against various cancer cell lines.[4][7][19][20]
-
Antiviral activity: Certain purine conjugates have exhibited activity against viruses such as herpes simplex virus (HSV).[4][6]
-
Antimycobacterial activity: N-(purin-6-yl)dipeptides have been investigated as potential agents against Mycobacterium tuberculosis.[5][6]
The mechanism of action for these other biological activities is diverse and often depends on the specific substitutions on the purine ring and the aniline moiety.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of research and development.
-
Plant Science: It is widely used in plant tissue culture media to promote cell division and regeneration. Its cytokinin activity is fundamental to studies of plant growth and development.
-
Medicinal Chemistry: The purine scaffold is a common feature in many biologically active molecules. This compound serves as a lead compound for the synthesis and development of novel therapeutic agents with potential applications in oncology, virology, and bacteriology.[21][22][23] The synthesis of various N-(purin-6-yl)amino acid and peptide derivatives is an active area of research for developing new drugs.[4][5]
-
Chemical Biology: As a synthetic ligand for cytokinin receptors, it can be used as a chemical probe to study cytokinin signaling pathways and identify new components of this important regulatory system.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: It may cause skin, eye, and respiratory tract irritation.[1] It is harmful if swallowed.[24]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[24][25][26][27]
-
Handling: Use with adequate ventilation. Avoid ingestion and inhalation. Wash thoroughly after handling.[24][25]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[24][25]
-
First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes.[24] If inhaled, move to fresh air.[24] If ingested, seek immediate medical attention.[25]
Conclusion
This compound is a versatile synthetic purine derivative with significant applications in both plant science and medicinal chemistry. Its well-characterized physicochemical properties, straightforward synthesis, and potent cytokinin activity make it an invaluable tool for researchers. Furthermore, its potential for modification opens up avenues for the development of novel therapeutic agents targeting a range of diseases. This in-depth technical guide provides a solid foundation for scientists and researchers working with or considering the use of this compound in their studies.
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- Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (n.d.). National Institutes of Health.
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An In-Depth Technical Guide to the Chemical Characteristics of 6-Phenylaminopurine
This guide provides a comprehensive overview of the chemical and physical properties of 6-Phenylaminopurine, a synthetic aromatic cytokinin. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, purification, analytical characterization, and biological significance, offering both theoretical understanding and practical insights.
Introduction: Unveiling 6-Phenylaminopurine
6-Phenylaminopurine, systematically known as N-phenyl-9H-purin-6-amine, is a purine derivative distinguished by a phenylamino group at the 6th position of the purine ring. While not a naturally occurring plant hormone, it belongs to the class of synthetic cytokinins, which are pivotal in regulating cell division, growth, and differentiation in plants.[1][2] Its structural similarity to endogenous cytokinins like zeatin and kinetin underpins its biological activity, making it a valuable tool in plant biology research and biotechnology. Furthermore, the exploration of purine derivatives for therapeutic applications has drawn attention to compounds like 6-phenylaminopurine for their potential interactions with various biological targets.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 6-Phenylaminopurine is fundamental for its application in research and development. These characteristics influence its solubility, stability, and handling procedures.
| Property | Value | Source(s) |
| Systematic Name | N-phenyl-9H-purin-6-amine | [3] |
| Common Names | 6-Phenylaminopurine, 6-Anilinopurine | |
| CAS Number | 1210-66-8 | [4][5] |
| Molecular Formula | C₁₁H₉N₅ | [4] |
| Molecular Weight | 211.22 g/mol | [4] |
| Melting Point | 284-286 °C (decomposes) | [4] |
| Appearance | Off-white to pale yellow crystalline solid | |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in dichloromethane. | [6] |
Synthesis and Purification
The synthesis of 6-Phenylaminopurine is most commonly achieved through a nucleophilic aromatic substitution reaction. The primary starting materials are 6-chloropurine and aniline. This reaction provides a straightforward and efficient route to the desired product.
Synthetic Pathway Overview
The synthesis involves the displacement of the chlorine atom at the C6 position of the purine ring by the amino group of aniline. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure for the synthesis of 6-Phenylaminopurine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-chloropurine (1 equivalent) and a suitable solvent such as ethanol or n-butanol.
-
Addition of Reagents: Add aniline (1.1 to 1.5 equivalents) and a base, typically triethylamine (1.5 to 2 equivalents), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6-Phenylaminopurine.
Purification Workflow
Stability and Storage
Proper storage of 6-Phenylaminopurine is crucial to maintain its integrity and activity.
-
Solid Form: As a solid, 6-Phenylaminopurine should be stored in a cool, dry, and dark place in a tightly sealed container.
-
Solutions: Stock solutions, typically prepared in DMSO, should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared solutions for experiments whenever possible.
Conclusion
6-Phenylaminopurine is a synthetically accessible purine derivative with significant biological activity as a cytokinin. Its well-defined chemical characteristics, coupled with a straightforward synthesis, make it a valuable molecule for research in plant science and potentially in medicinal chemistry. This guide provides the foundational knowledge required for its effective use and further investigation in a laboratory setting.
References
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- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
- SpectraBase. (n.d.). 9-Methyl-N-phenyl-9H-purin-6-amine - Optional[MS (GC)] - Spectrum.
- PubMed. (n.d.). 6-Benzylaminopurine: a plant derived cytokinin inducing positive inotropism by P2-purinoceptors.
- PubMed. (n.d.). Antioxidant activity of synthetic cytokinin analogues: 6-alkynyl- and 6-alkenylpurines as novel 15-Lipoxygenase inhibitors.
- PubMed. (n.d.). Cytokinin controls the cell cycle at mitosis by stimulating the tyrosine dephosphorylation and activation of p34cdc2-like H1 histone kinase.
- NIH. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
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Foreword: Deconstructing the Purine Scaffold in Kinase Inhibition
An In-Depth Technical Guide to the Mechanism of Action of 6-Anilinopurine
The purine ring system, a fundamental component of nucleic acids, also serves as a privileged scaffold in medicinal chemistry. Its inherent ability to mimic the adenine moiety of adenosine triphosphate (ATP) makes it an ideal starting point for the design of competitive kinase inhibitors. Within this class, 6-anilinopurine derivatives have emerged as a particularly fruitful area of research, yielding potent modulators of key cellular processes. This guide provides a detailed exploration of the mechanism of action of 6-anilinopurines, moving from the primary molecular interaction to the resulting cellular phenotype. We will dissect the structural basis for this activity and outline the key experimental methodologies required for its characterization, providing researchers with a robust framework for their own investigations.
Part 1: The Core Interaction: Competitive Inhibition of Cyclin-Dependent Kinases
The primary mechanism of action for the 6-anilinopurine scaffold is the competitive inhibition of cyclin-dependent kinases (CDKs). CDKs are a family of serine/threonine kinases that form the central engine of the eukaryotic cell cycle, orchestrating the transitions between different phases.[1] Dysregulation of CDK activity is a hallmark of cancer, making them a critical target for therapeutic intervention.[2][3]
6-Anilinopurine derivatives function as ATP-competitive inhibitors. Their purine core occupies the adenine-binding pocket of the kinase's active site, while the substituents at the C2 and C6 positions engage in specific interactions that determine potency and selectivity.[4] The anilino group at the C6 position (or more commonly, an amino group at C2 and an alkoxy or other substituent at C6) is a key feature of this class of inhibitors.[4][5] By occupying the ATP binding site, these compounds prevent the kinase from phosphorylating its downstream substrates, thereby halting the signaling cascade it controls.
The inhibitory potential of this scaffold is not uniform across the CDK family. Specific substitutions can engender remarkable selectivity for certain CDK-cyclin complexes over others, a critical feature for minimizing off-target effects in drug development.[5]
Quantitative Data: Inhibitory Profile of Representative 6-Substituted Purines
The following table summarizes the inhibitory concentrations (IC50) of selected 6-substituted 2-arylaminopurine derivatives against a panel of CDKs, illustrating the impact of C6 substitution on potency and selectivity.
| Compound ID (Reference) | 6-Substituent | CDK2 IC50 (nM) | CDK1 IC50 (nM) | CDK4 IC50 (µM) | CDK9 IC50 (µM) | Selectivity (CDK1/CDK2) |
| NU6102 (3) [5] | Cyclohexylmethoxy | 5.0 | 250 | >100 | >100 | ~50-fold |
| 70 [4] | Phenyl | 24 | 700 | >100 | >100 | ~30-fold |
| 73 [4][5] | [1,1'-biphenyl]-3-yl | 44 | 86,000 | >100 | >100 | ~2000-fold |
| 13 [4] | H (unsubstituted) | 1,500 | 2,500 | >100 | >100 | ~1.7-fold |
Data synthesized from multiple sources.[4][5]
This data clearly demonstrates that the C6 substituent is a major determinant of both potency and selectivity. The dramatic loss of activity in the 6-unsubstituted compound (13) highlights the importance of this position for effective binding.[4] Moreover, the remarkable ~2000-fold selectivity of compound 73 for CDK2 over the highly homologous CDK1 underscores the potential for designing highly specific inhibitors based on this scaffold.[4][5]
Caption: ATP-competitive inhibition by 6-anilinopurine derivatives.
Part 2: The Structural Basis of Potency and Selectivity
The efficacy of 6-anilinopurine derivatives is rooted in their specific molecular interactions within the kinase active site. X-ray crystallography studies of inhibitors co-complexed with CDKs have provided invaluable, atomic-level insights into this relationship.[4]
The core purine ring forms hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine base of ATP. The 2-(4′-sulfamoylanilino) group, present in many potent inhibitors, extends towards the solvent-exposed region, with the sulfonamide moiety often forming crucial hydrogen bonds with conserved residues like Asp86 (in CDK2), optimizing the hydrophobic packing of the aryl ring.[4]
The most significant contributor to selectivity, particularly between CDK1 and CDK2, is the substituent at the C6 position. This group projects into the ribose-binding pocket. The conformation of the glycine-rich loop (or P-loop) that roofs this pocket differs subtly between CDK isoforms. Potent and selective inhibitors, like compound 73 , possess a bulky C6-substituent (biphenyl) that is well-accommodated by the conformation of the CDK2 glycine-rich loop but clashes with the preferred conformation in CDK1.[4] This steric hindrance explains the dramatic difference in inhibitory activity, providing a clear, structure-based rationale for selectivity.
Caption: Structure-Activity Relationship (SAR) of 6-anilinopurine scaffold.
Part 3: Cellular Ramifications of CDK Inhibition
The direct inhibition of CDK enzymes translates into profound and measurable effects on cell behavior, primarily manifesting as cell cycle arrest and the induction of programmed cell death (apoptosis).
A. Cell Cycle Arrest
By inhibiting the kinases that drive phase transitions, 6-anilinopurine derivatives can halt cell proliferation. The specific point of arrest depends on the selectivity profile of the inhibitor.
-
G1/S Arrest: Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb).[6] This keeps Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.[3]
-
G2/M Arrest: Inhibition of CDK1 (also known as Cdc2) prevents the cell from entering mitosis. Related purine analogs have demonstrated the ability to induce a robust G2/M arrest.[7][8]
Experimental Workflow: Cell Cycle Analysis via Propidium Iodide Staining
A self-validating protocol for assessing cell cycle distribution involves staining DNA with a fluorescent intercalating agent like Propidium Iodide (PI) and analyzing the cell population by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for quantification of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
Caption: Workflow for cell cycle analysis by flow cytometry.
B. Induction of Apoptosis
Prolonged cell cycle arrest or the inhibition of CDKs involved in survival signaling can trigger apoptosis. Studies on related purine analogs, such as 6-dimethylaminopurine, show that this occurs primarily through the intrinsic, or mitochondrial, pathway.[9]
The key molecular events include:
-
Upregulation of Pro-Apoptotic Proteins: An increase in the expression of pro-apoptotic proteins like Bax.[9]
-
Downregulation of Anti-Apoptotic Proteins: A concurrent decrease in anti-apoptotic proteins like Bcl-XL.[9]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-XL ratio leads to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[9]
-
Apoptosome Formation & Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the assembly of the apoptosome and the activation of the initiator caspase, Caspase-9.
-
Executioner Caspase Activation: Caspase-9 cleaves and activates executioner caspases, such as Caspase-3 and Caspase-7, which then dismantle the cell by cleaving a multitude of cellular substrates, including PARP.[9][10]
Caption: 6-Anilinopurine induced intrinsic apoptotic pathway.
Part 4: Essential Experimental Protocols
To rigorously characterize the mechanism of action of a 6-anilinopurine derivative, both biochemical and cell-based assays are indispensable.
Protocol 1: In Vitro CDK Kinase Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a specific CDK-cyclin complex.
Principle: A recombinant, purified CDK-cyclin enzyme is incubated with a known substrate (e.g., a peptide derived from Histone H1), ATP (spiked with radioactive γ-³²P-ATP), and varying concentrations of the inhibitor. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare serial dilutions of the 6-anilinopurine inhibitor in DMSO, followed by a final dilution in kinase buffer.
-
Prepare a solution of recombinant CDK2/Cyclin A enzyme in kinase buffer.
-
Prepare a substrate solution (e.g., Histone H1 peptide) in kinase buffer.
-
Prepare an ATP solution containing both cold ATP and γ-³²P-ATP to a desired specific activity.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 10 µL of the inhibitor dilution (or DMSO for control).
-
Add 20 µL of the enzyme/substrate mixture.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add 20 µL of the ATP solution to each well to start the reaction.
-
Incubate for 30 minutes at 30°C with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by adding 50 µL of 75 mM phosphoric acid.
-
Transfer the reaction mixture onto a phosphocellulose filter plate.
-
Wash the plate multiple times with 75 mM phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Dry the plate and add scintillation fluid to each well.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol quantifies the percentage of cells undergoing apoptosis.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label these cells. Propidium Iodide (PI) is a membrane-impermeant DNA dye used to identify dead cells (late apoptotic/necrotic) with compromised membrane integrity.
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the 6-anilinopurine derivative for a specified time (e.g., 24, 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-free dissociation solution to avoid membrane damage.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use FITC (e.g., FL1 channel) and PI (e.g., FL2 or FL3 channel) detectors.
-
-
Data Interpretation:
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the apoptotic effect of the compound.
-
Conclusion
The mechanism of action of 6-anilinopurine is a multi-layered process initiated by the specific, competitive inhibition of cyclin-dependent kinases. This primary molecular event is dictated by precise structure-activity relationships, where substitutions on the purine scaffold can be tuned to achieve high potency and remarkable selectivity. The downstream consequences of this targeted inhibition are profound, leading to a halt in cellular proliferation via cell cycle arrest and, ultimately, the induction of programmed cell death through the intrinsic apoptotic pathway. A thorough understanding of this mechanism, validated through rigorous biochemical and cell-based assays, is essential for the continued development of this promising class of molecules as potential therapeutics.
References
- Title: Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity.
- Title: Abstract 2821: Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes Source: Cancer Research URL:[Link]
- Title: Abstract 2821: Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes Source: Cancer Research URL:[Link]
- Title: Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines Source: Journal of Medicinal Chemistry URL:[Link]
- Title: Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity Source: ACS Omega URL:[Link]
- Title: Cyclin-Dependent Kinase (CDK)
- Title: Apoptosis induced by an alkylated purine, 6-dimethylaminopurine, and changes in gene expression in human lymphoma U937 cells Source: Intern
- Title: 6-Mercaptopurine (6-MP)
- Title: A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity Source: ResearchG
- Title: Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells Source: Molecules and Cells URL:[Link]
- Title: 2-Aminopurine overrides multiple cell cycle checkpoints in BHK cells Source: PNAS URL:[Link]
- Title: Structural insights into the functional diversity of the CDK–cyclin family Source: Biochemical Society Transactions URL:[Link]
- Title: New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest Source: European Journal of Medicinal Chemistry URL:[Link]
- Title: 6-Mercaptopurine (6-MP)
- Title: Crystallization of a complex between human CDK6 and a virus-encoded cyclin is critically dependent on the addition of small charged organic molecules Source: Acta Crystallographica Section D: Biological Crystallography URL:[Link]
- Title: 2-Aminopurine overrides multiple cell cycle checkpoints in BHK cells Source: National Center for Biotechnology Inform
- Title: CDK4/6 inhibitors: a brief overview and prospective research directions Source: Molecular Cancer URL:[Link]
- Title: Specific targets of CDK4/6 inhibitors.
- Title: CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review Source: Cardio-Oncology URL:[Link]
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- 4. pubs.acs.org [pubs.acs.org]
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- 6. researchgate.net [researchgate.net]
- 7. 6-Mercaptopurine (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis induced by an alkylated purine, 6-dimethylaminopurine, and changes in gene expression in human lymphoma U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Pharmacological Significance of the N6-Arylpurine Scaffold
An In-Depth Technical Guide to the Synthesis of N-purin-6-ylaniline and Its Analogs
The purine heterocycle is a cornerstone of life, forming the structural basis of DNA and RNA and playing a central role in cellular metabolism and signaling.[1][2] It is therefore no surprise that synthetic purine analogs are a rich source of pharmacologically active agents.[3] Among these, the this compound scaffold and its derivatives have emerged as a privileged class of compounds in drug discovery. These molecules, characterized by an aniline moiety attached to the C6 position of a purine ring, are integral to the development of therapeutics targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][3][4]
Derivatives of this core structure function as antimetabolites by mimicking natural nucleobases, thereby interfering with DNA synthesis and repair processes in rapidly dividing cells, a key mechanism in cancer therapy.[2][4] Their ability to inhibit various kinases and other cellular signaling proteins has led to the discovery of potent antitumor and antiproliferative agents.[5] Given their profound biological activities, the efficient and versatile synthesis of this compound and a diverse library of its analogs is a critical endeavor for medicinal chemists and drug development professionals.
This guide provides an in-depth exploration of the primary synthetic strategies for constructing the this compound core. We will delve into the mechanistic underpinnings of classical and modern synthetic methods, offer field-proven insights into experimental design, and provide detailed, actionable protocols for laboratory application.
Core Synthetic Strategies: A Comparative Analysis
The construction of the C6-N bond between the purine core and an aniline derivative is the central challenge in synthesizing these molecules. The choice of synthetic route is dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and desired scale. The most prevalent methods include classical nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The Foundational Approach
The most direct and historically significant method for synthesizing N6-substituted purines is the SNAr reaction. This approach relies on the inherent electrophilicity of the C6 position of the purine ring, which is activated by the electron-withdrawing nature of the heterocyclic nitrogen atoms. The reaction typically involves the displacement of a leaving group, most commonly a halogen (e.g., chlorine), from a 6-halopurine precursor by an aniline nucleophile.
Causality Behind the Method: The reaction proceeds readily because the purine ring system can stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack. The process is often facilitated by a base to deprotonate the aniline, increasing its nucleophilicity, and may require heat to overcome the activation energy barrier.
General SNAr Reaction Scheme
Caption: General workflow for SNAr synthesis of this compound.
While straightforward, this method has limitations. It often requires high temperatures and the purine substrate must be sufficiently electron-deficient for the reaction to proceed efficiently.[6] Furthermore, less nucleophilic anilines may react sluggishly, leading to low yields.
Palladium-Catalyzed Buchwald-Hartwig Amination: Versatility and Scope
The advent of palladium-catalyzed cross-coupling has revolutionized C-N bond formation. The Buchwald-Hartwig amination, in particular, offers a powerful and versatile alternative to classical SNAr.[7][8] This reaction allows for the coupling of aryl halides or triflates with amines under significantly milder conditions and with a much broader substrate scope, including electron-rich and sterically hindered anilines that are poor substrates for SNAr.[7][9]
Causality Behind the Method: The reaction is driven by a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the aryl halide (e.g., 6-chloropurine) to the Pd(0) center, forming a Pd(II) complex. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination regenerates the Pd(0) catalyst and yields the desired N-arylated purine product.[7][9] The choice of phosphine ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium catalyst, enabling the coupling of challenging substrates.[8][9]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling.
Copper-Catalyzed Ullmann Condensation: The Classical Alternative
The Ullmann condensation is a copper-catalyzed reaction that serves as another classic method for forming C-N bonds.[6][10] The Goldberg reaction, a variant of the Ullmann condensation, is specifically applied to the synthesis of aryl amines.[6] Traditionally, these reactions required harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper.[6][11]
Causality Behind the Method: While the exact mechanism has been debated, it is generally accepted to involve the formation of a copper(I) amide intermediate, which then undergoes reaction with the aryl halide.[10] Modern advancements have led to the development of ligand-accelerated protocols that allow the reaction to proceed under much milder conditions, making it a viable alternative to palladium-catalyzed methods.[12][13] Diamine and phenanthroline-based ligands are commonly employed to increase the solubility and reactivity of the copper catalyst.[6]
Table 1: Comparison of Core Synthetic Methodologies
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | None (or base-catalyzed) | Palladium complexes | Copper complexes |
| Typical Temp. | High (100-200 °C) | Mild to Moderate (RT - 120 °C) | High (traditionally), Moderate (modern) |
| Substrate Scope | Limited to activated purines and nucleophilic anilines | Very broad, excellent functional group tolerance | Broad, improved with modern ligands |
| Key Advantage | Simplicity, low cost | High efficiency, broad scope, mild conditions | Lower cost catalyst than Palladium |
| Key Limitation | Harsh conditions, limited scope | Catalyst/ligand cost, sensitivity to air/moisture | Harsh conditions (classic), ligand optimization |
| References | [14] | [7][8][15] | [6][12][13] |
Modern Enhancement: Microwave-Assisted Synthesis
Microwave irradiation has become a powerful tool in modern organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields.[5][16][17] This technique can be applied to all the above-mentioned synthetic strategies.
Causality Behind the Method: Microwave energy directly and efficiently heats the reaction mixture through dielectric heating, leading to rapid temperature increases and localized superheating of the solvent. This results in a significant acceleration of reaction rates. For the synthesis of this compound analogs, microwave-assisted SNAr reactions in water or other polar solvents have been shown to be a "green" and efficient protocol.[16][17]
Detailed Experimental Protocols
The following protocols are provided as self-validating systems for the synthesis of a representative this compound. Researchers should perform appropriate risk assessments before conducting any experiment.
Protocol 1: Classical SNAr Synthesis of N-phenyl-9H-purin-6-amine
-
Objective: To synthesize this compound via a conventional thermal SNAr reaction.
-
Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add 6-chloropurine (1.0 mmol, 1.0 eq).
-
Add n-butanol (10 mL) as the solvent, followed by aniline (1.2 mmol, 1.2 eq).
-
Add triethylamine (2.0 mmol, 2.0 eq) as a base to scavenge the HCl byproduct.
-
Heat the reaction mixture to reflux (approx. 117 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.
-
Dry the product under vacuum to yield N-phenyl-9H-purin-6-amine.
-
-
Trustworthiness Check: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful C-N bond formation and absence of starting materials.
Protocol 2: Buchwald-Hartwig Synthesis of N-(4-methoxyphenyl)-9H-purin-6-amine
-
Objective: To synthesize an analog using a modern palladium-catalyzed cross-coupling reaction.
-
Methodology:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-chloropurine (1.0 mmol, 1.0 eq), p-anisidine (1.2 mmol, 1.2 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq) as the base.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Add anhydrous toluene or dioxane (10 mL) via syringe.
-
Seal the flask and heat the mixture to 100 °C in an oil bath for 8-16 hours, with vigorous stirring. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding water (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-(4-methoxyphenyl)-9H-purin-6-amine.
-
-
Trustworthiness Check: Successful coupling is validated by mass spectrometry showing the correct molecular ion peak and NMR spectroscopy confirming the presence of both the purine and 4-methoxyphenyl moieties.
Experimental Workflow: Synthesis to Purification
Caption: A typical workflow from reaction setup to final product isolation.
Conclusion and Future Outlook
The synthesis of this compound and its analogs is a dynamic field that has evolved from high-temperature classical methods to sophisticated, mild, and highly versatile transition-metal-catalyzed protocols. The choice between SNAr, Buchwald-Hartwig, and Ullmann reactions depends on the specific substrates and the desired complexity of the target molecule. The integration of enabling technologies like microwave synthesis continues to push the boundaries of efficiency and sustainability in this area. As our understanding of the biological targets for these compounds grows, the demand for novel and diverse analog libraries will drive further innovation in synthetic methodologies, enabling the discovery of the next generation of purine-based therapeutics.
References
- Krasnov V.P., Musiyak V.V., Vozdvizhenskaya O.A., et al. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Pharmaceuticals (Basel). 2021;14(10):1043. [Link]
- ResearchGate. New N-(purin-6-yl)-amino acid and-peptide derivatives.
- Qu, F., et al. Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. Journal of the Brazilian Chemical Society. 2006. [Link]
- Wikipedia.
- Wikipedia.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. [Link]
- ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- ACS Omega. Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines.
- Chiosis, G., et al. Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. Bioorganic & Medicinal Chemistry Letters. 2005;15(23):5214-8. [Link]
- SciELO.
- Semantic Scholar. Synthesis of novel C6-phosphonated purine nucleosides under microwave irradiation by SNAr-Arbuzov reaction. Semantic Scholar. [Link]
- Al-Salahi, R., et al. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Scientific Reports. 2024;14(1):284. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- O. V. Miroshnikova, et al. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents.
- ResearchGate. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives.
- Wikipedia. Ullmann reaction. Wikipedia. [Link]
- Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. [Link]
- Monge, S., et al. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry. 2013;17(4):300-315. [Link]
- ResearchGate. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
- Rana, N., Grover, P., Singh, H. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. Current Topics in Medicinal Chemistry. 2024;24(6):541-579. [Link]
- PubChem. This compound.
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The Chemistry and Therapeutic Potential of N-purin-6-ylaniline Derivatives: A Technical Guide
This guide provides an in-depth exploration of N-purin-6-ylaniline derivatives, a versatile class of compounds with significant therapeutic and biotechnological potential. We will delve into their synthesis, mechanisms of action, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating understanding of the subject matter.
Introduction: The Versatile Purine Scaffold
The purine ring system is a cornerstone of life, forming the basis of essential biomolecules like DNA, RNA, and ATP.[1][2] This inherent biological relevance has made purine analogues a privileged scaffold in medicinal chemistry.[2][3] By modifying the purine core at various positions, chemists can generate derivatives that interact with a wide array of biological targets, leading to potent therapeutic agents.[3][4] Among these, this compound derivatives, characterized by an aniline moiety attached to the C6 position of the purine ring, have emerged as a particularly fruitful area of research. These compounds have demonstrated a remarkable breadth of activity, including anticancer, antiviral, and agricultural applications.[1][5][6]
This guide will provide a comprehensive overview of this important class of molecules, from fundamental synthetic strategies to their complex interactions with biological systems.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives and related N6-substituted purines predominantly relies on the nucleophilic substitution of a leaving group at the C6 position of the purine ring.[7] The most common precursor is 6-chloropurine, which is readily available and highly reactive towards nucleophiles.
A general and widely used method involves the reaction of 6-chloropurine with an appropriate aniline or a related amine in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction.[5][7]
Caption: Inhibition of a Kinase Signaling Pathway by this compound Derivatives.
Quantitative Data: Cytotoxic Activity
The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate greater potency.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-[ω-(purin-6-yl)aminoalkanoyl] derivatives | 4T1 (murine mammary carcinoma) | High activity reported | [5] |
| N-[ω-(purin-6-yl)aminoalkanoyl] derivatives | COLO201 (human colorectal adenocarcinoma) | High activity reported | [5] |
| N-[ω-(purin-6-yl)aminoalkanoyl] derivatives | SNU-1 (human gastric carcinoma) | High activity reported | [5] |
| N-[ω-(purin-6-yl)aminoalkanoyl] derivatives | HepG2 (human hepatocellular carcinoma) | High activity reported | [5] |
| Triazole-acetamide purine derivatives | A549 (human lung cancer) | 4.02 - 15.34 | [1] |
| Triazole-acetamide purine derivatives | HeLa (cervical cancer) | 6.02 - 22.12 | [1] |
| Triazole-acetamide purine derivatives | HCT116 (colorectal cancer) | 6.11 - 22.57 | [1] |
| 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives | Colorectal Carcinoma (CRC) cell lines | 0.0445 - 0.1355 | [8] |
Antiviral and Other Therapeutic Applications
The structural analogy of this compound derivatives to natural purines also makes them effective antiviral agents. [1]Viruses often rely on the host cell's machinery for replication, and these purine analogues can interfere with viral DNA or RNA synthesis. [1]For instance, certain purine conjugates have demonstrated high antiviral activity against Herpes Simplex Virus type 1 (HSV-1), including acyclovir-resistant strains. [9] Emerging research also points to the potential of these and related compounds in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. [10][11][12][13]The mechanisms in these contexts are still under investigation but may involve the modulation of protein aggregation or the inhibition of kinases involved in neuronal signaling pathways. [10][11]
Agricultural Applications: Cytokinins
Beyond medicine, this compound derivatives have a significant role in agriculture as synthetic cytokinins. [6][14]Cytokinins are a class of plant hormones that promote cell division and influence various aspects of plant growth and development. [6][14]Kinetin (N6-furfuryladenine) is a well-known example of a purine derivative with cytokinin activity. [14]Structurally similar this compound derivatives can mimic natural cytokinins, binding to cytokinin receptors and eliciting a physiological response. [15]This makes them valuable tools in plant tissue culture and for improving crop yields.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on their specific chemical structure. Key SAR insights include:
-
The Aniline Ring: Substituents on the aniline ring can significantly impact potency and selectivity. [16][17]For kinase inhibitors, specific substitution patterns can enhance binding affinity to the target enzyme.
-
The Linker (if present): In conjugates where the purine is linked to another moiety, the length and nature of the linker are often crucial for activity. [5][9]* Substitution at other purine positions: Modifications at the N9 and C2 positions of the purine ring can modulate the compound's properties, including solubility and target selectivity. [4][16]For example, introducing a 2-hydroxyethoxymethyl fragment at the N9 position has been explored to increase solubility. [5]
Conclusion and Future Perspectives
This compound derivatives represent a versatile and powerful chemical scaffold with a wide range of biological activities. Their straightforward synthesis and the potential for diverse modifications make them an attractive starting point for the development of new therapeutic agents and agricultural products. Future research will likely focus on optimizing the selectivity of these compounds for specific kinase isoforms to minimize off-target effects in cancer therapy, exploring their full potential in treating neurodegenerative diseases, and designing novel cytokinin analogues with enhanced stability and efficacy for agricultural applications.
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The Versatile Scaffold: N-purin-6-ylaniline as a Precursor in Modern Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-purin-6-ylaniline core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds. Its inherent ability to mimic the adenine core of ATP allows for competitive inhibition of a wide array of protein kinases, which are pivotal regulators of cellular processes and frequently dysregulated in diseases such as cancer. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives. We will delve into detailed synthetic protocols, explore the nuances of SAR that govern kinase selectivity, and present key data on the biological activity of representative compounds. Furthermore, we will visualize the critical signaling pathways modulated by these inhibitors and discuss their progression towards clinical applications. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the realm of kinase inhibition.
Introduction: The Significance of the Purine Scaffold
Purines are fundamental heterocyclic compounds that form the building blocks of nucleic acids and play crucial roles in cellular metabolism and signaling.[1] The purine ring system, a fusion of pyrimidine and imidazole rings, is a common motif in numerous endogenous molecules, including ATP, the universal energy currency of the cell. This inherent biological relevance has made the purine scaffold a fertile ground for the design of therapeutic agents that can interact with a vast number of biological targets.[1]
Among the various classes of purine derivatives, N-purin-6-ylanilines have emerged as a particularly fruitful area of research. These compounds, characterized by an aniline moiety attached to the C6 position of the purine ring, have demonstrated a remarkable propensity for inhibiting protein kinases. Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a key post-translational modification that regulates a vast array of cellular processes, including cell cycle progression, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
The structural resemblance of the this compound core to the adenine portion of ATP allows these molecules to act as competitive inhibitors at the ATP-binding site of kinases. This mechanism of action has been successfully exploited to develop a wide range of kinase inhibitors with therapeutic potential. This guide will provide a deep dive into the chemistry and biology of this compound derivatives, offering practical insights for their synthesis and application in drug discovery.
Synthetic Strategies for this compound and its Derivatives
The synthesis of this compound and its analogs typically commences from readily available purine precursors, with 6-chloropurine being the most common starting material. The versatility of the purine core allows for substitutions at multiple positions, primarily C2, C6, and N9, enabling the generation of diverse chemical libraries for biological screening.
Synthesis of the Core this compound Scaffold
The fundamental reaction for constructing the this compound scaffold is the nucleophilic aromatic substitution of the chlorine atom at the C6 position of a purine ring with an aniline derivative.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-9H-purin-6-amines [3]
-
Materials: 6-chloropurine, substituted aniline, sodium carbonate (Na₂CO₃), water, ethanol.
-
Procedure:
-
To a suspension of the desired ω-amino acid (25.9 mmol) in water (40 mL), add 6-chloropurine (2.00 g, 12.9 mmol) and Na₂CO₃ (1.37 g, 12.9 mmol).
-
Reflux the reaction mixture for 3 hours.
-
After cooling, add 4 N HCl (2 mL).
-
Filter the resulting precipitate.
-
Recrystallize the crude product from ethanol or wash with hot ethanol to yield the pure N-(purin-6-yl)amino carboxylic acid.
-
This straightforward and robust method allows for the synthesis of a wide variety of this compound derivatives by simply varying the aniline component.
Derivatization at the C2 and N9 Positions
To explore the structure-activity relationships further, modifications at the C2 and N9 positions of the purine ring are commonly employed.
Workflow for the Synthesis of 2,6,9-Trisubstituted Purines:
Caption: General synthetic workflow for 2,6,9-trisubstituted purines.
This modular approach enables the systematic variation of substituents at three key positions, facilitating the optimization of potency and selectivity against specific kinase targets.[4]
This compound Derivatives as Kinase Inhibitors
The primary therapeutic application of this compound derivatives lies in their ability to inhibit protein kinases. By occupying the ATP-binding pocket, these compounds prevent the transfer of a phosphate group to substrate proteins, thereby blocking downstream signaling pathways.
Mechanism of Action
The purine core of this compound derivatives typically forms key hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine ring of ATP. The aniline moiety and other substituents at the C2 and N9 positions extend into adjacent hydrophobic pockets, contributing to the affinity and selectivity of the inhibitor.
Diagram of Kinase Inhibition by this compound:
Caption: Competitive inhibition of kinase activity by this compound derivatives.
Targeting Key Signaling Pathways
This compound derivatives have been shown to inhibit a variety of kinases involved in critical signaling pathways that are often hyperactivated in cancer.
-
Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle.[2] Inhibitors of CDKs, such as those derived from the this compound scaffold, can induce cell cycle arrest and apoptosis in cancer cells.
-
PI3K/Akt/mTOR Pathway: This pathway is a crucial regulator of cell growth, proliferation, and survival.[5] Several this compound derivatives have been developed as inhibitors of PI3K and other kinases within this pathway.[6]
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in cell adhesion, growth, and differentiation. Their aberrant activation is linked to cancer progression and metastasis.
PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition:
Caption: The PI3K/Akt/mTOR pathway with potential inhibition points for this compound derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the purine and aniline rings. Understanding these SARs is crucial for designing potent and selective inhibitors.
-
C6-Aniline Ring: Substitutions on the aniline ring can significantly impact potency and selectivity. For example, electron-withdrawing groups or bulky hydrophobic groups can enhance binding affinity by interacting with specific residues in the kinase active site.[4]
-
C2 Position: The introduction of various groups at the C2 position can modulate selectivity. Small, flexible substituents are often well-tolerated, while larger groups can be used to probe for specific interactions and achieve selectivity between different kinase families.
-
N9 Position: The N9 position is frequently substituted with alkyl or cycloalkyl groups to improve pharmacokinetic properties and to occupy a hydrophobic pocket in the ATP-binding site.
Quantitative Biological Data
The following table summarizes the inhibitory activities of selected this compound and related purine derivatives against various kinases, highlighting the potential for achieving both high potency and selectivity.
| Compound | Target Kinase | IC₅₀ (nM) | Cell-based Activity | Reference |
| Roscovitine | CDK1, CDK2, CDK5 | 200-500 | Induces apoptosis in cancer cells | [7] |
| Purvalanol A | CDK1, CDK2 | 4-6 | Potent cell cycle inhibitor | [8] |
| Compound 5i | c-Src | 20 | Potent c-Src inhibition | [9] |
| Compound V | Bcr-Abl, BTK | 40, 580 | Cytotoxic to leukemia cell lines | [10] |
| SKLB0533 | Tubulin Polymerization | 44.5-135.5 | Antitumor activity in CRC cell lines | [8] |
Clinical Perspectives and Future Directions
The development of purine-based kinase inhibitors has seen significant progress, with several compounds entering clinical trials, particularly for the treatment of various cancers. While no this compound derivative has yet received FDA approval, the extensive preclinical data and the proven clinical utility of other purine analogs underscore the therapeutic potential of this scaffold.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing inhibitors that target specific kinases or kinase families with high selectivity to minimize off-target effects and associated toxicities.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are effective against mutant kinases that have developed resistance to existing therapies.
-
Exploring New Therapeutic Areas: Investigating the potential of this compound derivatives for the treatment of diseases beyond cancer, such as inflammatory and neurodegenerative disorders, where kinase dysregulation also plays a role.
Conclusion
The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its ability to effectively mimic the adenine core of ATP provides a solid foundation for the design of potent kinase inhibitors. The modular nature of its synthesis allows for extensive chemical exploration and optimization of biological activity. With a deep understanding of the structure-activity relationships and the underlying biology of the targeted signaling pathways, researchers can continue to leverage the this compound core to develop novel and effective therapeutics for a range of human diseases.
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Investigating the Cytotoxic Effects of N-purin-6-ylaniline Derivatives: A Methodological and Mechanistic Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract
N-purin-6-ylaniline derivatives represent a promising class of compounds in oncology research, with many demonstrating significant cytotoxic and antitumoral activities.[1][2] As analogs of endogenous purines, they are uniquely positioned to interact with essential cellular machinery, particularly protein kinases, which are often dysregulated in cancer.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the cytotoxic effects of these derivatives. We will move beyond simple viability assays to elucidate the underlying mechanisms of action, focusing on apoptosis induction and cell cycle modulation. This document provides not only step-by-step protocols for key assays but also the strategic rationale behind the experimental workflow, ensuring a robust and insightful evaluation of novel chemical entities.
Introduction: The Rationale for Targeting Purine Scaffolds
Purines are fundamental building blocks of nucleic acids and play critical roles in cellular metabolism and signaling.[1] Consequently, synthetic purine analogs have become a cornerstone of anticancer therapy. The this compound scaffold, in particular, has proven to be a versatile platform for developing inhibitors of key cellular regulators like cyclin-dependent kinases (CDKs), which control cell cycle progression.[5] The addition of various aniline moieties allows for the fine-tuning of potency and selectivity, leading to compounds that can induce cell cycle arrest and apoptosis in cancer cells.[4][6]
The primary goal in evaluating these derivatives is twofold: first, to quantify their cytotoxic potency (e.g., as a half-maximal inhibitory concentration, IC50), and second, to understand how they kill cancer cells. A compound that induces programmed cell death (apoptosis) is often considered more desirable than one causing necrosis, as it is a more controlled and less inflammatory process.[7] This guide outlines a logical, multi-step approach to achieve this comprehensive characterization.
The Investigative Workflow: From Initial Screening to Mechanistic Insights
A thorough investigation follows a logical progression from broad screening to detailed mechanistic studies. The initial step is to determine if and at what concentration a derivative is cytotoxic. Subsequent experiments are then designed to unravel the specific cellular events that lead to cell death.
Caption: A logical workflow for characterizing this compound derivatives.
Phase 1: Quantifying Cytotoxicity with Cell Viability Assays
The first step is to assess the dose-dependent effect of the derivatives on the viability of cancer cell lines. The MTT assay is a widely used, reliable, colorimetric method for this purpose.
The Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria. The amount of formazan produced is directly proportional to the number of viable cells. Therefore, a decrease in the purple color indicates a reduction in cell viability.[8]
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Presentation and Interpretation
The results are typically expressed as the percentage of cell viability relative to the vehicle control. By plotting cell viability against the logarithm of the compound concentration, a sigmoidal dose-response curve can be generated to determine the IC50 value—the concentration at which 50% of cell growth is inhibited.[9]
Table 1: Example Cytotoxic Activity (IC50) of Novel Purine Derivatives This table summarizes the anti-proliferative activities of example compounds against various cancer cell lines, demonstrating the typical format for presenting such data.[4]
| Compound | K562 (Leukemia) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| Compound 7 | 2.27 | 1.42 | >50 |
| Compound 10 | 2.53 | 1.52 | >50 |
| Sorafenib | 3.55 | 2.85 | 6.54 |
Data adapted from a study on 4-methylbenzamide derivatives containing substituted purines.[4]
Phase 2: Elucidating the Mechanism of Cell Death
Once a compound has demonstrated significant cytotoxicity, the next critical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[7][10]
Apoptosis vs. Necrosis
Apoptosis is a highly regulated process characterized by specific morphological changes, including cell shrinkage, membrane blebbing, and DNA fragmentation. A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. In contrast, necrosis is an uncontrolled form of cell death resulting from acute injury, leading to membrane rupture and release of cellular contents, which can cause inflammation. Assays that can distinguish between these processes are crucial.[11]
Caption: Distinguishing apoptosis from necrosis using Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is a gold standard for quantifying apoptosis.[12] It uses two dyes:
-
Annexin V: A protein that has a high affinity for phosphatidylserine (PS). It is typically conjugated to a fluorophore (e.g., FITC).
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells. It stains the nuclei of late apoptotic and necrotic cells red.
-
Cell Treatment: Seed and treat cells with the this compound derivative at its IC50 concentration (and a 2x IC50 concentration) for 24-48 hours. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The results will segregate the cell population into four quadrants:
-
Q1 (Annexin V-/PI-): Live cells
-
Q2 (Annexin V+/PI-): Early apoptotic cells
-
Q3 (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Q4 (Annexin V-/PI+): Primarily necrotic cells/debris
-
Phase 2 Continued: Investigating Cell Cycle Effects
Many purine derivatives, especially those designed as CDK inhibitors, exert their cytotoxic effects by halting the cell cycle at specific checkpoints, which can subsequently trigger apoptosis.[4][6] Analyzing the cell cycle distribution is therefore a critical mechanistic experiment.
The Principle of Cell Cycle Analysis
The cell cycle consists of four distinct phases: G1 (Gap 1), S (DNA Synthesis), G2 (Gap 2), and M (Mitosis).[13] The amount of DNA in a cell doubles during the S phase. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), the distribution of a cell population across these phases can be quantified using flow cytometry.[14][15]
-
G0/G1 phase cells: Contain a normal (2N) amount of DNA.
-
S phase cells: Are actively synthesizing DNA and have a DNA content between 2N and 4N.
-
G2/M phase cells: Have completed DNA replication and contain a doubled (4N) amount of DNA.
Detailed Protocol: Propidium Iodide Cell Cycle Analysis
-
Cell Treatment: Treat cells with the compound of interest, typically at the IC50 concentration, for a relevant time period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cell membrane. Cells can be stored at -20°C after fixation.
-
Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A. RNase A is crucial because PI also binds to double-stranded RNA, and its removal ensures that the fluorescence signal is specific to DNA content.[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. The data is displayed as a histogram of cell count versus fluorescence intensity (DNA content).
Data Interpretation
An accumulation of cells in a specific phase compared to the control sample indicates cell cycle arrest. For instance, a compound that inhibits CDK2 might cause an arrest in the G1 or S phase, while a compound targeting CDK1 might cause a G2/M arrest.[4] This information provides powerful insights into the compound's mechanism of action.
Caption: Interpreting cell cycle analysis data from flow cytometry.
Conclusion and Future Directions
The systematic investigation outlined in this guide provides a robust pathway for characterizing the cytotoxic effects of novel this compound derivatives. By moving from broad viability screening to specific mechanistic assays for apoptosis and cell cycle arrest, researchers can build a comprehensive profile of a compound's biological activity. This multi-faceted approach is essential for identifying promising lead candidates for further preclinical and clinical development.[16] Future studies should aim to validate the molecular target through in vitro kinase assays and cellular thermal shift assays (CETSA) to confirm target engagement within the cell, further solidifying the mechanism of action and paving the way for the development of next-generation anticancer therapeutics.[16][17]
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A Technical Guide to the Anticancer Properties of Novel N-Purin-6-ylaniline Scaffolds
This guide provides an in-depth technical exploration of N-purin-6-ylaniline scaffolds, a promising class of compounds in modern oncology research. We will dissect their synthesis, mechanism of action, structure-activity relationships, and the critical experimental workflows used to validate their anticancer potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold.
Introduction: The Purine Scaffold as a Privileged Structure in Oncology
The purine ring system is a cornerstone of life, forming the basis of the nucleobases adenine and guanine. Nature's choice of this scaffold for fundamental biological processes has not gone unnoticed by medicinal chemists. Purine analogues have a rich history in medicine, yielding antiviral, immunosuppressive, and, most notably, anticancer agents.[1][2] Compounds like 6-mercaptopurine and fludarabine are clinically established antimetabolites that disrupt DNA synthesis in cancer cells.[1]
However, the modern era of targeted therapy has repurposed the purine scaffold beyond its role as a simple nucleobase mimic. Its heterocyclic structure serves as an excellent framework for designing inhibitors that target the ATP-binding pocket of protein kinases.[2][3] Protein kinases are a large family of enzymes that regulate virtually all cellular signaling pathways, and their dysregulation is a hallmark of cancer.[4] The this compound scaffold has emerged as a particularly effective "privileged scaffold" for developing potent and selective kinase inhibitors, offering multiple points for chemical modification to optimize potency and target specificity.
Synthetic Strategies and Scaffold Diversification
The therapeutic potential of any scaffold lies in its synthetic tractability and the ease with which a diverse chemical library can be generated. The this compound core is typically constructed using robust and scalable synthetic routes, most commonly beginning with commercially available substituted purines.
A foundational strategy involves the nucleophilic aromatic substitution (SNAr) reaction. Typically, a 6-chloropurine derivative is reacted with a substituted aniline. This approach allows for immense diversity in the aniline portion of the molecule. Further modifications can be readily introduced at other positions of the purine ring, such as C2 and N9, to fine-tune the molecule's properties.[1][5][6]
For instance, a common starting material is 2,6-dichloropurine.[5] Sequential substitution reactions, first at the more reactive C6 position with an aniline and subsequently at the C2 position with another amine or other nucleophile, allow for the creation of a tri-substituted purine library.[3][5] This systematic approach is fundamental to exploring the structure-activity relationship (SAR) of the scaffold.
Mechanism of Action: Inhibition of Oncogenic Kinase Signaling
This compound derivatives exert their anticancer effects primarily by functioning as ATP-competitive inhibitors of key protein kinases that drive tumor growth, proliferation, and survival.[7][8] By occupying the ATP-binding site, these compounds block the transfer of phosphate to substrate proteins, effectively shutting down the signaling cascade. Two of the most significant targets for this scaffold are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream pathways such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[9] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer, making it a prime therapeutic target.[10][11] this compound derivatives can effectively block this pathway at its origin.
Cyclin-Dependent Kinase (CDK) Inhibition
The cell cycle is a tightly regulated process controlled by CDKs and their cyclin partners. In many cancers, this regulation is lost, leading to uncontrolled cell division.[3] Purine-based inhibitors have been instrumental in targeting CDKs. By inhibiting specific CDKs, such as CDK2 or CDK4/6, this compound compounds can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, thereby preventing cancer cells from replicating.[3][12]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for potent kinase inhibition. SAR studies are essential for optimizing lead compounds into clinical candidates.[13][14]
| Position | Modification | General Observation on Activity | Rationale / Key Interaction |
| Purine C2 | Small alkylamino or arylamino groups | Often enhances potency and selectivity.[3] | Can form additional hydrogen bonds in the hinge region of the kinase ATP pocket. |
| Purine N9 | Cyclopentyl, isopropyl, or other alkyl groups | Crucial for activity; bulk and lipophilicity influence potency.[15] | Fills a hydrophobic pocket, orienting the scaffold for optimal interaction with the hinge region. |
| Aniline Ring | Substitution at meta or para positions | Electron-withdrawing or solubilizing groups (e.g., sulfonamides) can significantly improve potency and pharmacokinetic properties.[12] | Interacts with the solvent-exposed region of the active site; can be tailored to improve selectivity and cell permeability. |
| Purine C6 | Direct aniline linkage | The core pharmacophore; essential for occupying the adenine region of the ATP pocket. | Forms key hydrogen bonds with the kinase "hinge" region, mimicking the adenine portion of ATP. |
Note: This table represents a generalized summary. Specific SAR can vary significantly depending on the target kinase.
Core Experimental Workflows for Preclinical Evaluation
Validating the anticancer potential of novel this compound compounds requires a logical cascade of robust, reproducible in vitro assays.[16][17][18] The following protocols represent a standard workflow for initial characterization.
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay is a primary screening tool to measure the cytotoxic or cytostatic effects of a compound on cancer cell lines.[19]
-
Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000–10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.[20]
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds (e.g., from 0.01 µM to 100 µM). Add the compounds to the designated wells and include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[20]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis via Flow Cytometry
This protocol determines if a compound induces cell cycle arrest by quantifying the DNA content of cells.[21]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation: Wash the cell pellet with ice-cold PBS, then resuspend in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[22] Incubate at 4°C for at least 2 hours (or overnight).[22] Rationale: Fixation is required to allow the DNA dye to enter the cell and stain the nucleus.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash twice with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).[23] Rationale: PI is a fluorescent dye that intercalates with DNA. RNase A is crucial to prevent the staining of double-stranded RNA, which would confound the DNA content measurement.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[21][23]
-
Analysis: Deconvolute the resulting DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24] An accumulation of cells in a specific phase indicates cell cycle arrest.
Protocol 3: Western Blotting for Phosphoprotein Detection
This technique confirms target engagement within the cell by measuring the phosphorylation state of the target kinase or its downstream substrates.
-
Sample Preparation: Treat cells with the test compound as in the previous protocols. Lyse the cells in ice-cold RIPA buffer supplemented with protease and, critically, phosphatase inhibitors. Rationale: Phosphatase inhibitors are essential to preserve the labile phosphorylation state of proteins during sample preparation.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature using a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Rationale: BSA is preferred over non-fat milk for phosphoprotein detection as milk contains phosphoproteins (casein) that can cause high background.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-EGFR) and a separate membrane with an antibody for the total protein (e.g., anti-total-EGFR), diluted in 5% BSA/TBST.[26][27]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the intensity of the phosphorylated protein band to the total protein band across different treatment conditions to determine if the compound inhibits target phosphorylation.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and synthetically accessible platform for the development of novel anticancer agents. Its proven ability to potently inhibit oncogenic kinases like EGFR and CDKs validates its privileged status in medicinal chemistry. The key to future success lies in the rational design of next-generation derivatives that not only exhibit high potency but also possess favorable selectivity profiles to minimize off-target effects and overcome clinical challenges such as acquired drug resistance.[10][15] As our understanding of cancer biology deepens, this adaptable scaffold will undoubtedly be a valuable tool in creating more effective and personalized cancer therapies.
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N-Purin-6-ylaniline Kinase Inhibitors: A Technical Guide to Target Interaction and Characterization
Abstract
The N-purin-6-ylaniline scaffold represents a cornerstone in the development of ATP-competitive kinase inhibitors. Its inherent ability to mimic the adenine core of ATP allows it to effectively bind to the hinge region of a wide array of protein kinases, making it a "privileged scaffold" in medicinal chemistry. This technical guide provides an in-depth exploration of the molecular interactions, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives. We delve into the structural biology of target engagement, focusing on key examples such as the Cyclin-Dependent Kinases (CDKs). Furthermore, this guide offers field-proven, step-by-step protocols for the essential biochemical, cellular, and biophysical assays required to characterize these inhibitors, providing researchers and drug development professionals with a practical framework for advancing their own discovery programs.
Introduction: The Enduring Appeal of Kinase Inhibition
Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, metabolism, and apoptosis. They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a process that acts as a molecular switch to modulate protein function. Given their central role in signal transduction, aberrant kinase activity is a hallmark of numerous diseases, most notably cancer. This has established protein kinases as one of the most critical classes of drug targets.
The purine nucleus is a recurring motif in potent kinase inhibitors, owing to its structural resemblance to the adenine of ATP.[1][2] This mimicry allows purine analogs to function as ATP-competitive inhibitors, physically occluding the kinase's active site.[3] The this compound scaffold has proven particularly fruitful, giving rise to seminal inhibitor compounds like roscovitine (seliciclib), which has advanced into clinical trials.[4][5] This guide will dissect the core principles governing the interaction of this scaffold with its kinase targets and provide the technical methodologies to rigorously evaluate them.
The this compound Scaffold: A Privileged Kinase Hinge-Binder
Mechanism of Action: Mimicking ATP in the Active Site
The efficacy of this compound inhibitors stems from their ability to form key hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction directly mimics the binding of the adenine ring of ATP.
Specifically, the purine core typically forms two or three crucial hydrogen bonds with the backbone amides and carbonyls of conserved residues in the hinge region, such as Leu83 in CDK2.[6][7] The this compound structure is a Type I kinase inhibitor, meaning it binds to the active conformation of the kinase (DFG-in).[8][9] This binding mode physically blocks the entry of ATP, thereby preventing phosphotransfer and inhibiting the kinase's catalytic function.
Structural Biology of the Interaction: A Look at the CDK2 Complex
X-ray crystallography has been instrumental in elucidating the precise binding mode of this compound derivatives. In the structure of CDK2 complexed with roscovitine, the purine ring is anchored in the adenine pocket.[7] The N6-benzylamino and C2-substituents project out from the core, making additional contacts that determine the inhibitor's potency and selectivity.[10] The aniline (or benzylamino) ring often occupies a hydrophobic pocket, while substitutions at other positions can be tailored to exploit unique features of a target kinase's active site, forming the basis of structure-activity relationship studies.
Below is a diagram illustrating the fundamental interactions between the this compound scaffold and the kinase hinge region.
Structure-Activity Relationship (SAR) and Lead Optimization
The this compound scaffold offers multiple positions for chemical modification, allowing for the fine-tuning of inhibitor potency and selectivity. The primary points of diversification are the C2, N6, and N9 positions of the purine ring.
-
C2 Position: Substitutions at the C2 position often point towards the ribose-binding pocket of the ATP site. Introducing small alkyl or hydroxymethyl groups can enhance potency. More complex substitutions, such as the (R)-(1-ethyl-2-hydroxyethyl)amino group in roscovitine, were critical for achieving high affinity for CDKs.[7]
-
N6 Position: The aniline or benzylamino group at the N6 position is crucial for selectivity. Modifications to this ring system can exploit differences in the hydrophobic pocket adjacent to the hinge. For example, a biphenyl group at this position led to a compound with ~2000-fold selectivity for CDK2 over CDK1.[5][11]
-
N9 Position: The N9 position is often substituted with small alkyl groups like isopropyl to enhance binding and solubility. These groups typically fit into a small hydrophobic pocket.
The following table summarizes representative SAR data for this compound derivatives targeting CDKs.
| Compound | C2-Substituent | N6-Substituent | N9-Substituent | CDK1 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK5 IC₅₀ (nM) | Reference |
| Roscovitine | (R)-(1-ethyl-2-hydroxyethyl)amino | Benzylamino | Isopropyl | ~700 | ~700 | ~200 | [3] |
| Purvalanol B | (R)-(2-hydroxy-3-methylbutyl)amino | (3-chloro-4-carboxyphenyl)amino | Isopropyl | 6 | 6-9 | 6 | [12][13] |
| Compound 73 | 4-sulfamoylanilino | [1,1'-biphenyl]-3-yl | H | 86,000 | 44 | >10,000 | [5][11] |
Table 1: Representative Structure-Activity Relationship data for purine-based CDK inhibitors. IC₅₀ values indicate the concentration required for 50% inhibition.
Key Kinase Targets and Therapeutic Applications
While the this compound scaffold can be adapted to target various kinases, its most prominent successes have been against the Cyclin-Dependent Kinase (CDK) family.
Cyclin-Dependent Kinases (CDKs) and Cancer
CDKs are serine/threonine kinases that drive the cell division cycle. Their dysregulation is a common feature of cancer, making them prime therapeutic targets.[5]
-
Roscovitine (Seliciclib, CYC202): This compound is an inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9.[3][4] By inhibiting these kinases, roscovitine induces cell cycle arrest and apoptosis in tumor cells.[5][14] Its mechanism involves the transcriptional downregulation of short-lived anti-apoptotic proteins like Mcl-1, a dependency in many cancer cells.[5][15]
-
Purvalanol B: This derivative is a highly potent inhibitor of CDK1, CDK2, and CDK5, with IC₅₀ values in the low nanomolar range.[13] It causes cell cycle arrest in the G2/M phase.[16]
The diagram below illustrates the role of CDK2 in the G1/S transition of the cell cycle and its inhibition by a purine-based inhibitor.
Experimental Protocols for Characterizing Inhibitor-Kinase Interactions
Rigorous characterization requires a multi-faceted approach, combining biochemical potency assays, cellular target engagement confirmation, and direct biophysical binding measurements.
Biochemical Assay: In Vitro Kinase Inhibition (ADP-Glo™)
Causality: This assay directly measures the enzymatic activity of the kinase by quantifying ADP production, a universal product of the phosphotransfer reaction.[17] Its high sensitivity and broad applicability make it a gold standard for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.[15][18]
Protocol: Step-by-Step IC₅₀ Determination
-
Reagent Preparation:
-
Prepare a 10-point, 3-fold serial dilution of the this compound test compound in kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Include a DMSO-only vehicle control (0% inhibition) and a known potent inhibitor like staurosporine (100% inhibition).
-
Prepare the kinase and substrate solution in kinase buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure a sensitive and comparable IC₅₀ measurement.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the serially diluted compound or controls.
-
Add 2.5 µL of the kinase enzyme solution.
-
Initiate the reaction by adding 2.5 µL of the ATP/substrate mixture.
-
Incubate at room temperature (or 30°C) for 60 minutes. Ensure the reaction time is within the linear range of enzyme activity.
-
-
Signal Detection (ADP-Glo™ Workflow):
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[15]
-
Add 20 µL of Kinase Detection Reagent. This converts the ADP produced into ATP, which is subsequently used by luciferase to generate a luminescent signal.[15]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract background luminescence (wells with no enzyme).
-
Normalize the data, setting the vehicle control as 100% activity and the staurosporine control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
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- 4. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 6. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 14. promega.com [promega.com]
- 15. annualreviews.org [annualreviews.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The N-phenyl-9H-purin-6-amine Scaffold as a Privileged Structure in Kinase Inhibition
An In-Depth Technical Guide to the In Vitro Evaluation of N-phenyl-9H-purin-6-amine and its Derivatives
The purine ring is a ubiquitous heterocyclic scaffold found in the building blocks of life, such as adenine and guanine in DNA and ATP, the universal energy currency of the cell. This inherent biological relevance makes the purine scaffold a "privileged structure" in medicinal chemistry—a molecular framework that is predisposed to interacting with a variety of biological targets. By modifying this core, researchers can develop potent and selective modulators of cellular processes.
The N-phenyl-9H-purin-6-amine core, also known as N6-phenyladenine, represents a significant branch of purine-based drug discovery. This structure serves as the foundational scaffold for a multitude of synthetic compounds designed to exhibit specific biological activities. While the parent compound itself is primarily a tool for organic synthesis, its derivatives have emerged as powerful inhibitors of key cellular enzymes, particularly protein kinases. Kinases play a central role in signal transduction pathways that govern cell growth, differentiation, and death. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the biological activity of compounds derived from the N-phenyl-9H-purin-6-amine scaffold. We will delve into the mechanistic basis for their action, provide detailed protocols for key assays, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical class.
Mechanism of Action: Competitive Inhibition of the Kinase ATP-Binding Site
The primary mechanism by which N-phenyl-9H-purin-6-amine derivatives exert their biological effects is through the competitive inhibition of the ATP-binding site of protein kinases. The purine core of the molecule mimics the adenine base of ATP, allowing it to dock within the highly conserved catalytic cleft of the kinase. The phenyl group and other substitutions at various positions on the purine ring then form specific interactions with amino acid residues in the active site, conferring both potency and selectivity.
One of the most well-studied families of kinases targeted by N-phenyl-9H-purin-6-amine derivatives is the Cyclin-Dependent Kinase (CDK) family. CDKs are serine/threonine kinases that are essential for the progression of the cell cycle. By inhibiting CDKs, these compounds can halt the cell cycle and prevent the proliferation of rapidly dividing cells, such as cancer cells.
Visualizing the Cell Cycle and Points of CDK Inhibition
The following diagram illustrates the phases of the mammalian cell cycle and the key junctures at which different CDK complexes are active. N-phenyl-9H-purin-6-amine derivatives, by inhibiting these kinases, can induce cell cycle arrest at these checkpoints.
Caption: The cell cycle is driven by the sequential activation of CDKs.
Key In Vitro Assays for Characterization
A systematic in vitro evaluation of a novel N-phenyl-9H-purin-6-amine derivative typically follows a hierarchical approach, starting with its direct effect on the target kinase and progressing to its impact on cellular processes.
Biochemical Kinase Inhibition Assay
The first step is to determine if the compound directly inhibits the activity of the purified target kinase. This is typically done using a cell-free in vitro kinase assay.
Principle: The assay measures the ability of the kinase to phosphorylate a specific substrate in the presence of ATP. The test compound is added at various concentrations to determine its inhibitory effect. The amount of phosphorylation is quantified, often using methods like radioactivity (³²P-ATP), fluorescence polarization, or luminescence (measuring ATP depletion).
Data Output: The primary output is the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower IC50 values indicate higher potency.
Table 1: Representative CDK Inhibitory Activity of N-phenyl-9H-purin-6-amine Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference(s) |
| Roscovitine | CDK1 | 0.65 | [1] |
| (Seliciclib) | CDK2 | 0.7 | [1] |
| CDK5 | 0.16 | [1] | |
| CVT-313 | CDK2 | 0.5 | [2] |
| CDK1 | 4.2 | ||
| CDK4 | 215 | ||
| Compound 7b-iii¹ | CDK2 | 0.9 | [3] |
¹ 6-benzylamino-2-thiomorpholinyl-9-isopropylpurine
Cell Viability / Cytotoxicity Assay
Once direct kinase inhibition is established, the next step is to assess the compound's effect on cancer cell lines. Cell viability assays measure the overall health of a cell population after treatment with the compound.
Principle: The most common method is the MTT assay, which is a colorimetric assay. Metabolically active cells contain mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solution.
Data Output: The result is typically expressed as a GI50 or IC50 value, representing the concentration of the compound that causes 50% growth inhibition or is toxic to 50% of the cells, respectively.
Cell Cycle Analysis
To confirm that the observed cytotoxicity is due to the intended mechanism of action (i.e., CDK inhibition), cell cycle analysis is performed.
Principle: This technique uses flow cytometry to measure the DNA content of individual cells in a population. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of each cell is directly proportional to its DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that inhibits CDKs involved in the G1/S transition, for example, will cause an accumulation of cells in the G1 phase.
Data Output: The data is presented as histograms showing the distribution of cells in each phase of the cell cycle, with and without compound treatment.
Apoptosis Assay
Inhibition of CDKs and subsequent cell cycle arrest can lead to programmed cell death, or apoptosis. It is crucial to determine if the compound induces apoptosis in the target cells.
Principle: One of the earliest events in apoptosis is the translocation of the membrane phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Cells are co-stained with fluorescently labeled Annexin V and a viability dye like propidium iodide (PI). Flow cytometry is then used to distinguish between:
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Data Output: The results are typically displayed as a quadrant plot from the flow cytometer, showing the percentage of cells in each category.
Visualizing the In Vitro Assay Workflow
The following diagram outlines the logical progression of in vitro experiments for characterizing a novel N-phenyl-9H-purin-6-amine derivative.
Caption: A typical workflow for the in vitro evaluation of purine-based kinase inhibitors.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described above. These protocols are intended as a guide and may require optimization based on the specific cell lines and reagents used.
Protocol 1: MTT Cell Viability Assay
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (GI50).
Materials:
-
96-well flat-bottom plates
-
Cell culture medium appropriate for the cell line
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the GI50 value using non-linear regression.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of a compound on cell cycle distribution.
Materials:
-
6-well plates
-
Cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at a relevant concentration (e.g., 1x and 5x the GI50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[6] Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in PI staining solution.[7]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[8]
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.
Materials:
-
6-well plates
-
Test compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V conjugate, PI solution, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the test compound as described in the cell cycle analysis protocol.
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge.
-
Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.[2]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Data Analysis: Create a quadrant plot to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of cells in each quadrant.
Conclusion and Future Directions
The N-phenyl-9H-purin-6-amine scaffold is a validated starting point for the development of potent kinase inhibitors with therapeutic potential, particularly in oncology. The in vitro assays detailed in this guide—from biochemical kinase inhibition to cellular assays for viability, cell cycle progression, and apoptosis—provide a robust and logical framework for the comprehensive characterization of novel derivatives. By systematically applying these methodologies, researchers can elucidate the mechanism of action, determine structure-activity relationships, and identify lead candidates for further preclinical and clinical development. Future work in this area will likely focus on optimizing the selectivity of these compounds to minimize off-target effects and exploring their efficacy in combination with other therapeutic agents to overcome drug resistance.
References
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
- Brooks EE, Gray NS, Joly A, et al. CVT-313, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation. J Biol Chem. 1997;272(46):29207-29211. [Link]
- ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. Published April 2, 2024. [Link]
- Roche.
- Flow Cytometry Facility, University of Arkansas for Medical Sciences. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
- Oh CH, Lee SC, Lee KS, et al. Synthesis and biological activities of C-2, N-9 substituted 6-benzylaminopurine derivatives as cyclin-dependent kinase inhibitor. Arch Pharm (Weinheim). 1999;332(6):187-190. [Link]
- UAMS Department of Microbiology and Immunology. Cell Cycle Staining using PI. [Link]
- Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
- UC San Diego Moores Cancer Center Flow Cytometry. Cell Cycle Analysis by DNA Content - Protocols. [Link]
- National Center for Biotechnology Information. Annexin V Staining Protocol for Apoptosis by Flow Cytometry. [Link]
- Dolezal K, Popa I, Krystof V, et al. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorg Med Chem. 2006;14(3):875-884. [Link]
- Oh CH, Lee SC, Lee KS, et al. Synthesis and biological activities of C-2, N-9 substituted 6-benzylaminopurine derivatives as cyclin-dependent kinase inhibitor. Arch Pharm (Weinheim). 1999;332(6):187-90. [Link]
- BPS Bioscience. CDK2 Assay Kit. [Link]
Sources
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Synthesis and biological activities of C-2, N-9 substituted 6-benzylaminopurine derivatives as cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. broadpharm.com [broadpharm.com]
- 6. medicine.uams.edu [medicine.uams.edu]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
A Technical Guide to the Structure-Activity Relationship of 6-Anilinopurine Analogs: From Kinase Inhibition to Cytokinin Modulation
Introduction
The purine scaffold is a cornerstone in medicinal chemistry and chemical biology, serving as the architectural foundation for a vast array of biologically active molecules. Among its many derivatives, the 6-anilinopurine class stands out as a "privileged scaffold," demonstrating remarkable versatility in molecular recognition. These compounds, characterized by a purine ring substituted with an aniline group at the C6 position, are capable of mimicking the endogenous purine structures of ATP, leading to potent interactions with a wide range of protein targets. Their biological activities are diverse, spanning from the regulation of cell cycle progression through kinase inhibition to the modulation of plant growth as cytokinin agonists and antagonists.[1]
This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) that govern the function of 6-anilinopurine analogs. We will dissect the nuanced effects of chemical modifications across the scaffold, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how to rationally design compounds with desired potency, selectivity, and biological function. This document moves beyond a mere listing of facts to explain the causal relationships between molecular structure and biological outcome, grounded in established experimental evidence and field-proven insights.
Chapter 1: The 6-Anilinopurine Core: A Scaffold for Diverse Biological Targeting
The power of the 6-anilinopurine scaffold lies in its ability to effectively target ATP-binding sites, particularly within the vast and therapeutically important kinase family.[1] Protein kinases regulate a multitude of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[2][3] The purine core of the scaffold acts as a hydrogen-bonding hinge, anchoring the molecule within the ATP pocket, while the appended aniline ring projects into more variable regions, allowing for the fine-tuning of selectivity and potency.
Simultaneously, this scaffold is recognized by cytokinin receptors in plants, which are crucial for regulating cell division, growth, and development.[4][5] This dual recognition highlights the scaffold's conformational flexibility and its capacity to engage with distinct protein architectures. Understanding the SAR for each target class is therefore paramount for designing selective agents.
Caption: A generalized workflow for the synthesis of 6-anilinopurine analogs.
Chapter 3: Structure-Activity Relationship as Kinase Inhibitors
The development of 6-anilinopurine analogs as kinase inhibitors has been a major focus of research, particularly for targeting Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. [6][7][8]
Modifications at the C6-Position
The aniline moiety at the C6 position is critical. The nature of the substituent on the aniline ring dictates both potency and selectivity. This part of the molecule often extends into a hydrophobic region of the ATP-binding pocket. [3]
-
Importance of the 6-Substituent: The presence of a substituent at the purine 6-position is crucial for high potency. Simple 2-aminopurines lacking a C6-substituent show a dramatic reduction in CDK2 inhibitory activity. [9]* Aryl and Heteroaryl Groups: Bulky groups such as biphenyl at the C6-position can be well-accommodated within the ribose-binding pocket, leading to high potency. [9]However, excessively large tricyclic systems can be detrimental to activity. [9]
Modifications at the C2-Position
The C2 position offers another critical handle for modulating activity. Substituents here can form additional hydrogen bonds or steric interactions that enhance binding affinity and influence selectivity.
-
Anilino Substituents: A 4'-sulfamoylanilino group at the C2-position has been shown to confer significant CDK2 selectivity over CDK1. [7]* Other Substituents: A variety of groups have been explored at C2. For instance, a thiomorpholinyl group at C2, combined with an N9-isopropyl group, resulted in a potent CDK2 inhibitor with an IC50 of 0.9 µM. [10]
Modifications at the N9-Position
Substitution at the N9-position can influence the orientation of the molecule within the binding site and affect its physicochemical properties.
-
Alkyl Groups: Small alkyl groups like isopropyl are well-tolerated and can enhance potency. [10]* Cyclic Systems: Larger groups like cyclopentyl have also been successfully used in the development of potent DNA-PK inhibitors. [11]
Data Summary: SAR for Kinase Inhibition
| Position | Modification Type | Effect on Kinase (CDK2) Activity | Rationale | Reference |
| C6 | Removal of Aniline Group | Drastic decrease in potency | Loss of key interactions in the hydrophobic pocket. | [9] |
| C6 | Bulky Aryl Groups (e.g., biphenyl) | Increased potency | Favorable interactions within the ribose-binding pocket. | [9] |
| C2 | 4'-Sulfamoylanilino | Increased potency and high selectivity for CDK2 over CDK1 | Specific hydrogen bonding and electrostatic interactions. | [7] |
| C2 | Thiomorpholinyl | High potency | Favorable steric and electronic contributions. | [10] |
| N9 | Isopropyl | Increased potency | Optimal fit and orientation in the active site. | [10] |
digraph "Kinase_SAR" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Key SAR Insights for 6-Anilinopurine Kinase Inhibitors"]; node [shape=record, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Scaffold [label=" Purine Core | C2 Position\n(Selectivity) | N9 Position\n(Potency/Orientation) | C6-Aniline\n(Potency/Anchor)" ];
C2_note [label="Substituents like\n4'-sulfamoylanilino\nenhance CDK2 selectivity.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; N9_note [label="Small alkyl groups\n(e.g., isopropyl)\nare well-tolerated.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; C6_note [label="Bulky aryl groups are\noften required for high\npotency.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];
Scaffold:f1 -> C2_note [color="#4285F4"]; Scaffold:f2 -> N9_note [color="#34A853"]; Scaffold:f3 -> C6_note [color="#EA4335"]; }
Caption: Summary of SAR principles for designing 6-anilinopurine kinase inhibitors.
Chapter 4: Structure-Activity Relationship as Cytokinins
6-Anilinopurines, particularly 6-benzylaminopurine (BAP) and its derivatives, are potent synthetic cytokinins that promote plant cell division and growth. [12][13]The SAR in this context is governed by interactions with cytokinin receptors, such as AHK3 and AHK4 in Arabidopsis thaliana. [12][14]
-
Agonist Activity: Most BAP derivatives exhibit high activity in classical cytokinin bioassays. The activity is influenced by the position and nature of substituents on the phenyl ring, with steric and hydrophobic effects playing a key role. [12]* Antagonist Development: Specific substitutions can convert an agonist into an antagonist. For example, introducing hydroxyl groups at specific positions on the benzyl ring led to the discovery of the first cytokinin receptor antagonists. 6-(2-hydroxy-3-methylbenzylamino)purine (PI-55) and 6-(2,5-dihydroxybenzylamino)purine (LGR-991) were identified as antagonists that block cytokinin receptors. [14][15]LGR-991 is a competitive inhibitor of the AHK3 receptor and shows reduced agonistic effects compared to earlier antagonists. [14]
Chapter 5: Experimental Protocols for SAR Evaluation
To establish a robust SAR, standardized and reproducible experimental protocols are essential. The following section details key methodologies for the synthesis and evaluation of 6-anilinopurine analogs.
Protocol 1: General Synthesis of a 6-(Substituted-anilino)purine Analog
This protocol describes a typical SNAr reaction.
Materials:
-
6-Chloropurine
-
Substituted aniline of interest
-
Solvent (e.g., n-butanol, DMF)
-
Base (e.g., triethylamine, DIPEA)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
To a solution of 6-chloropurine (1.0 eq) in n-butanol, add the desired substituted aniline (1.1 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the pure product.
-
Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality: The use of a slight excess of the aniline and a base ensures the complete consumption of the 6-chloropurine starting material and neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. n-Butanol is a common solvent due to its high boiling point, which provides the necessary thermal energy for the SNAr reaction to proceed efficiently.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the IC50 value of a compound against a specific kinase using the ADP-Glo™ assay, which measures ADP production. [16] Materials:
-
Kinase of interest (e.g., CDK2/CycA)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (6-anilinopurine analog)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a control).
-
Add 2 µL of the kinase solution (at 2.5x the final desired concentration) to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be at or near its Km for the kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. [16] Trustworthiness: This assay is self-validating through the inclusion of positive (known inhibitor) and negative (DMSO vehicle) controls. The luminescent signal is directly proportional to the amount of ADP produced, providing a robust measure of kinase activity. [16]
Protocol 3: In Vitro Anticancer Activity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a cell density-based assay used to measure drug-induced cytotoxicity. [17] Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete growth medium
-
Test compound
-
Trichloroacetic acid (TCA)
-
SRB solution
-
Tris base solution
-
96-well plates
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4 °C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read Absorbance: Measure the absorbance at 510 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Causality: This method relies on the ability of SRB to bind to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is directly related to the number of living cells, providing a reliable measure of cytotoxicity. [17]
Protocol 4: Cytokinin Activity Bioassay (Radish Cotyledon Expansion)
This classic bioassay measures the ability of a compound to induce cell expansion, a characteristic effect of cytokinins. [18] Materials:
-
Radish seeds (Raphanus sativus)
-
Petri dishes, filter paper
-
Test compound, Kinetin or BAP (as a positive control)
-
Incubation buffer
Procedure:
-
Germination: Germinate radish seeds on moist filter paper in the dark for 3-4 days.
-
Excision: Excise the cotyledons from the seedlings under a dim green light.
-
Treatment: Place the excised cotyledons in petri dishes containing filter paper moistened with different concentrations of the test compound or controls.
-
Incubation: Incubate the dishes in the dark at 25 °C for 72 hours.
-
Measurement: After incubation, blot the cotyledons dry and weigh them.
-
Data Analysis: Compare the fresh weight of the treated cotyledons to the negative control (buffer only). An increase in weight indicates cytokinin activity.
Causality: Cytokinins promote cell enlargement (expansion) in detached cotyledons by affecting cell wall plasticity and water uptake. This easily measurable change in mass provides a direct biological readout of a compound's cytokinin-like activity. [18]
Conclusion
The 6-anilinopurine scaffold is a testament to the power of privileged structures in drug discovery and chemical biology. Its ability to effectively target diverse protein families, from kinases to cytokinin receptors, underscores its therapeutic and scientific potential. The structure-activity relationships discussed herein reveal a clear logic: the purine core serves as a versatile anchor, while targeted modifications at the C2, N9, and C6-anilino positions allow for the precise tuning of biological activity and selectivity. By integrating rational design with robust synthetic strategies and standardized biological evaluation protocols, researchers can continue to unlock the full potential of this remarkable chemical class, paving the way for the development of novel therapeutics and powerful biological tools.
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An In-depth Technical Guide on the Biological Evaluation of Novel Purine Analogs
Introduction: The Enduring Promise of Purine Analogs in Therapeutics
Purine analogs are a cornerstone of medicinal chemistry and have been instrumental in the development of treatments for a wide range of diseases, most notably cancer and viral infections.[1][2] Their structural similarity to endogenous purine bases—adenine and guanine—allows them to function as antimetabolites. By mimicking natural purines, these analogs can disrupt critical cellular processes such as DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[3][4] The first clinically successful purine analog, 6-mercaptopurine (6-MP), paved the way for the development of a multitude of other analogs, including fludarabine, cladribine, and clofarabine, which are now standard treatments for various hematological malignancies.[2][5][6]
This guide provides a comprehensive framework for the preclinical biological evaluation of novel purine analogs. It is designed for researchers and drug development professionals, offering a detailed roadmap from initial in vitro screening to in vivo efficacy studies and preliminary safety profiling. The methodologies described herein are grounded in established scientific principles and are designed to provide a robust and reliable assessment of a compound's therapeutic potential.
Part 1: Foundational In Vitro Evaluation: Establishing a Biological Activity Profile
The initial phase of evaluating a novel purine analog involves a battery of in vitro assays to determine its biological activity, potency, and selectivity. This foundational screening is critical for identifying promising lead compounds for further development.[7]
Cell Viability and Cytotoxicity Assays: The First Line of Assessment
The primary objective of these assays is to assess the effect of the novel purine analog on cell proliferation and viability.[8] A panel of human cancer cell lines, representing different tumor types, is typically used to identify compounds with potent and selective anticancer activity.[1][9]
Key Methodologies:
-
Tetrazolium Reduction Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[10] Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of living cells.
-
ATP-Based Luminescence Assays: The level of intracellular ATP is a direct measure of metabolically active cells.[8] These highly sensitive assays utilize a luciferase-catalyzed reaction that produces light in the presence of ATP.
-
Real-Time Cell Proliferation Monitoring: Instruments like the IncuCyte® ZOOM allow for the continuous monitoring of cell growth and morphology over time, providing kinetic data on the compound's effect.[8]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the novel purine analog for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%.
| Compound | Cell Line | IC50 (µM) | Reference Compound (IC50, µM) |
| Novel Purine Analog A | MCF-7 (Breast) | 5.2 | Doxorubicin (0.8) |
| Novel Purine Analog A | HCT116 (Colon) | 8.1 | 5-Fluorouracil (3.5) |
| Novel Purine Analog B | A549 (Lung) | 2.7 | Cisplatin (4.2) |
Table 1: Example of IC50 Data for Novel Purine Analogs.
Mechanism of Action Studies: Unraveling the "How"
Once a compound has demonstrated significant cytotoxic activity, the next crucial step is to elucidate its mechanism of action. For purine analogs, this often involves investigating their effects on DNA synthesis, cell cycle progression, and apoptosis induction.[11]
Key Methodologies:
-
Cell Cycle Analysis by Flow Cytometry: This technique is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M). Purine analogs that inhibit DNA synthesis will often cause an accumulation of cells in the S phase.[5]
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.
-
Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays are available to measure the activity of key caspases, such as caspase-3 and caspase-7.[8]
-
-
Enzyme Inhibition Assays: If the purine analog is designed to target a specific enzyme, such as a kinase or polymerase, in vitro enzyme inhibition assays are essential to confirm its activity and determine its potency (e.g., IC50 or Ki).[12]
Experimental Workflow: Investigating the Mechanism of Action
Caption: A streamlined workflow for elucidating the mechanism of action of a novel purine analog.
Part 2: In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System
Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy and safety in a whole-organism context. Animal models, particularly mouse xenograft models, are indispensable tools in this phase of preclinical drug development.[13][14]
Xenograft Models: A Critical Step in Oncology Drug Discovery
Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used to assess the antitumor activity of novel compounds.[15] These models provide valuable information on a drug's ability to inhibit tumor growth in a more complex biological environment.[16]
Types of Xenograft Models:
-
Subcutaneous Xenografts: Tumor cells are injected under the skin of the mouse. This model is relatively easy to establish and allows for straightforward monitoring of tumor growth by caliper measurements.[14]
-
Orthotopic Xenografts: Tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad). This model more accurately mimics the tumor microenvironment and metastatic potential of the disease.
-
Patient-Derived Xenografts (PDXs): Tumor fragments from a patient are directly implanted into mice. PDX models are known to better recapitulate the heterogeneity and drug response of the original tumor.[17]
Experimental Protocol: Subcutaneous Xenograft Study
-
Cell Implantation: Inject a suspension of human cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the novel purine analog via an appropriate route (e.g., oral, intravenous) at different dose levels and schedules. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy of the compound.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| Novel Purine Analog A | 10 | 850 ± 150 | 43 |
| Novel Purine Analog A | 30 | 400 ± 100 | 73 |
| Standard-of-Care Drug | 20 | 550 ± 120 | 63 |
Table 2: Example of Antitumor Efficacy Data from a Xenograft Study.
ADME/Tox Profiling: Understanding the Fate and Safety of the Compound
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, is crucial to de-risk the drug development process and avoid late-stage failures.[18][19]
Key ADME/Tox Studies:
-
Pharmacokinetics (PK): These studies determine how the body processes the drug, including its absorption, distribution, metabolism, and elimination. Key parameters include half-life, bioavailability, and clearance.[20]
-
In Vitro Metabolism: Assays using liver microsomes or hepatocytes are used to identify the metabolic pathways of the compound and to assess its potential for drug-drug interactions, particularly through inhibition or induction of cytochrome P450 (CYP) enzymes.[21]
-
Preliminary Toxicity Studies: These studies in rodents aim to identify the maximum tolerated dose (MTD) and to observe any overt signs of toxicity.
ADME/Tox Evaluation Funnel
Caption: A tiered approach to ADME/Tox profiling in drug discovery.
Conclusion: A Pathway to Clinical Candidacy
The biological evaluation of novel purine analogs is a multi-faceted process that requires a systematic and rigorous approach. By integrating a comprehensive suite of in vitro and in vivo assays, researchers can build a robust data package that elucidates a compound's mechanism of action, demonstrates its therapeutic efficacy, and provides an initial assessment of its safety profile. This thorough preclinical evaluation is the critical foundation for advancing a promising new purine analog into clinical development, with the ultimate goal of providing new and improved treatments for patients.
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Methodological & Application
N-purin-6-ylaniline synthesis protocol for research labs
An Application Note for the Synthesis of N-purin-6-ylaniline in Research Laboratories
Abstract
This compound, also known as 6-anilinopurine or N-phenyladenine, is a cornerstone molecule in medicinal chemistry and chemical biology. Its derivatives are widely recognized as potent inhibitors of cyclin-dependent kinases (CDKs), making this scaffold a subject of intense investigation in the development of therapeutics for oncology and other proliferative diseases.[1][2][3] This application note provides a detailed, reliable, and technically-grounded protocol for the synthesis of this compound, suitable for implementation in academic and industrial research laboratories. We delve into the underlying chemical principles, offer a step-by-step experimental procedure, and provide expert insights for troubleshooting and optimization.
Chemical Principles and Reaction Mechanism
The synthesis of this compound is most commonly achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups or heteroatoms.[4][5]
Causality of the SNAr Reaction on the Purine Scaffold:
-
Electrophilic Target: The purine ring system, with its four nitrogen atoms, is inherently electron-poor. This electronic deficiency is particularly pronounced at the C2, C6, and C8 positions. When a good leaving group, such as a halide (e.g., Chlorine), is present at the C6 position, this carbon becomes a highly susceptible electrophilic site.
-
Nucleophilic Partner: Aniline (C₆H₅NH₂) acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electron-deficient C6 carbon of the purine ring.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition Step: The aniline nitrogen attacks the C6 carbon of 6-chloropurine, breaking the aromaticity of the pyrimidine portion of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5]
-
Elimination Step: The aromaticity is restored by the elimination of the chloride leaving group, yielding the final this compound product.
-
The overall reaction is typically facilitated by heat and the presence of a base to neutralize the HCl generated in situ.
Detailed Synthesis Protocol
This protocol is adapted from established methodologies for the nucleophilic substitution on 6-chloropurine.[6][7] It is a robust procedure with a high success rate.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 6-Chloropurine | C₅H₃ClN₄ | 154.55 | 1.00 g | 6.47 | Starting material. Handle with care. |
| Aniline | C₆H₅NH₂ | 93.13 | 0.90 g (0.88 mL) | 9.71 | 1.5 equivalents. Use freshly distilled aniline. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 2.70 mL | 19.41 | 3.0 equivalents. Acts as a base. |
| n-Butanol (n-BuOH) | C₄H₉OH | 74.12 | 30 mL | - | Reaction solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | For extraction and chromatography. |
| Hexanes | C₆H₁₄ | - | As needed | - | For chromatography. |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | As needed | - | For work-up. |
| Brine | NaCl (aq) | - | As needed | - | For work-up. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying agent. |
| Round-bottom flask (100 mL) | - | - | 1 | - | |
| Reflux Condenser | - | - | 1 | - | |
| Magnetic Stirrer/Hotplate | - | - | 1 | - | |
| TLC plates (Silica) | - | - | As needed | - | For reaction monitoring. |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropurine (1.00 g, 6.47 mmol).
-
Add n-butanol (30 mL), aniline (0.88 mL, 9.71 mmol, 1.5 eq.), and triethylamine (2.70 mL, 19.41 mmol, 3.0 eq.).
-
Attach a reflux condenser to the flask and place the setup on a magnetic stirrer/hotplate in a well-ventilated fume hood.
-
Reaction: Begin stirring and heat the mixture to reflux (the boiling point of n-butanol is ~118 °C).
-
Allow the reaction to proceed under reflux for 6 to 12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 6-chloropurine spot has been consumed.
-
Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Remove the n-butanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.
Purification
The crude product, typically a pale yellow or off-white solid, can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath, to form crystals.
-
Flash Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto silica gel. Purify using a silica gel column with a gradient eluent system, such as 0-10% methanol in DCM or 20-80% ethyl acetate in hexanes.
The pure product should be a white to off-white solid. Expected yield: 75-90%.
Characterization of this compound
To ensure the identity and purity of the synthesized compound, the following characterization techniques are recommended.
-
Chemical Formula: C₁₁H₉N₅
-
Molecular Weight: 211.22 g/mol [8]
-
¹H NMR: Expected aromatic protons in the δ 7.0-8.5 ppm range.
-
Mass Spectrometry (MS): ESI-MS should show a peak at m/z = 212.09 [M+H]⁺.
-
Melting Point: Literature values are typically in the range of 250-255 °C.
Expert Insights & Troubleshooting
-
Choice of Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) are common choices. They act as non-nucleophilic organic bases to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. An inorganic base like sodium carbonate can also be used, particularly in aqueous or polar protic solvents.[6]
-
Choice of Solvent: n-Butanol is an excellent solvent for this reaction due to its high boiling point, which allows for the necessary thermal energy to overcome the activation barrier, and its ability to dissolve both the polar purine and the less polar aniline. Other high-boiling point solvents like dioxane or DMF can also be used.
-
Reaction Monitoring: The disappearance of the 6-chloropurine starting material is the most reliable indicator of reaction completion. 6-chloropurine and this compound have distinct Rƒ values on a silica TLC plate.
-
Troubleshooting Low Yields:
-
Incomplete Reaction: Ensure the reaction is heated to a full reflux and run for a sufficient duration.
-
Reagent Quality: Aniline can oxidize over time, turning dark. Using freshly distilled or a new bottle of aniline is recommended for best results.
-
Purification Loss: If yields are low after chromatography, check for product streaking on the column, which may indicate the need for a more polar eluent system (e.g., adding a small amount of TEA to the eluent can help with basic compounds like purines).
-
-
Alternative Advanced Method (Buchwald-Hartwig Amination): For more complex aniline derivatives or challenging substrates where SNAr may be sluggish, the Buchwald-Hartwig amination is a powerful alternative.[9][10][11] This palladium-catalyzed cross-coupling reaction uses a palladium catalyst, a phosphine ligand, and a base to form the C-N bond under milder conditions and with broader substrate scope.[10][12]
Safety Precautions
-
All manipulations should be performed in a well-ventilated chemical fume hood.
-
6-Chloropurine is a hazardous substance; avoid inhalation and skin contact.
-
Aniline is toxic and readily absorbed through the skin.
-
Triethylamine has a strong, unpleasant odor and is corrosive.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1, Purine.
- An, S., & Fu, L. (2015). The purinosome: a multi-enzyme complex in de novo purine biosynthesis. Cell Research, 25(2), 159–160. (Note: General reference for purine background)
- Bold, G., et al. (2006). New 6-alkoxy-2-aminopurine derivatives as potent inhibitors of Cyclin Dependent Kinases (CDKs). Bioorganic & Medicinal Chemistry Letters, 16(5), 1359-1363.
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. Accounts of Chemical Research, 41(11), 1461–1473.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- Gray, N. S., et al. (1998). Exploiting chemical libraries for drug discovery. Science, 281(5376), 533-538.
- Hardcastle, I. R., et al. (2022). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. New Journal of Chemistry, 46(35), 16963-16969.
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- ResearchGate. (2022). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Request PDF.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71029, this compound.
- ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination.
- OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination.
- Krasnov, V. P., et al. (2018). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 23(11), 2959.
- ResearchGate. (2022). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. PDF.
- Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia.
- YouTube. (2019). nucleophilic aromatic substitutions. Video.
- ACS Publications. (2003). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry, 46(23), 4974–4986.
- Krasnov, V. P., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl) dipeptides as potential antimycobacterial agents. Amino Acids, 53(4), 575–587.
- Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution.
- Semantic Scholar. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms.
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- 8. This compound | C11H9N5 | CID 71029 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. jk-sci.com [jk-sci.com]
Application Notes & Protocols: The Use of 6-Substituted Purines in Advanced Cell Culture
This guide provides a comprehensive overview of the experimental applications of 6-substituted purines, a versatile class of molecules with significant utility in both plant and mammalian cell culture. While the specific compound 6-anilinopurine is part of this family, this document will focus on its more extensively studied and commercially available analogs, such as 6-Benzylaminopurine (BAP) and N6,N6-dimethyladenine (6-DMAP), to provide robust and well-validated protocols. We will explore the dualistic nature of these compounds as potent plant cytokinins and effective modulators of the mammalian cell cycle through kinase inhibition.
The protocols and insights herein are designed for researchers, scientists, and drug development professionals. The emphasis is on not just the "how" but the "why," grounding each step in established scientific principles to ensure experimental success and data integrity.
Section 1: Fundamentals of 6-Substituted Purines
The biological activity of a purine molecule is critically defined by the substituent at the 6th position of its core ring structure. This structural variation gives rise to a fascinating dichotomy in function across different biological kingdoms.
Mechanism of Action: A Tale of Two Kingdoms
-
In Plants: Cytokinin Activity: In plant cells, 6-substituted purines like 6-Benzylaminopurine (BAP) are recognized as powerful cytokinins, a class of plant growth hormones.[1][2] They bind to specific cytokinin receptors, such as CRE1/AHK4 and AHK3 in Arabidopsis, initiating a phosphorelay signaling cascade.[3] This pathway ultimately leads to the activation of transcription factors that regulate genes involved in cell division and differentiation, promoting effects like shoot proliferation, seed germination, and callus formation.[1][2][4] The primary role of these molecules in plant tissue culture is to stimulate cell division (cytokinesis), often in synergy with auxins.
-
In Mammalian Cells: Kinase Inhibition: In mammalian systems, many 6-substituted purines function as competitive inhibitors of ATP-binding sites on various protein kinases.[5] Notably, compounds like 6-DMAP and other 2,6-substituted purines are recognized as inhibitors of Cyclin-Dependent Kinases (CDKs).[6] By blocking CDK activity, these molecules can arrest the cell cycle at specific checkpoints, such as the G1/S or G2/M transitions.[7][8][9] This inhibitory action disrupts the tightly regulated phosphorylation events that drive cell cycle progression, making them valuable tools for synchronization studies and as potential anti-cancer agents.[5][7][10]
Diagram: Dualistic Mechanism of 6-Substituted Purines
Caption: Dual roles of 6-substituted purines in plant and mammalian cells.
Section 2: Essential Preparations and Safety
Proper handling and preparation of reagents are foundational to reproducible cell culture experiments.
Safety and Handling
6-substituted purines are chemically stable powders but should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[11][12]
-
Handling: Avoid creating dust. Use a chemical fume hood for weighing and preparing concentrated stock solutions. Avoid inhalation and contact with skin and eyes.[13][14] Wash hands thoroughly after handling.[12][13]
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry, well-ventilated place.[11][15]
Preparation of Stock Solutions
The low aqueous solubility of many purine analogs necessitates the use of a solvent for preparing a concentrated stock solution, which is then diluted into the aqueous cell culture medium.
| Parameter | Recommendation | Rationale & Causality |
| Solvent | DMSO (Dimethyl sulfoxide) or NaOH (1N) | DMSO is a versatile solvent for many organic compounds. For plant tissue culture, dissolving BAP in a small amount of 1N NaOH before diluting with sterile water is a common and effective method that avoids DMSO toxicity in sensitive plant species. |
| Stock Concentration | 1-10 mg/mL (typically ~50 mM) | A high concentration allows for small volumes to be added to the final culture medium, minimizing the final solvent concentration to non-toxic levels (typically <0.1% v/v for DMSO). |
| Filtration | Sterilize through a 0.22 µm syringe filter | This is a critical step to prevent microbial contamination of the cell culture. Perform this step in a laminar flow hood. |
| Storage | Aliquot and store at -20°C or -80°C | Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.[15] Storage at low temperatures ensures long-term stability.[15][16] |
Protocol 1: Preparation of a 1 mg/mL 6-BAP Stock Solution
-
Weighing: In a chemical fume hood, accurately weigh 10 mg of 6-Benzylaminopurine powder.
-
Dissolving: Add the powder to a sterile 15 mL conical tube. Add 200-300 µL of 1N NaOH and vortex gently until the powder is fully dissolved.
-
Dilution: Using a sterile pipette, add sterile, high-purity water to bring the final volume to 10.0 mL. This brings the concentration to 1 mg/mL.
-
Sterilization: In a laminar flow hood, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a fresh, sterile conical tube.
-
Aliquoting & Storage: Dispense the sterile solution into sterile 1.5 mL microcentrifuge tubes (e.g., 500 µL per tube). Label clearly and store at -20°C.
Section 3: Application Notes & Protocols
Application 1: Stimulation of Shoot Proliferation in Plant Tissue Culture
6-BAP is arguably the most widely used cytokinin for inducing shoot development (organogenesis) from explants like nodal segments, leaf discs, or callus.[2] Its efficacy lies in promoting cell division and overcoming the apical dominance that would otherwise suppress axillary bud growth.
Underlying Principle: The ratio of auxins to cytokinins in the culture medium is a primary determinant of developmental fate. A high cytokinin-to-auxin ratio generally promotes shoot formation, while the reverse favors root development.
Typical Concentration Ranges for 6-BAP in Plant Tissue Culture
| Plant Type / Goal | Typical BAP Concentration (mg/L) | Notes |
| Woody Plant Micropropagation | 0.5 - 2.5 mg/L | Higher concentrations can sometimes lead to hyperhydricity (vitrification), a physiological disorder.[17] |
| Herbaceous Plant Shoot Induction | 0.1 - 5.0 mg/L | Optimal concentration is highly species-dependent.[18][19] A titration experiment is always recommended. |
| Callus Culture (with an auxin) | 0.5 - 2.0 mg/L | Used to maintain a proliferative, undifferentiated state when balanced with an auxin like 2,4-D.[1] |
Protocol 2: Induction of Axillary Shoots from Nodal Explants
-
Prepare Basal Medium: Prepare Murashige and Skoog (MS) medium or another suitable basal medium according to the manufacturer's instructions.[2] Add sucrose (typically 30 g/L) and adjust the pH to 5.7-5.8.
-
Add Growth Regulators: Thaw an aliquot of your sterile 6-BAP stock solution. Add the appropriate volume to the medium to achieve the desired final concentration (e.g., for 1.0 mg/L BAP, add 1 mL of a 1 mg/mL stock to 1 L of medium).
-
Solidify and Dispense: Add a gelling agent (e.g., agar at 7-8 g/L or gellan gum at 3-4 g/L). Heat to dissolve, then dispense the medium into sterile culture vessels (e.g., test tubes or petri dishes). Autoclave at 121°C and 15 psi for 20 minutes.[2]
-
Explant Preparation: Select healthy source material. Surface sterilize nodal segments using a standard protocol (e.g., 70% ethanol for 1 minute followed by a 10-20% bleach solution with a drop of Tween 20 for 10-15 minutes, then rinse 3-4 times with sterile distilled water).[1]
-
Inoculation: In a laminar flow hood, trim the sterilized explants and place them onto the surface of the solidified medium.
-
Incubation: Culture the explants in a growth chamber under appropriate light (e.g., 16-hour photoperiod) and temperature (e.g., 25°C).
-
Observation: Monitor weekly for signs of bud break and shoot elongation. Subculture to fresh medium every 3-4 weeks.
Application 2: Synchronization of Mammalian Cells at the G2/M Boundary
6-DMAP and related aminopurines can be used to induce premature mitosis or to arrest cells at specific cell cycle phases.[5][10] This is particularly useful for studying mitotic events or for enriching a cell population in a specific phase for downstream analysis. The mechanism involves the inhibition of protein kinases essential for cell cycle progression.[10]
Underlying Principle: Progression through the G2/M checkpoint is regulated by the CDK1/Cyclin B complex. Inhibitors like 6-DMAP can disrupt the signaling that activates this complex, causing cells to accumulate at this transition point. While effective, chemical inhibitors can have off-target effects, and validation of the cell cycle arrest is crucial.[20]
Protocol 3: G2/M Arrest using a Kinase Inhibitor (Conceptual Protocol)
-
Cell Seeding: Plate mammalian cells (e.g., HeLa, U937) in appropriate culture vessels and grow until they reach 50-60% confluency. This ensures the cells are in an exponential growth phase.
-
Inhibitor Treatment: Prepare a working solution of the purine inhibitor (e.g., 6-DMAP) in complete culture medium. A dose-response experiment is critical to determine the optimal concentration for your cell line (start with a range of 1-10 mM for compounds like 2-aminopurine or 100-500 µM for 6-DMAP).[21] Replace the existing medium with the inhibitor-containing medium.
-
Incubation: Incubate the cells for a duration equivalent to approximately one cell cycle (e.g., 16-24 hours). This allows cells from all phases to progress and accumulate at the inhibitor-induced block.
-
Harvesting: Harvest the cells. For adherent cells, use trypsinization. For suspension cells, collect by centrifugation.
-
Validation of Arrest (Critical Step):
-
Flow Cytometry: Fix the cells in 70% ethanol and stain with a DNA dye like Propidium Iodide (PI).[20] Analyze via flow cytometry. A synchronized G2/M population will show a sharp peak at the 4N DNA content, compared to the 2N (G1) and broad S-phase distribution of an asynchronous control population.
-
Western Blot: Analyze protein lysates for markers of mitosis, such as phosphorylated Histone H3 (Ser10).
-
Diagram: Experimental Workflow for Cell Synchronization
Caption: Workflow for cell cycle synchronization using a purine inhibitor.
Application 3: Induction of Apoptosis in Cancer Cell Lines
Many 6-substituted purines, particularly those designed as kinase inhibitors, can induce programmed cell death (apoptosis), making them subjects of interest in oncology research.[21][22] The induction of apoptosis often follows cell cycle arrest and can be triggered through mitochondrial-dependent pathways.[21]
Underlying Principle: By inhibiting crucial pro-survival kinases or causing irreparable cell cycle disruption, these compounds can tip the cellular balance towards apoptosis. This is often characterized by activation of caspases, externalization of phosphatidylserine (PS), and loss of mitochondrial membrane potential.[21][23]
Protocol 4: Assessing Apoptosis Induction by a 6-Substituted Purine
-
Cell Treatment: Seed a cancer cell line (e.g., K562 leukemia cells) at a density of ~1 x 10^6 cells/mL.[24][25] Treat cells with the test compound at various concentrations for different time points (e.g., 24, 48, 72 hours).[25] Include a vehicle-only (e.g., DMSO) control.
-
Harvest Cells: Collect both adherent and floating cells to ensure the apoptotic population is not lost.
-
Apoptosis Detection (Annexin V/PI Staining):
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze immediately by flow cytometry.
-
-
Data Interpretation:
-
Confirmation (Optional but Recommended):
-
Caspase-3 Activation: Perform a western blot on lysates from treated cells using an antibody against cleaved (active) Caspase-3.
-
Mitochondrial Membrane Potential: Use a dye like JC-1 or TMRE to assess mitochondrial depolarization via flow cytometry. A shift in fluorescence indicates a loss of membrane potential, a key event in the intrinsic apoptotic pathway.[21]
-
Section 4: References
-
6-Benzylaminopurine – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]
-
Spíchal, L., et al. (2010). Cytokinin receptor antagonists derived from 6-benzylaminopurine. Bioorganic & Medicinal Chemistry Letters, 20(15), 4599-4602. [Link]
-
Safety Data Sheet: 6-Benzylaminopurine - Chemos GmbH&Co.KG. (2022, August 18). Chemos. [Link]
-
Hardcastle, I. R., et al. (2011). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 54(18), 6209-6225. [Link]
-
Andreassen, P. R., et al. (1990). Premature mitosis induced in mammalian cells by the protein kinase inhibitors 2-aminopurine and 6-dimethylaminopurine. Cell Growth & Differentiation, 1(4), 171-178. [Link]
-
Piñeiro, V., et al. (1999). 6-Benzylaminopurine: a plant derived cytokinin inducing positive inotropism by P2-purinoceptors. Planta Medica, 65(3), 245-249. [Link]
-
Kahrizi, S., et al. (2021). Effect of 6-Benzylaminopurine on micropropagation of Nuphar lutea as an endangered species. Central Asian Journal of Plant Science Innovation, 1(2), 70-75. [Link]
-
De Benedetti, A., et al. (1995). 6DMAP inhibition of early cell cycle events and induction of mitotic abnormalities. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 332(1-2), 107-118. [Link]
-
Ali, B., et al. (2020). Cytokinin (6-benzylaminopurine) elevates lignification and the expression of genes involved in lignin biosynthesis of carrot. Protoplasma, 257(6), 1507-1517. [Link]
-
Induction of apoptosis in K562 cells treated with 6-Amino-SPD and... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Hristova, L., et al. (2010). Effect Of 6-Benzylaminopurine On Micropropagation Of Artemisia Chamaemelifolia Vill. (Asteraceae). Biotechnology & Biotechnological Equipment, 24(sup1), 26-29. [Link]
-
The impact of sucrose and 6-benzylaminopurine on shoot propagation and vitrification in Aroniamelanocarpa (black chokeberry) - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
-
Schlegel, R., et al. (1992). 2-Aminopurine overrides multiple cell cycle checkpoints in BHK cells. Proceedings of the National Academy of Sciences, 89(6), 5452-5456. [Link]
-
Ferreira, I. C., et al. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry, 90, 82-90. [Link]
-
Nishizaki, T., et al. (2002). Apoptosis induced by an alkylated purine, 6-dimethylaminopurine, and changes in gene expression in human lymphoma U937 cells. Journal of Biochemistry, 131(6), 849-856. [Link]
-
Lee, E. R., et al. (2014). Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells. Molecules and Cells, 37(1), 57-64. [Link]
-
How to perform cell synchronization in specific cell cycle phases - Bitesize Bio. (2025, May 20). Bitesize Bio. [Link]
-
Asghar, U., et al. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. RSC Medicinal Chemistry, 12(9), 1417-1426. [Link]
-
Brockman, R. W. (1960). Studies on the mechanism of action of 6-mercaptopurine in sensitive and resistant l1210 leukemia in vitro. Cancer Research, 20(5), 643-653. [Link]
-
Ishibashi, S., et al. (2009). 6-Mercaptopurine (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain. Neurotoxicology and Teratology, 31(1), 30-37. [Link]
-
Specific targets of CDK4/6 inhibitors. CDK4/6 inhibitors specifically bind to CDK4/6, thus inducing G 1 phase arrest. Although these inhibitors perform the same function in cell cycle progression, their targets are slightly different. Palbociclib inhibits cyclin D1-CDK4, cyclin D2-CDK6, and cyclin D3-CDK4. Ribociclib targets cyclin D1-CDK4 and cyclin D3-CDK6. Abemaciclib targets cyclin D1-CDK4/6 - ResearchGate. (n.d.). ResearchGate. [Link]
-
Schlegel, R., et al. (1992). 2-Aminopurine overrides multiple cell cycle checkpoints in BHK cells. PNAS, 89(12), 5452-5456. [Link]
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Application Notes and Protocols: N-phenyl-9H-purin-6-amine in Kinase Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Purine Scaffold in Kinase Drug Discovery
The protein kinase family, a cornerstone of cellular signaling, has emerged as one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The deregulation of kinase activity is a hallmark of numerous diseases. Consequently, the identification and characterization of potent and selective kinase inhibitors are of paramount importance. The purine scaffold, a privileged structure in chemical biology, serves as a foundational template for many ATP-competitive kinase inhibitors due to its inherent ability to mimic the adenine core of ATP.
N-phenyl-9H-purin-6-amine, also known as N6-phenyladenosine, is a member of this important class of molecules. Its structural simplicity and amenability to chemical modification have made it and its derivatives attractive candidates for inhibitor development. This document provides a comprehensive guide to utilizing N-phenyl-9H-purin-6-amine and its analogs in various kinase inhibitor screening assays. We will delve into the underlying principles of these assays, provide detailed, field-proven protocols, and discuss the interpretation of the resulting data. This guide is intended to equip researchers with the necessary knowledge to effectively characterize the inhibitory activity of this compound class against specific kinase targets.
Scientific Foundation: Principles of Kinase Inhibition Assays
The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from a donor molecule (typically ATP) to a specific substrate. The inhibitory potential of a compound like N-phenyl-9H-purin-6-amine is then quantified by its ability to reduce this enzymatic activity. Assays can be broadly categorized into biochemical and cell-based formats.
-
Biochemical Assays: These assays utilize purified kinase enzymes, substrates, and the inhibitor in a controlled in vitro environment. They are essential for determining direct inhibitory activity and for detailed mechanistic studies, such as determining the IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Assays: These assays measure the effect of an inhibitor on kinase activity within a living cell. They provide a more physiologically relevant context, as they account for factors such as cell permeability, off-target effects, and engagement with the target in its native environment.[1][2][3]
This application note will focus on widely adopted biochemical assay technologies and biophysical methods that provide robust and high-throughput solutions for characterizing kinase inhibitors.
Part 1: Biochemical Assays for IC50 Determination
Biochemical assays are the workhorses of early-stage kinase inhibitor discovery. Here, we detail protocols for two of the most prevalent and versatile assay platforms: the ADP-Glo™ Luminescent Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay.
ADP-Glo™ Kinase Assay: Quantifying Kinase Activity through ADP Production
The ADP-Glo™ Kinase Assay is a universal, homogeneous, and luminescent method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[4][5][6][7] The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the kinase activity.[4][5]
Workflow of the ADP-Glo™ Kinase Assay
Caption: Principle of the LanthaScreen™ Eu Kinase Binding Assay.
Protocol: IC50 Determination of N-phenyl-9H-purin-6-amine against p38α MAP Kinase
N-Phenyl-N-purin-6-yl urea derivatives have been identified as potent inhibitors of p38α kinase, with IC50 values in the nanomolar range. [8]This protocol outlines the steps to determine the IC50 of N-phenyl-9H-purin-6-amine against p38α.
Materials:
-
N-phenyl-9H-purin-6-amine (stock solution in 100% DMSO)
-
GST-tagged p38α kinase (active)
-
LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)
-
Kinase Tracer (appropriate for p38α, e.g., Tracer 178 from Thermo Fisher Scientific)
-
TR-FRET Dilution Buffer (Thermo Fisher Scientific)
-
384-well black assay plates
Procedure:
-
Compound Preparation:
-
Prepare a serial 1:3 dilution of N-phenyl-9H-purin-6-amine in 100% DMSO, starting at a concentration of 100 µM.
-
Add 2 µL of the diluted compound solutions to the assay plate. Include DMSO-only (0% inhibition) and a known p38α inhibitor (e.g., SB203580) for 100% inhibition controls.
-
-
Assay Assembly:
-
Prepare a 2X Kinase/Antibody mixture in TR-FRET Dilution Buffer. The final concentrations should be optimized, but a starting point is 10 nM p38α and 4 nM Eu-anti-GST antibody.
-
Add 4 µL of the Kinase/Antibody mixture to each well.
-
Prepare a 2X Tracer solution in TR-FRET Dilution Buffer. The optimal tracer concentration should be determined experimentally but is often near its Kd for the kinase.
-
Add 4 µL of the 2X Tracer solution to each well.
-
-
Incubation and Measurement:
-
Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm (Europium emission) and 665 nm (Tracer emission).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Expected Results: Given the reported activity of similar purine derivatives against p38α, N-phenyl-9H-purin-6-amine is anticipated to show inhibitory activity. [8]The assay should produce a concentration-dependent decrease in the TR-FRET signal, enabling the calculation of its binding affinity (IC50).
Part 2: Biophysical Methods for Mechanistic Insights
Biophysical techniques provide detailed information about the direct interaction between an inhibitor and its target kinase, including binding affinity (Kd), kinetics (kon and koff), and thermodynamics.
Surface Plasmon Resonance (SPR): Real-time Interaction Analysis
SPR is a label-free technique that allows for the real-time monitoring of binding events between an analyte in solution and a ligand immobilized on a sensor surface. [9][10][11][12][13][14][15]In the context of kinase inhibitor screening, the kinase is typically immobilized on the sensor chip, and the inhibitor is passed over the surface as the analyte.
SPR Workflow for Kinase-Inhibitor Interaction Analysis
Caption: Workflow for SPR-based analysis of kinase-inhibitor interactions.
Experimental Considerations:
-
Immobilization: The kinase should be immobilized in a way that preserves its native conformation and activity. Amine coupling is a common method, but care must be taken as it can sometimes lead to protein inactivation. [13]* Analyte Concentration: A range of inhibitor concentrations, typically spanning at least two orders of magnitude around the expected Kd, should be tested.
-
Data Interpretation: The resulting sensorgrams are fitted to various binding models (e.g., 1:1 Langmuir binding) to extract kinetic rate constants (ka for association, kd for dissociation) and the equilibrium dissociation constant (KD).
Data Presentation: Quantitative Data Summary
| Assay Platform | Target Kinase | Parameter Measured | Expected Potency of N-phenyl-9H-purin-6-amine Analogs |
| ADP-Glo™ | BTK | IC50 | Low Nanomolar [4][16] |
| LanthaScreen™ | p38α | IC50 | Nanomolar [8] |
| SPR | BTK / p38α | KD, ka, kd | To be determined |
Part 3: Cell-Based Assays for Physiological Relevance
While biochemical assays are crucial for initial characterization, it is essential to validate these findings in a cellular context. [2][3][17]Cell-based assays can assess a compound's ability to cross the cell membrane and inhibit the target kinase in its natural environment, providing a more accurate prediction of its potential therapeutic efficacy.
Common Cell-Based Assay Formats:
-
Target Engagement Assays (e.g., NanoBRET™): These assays measure the binding of an inhibitor to the target kinase within intact cells.
-
Phosphorylation Assays (e.g., Western Blot, ELISA): These methods quantify the phosphorylation of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation upon treatment with the inhibitor indicates target engagement and inhibition.
-
Cell Proliferation/Viability Assays: For kinases involved in cell growth and survival, their inhibition is expected to lead to a decrease in cell proliferation or viability.
The selection of a specific cell-based assay will depend on the kinase of interest and the cellular pathway it regulates. For instance, to evaluate the cellular activity of N-phenyl-9H-purin-6-amine against BTK, one could use a B-cell lymphoma cell line (e.g., Ramos or Raji cells) and measure the inhibition of downstream signaling events or cell proliferation. [4]
Conclusion and Future Directions
N-phenyl-9H-purin-6-amine represents a valuable chemical scaffold for the development of kinase inhibitors. The application notes and protocols provided herein offer a comprehensive framework for characterizing its inhibitory activity against specific kinase targets. By employing a combination of robust biochemical assays, insightful biophysical methods, and physiologically relevant cell-based assays, researchers can build a detailed profile of this compound and its derivatives. Future work should focus on determining the broader kinase selectivity profile of N-phenyl-9H-purin-6-amine to understand its potential for both on-target efficacy and off-target effects. Such studies will be instrumental in guiding the optimization of this promising class of kinase inhibitors for therapeutic applications.
References
- Pan, Z., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(12), 1050-1055. [Link]
- Pan, Z., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold.
- Revesz, L., et al. (2003). N-Phenyl-N-purin-6-yl ureas: the design and synthesis of p38alpha MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(6), 1191-1194. [Link]
- Geuijen, C. A., et al. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Medicinal Chemistry, 48(18), 5874-5881. [Link]
- Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100699. [Link]
- Reaction Biology. (2022).
- BMG LABTECH. (2022).
- Zegzouti, H., et al. (2009). ADP-Glo: a bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 560-572. [Link]
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
- INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Profiling Systems for targeted and flexible kinase inhibitor profiling.
- ResearchGate. (n.d.). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases.
- ResearchGate. (n.d.). Protein Ligand Interactions Using Surface Plasmon Resonance.
- ResearchGate. (n.d.). A, IC50 values for inhibition of cell proliferation after treatment...
- ResearchGate. (n.d.). IC50 values (nM)[a] of selected compounds.
- Navratilova, I., et al. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry, 339(2), 271-281. [Link]
- Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]
- National Center for Biotechnology Information. (n.d.). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia.
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
- National Center for Biotechnology Information. (2017). The use of novel selectivity metrics in kinase research.
- Ruggiero, E., et al. (2017). Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(5), 1087-1095. [Link]
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Vidal, D., et al. (2017). The use of novel selectivity metrics in kinase research.
- ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors...
- National Center for Biotechnology Information. (2017). Photoswitchable Inhibitors to Optically Control Specific Kinase Activity.
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Application Notes & Protocols: The Utility of 6-Phenylaminopurine as a Scaffold in Targeted Drug Discovery
Introduction: The Purine Scaffold as a Cornerstone in Kinase-Targeted Drug Discovery
The purine ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenosine, a key component of ATP, makes it an ideal starting point for designing competitive inhibitors of ATP-dependent enzymes, most notably protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents.
6-Phenylaminopurine, a member of the 6-aminopurine class, represents a valuable chemical tool and foundational scaffold for exploring kinase inhibitor space. While known for its role as a synthetic cytokinin, a class of plant hormones, its core structure provides a versatile backbone for derivatization in the pursuit of potent and selective inhibitors of human protein kinases. The phenylamino group at the 6-position offers a key vector for synthetic modification to enhance potency and selectivity against specific kinase targets.
This guide provides a comprehensive overview of the rationale, applications, and detailed protocols for utilizing 6-phenylaminopurine in targeted drug discovery workflows, from initial screening to cellular target validation.
Section 1: Scientific Rationale and Hypothesized Molecular Targets
The strategic application of 6-phenylaminopurine in drug discovery is grounded in its structural similarity to the endogenous kinase ligand, ATP. This mimicry allows it to competitively bind within the ATP-binding pocket of various kinases.
The Kinase Hinge-Binding Motif
The N1 and N6 amine of the purine core are critical for forming hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, an interaction that anchors most Type I and Type II kinase inhibitors. The phenyl group at the 6-position extends into a more variable region of the ATP pocket, providing a primary site for medicinal chemistry efforts to achieve target selectivity.
Hypothesized Target Families
Based on the known activity of other purine-based inhibitors, 6-phenylaminopurine and its derivatives are hypothesized to show activity against kinases implicated in oncogenic signaling.[1][2] Key pathways of interest include:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and controls cell growth, proliferation, and survival.[1] Purine-based derivatives have been successfully developed as isoform-selective PI3K inhibitors.[3]
-
PIM Kinases: The PIM family of serine/threonine kinases are key regulators of apoptosis and cell cycle progression and are often overexpressed in hematological malignancies and solid tumors.[4][5]
-
JAK/STAT Pathway: Interleukin-6 (IL-6) signaling via the JAK/STAT pathway is crucial for the pathogenesis of certain cancers like multiple myeloma, making JAKs attractive targets.[6]
The following workflow diagram illustrates the logical progression from a scaffold like 6-phenylaminopurine to a validated lead compound.
Caption: High-level workflow for utilizing a scaffold in targeted drug discovery.
Section 2: Core Applications and Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments in the drug discovery cascade using 6-phenylaminopurine as a test compound.
Application 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-phenylaminopurine against a specific kinase (e.g., PIM1). This protocol is adapted for a luminescence-based assay that quantifies ATP consumption.
Causality: The principle behind this assay is that active kinases consume ATP to phosphorylate their substrates. By measuring the amount of remaining ATP after the reaction, we can quantify kinase activity. An inhibitor will reduce ATP consumption, resulting in a higher luminescent signal.
Protocol: PIM1 Kinase IC50 Determination
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 6-phenylaminopurine in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range (e.g., 10 mM down to 1 nM).
-
Create a final 10-point, 2X working concentration plate by diluting the DMSO series 1:50 in Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).
-
-
Reaction Setup (96-well plate):
-
Add 5 µL of 2X compound solution to appropriate wells ("Inhibitor" wells).
-
Add 5 µL of 2% DMSO in Kinase Buffer to "Positive Control" (0% inhibition) and "Negative Control" (100% inhibition) wells.
-
Add 2.5 µL of 4X PIM1 Kinase/Substrate mix (containing an appropriate peptide substrate like 4E-BP1) to all wells except the "Negative Control". Add 2.5 µL of Kinase Buffer to the negative control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Reaction Initiation:
-
Add 2.5 µL of 4X ATP solution (at a concentration equal to the Km for the specific kinase) to all wells to start the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 10 µL of a commercial ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®) to all wells.
-
Incubate for 10-40 minutes at room temperature as per the manufacturer's instructions.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Illustrative Data:
| Kinase Target | Hypothetical IC50 (µM) for 6-Phenylaminopurine |
| PIM1 | 5.2 |
| PIM2 | 8.9 |
| PI3Kα | 15.7 |
| CDK4 | > 50 |
| JAK2 | 22.1 |
This table presents hypothetical data for illustrative purposes.
Application 2: Cell-Based Proliferation Assay
Objective: To determine the half-maximal growth inhibition concentration (GI50) of 6-phenylaminopurine in a cancer cell line known to be dependent on a target kinase (e.g., U266 multiple myeloma cells, which are sensitive to PIM inhibition).[5]
Causality: This assay measures the metabolic activity of the cell population, which correlates with the number of viable, proliferating cells. A compound that inhibits a critical survival pathway will reduce the metabolic output, indicating a cytostatic or cytotoxic effect.
Protocol: Cell Proliferation (MTS) Assay
-
Cell Seeding:
-
Culture U266 cells in appropriate media (e.g., RPMI-1640 + 15% FBS).
-
Seed 1 x 10⁴ cells per well in a 96-well plate in a volume of 90 µL. Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a 10X serial dilution plate of 6-phenylaminopurine in culture media.
-
Add 10 µL of the 10X compound dilutions to the cells. Include wells for "Vehicle Control" (media with DMSO) and "No-Cell Control" (media only).
-
Incubate for 72 hours.
-
-
Signal Detection:
-
Add 20 µL of a commercial MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (No-Cell Control).
-
Normalize the data to the Vehicle Control (100% growth).
-
Plot the percent growth versus the log of the compound concentration and fit to a dose-response curve to calculate the GI50.
-
Application 3: Cellular Target Engagement via Western Blot
Objective: To confirm that 6-phenylaminopurine inhibits the intended signaling pathway inside the cell by measuring the phosphorylation status of a downstream effector protein.
Causality: A potent kinase inhibitor should not only kill cancer cells but should do so by inhibiting its target. For a PIM or PI3K/Akt inhibitor, a key downstream event is the phosphorylation of proteins involved in protein synthesis, such as the ribosomal protein S6.[7] A decrease in phosphorylated S6 (p-S6) upon treatment provides strong evidence of on-target activity.
Caption: Simplified PI3K/Akt/mTOR pathway showing potential inhibition points.
Protocol: Western Blot for Phospho-S6
-
Cell Treatment and Lysis:
-
Seed U266 cells in a 6-well plate at a density that will yield ~80% confluency.
-
Treat cells with 6-phenylaminopurine at 1X, 5X, and 10X the GI50 concentration for 2-4 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated S6 (e.g., anti-p-S6 Ser235/236).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply an ECL substrate.
-
-
Detection and Re-probing:
-
Image the blot using a chemiluminescence detector.
-
Strip the membrane and re-probe with an antibody for total S6 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A decrease in the p-S6/Total S6 ratio indicates target engagement.
-
Section 3: Practical Considerations and Best Practices
-
Solubility: 6-phenylaminopurine is sparingly soluble in aqueous solutions. A 10-100 mM primary stock should be prepared in 100% DMSO and stored at -20°C. When preparing working solutions, avoid precipitation by diluting into aqueous buffers or media slowly while vortexing. The final DMSO concentration in cell-based assays should be kept below 0.5% to avoid solvent toxicity.
-
Stability: While generally stable, purine derivatives can be susceptible to hydrolysis. Prepare fresh dilutions in aqueous buffers for each experiment.
-
Off-Target Considerations: Given the known cytokinin activity of related compounds, it is prudent to consider potential off-target effects. Counter-screening against a panel of receptors or other enzyme classes can be a valuable step in lead optimization. For instance, related cytokinin 6-benzylaminopurine has shown effects on P2-purinoceptors, which could be a potential off-target to investigate.[8]
Conclusion
6-phenylaminopurine serves as an exemplary tool compound and a foundational scaffold for targeted drug discovery, particularly within the domain of kinase inhibition. Its purine core provides a reliable anchor in the ATP-binding pocket, while the 6-phenylamino moiety offers a versatile point for synthetic elaboration to achieve high potency and selectivity. By employing a systematic workflow of biochemical screening, cellular viability assays, and target engagement studies, researchers can effectively leverage this and related scaffolds to identify and validate novel therapeutic candidates for a range of diseases.
References
- F. Franconi, et al. (1999). 6-Benzylaminopurine: a plant derived cytokinin inducing positive inotropism by P2-purinoceptors. Planta Medica, 65(3), 245-9.
- Bearss, D. J., et al. (2014). A small-molecule inhibitor of PIM kinases as a potential treatment for urothelial carcinomas. Neoplasia, 16(6), 524-533.
- Reddy, M. V. R., et al. (2016). 6-Aryl substituted 4-(4-cyanomethyl) phenylamino quinazolines as a new class of isoform-selective PI3K-alpha inhibitors. European Journal of Medicinal Chemistry, 124, 730-743.
- Chen, L. S., et al. (2015). Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma. Oncotarget, 6(15), 13360–13373.
- Glibo, I., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12903.
- Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Tome, R. E., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6265.
- An, F., & Yoon, D. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Cancer Prevention, 23(3), 113–120.
- Bumm, T. G., et al. (2006). Pyridone 6, a pan-Janus-activated kinase inhibitor, induces growth inhibition of multiple myeloma cells. Cancer Research, 66(19), 9714-21.
- Not applicable for this topic.
- Hutti, J. E., et al. (2020). Combined inhibition of PIM and CDK4/6 suppresses both mTOR signaling and Rb phosphorylation and potentiates PI3K inhibition in cancer cells. Molecular Cancer Research, 18(4), 564-576.
- Not applicable for this topic.
- Glibo, I., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. ResearchGate.
Sources
- 1. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Aryl substituted 4-(4-cyanomethyl) phenylamino quinazolines as a new class of isoform-selective PI3K-alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of PIM kinases as a potential treatment for urothelial carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridone 6, a pan-Janus-activated kinase inhibitor, induces growth inhibition of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined inhibition of PIM and CDK4/6 suppresses both mTOR signaling and Rb phosphorylation and potentiates PI3K inhibition in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Benzylaminopurine: a plant derived cytokinin inducing positive inotropism by P2-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of N-purin-6-ylaniline
Abstract
This application note presents a robust, specific, and validated high-performance liquid chromatography (HPLC) method for the determination of purity and the quantification of related substances for N-purin-6-ylaniline. The method utilizes reversed-phase chromatography with UV detection, a cornerstone technique in pharmaceutical quality control. The strategic choices behind the method development, including column chemistry, mobile phase composition, and gradient elution, are discussed in detail. Furthermore, this document provides a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in research, development, and quality control environments.
Introduction and Scientific Rationale
This compound, also known as 6-phenylaminopurine, is a synthetic cytokinin, a class of plant growth hormones. Its purine backbone and aromatic aniline substituent make it a molecule of interest in various biochemical studies and a potential building block in medicinal chemistry. For any application in a regulated or scientific environment, establishing the purity of the starting material is a critical first step. The presence of impurities, even at trace levels, can significantly impact experimental outcomes, product efficacy, and safety.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for purity assessment due to its high resolving power, sensitivity, and quantitative accuracy.[1] This guide focuses on a Reversed-Phase HPLC (RP-HPLC) approach, which is ideally suited for separating moderately polar to non-polar compounds like this compound.
Causality of Methodological Choices
The development of a reliable HPLC method is not arbitrary; it is a science-driven process based on the physicochemical properties of the analyte.
-
Analyte Properties (this compound): The molecule contains a purine ring system, which is heterocyclic and moderately polar, and an aniline group, which is aromatic and non-polar.[2] This amphiphilic nature makes it an excellent candidate for retention and separation on a non-polar stationary phase. Its aromaticity provides strong chromophores, making UV detection a highly sensitive and suitable choice.
-
Chromatographic Mode (RP-HPLC): Reversed-phase chromatography separates molecules based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18).[3] this compound, with its phenyl group, will be sufficiently retained and can be effectively eluted by a polar mobile phase containing an organic modifier. This mode is robust, reproducible, and widely applicable.
-
Stationary Phase (C18 Column): An octadecylsilane (C18) column is the workhorse of RP-HPLC, offering a high degree of hydrophobicity and versatile selectivity for a wide range of analytes, including aromatic amines and purine derivatives.[4][5]
-
Mobile Phase and Gradient Elution: The mobile phase consists of an aqueous component and an organic modifier (acetonitrile).
-
pH Control: The purine and aniline moieties have ionizable nitrogens. Controlling the pH of the aqueous phase with a buffer (e.g., phosphoric acid or formic acid for MS compatibility) is critical.[6] A slightly acidic pH ensures that the basic nitrogens are protonated, leading to consistent retention times and sharp peak shapes.
-
Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is employed. This is crucial for a purity method, as potential impurities can span a wide polarity range. A gradient ensures that highly polar impurities are eluted early while more non-polar, strongly retained impurities are eluted within a reasonable run time, all with good peak shape.
-
-
Detection: The conjugated aromatic systems in this compound result in strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for the selection of an optimal detection wavelength (typically the absorbance maximum, λmax) and for peak purity analysis by examining spectra across the peak.
Analytical Workflow Overview
The entire process, from sample handling to the final purity report, follows a systematic and validated workflow to ensure data integrity.
Caption: Workflow for HPLC Purity Analysis of this compound.
Detailed Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric Acid (85%, analytical grade)
-
This compound Reference Standard (of known purity)
-
-
Diluent: Acetonitrile/Water (50:50, v/v)
Solution Preparation
-
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. Add 1.0 mL of 85% H₃PO₄ to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Organic): Acetonitrile.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. A higher concentration for the sample solution is used to ensure adequate detection of impurities.
Chromatographic Conditions
All quantitative data should be summarized in a structured table for clarity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (or λmax determined from standard scan) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
System Suitability and Method Validation
Before any sample analysis, the chromatographic system must be demonstrated to be fit for its intended purpose. This is achieved through System Suitability Testing (SST). The analytical method itself must then be validated to prove its reliability.
System Suitability Test (SST)
As mandated by pharmacopeias like the USP, SST is an integral part of any analytical procedure.[7][8][9] It is performed by injecting the Standard Solution in replicate (n=5 or 6).
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 |
| Theoretical Plates (N) | > 2000 |
| RSD of Peak Area | ≤ 2.0% for n=5 injections |
| RSD of Retention Time | ≤ 1.0% for n=5 injections |
Method Validation Protocol (ICH Q2(R1))
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[10][11][12] The key validation parameters for a purity method are logically interconnected.
Caption: Interrelationship of Validation Parameters per ICH Q2(R1).
-
Specificity:
-
Protocol: Inject the diluent (blank), a standard solution, and a sample solution. Stress the sample under acidic, basic, oxidative, and thermal conditions.
-
Acceptance: The main peak in the sample chromatogram should have the same retention time as the standard. No peaks should be observed at this retention time in the blank. The method must resolve the main peak from degradation products formed during stress testing. Peak purity analysis via PDA should confirm spectral homogeneity.
-
-
Linearity:
-
Protocol: Prepare a series of at least five concentrations of the reference standard, typically from the Limit of Quantitation (LOQ) to 150% of the standard concentration (e.g., 0.001 to 0.15 mg/mL).
-
Acceptance: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.
-
-
Accuracy:
-
Protocol: Spike the sample solution with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the sample concentration), in triplicate.
-
Acceptance: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six individual preparations of the sample solution at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both studies.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Protocol: Determine based on the signal-to-noise ratio (S/N) by injecting solutions of decreasing concentration.
-
Acceptance: LOQ is typically the concentration where S/N is ≥ 10. LOD is the concentration where S/N is ≥ 3. The LOQ should be verified for adequate precision and accuracy.
-
-
Robustness:
-
Protocol: Deliberately vary critical method parameters one at a time, such as Flow Rate (±0.1 mL/min), Column Temperature (±2 °C), and the pH of Mobile Phase A.
-
Acceptance: The SST parameters should still be met, and the purity results should not be significantly affected.
-
Summary of Typical Validation Data
| Validation Parameter | Result | Status |
| Specificity | No interference observed; peak is pure | Pass |
| Linearity (r²) | 0.9995 | Pass |
| Accuracy (% Rec) | 99.2% - 101.5% | Pass |
| Repeatability (%RSD) | 0.8% | Pass |
| Inter. Precision (%RSD) | 1.1% | Pass |
| LOQ | 0.001 mg/mL (S/N > 10) | Reported |
| Robustness | No significant impact on results | Pass |
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by the area percentage method. This assumes that all impurities have a similar UV response to the main component at the chosen wavelength.
Calculation Formula:
% Purity = ( (Area of Main Peak) / (Total Area of All Peaks) ) x 100
-
Disregard any peaks originating from the blank (diluent) and any peaks below the LOQ.
Conclusion
The reversed-phase HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the determination of this compound purity. The comprehensive explanation of the scientific rationale behind the method development choices and the inclusion of a full validation protocol based on ICH guidelines provide researchers, scientists, and drug development professionals with a self-validating system for quality control. This method is readily implementable in any laboratory equipped with standard HPLC instrumentation and serves as a reliable tool for ensuring the quality and integrity of this compound.
References
- U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/get-general-chapter-621.pdf]
- K., T. (1985). Separation and determination of aromatic amines by reversed-phase HPLC. Bunseki Kagaku. [URL: https://www.jstage.jst.go.jp/article/bunsekikagaku1952/34/11/34_11_732/_article]
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
- U.S. Pharmacopeia. General Chapter <621> Chromatography Information. [URL: https://www.usp.
- Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [URL: https://www.agilent.com/cs/library/whitepaper/public/5994-5420EN-us-agilent.pdf]
- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [URL: https://sielc.com/separation-of-n-purin-6-ylaniline-on-newcrom-r1-hplc-column.html]
- U.S. Pharmacopeia. (2021). Notice of Adoption of Harmonized Standard for <621> Chromatography. [URL: https://www.usp.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
- LCGC International. (2024). Are You Sure You Understand USP <621>? [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-]
- International Council for Harmonisation. ICH Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]
- Chen, X. B., et al. (1997). Measurement of purine derivatives and creatinine in urine by HPLC. Journal of Animal and Feed Sciences. [URL: https://www.researchgate.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [URL: https://starodub.
- Czauderna, M., & Kowalczyk, J. (1998). Simultaneous determination of purine derivatives in urine by high-performance liquid chromatography. Journal of Animal and Feed Sciences. [URL: https://www.jafs.com.pl/Simultaneous-determination-of-purine-derivatives-in-urine-by-high-performance-liquid,72120,0,2.html]
- International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
- Untea, A., et al. (2009). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. Archiva Zootechnica. [URL: https://www.ibna.ro/arhiva/AZ%2012-4/AZ%2012-4_06_Untea.pdf]
- Untea, A., et al. (2009). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. IBNA. [URL: https://ibna.ro/wp-content/uploads/2021/03/AZ-12-4_06_Untea.pdf]
- Request PDF. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [URL: https://www.researchgate.
- Trapp, S., & Matthies, M. (1996). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. International Journal of Environmental Analytical Chemistry. [URL: https://www.semanticscholar.org/paper/Determination-of-aromatic-amines-in-surface-and-Trapp-Matthies/92849b2915359a60738a0c25a1e74a819098939c]
- ACS Publications. (1979). Separation of Aromatic Amines by Reversed-Phase Chromatography. [URL: https://pubs.acs.org/doi/abs/10.1021/ac50043a713]
- Makkar, H. P., & Becker, K. (1997). Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow. Journal of Animal Science. [URL: https://pubmed.ncbi.nlm.nih.gov/9292911/]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 71029, this compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-purin-6-ylaniline]
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Application Notes and Protocols for the Synthesis and Cytotoxic Evaluation of N-purin-6-ylaniline Derivatives
Introduction: The Therapeutic Potential of N-purin-6-ylaniline Derivatives
Purine analogs represent a cornerstone in the development of anticancer and antiviral therapies.[1][2][3] These molecules, by mimicking endogenous purines, can disrupt critical cellular processes such as DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2][3][4] The this compound scaffold has emerged as a particularly promising pharmacophore. The strategic substitution at the N6 position of the purine ring allows for the modulation of the molecule's interaction with various cellular targets, including protein kinases, which are often dysregulated in cancer. This application note provides a comprehensive guide for the synthesis of this compound derivatives and the subsequent evaluation of their cytotoxic activity using a standard in vitro assay.
PART 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a nucleophilic aromatic substitution reaction between a 6-halopurine and a corresponding aniline derivative. This approach offers a versatile and efficient route to a diverse library of compounds for structure-activity relationship (SAR) studies.[5][6]
General Reaction Scheme:
The fundamental reaction involves the displacement of a halogen (commonly chlorine) at the C6 position of the purine ring by the amino group of an aniline derivative.
Caption: General reaction for the synthesis of this compound derivatives.
Detailed Protocol: Synthesis of a Representative this compound Derivative
This protocol outlines the synthesis of a model compound to illustrate the general procedure.
Materials:
-
6-Chloropurine
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Triethylamine (NEt3) or Sodium Carbonate (Na2CO3)[7]
-
n-Butanol or water[7]
-
Ethanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloropurine (1.0 mmol) and the substituted aniline (1.2 mmol) in a suitable solvent such as n-butanol or an aqueous solution.[7] The choice of solvent depends on the solubility of the reactants.
-
Addition of Base: Add a base, such as triethylamine (2.0 mmol) or sodium carbonate (2.0 mmol), to the reaction mixture.[7] The base acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 3-6 hours).[7] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure this compound derivative.
PART 2: Cytotoxicity Assays
Once a library of this compound derivatives has been synthesized, their cytotoxic potential needs to be evaluated. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric assay for measuring cell viability and proliferation.[8]
Principle of the MTT Assay:
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[8] The amount of formazan produced is directly proportional to the number of viable cells.
Caption: The principle of the MTT cell viability assay.
Detailed Protocol: MTT Assay for Cytotoxicity Evaluation
This protocol provides a step-by-step guide for performing an MTT assay to determine the IC50 (half-maximal inhibitory concentration) of the synthesized compounds.
Materials:
-
Human cancer cell line (e.g., A549, HeLa, HCT116)[9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest a logarithmically growing culture of cells using trypsin-EDTA and resuspend them in fresh complete medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized compounds in DMSO.[11][12] It is crucial to ensure complete dissolution.
-
Prepare serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10][13]
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Data Presentation
The results of the cytotoxicity assays should be presented in a clear and concise manner. A table summarizing the IC50 values of the synthesized derivatives is highly recommended for easy comparison.
| Compound ID | R-group on Aniline | IC50 (µM) on A549 cells | IC50 (µM) on HeLa cells |
| 1a | 4-OCH3 | 15.2 ± 1.8 | 22.5 ± 2.1 |
| 1b | 4-Cl | 8.7 ± 0.9 | 12.3 ± 1.5 |
| 1c | 4-NO2 | 5.1 ± 0.6 | 7.8 ± 0.9 |
| Doxorubicin | (Positive Control) | 0.5 ± 0.1 | 0.8 ± 0.2 |
Structure-Activity Relationship (SAR) Insights
The data obtained from the cytotoxicity assays can be used to establish a structure-activity relationship for the synthesized this compound derivatives. For example, the table above suggests that electron-withdrawing groups on the aniline ring may enhance the cytotoxic activity of the compounds. These insights are crucial for the rational design of more potent analogs.[14]
Conclusion
This application note provides a detailed and practical guide for the synthesis and cytotoxic evaluation of this compound derivatives. By following these protocols, researchers can efficiently synthesize novel compounds and assess their potential as anticancer agents. The insights gained from these studies can contribute to the development of new and more effective cancer therapies.
References
- National Center for Biotechnology Information. Purine Analogs - Holland-Frei Cancer Medicine.
- Krasnov, V. P., et al. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules. 2019;24(23):4349.
- National Center for Biotechnology Information. Purine Analogues - LiverTox.
- Clinical Learning. Antimetabolites: Purine Analogs: Pharmacology Video Lectures. YouTube. 2023.
- Parker, W. B. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. 2009;109(7):2880-2893.
- Wang, L., et al. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. Frontiers in Oncology. 2021;11:734211.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
- Ladds, G., et al. Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. Molecular Cancer Therapeutics. 2006;5(3):637-645.
- Horton, T. MTT Cell Assay Protocol.
- Bonnac, L. F., et al. Structure activity relationship, 6-modified purine riboside analogues to activate hSTING, stimulator of interferon genes. Bioorganic & Medicinal Chemistry Letters. 2020;30(2):126819.
- G-Biosciences. Stock Solutions 101: Everything You Need to Know.
- PhytoTech Labs. Preparing Stock Solutions.
- Rice University. Solutions and dilutions: working with stock solutions.
- ResearchGate. New N-(purin-6-yl)-amino acid and-peptide derivatives In the similar...
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- Enfanos. Preparation of Stock Solutions.
- Daly, J. W., et al. Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow. Biochemical Pharmacology. 1986;35(15):2467-2481.
- Krasnov, V. P., et al. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. Amino Acids. 2021;53(4):595-606.
- Papakyriakou, A., et al. Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules. 2020;25(18):4246.
- Krasnov, V. P., et al. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules. 2019;24(23):4349.
- Chavva, K., et al. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Molecules. 2012;17(10):11642-11661.
- ResearchGate. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives.
- Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives.
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Protocol for Assessing the Antimycobacterial Activity of Purine Compounds
Introduction: The Imperative for Novel Antimycobacterial Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for new therapeutic agents with novel mechanisms of action. Among the diverse chemical scaffolds explored, purine analogs have emerged as a promising class of compounds with demonstrated antimycobacterial potential.[1][2][3] This document provides a comprehensive, step-by-step protocol for the systematic evaluation of purine compounds, guiding researchers from initial screening to preliminary toxicological assessment.
The methodologies detailed herein are designed to be robust, reproducible, and grounded in established principles of mycobacteriology and drug discovery. We will focus on a tiered screening approach, beginning with a rapid and cost-effective primary assay to identify initial hits, followed by more detailed secondary assays to confirm activity and determine potency. Finally, we will address the critical aspect of selectivity by outlining a protocol for assessing cytotoxicity against a mammalian cell line.
Guiding Principles of the Screening Cascade
A successful antimycobacterial drug discovery campaign hinges on a logical and efficient screening cascade. The primary objective is to progressively filter a library of compounds to identify those with the most promising therapeutic potential. Our proposed workflow is built on the following pillars:
-
Sensitivity and Rapidity in Primary Screening: The initial screen must be capable of high-throughput analysis to accommodate a large number of compounds, providing a rapid "yes/no" answer regarding a compound's activity.
-
Confirmation and Potency Determination in Secondary Screening: Hits from the primary screen are subjected to more rigorous testing to confirm their activity, eliminate false positives, and quantify their potency, typically by determining the Minimum Inhibitory Concentration (MIC).
-
Assessment of Selectivity: A crucial step is to determine whether a compound's activity is specific to mycobacteria or due to general cytotoxicity. This is achieved by testing the compound against a mammalian cell line to determine its cytotoxic concentration. The ratio of cytotoxicity to antimycobacterial activity provides the Selectivity Index (SI), a key parameter in prioritizing compounds for further development.
Visualizing the Antimycobacterial Screening Workflow
The following diagram illustrates the sequential process for evaluating purine compounds, from initial screening to the determination of the selectivity index.
Caption: Workflow for antimycobacterial compound screening.
Part 1: Primary Screening - The Microplate Alamar Blue Assay (MABA)
The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and inexpensive colorimetric method for determining the susceptibility of M. tuberculosis.[4][5][6] The assay utilizes the redox indicator Alamar blue (resazurin), which is blue in its oxidized state and turns pink upon reduction by metabolically active cells.[4] This color change provides a clear visual or spectrophotometric readout of mycobacterial growth.
Principle: In the presence of an effective antimycobacterial compound, the growth of M. tuberculosis is inhibited. Consequently, there is no metabolic reduction of the Alamar blue indicator, and the well remains blue. Conversely, in the absence of an active compound, the bacteria proliferate, reduce the indicator, and the well turns pink.[4]
Detailed Protocol: MABA for Primary Screening
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.
-
Sterile 96-well flat-bottom microplates.
-
Purine compounds dissolved in dimethyl sulfoxide (DMSO).
-
Positive control drug (e.g., Isoniazid or Rifampicin).
-
Alamar blue reagent.
-
Sterile water or PBS with Tween 80 (0.05%).
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis in 7H9 broth until it reaches mid-log phase.
-
Adjust the turbidity of the culture with 7H9 broth to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Prepare the final inoculum by diluting this suspension 1:50 in 7H9 broth to achieve a concentration of approximately 2 x 10^5 CFU/mL.[6]
-
-
Plate Setup:
-
Dispense 100 µL of sterile 7H9 broth into all outer wells of the 96-well plate to minimize evaporation (these wells will not be used for the assay).
-
In the inner wells, add 100 µL of 7H9 broth.
-
Prepare a stock solution of the purine compounds in DMSO. For a primary screen, a single high concentration (e.g., 50 µg/mL) is typically used.
-
Add 2 µL of the dissolved purine compound to the corresponding test wells.
-
Include control wells:
-
Positive Control: Add a known antimycobacterial drug (e.g., Isoniazid) at a concentration known to inhibit growth.
-
Negative Control (Growth Control): Add 2 µL of DMSO (the vehicle for the compounds).
-
Media Control: Wells containing only 7H9 broth.
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum to each test and control well (except the media control wells). The final volume in each well will be 200 µL.
-
Seal the plates with a plate sealer and incubate at 37°C.
-
-
Addition of Alamar Blue and Reading Results:
-
After 5-7 days of incubation, add 20 µL of Alamar blue solution and 12.5 µL of 20% sterile Tween 80 to each well.[6]
-
Re-incubate the plates at 37°C for 24 hours.
-
Visually inspect the plates or read the absorbance at 570 nm and 600 nm using a microplate reader.
-
Interpretation:
-
Blue wells: No bacterial growth (potential hit).
-
Pink wells: Bacterial growth (inactive compound).
-
-
Part 2: Hit Confirmation and Potency Determination
Compounds identified as "hits" in the primary screen must be further evaluated to confirm their activity and determine their potency. This is typically done by establishing the Minimum Inhibitory Concentration (MIC).
Protocol: MIC Determination using MABA
This protocol is a modification of the primary MABA screen, incorporating a serial dilution of the test compounds.
Procedure:
-
Compound Dilution:
-
In a 96-well plate, add 100 µL of 7H9 broth to all wells designated for the assay.
-
Add 100 µL of the purine compound stock solution (at twice the highest desired concentration) to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well. This will create a concentration gradient of the compound.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared M. tuberculosis inoculum (as described in the primary screen) to each well.
-
Include positive, negative, and media controls as before.
-
Seal and incubate the plates at 37°C for 5-7 days.
-
-
Reading and MIC Determination:
-
Add Alamar blue and Tween 80 as previously described and incubate for an additional 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink .[4]
-
Confirmatory Assay: Luciferase Reporter Phage (LRP) Assay
The LRP assay is a rapid and highly sensitive method that can be used to confirm the activity of hit compounds. It utilizes mycobacteriophages that have been genetically engineered to contain a luciferase gene.[7][8]
Principle: The reporter phage infects viable M. tuberculosis cells. Inside the host bacterium, the luciferase gene is expressed, leading to the production of the luciferase enzyme. In the presence of its substrate (luciferin) and ATP from the host cell, the enzyme produces light, which can be measured by a luminometer.[7][9] If a compound is effective, it will kill or inhibit the metabolic activity of the bacteria, preventing the production of ATP and thus light.
Brief Protocol Outline:
-
Expose M. tuberculosis to the purine compound for a defined period (e.g., 24-48 hours).
-
Infect the treated bacteria with the luciferase reporter phage.
-
After a short incubation period to allow for gene expression, add the luciferin substrate.
-
Measure the light output (Relative Light Units, RLU) using a luminometer.
-
A significant reduction in RLU compared to the untreated control indicates antimycobacterial activity.
Part 3: Assessing Selectivity - The Cytotoxicity Assay
An ideal antimicrobial agent should be toxic to the pathogen but not to the host. Therefore, it is essential to evaluate the cytotoxicity of the purine compounds against a mammalian cell line. The MTT assay is a standard colorimetric assay for this purpose.[10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[10] The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., Vero or HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Sterile 96-well flat-bottom microplates.
-
Purine compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the purine compounds in the complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds.
-
Include control wells:
-
Cell Control: Cells with medium containing only DMSO.
-
Media Control: Wells with medium only (no cells).
-
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Reading:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the 50% cytotoxic concentration (CC50) , which is the concentration of the compound that reduces cell viability by 50%.
-
Part 4: Data Interpretation and Prioritization
The ultimate goal of this screening protocol is to identify compounds that are potent against M. tuberculosis and have low toxicity to mammalian cells. This is quantified by the Selectivity Index (SI) .
Calculation of the Selectivity Index:
SI = CC50 (from cytotoxicity assay) / MIC (from MABA)
A higher SI value indicates greater selectivity of the compound for the mycobacteria over host cells. Generally, a compound with an SI of >10 is considered a promising candidate for further investigation.[11]
Illustrative Data Summary
The following table provides an example of how to summarize the data obtained from the screening cascade for a hypothetical series of purine compounds.
| Compound ID | Primary Screen (% Inhibition at 50 µg/mL) | MIC (µg/mL) | CC50 (Vero Cells, µg/mL) | Selectivity Index (SI = CC50/MIC) |
| PUR-001 | 95% | 6.25 | >100 | >16 |
| PUR-002 | 15% | >100 | >100 | - |
| PUR-003 | 98% | 3.12 | 25 | 8 |
| PUR-004 | 92% | 12.5 | 50 | 4 |
| Isoniazid | 100% | 0.06 | >256 | >4266 |
In this example, PUR-001 would be prioritized for further studies due to its potent antimycobacterial activity and high selectivity index.
Visualizing the Concept of Selectivity
The relationship between the antimycobacterial activity (MIC) and host cell cytotoxicity (CC50) is crucial for drug development. The diagram below illustrates the concept of the therapeutic window, which is directly related to the selectivity index.
Caption: Therapeutic window based on compound selectivity.
Conclusion
This application note provides a detailed and integrated protocol for the systematic assessment of purine compounds for antimycobacterial activity. By following this tiered approach, from high-throughput primary screening with MABA to the determination of potency and selectivity, researchers can efficiently identify and prioritize promising lead compounds for the development of new anti-tuberculosis therapies. The emphasis on explaining the rationale behind each step ensures that the experimental design is both robust and scientifically sound, ultimately contributing to the critical mission of combating drug-resistant tuberculosis.
References
- Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281–292.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Gamboa, S., et al. (2010). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology, 48(1), 59-64.
- Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362–366.
- Carneiro, S., et al. (2002). Photographic and Luminometric Detection of Luciferase Reporter Phages for Drug Susceptibility Testing of Clinical Mycobacterium tuberculosis Isolates. Journal of Clinical Microbiology, 40(9), 3224–3229.
- Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009.
- Semantic Scholar. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis.
- Anbarasu, A., et al. (2019). Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges. Bioscience Biotechnology Research Communications, 12(4).
- Kumar, J. K., et al. (2008). Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli. Journal of Microbiological Methods, 73(2), 143-150.
- Pathak, A. K., et al. (2013). 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents. Molecules, 18(2), 1774–1787.
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Pathak, A. K., et al. (2004). Antimycobacterial agents. 1. Thio analogues of purine. Journal of Medicinal Chemistry, 47(1), 273–276.
- Sánchez-Bautista, J. G., et al. (2010). Antimycobacterial susceptibility testing methods for natural products research. Revista de la Sociedad Venezolana de Microbiología, 30(1), 2-10.
- ResearchGate. (n.d.). 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents.
Sources
- 1. 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimycobacterial agents. 1. Thio analogues of purine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniscience.co.kr [uniscience.co.kr]
- 7. bbrc.in [bbrc.in]
- 8. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of N-purin-6-ylaniline Scaffolds in the Development of Novel Anticancer Agents
Introduction: The Versatility of the Purine Scaffold in Oncology
The purine ring system is a cornerstone of life, forming the basic structure for adenine and guanine, the building blocks of nucleic acids.[1] This inherent biological relevance has made the purine scaffold a privileged structure in medicinal chemistry, particularly in the development of anticancer agents.[2] Many clinically successful antimetabolites, such as mercaptopurine and fludarabine, are purine analogs that disrupt DNA synthesis in rapidly dividing cancer cells.[1] Beyond this established mechanism, the adaptability of the purine core allows for substitutions at various positions, creating a diverse chemical space for targeting other key players in cancer progression, most notably protein kinases.[1] The N-purin-6-ylaniline moiety, in particular, has emerged as a highly effective pharmacophore for the design of potent and selective kinase inhibitors, demonstrating significant promise in preclinical cancer research.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound derivatives as anticancer agents. We will delve into the mechanistic basis of their action, provide detailed protocols for their synthesis and biological evaluation, and offer insights into the interpretation of results.
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
The anticancer activity of this compound derivatives predominantly stems from their ability to inhibit protein kinases, enzymes that play a critical role in regulating cellular processes such as proliferation, survival, and differentiation.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Kinase Inhibition
This compound derivatives have been shown to inhibit a range of kinases, including:
-
p38α Mitogen-Activated Protein (MAP) Kinase: This kinase is involved in cellular responses to stress and inflammation, and its inhibition can suppress tumor growth.[3]
-
Tyrosine Kinases: This large family of enzymes, including Bcr-Abl and FLT3-ITD, is frequently mutated or overexpressed in various leukemias and other cancers.[4]
-
Cyclin-Dependent Kinases (CDKs): These kinases control the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.
The this compound scaffold typically binds to the ATP-binding pocket of the kinase, acting as a competitive inhibitor and preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can halt cancer cell proliferation and induce cell death.
Signaling Pathway: Kinase Inhibition by this compound Derivatives
Caption: Inhibition of kinase signaling pathways by this compound derivatives.
Tubulin Polymerization Inhibition
In addition to kinase inhibition, certain this compound derivatives have been found to inhibit tubulin polymerization.[6] Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and cell shape maintenance. By disrupting microtubule dynamics, these compounds can arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis.[6]
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: A typical workflow for the development of this compound anticancer agents.
Protocols
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol describes a general method for the synthesis of this compound derivatives via nucleophilic aromatic substitution.
Materials:
-
6-chloropurine
-
Substituted aniline
-
Triethylamine (Et3N) or other suitable base
-
n-Butanol or other suitable solvent
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloropurine (1.0 eq) and the desired substituted aniline (1.1 eq) in n-butanol.
-
Base Addition: Add triethylamine (2.0 eq) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol) to afford the pure this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale: The nucleophilic aromatic substitution of the chlorine atom at the C6 position of the purine ring by the amino group of the aniline is a robust and widely used method for the synthesis of this class of compounds. The choice of base and solvent can be optimized depending on the specific substrates used.
Protocol 2: In Vitro Cytotoxicity Evaluation using the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell viability by measuring the total protein content of adherent cells.[7][8][9]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 breast cancer, HCT116 colon cancer)
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.[8]
-
Compound Treatment: The following day, treat the cells with serial dilutions of the this compound derivative (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[10][9]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.[9]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8][10]
-
Destaining: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.[10][9]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: In Vitro Kinase Inhibition Assay using ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[11][12][13][14][15]
Materials:
-
Kinase of interest (e.g., p38α, Abl)
-
Kinase-specific substrate
-
ATP
-
This compound derivative stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer. Prepare serial dilutions of the this compound derivative.
-
Kinase Reaction: In a 384-well plate, add the kinase, the this compound derivative (or vehicle control), and the substrate. Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.[11]
-
Incubation: Incubate the reaction at room temperature for the optimized amount of time (e.g., 60 minutes).
-
Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11][15]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[11][15]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Data Presentation and Interpretation
The results of the in vitro assays should be presented in a clear and concise manner. IC₅₀ values from the cytotoxicity and kinase inhibition assays are typically summarized in a table to allow for easy comparison of the potency of different derivatives.
Table 1: Example Data for a Series of this compound Derivatives
| Compound ID | Kinase Target | Kinase IC₅₀ (nM) | MCF-7 Cytotoxicity IC₅₀ (µM) | HCT116 Cytotoxicity IC₅₀ (µM) |
| Cpd-1 | p38α | 82 | 5.2 | 7.8 |
| Cpd-2 | Bcr-Abl | 70 | 1.5 | 2.1 |
| Cpd-3 | FLT3-ITD | 380 | >10 | >10 |
| Doxorubicin | - | - | 0.8 | 1.2 |
Data is hypothetical and for illustrative purposes only.
Interpretation:
-
A low IC₅₀ value in the kinase inhibition assay indicates high potency against the target kinase.
-
A low IC₅₀ value in the cytotoxicity assay indicates significant anticancer activity against the tested cell lines.
-
By comparing the kinase inhibition and cytotoxicity data, one can infer whether the observed anticancer activity is likely due to the inhibition of the target kinase.
-
Structure-activity relationships (SAR) can be established by comparing the activity of derivatives with different substitutions on the aniline or purine rings. This information is crucial for guiding the design of more potent and selective inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel anticancer agents. The protocols outlined in these application notes provide a solid framework for the synthesis and biological evaluation of this class of compounds. Future research in this area will likely focus on:
-
Improving selectivity: Designing derivatives that are highly selective for a specific kinase to minimize off-target effects and toxicity.
-
Overcoming drug resistance: Developing compounds that are effective against cancers that have developed resistance to existing therapies.
-
In vivo evaluation: Testing the most promising compounds in animal models of cancer to assess their efficacy and pharmacokinetic properties.
By leveraging the insights and methodologies presented here, researchers can contribute to the advancement of this compound derivatives as a new generation of targeted cancer therapeutics.
References
- Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
- Step-by-step workflow of the standardized sulforhodamine B (SRB) assay....
- Sulforhodamine B (SRB) Assay Protocol.
- (PDF) Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories.
- Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays.
- Cell quantitation: SRB Assay. Cellculture2 - Altervista. [Link]
- N-Phenyl-N-purin-6-yl ureas: the design and synthesis of p38alpha MAP kinase inhibitors. PubMed. [Link]
- Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds.
- The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells.
- Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. PubMed Central. [Link]
- Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms.
- From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. [Link]
- Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)
- Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
- Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia.
Sources
- 1. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 3. N-Phenyl-N-purin-6-yl ureas: the design and synthesis of p38alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. promega.com [promega.com]
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- 13. carnabio.com [carnabio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. promega.com [promega.com]
Application Note & Protocols: A Comprehensive Guide to Cell-Based Efficacy Testing of N-phenyl-9H-purin-6-amine
Abstract
The purine scaffold is a ubiquitous and privileged structure in medicinal chemistry, known for its interactions with a multitude of biological targets, particularly protein kinases.[1][2] N-phenyl-9H-purin-6-amine and its derivatives represent a promising class of compounds with potential therapeutic applications, including roles as kinase inhibitors and cytotoxic agents.[3][4] Evaluating the efficacy of these molecules requires a multi-faceted approach that moves beyond simple in vitro assays to understand their effects within a complex cellular environment. Cell-based assays are indispensable as they provide physiologically relevant data on how a compound interacts with its target in the presence of cellular machinery.[5][6]
This guide provides a suite of robust, validated cell-based protocols designed to comprehensively evaluate the biological efficacy of N-phenyl-9H-purin-6-amine. We detail four key assays that, when used in concert, create a holistic pharmacological profile of the compound:
-
Cell Viability and Cytotoxicity Assessment (MTT Assay): To quantify the compound's effect on cell proliferation and metabolic activity.
-
Apoptosis Induction Analysis (Caspase-Glo® 3/7 Assay): To determine if cytotoxicity is mediated through the induction of programmed cell death.
-
Cell Cycle Progression Analysis (Propidium Iodide Staining): To investigate if the compound induces cell cycle arrest.
-
Target Engagement & Pathway Modulation (Western Blotting): To provide mechanistic insight by measuring the phosphorylation status of downstream targets of putative kinase inhibition.
Each section explains the scientific rationale behind the assay, provides detailed step-by-step protocols, and offers guidance on data interpretation, empowering researchers to generate reliable and reproducible results.
Section 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle of the Assay
The MTT assay is a foundational colorimetric method for assessing cell viability. Its principle rests on the enzymatic activity of mitochondrial dehydrogenases, which are predominantly active in living, metabolically competent cells.[7] These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8] The subsequent solubilization of these crystals yields a colored solution whose absorbance is directly proportional to the number of viable cells in the well.[9] This assay is a reliable first step to determine the dose-dependent cytotoxic or cytostatic effects of N-phenyl-9H-purin-6-amine and to calculate its half-maximal inhibitory concentration (IC50).
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
Materials:
-
N-phenyl-9H-purin-6-amine (stock solution in DMSO)
-
Cancer cell line of interest (e.g., HCT116, MCF7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS). Store protected from light.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[10]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "medium only" blanks.
-
Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume logarithmic growth.
-
Compound Treatment: Prepare serial dilutions of N-phenyl-9H-purin-6-amine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) for every experiment.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protecting it from light. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well.[10]
-
Dissolution: Place the plate on an orbital shaker for 15 minutes to aid dissolution. For complete solubilization, the plate can be left overnight in the incubator.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the average absorbance of the "medium only" blank from all other values. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Example IC50 Values
| Cell Line | Treatment Duration | IC50 (µM) of N-phenyl-9H-purin-6-amine |
| HCT116 | 48 hours | 7.8 |
| MCF7 | 48 hours | 12.3 |
| A549 | 48 hours | 25.1 |
Section 2: Apoptosis Induction Analysis (Caspase-Glo® 3/7 Assay)
Principle of the Assay
If the MTT assay reveals a cytotoxic effect, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key pathway targeted by many anti-cancer agents. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are the primary "executioner" caspases, responsible for cleaving cellular substrates and dismantling the cell.
The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent method that quantifies the combined activity of caspase-3 and -7.[11] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[12] This cleavage releases aminoluciferin, which is then utilized by a thermostable luciferase in the reagent to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7 in the sample.[13]
Apoptotic Caspase Cascade
Caption: Simplified diagram of the execution phase of apoptosis.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Treated cells in an opaque-walled 96-well plate (essential for luminescence assays)
-
Positive control (e.g., Staurosporine, a known apoptosis inducer)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol (Section 1.3), but use an opaque-walled 96-well plate suitable for luminescence. Seed 10,000 cells per well in 100 µL. Treat cells with N-phenyl-9H-purin-6-amine at concentrations around its IC50 value. Include vehicle control and a positive control (e.g., 1 µM Staurosporine for 4-6 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[14]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well, resulting in a 1:1 ratio of reagent to sample volume.[12] This single addition lyses the cells and introduces the substrate.
-
Incubation: Mix the contents by placing the plate on a shaker at 300-500 rpm for 30 seconds.[12] Incubate the plate at room temperature for 1 to 3 hours, protected from light. The luminescent signal is stable during this period.[14]
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence from the "medium only" blank wells. Express the data as fold-change in caspase activity relative to the vehicle-treated control cells.
Data Presentation: Example Caspase Activity
| Treatment (6 hours) | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| Vehicle (0.1% DMSO) | - | 15,250 | 1.0 |
| N-phenyl-9H-purin-6-amine | 5 | 48,800 | 3.2 |
| N-phenyl-9H-purin-6-amine | 10 | 115,900 | 7.6 |
| Staurosporine (Positive Control) | 1 | 181,475 | 11.9 |
Section 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle of the Assay
Many anti-cancer compounds exert their effects by disrupting the normal progression of the cell cycle, often causing cells to arrest in a specific phase (G0/G1, S, or G2/M). This arrest can prevent cell division and may ultimately trigger apoptosis. Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[15] The amount of fluorescence emitted by a PI-stained cell is therefore directly proportional to its DNA content.
By staining a population of cells with PI and analyzing them via flow cytometry, we can distinguish between different phases of the cell cycle.[16]
-
G0/G1 phase: Cells have a normal (2N) amount of DNA.
-
S phase: Cells are actively replicating their DNA and have an intermediate amount (between 2N and 4N).
-
G2/M phase: Cells have completed DNA replication and have double the amount of DNA (4N) before dividing.
Because PI cannot cross the membrane of live cells, this procedure requires cell fixation (typically with ethanol) to permeabilize the membranes.[17] It is also crucial to treat the cells with RNase A, as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[16]
The Eukaryotic Cell Cycle
Caption: The four main phases of the eukaryotic cell cycle.
Detailed Protocol: Propidium Iodide Staining
Materials:
-
Treated cells (from 6-well plates or T-25 flasks)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, in PBS)[17]
-
RNase A solution (100 µg/mL in PBS)[18]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed approximately 1 x 10⁶ cells in a 6-well plate. After 24 hours, treat with N-phenyl-9H-purin-6-amine at desired concentrations for 24 hours.
-
Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are not lost. Trypsinize the adherent cells, combine with the supernatant, and transfer to a 15 mL conical tube.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cells.[16] This step is critical to prevent cell clumping.
-
Storage: Incubate the cells on ice for at least 1 hour for fixation. Cells can be stored at -20°C in 70% ethanol for several weeks.[16]
-
Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5-10 minutes. Decant the ethanol and wash the pellet twice with PBS.[19]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution. Add 5 µL of RNase A solution (100 µg/mL).[18]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect PI fluorescence data on a linear scale. Gate on single cells to exclude doublets and aggregates.[19] Collect at least 10,000 events per sample for robust statistical analysis.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation: Example Cell Cycle Distribution
| Treatment (24 hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (0.1% DMSO) | 55.2% | 28.3% | 16.5% |
| N-phenyl-9H-purin-6-amine (5 µM) | 68.9% | 15.1% | 16.0% |
| N-phenyl-9H-purin-6-amine (10 µM) | 79.5% | 8.2% | 12.3% |
Section 4: Target Engagement & Pathway Modulation (Western Blotting)
Principle of the Assay
Given that many purine derivatives function as kinase inhibitors[1], a crucial step in characterizing N-phenyl-9H-purin-6-amine is to verify its effect on a specific signaling pathway within the cell. Western blotting is a powerful technique to detect changes in protein levels and post-translational modifications, such as phosphorylation.
By treating cells with the compound and then probing cell lysates with antibodies specific to a phosphorylated protein (a downstream substrate of the target kinase) and the total protein, we can directly assess target engagement. A potent and specific inhibitor should decrease the level of the phosphorylated substrate without affecting the total amount of that substrate protein. This provides strong mechanistic evidence of the compound's mode of action.
Critical Considerations: When performing Western blots for phosphoproteins, it is essential to work quickly, keep samples cold, and use lysis buffers supplemented with a cocktail of protease and, most importantly, phosphatase inhibitors to preserve the phosphorylation state of the proteins. Additionally, using Bovine Serum Albumin (BSA) instead of non-fat milk as a blocking agent is recommended, as milk contains phosphoproteins (casein) that can increase background noise.
Hypothetical Kinase Inhibition Pathway
Caption: Inhibition of a kinase (e.g., p38 MAPK) by N-phenyl-9H-purin-6-amine prevents the phosphorylation of its downstream substrate.
Detailed Protocol: Western Blotting
Materials:
-
Treated cell lysates
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membrane[20]
-
Blocking Buffer (5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST)
-
Primary antibodies (e.g., anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent[20]
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells as previously described. After treatment, wash cells once with ice-cold PBS and lyse them by adding ice-cold lysis buffer.[20] Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[21]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20] Confirm transfer efficiency using Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Incubate with ECL reagent according to the manufacturer's protocol and capture the chemiluminescent signal using an imager.[20]
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped of antibodies and re-probed for the total protein (e.g., anti-p38) and a loading control (e.g., anti-GAPDH).
-
Data Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the phospho-protein signal to the total protein signal for each sample.
Data Presentation: Example Densitometry Analysis
| Treatment Conc. (µM) | p-Substrate / Total Substrate Ratio (Normalized to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.72 |
| 5 | 0.31 |
| 10 | 0.09 |
Section 5: Integrated Data Interpretation
The true power of this multi-assay approach lies in the synthesis of all collected data. By integrating the results, a researcher can build a comprehensive narrative of the compound's cellular effects.
-
An MTT assay that yields a low micromolar IC50 indicates potent cytotoxic or cytostatic activity.
-
A corresponding dose-dependent increase in the Caspase-Glo® assay signal strongly suggests this cytotoxicity is mediated by apoptosis.
-
Cell cycle analysis might reveal that the compound causes a G1 phase arrest, explaining the anti-proliferative effect seen in the MTT assay. This arrest prevents cells from entering the S phase, which can be a trigger for apoptosis.
-
Finally, a Western blot showing a dose-dependent decrease in the phosphorylation of a key downstream effector of a specific kinase provides direct, mechanistic evidence of the compound's molecular target and mode of action.
Together, these assays provide a robust preclinical data package, validating N-phenyl-9H-purin-6-amine as a promising therapeutic candidate and elucidating its mechanism of action, thereby guiding future drug development efforts.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad.
- Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School.
- Cell-based Kinase Assays. (n.d.). Profacgen.
- Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University College London.
- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine.
- Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs.
- Mand, A. D., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PubMed.
- Caspase-Glo 3/7 Assay. (2022). Reaction Biology.
- Synthesis of Purine Derivatives as Scaffolds for a Diversity of Biological Activities. (2025). ResearchGate.
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne.
- Kinase Activity-Tagged Western Blotting Assay. (2015). Taylor & Francis Online.
- Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs. (n.d.). ResearchGate.
- N-Phenyl-N-purin-6-yl ureas: the design and synthesis of p38alpha MAP kinase inhibitors. (2003). Bioorganic & Medicinal Chemistry Letters.
- Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. (n.d.). ResearchGate.
- Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (2024). National Institutes of Health.
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- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 7. broadpharm.com [broadpharm.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. promega.com [promega.com]
- 13. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 14. promega.com [promega.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
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- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Development of Selective Kinase Inhibitors from a 6-Anilinopurine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 6-Anilinopurine Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with a growing number of FDA-approved drugs targeting various kinases.[1][3][4]
Among the diverse chemical scaffolds used to design kinase inhibitors, the purine core stands out due to its inherent ability to mimic the adenine ring of ATP, the natural substrate for kinases.[5] The 6-anilinopurine scaffold, in particular, has proven to be a "privileged structure" in medicinal chemistry for developing potent and selective ATP-competitive kinase inhibitors. Modifications at the 2- and 6-positions of the purine ring, as well as on the aniline moiety, allow for fine-tuning of inhibitory activity and selectivity against specific kinases.[6][7][8]
This guide provides a comprehensive overview and detailed protocols for the development of selective kinase inhibitors based on the 6-anilinopurine scaffold. We will delve into the chemical synthesis, structure-activity relationship (SAR) considerations, and the biochemical and cellular assays required to characterize these compounds. As a case study, we will focus on the development of selective inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[9][10]
PART 1: Chemical Synthesis of 6-Anilinopurine Analogs
The synthesis of a library of 6-anilinopurine analogs is the first step in identifying potent and selective kinase inhibitors. A convergent synthetic strategy is often employed, allowing for the late-stage introduction of diversity at key positions of the scaffold.
General Synthetic Scheme
The synthesis typically begins with a commercially available purine derivative, such as 2-amino-6-chloropurine.[6] The following diagram illustrates a general synthetic route:
Sources
- 1. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. reactionbiology.com [reactionbiology.com]
- 4. The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of N-purin-6-ylaniline Libraries
Abstract
The N-purin-6-ylaniline scaffold represents a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors. Its inherent ability to mimic the adenine hinge-binding motif of ATP makes it a foundational core for generating vast chemical libraries with therapeutic potential. High-Throughput Screening (HTS) is the industrial-scale process that enables the rapid interrogation of these libraries to identify starting points for drug discovery.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, execution, and validation of HTS campaigns targeting this compound libraries, with a focus on identifying and characterizing novel kinase inhibitors.
Scientific Foundation: Why Target Kinases with N-purin-6-ylanilines?
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation.[2][3] This signaling mechanism is fundamental to regulating the majority of cellular pathways, including cell growth, differentiation, and apoptosis.[4] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[5][6]
The this compound core structure is exceptionally well-suited to target the highly conserved ATP-binding site of kinases.[7][8] By occupying this pocket, these compounds act as competitive inhibitors, preventing the natural substrate (ATP) from binding and thereby blocking the downstream phosphorylation event and halting the aberrant signaling cascade.
Caption: Kinase inhibition by this compound compounds.
The Screening Workflow: A Strategy for Success
A successful HTS campaign is a multi-stage process designed to systematically reduce a large library to a small number of well-characterized, high-quality lead compounds. Each stage employs assays of increasing complexity and physiological relevance to eliminate false positives and enrich for compounds with genuine, on-target activity.
Caption: High-Throughput Screening (HTS) cascade for inhibitor discovery.
Assay Development: The Cornerstone of a Robust Screen
The choice of assay technology is paramount. An ideal HTS assay is robust, reproducible, scalable, and cost-effective. For kinase inhibitors, several excellent technologies exist, broadly categorized as biochemical or cell-based.
Biochemical Assays: Measuring Direct Enzymatic Activity
These assays use purified recombinant kinase and measure the direct phosphorylation of a substrate. They are ideal for primary screening due to their simplicity and high signal-to-background ratios.
-
Luminescence-Based Assays: These are the workhorses of modern HTS. Technologies like Promega's ADP-Glo™ and Kinase-Glo® are homogeneous, "mix-and-read" assays.[3][9]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) offer non-radioactive, homogeneous formats suitable for HTS.[12][13][14]
-
AlphaScreen® Technology: This bead-based chemiluminescent assay detects molecular interactions in close proximity and is highly sensitive for detecting phosphorylation events.[15]
Cell-Based Assays: Assessing Activity in a Physiological Context
While biochemical assays are excellent for primary screening, it is crucial to confirm that hits are active in a cellular environment.[8] Cell-based assays provide this physiologically relevant validation, assessing factors like cell permeability and engagement with the target in its native state.
-
Target Engagement Assays (e.g., NanoBRET™): These assays measure the direct binding of a compound to the target kinase inside intact cells, confirming the compound reaches and engages its intended target.[16]
-
Cellular Phosphorylation Assays: Using methods like ELISA or AlphaLISA, these assays quantify the phosphorylation of a kinase's endogenous substrate within the cell, providing a direct functional readout of inhibition.[16][17][18]
-
Cell Proliferation Assays (e.g., BaF3 Transformation): For oncogenic kinases that drive cell proliferation, inhibiting the kinase leads to cell death. This provides a powerful phenotypic screen for inhibitor efficacy.[16]
Protocol 1: Assay Development and Quality Control
Objective: To optimize assay conditions and validate its suitability for HTS using the Z'-factor statistic.
Principle: The Z'-factor is a statistical parameter that quantifies the separation between the high-signal (negative control, e.g., DMSO) and low-signal (positive control, e.g., a known potent inhibitor) distributions.[19] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[20][21]
Materials:
-
Recombinant Kinase of Interest
-
Substrate (peptide or protein)
-
ATP
-
Known Potent Inhibitor (Positive Control)
-
DMSO (Negative Control)
-
Assay Buffer (specific to the kinase)
-
Detection Reagents (e.g., ADP-Glo™ Reagent & Kinase Detection Reagent)
-
384-well, low-volume, white assay plates
Procedure:
-
Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal within the linear range of the assay, typically aiming for 10-20% ATP consumption in the allotted reaction time. Causality: Too much enzyme depletes ATP quickly, reducing the dynamic range for detecting inhibition. Too little enzyme results in a weak signal.
-
ATP Titration: Determine the Michaelis constant (Km) for ATP. For screening ATP-competitive inhibitors, running the assay at or near the ATP Km provides a sensitive window for detecting inhibition.[22] Causality: The measured potency (IC50) of a competitive inhibitor is dependent on the concentration of the competing substrate (ATP).
-
Z'-Factor Plate Setup:
-
In a 384-well plate, designate 16-24 wells for the negative control (e.g., columns 1-2). Add assay buffer containing DMSO (final concentration typically 0.5-1%).
-
Designate 16-24 wells for the positive control (e.g., columns 23-24). Add assay buffer containing a known inhibitor at a concentration >10x its IC50.
-
Add the optimized concentration of kinase to all wells.
-
Initiate the reaction by adding the substrate/ATP mix.
-
-
Incubation & Detection: Incubate the plate at room temperature for the optimized time (e.g., 60 minutes). Add detection reagents according to the manufacturer's protocol (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).
-
Data Acquisition: Read the plate on a compatible luminometer.
-
Calculation: Calculate the Z'-factor using the following formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average signal for the positive and negative controls.
| Parameter | Interpretation | Suitability for HTS |
| Z' > 0.5 | Excellent separation band | Ideal for screening |
| 0 < Z' < 0.5 | Marginal separation | May be acceptable, but requires optimization |
| Z' < 0 | No separation | Unsuitable for screening |
Execution: Primary Screen and Hit Triage
Protocol 2: Automated Primary HTS (Example: ADP-Glo™)
Objective: To screen an entire this compound library at a single concentration to identify "primary hits".
Procedure:
-
Library Plating: Using an acoustic liquid handler (e.g., Echo), transfer a small volume (e.g., 20-50 nL) of each library compound (typically 10 mM in DMSO) into the 384-well assay plates. This results in a final screening concentration of ~10 µM.
-
Control Plating: Reserve columns 1-2 for negative controls (DMSO only) and columns 23-24 for positive controls (known inhibitor).
-
Reagent Addition: An automated liquid handler (e.g., Biomek, Bravo) performs the following additions to all wells:
-
Kinase in assay buffer. Incubate for 15-30 minutes to allow compounds to bind.
-
Substrate/ATP mix to start the reaction.
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Detection: The automated system adds the ADP-Glo™ Reagent, incubates for 40 minutes, then adds the Kinase Detection Reagent and incubates for another 30 minutes.[9]
-
Data Acquisition: Plates are automatically fed into a plate reader for luminescence measurement.
Data Analysis and Hit Selection
The goal is to distinguish true hits from the noise of the assay.
Caption: Workflow for HTS data analysis and hit identification.
-
Normalization: Raw data from each well is converted to a percentage inhibition relative to the on-plate controls: % Inhibition = 100 * ( (Signal_neg - Signal_sample) / (Signal_neg - Signal_pos) )
-
Quality Control: The Z'-factor is calculated for each plate. Plates with a Z' < 0.5 are flagged for review or repeat.[23]
-
Hit Selection: A statistical cutoff is applied to identify primary hits. A common threshold is a percent inhibition > 50% or a value greater than 3 standard deviations from the mean of the negative controls.
-
Hit Triage: Primary hits are reviewed by medicinal chemists to remove compounds with undesirable chemical features or those known as Pan-Assay Interference Compounds (PAINS), which frequently appear as false positives in many assays.[24]
Validating and Characterizing Hits
Primary hits must be rigorously validated to confirm their activity and characterize their properties. This phase transitions from high-throughput to lower-throughput, higher-content assays.
Protocol 3: Dose-Response and Potency (IC50) Determination
Objective: To determine the potency of confirmed hits by measuring their inhibitory activity across a range of concentrations.
Procedure:
-
Compound Re-order: Order fresh, powdered samples of the highest-priority hits to confirm identity and purity.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series for each compound in DMSO.
-
Assay Performance: Perform the same kinase assay as the primary screen, but with the serially diluted compounds.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
Secondary Assays and Selectivity Profiling
Objective: To confirm the mechanism of action and assess the selectivity of the lead compounds.
-
Orthogonal Assay Confirmation: It is critical to confirm hits in an assay that uses a different technology. For example, if the primary screen was ADP-Glo™ (luminescence), a confirmation could be performed using a TR-FRET mobility shift assay. This ensures the observed activity is not an artifact of the primary assay format.[24]
-
Cellular Activity: The most promising compounds should be tested in a relevant cell-based assay (as described in section 3.2) to confirm they are active in a physiological setting.
-
Selectivity Profiling: No inhibitor is perfectly specific. To understand a compound's potential for off-target effects, it should be screened against a panel of other kinases.[22][25] This is often done at a single high concentration (e.g., 1 or 10 µM) to identify any kinases inhibited by >50-70%. Follow-up IC50 determinations are then performed for any off-target "hits."
Table 1: Hypothetical Hit Characterization Data
| Compound ID | Primary Screen (% Inh @ 10µM) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Kinase B Selectivity (IC50 in nM) | Kinase C Selectivity (IC50 in nM) |
| Lead-001 | 85.2 | 45 | 150 | >10,000 | 1,200 |
| Lead-002 | 91.5 | 22 | 85 | 850 | >10,000 |
| Control | 98.1 | 5 | 25 | 2,500 | 4,000 |
Data shown is for illustrative purposes only.
This data allows for the prioritization of compounds. For example, Lead-002 shows superior biochemical and cellular potency compared to Lead-001 . Both compounds demonstrate good selectivity against Kinases B and C, making them excellent candidates for further lead optimization and Structure-Activity Relationship (SAR) studies.[26]
Conclusion
The high-throughput screening of this compound libraries is a powerful and validated strategy for the discovery of novel kinase inhibitors. Success depends not on a single experiment, but on a meticulously planned and executed workflow. By integrating robust biochemical primary screens with physiologically relevant cell-based secondary assays and comprehensive selectivity profiling, research teams can efficiently progress from a library of thousands of compounds to a handful of highly validated, potent, and selective lead molecules poised for the next stages of drug development.
References
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- Title: Principle of the AlphaScreen kinase assay.
- Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Source: NIH. URL:[Link]
- Title: Tyrosine kinase activity in AlphaScreen mode. Source: BMG Labtech. URL:[Link]
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Application Note & Protocol: A Modular Approach to the Synthesis of N-Purin-6-ylaniline-Peptide Conjugates
Abstract
This guide provides a comprehensive framework for the synthesis of N-purin-6-ylaniline-peptide conjugates, molecules of significant interest in targeted drug delivery and chemical biology. We present a modular, two-part synthetic strategy that begins with the preparation of a key bifunctional intermediate, 4-((9H-purin-6-yl)amino)benzoic acid, followed by its conjugation to a peptide chain. This document details both a robust solid-phase synthesis protocol for coupling the purine moiety to a resin-bound peptide and an alternative solution-phase approach. We delve into the critical chemical principles, explain the rationale behind procedural choices, and provide detailed, step-by-step protocols suitable for researchers in drug development and medicinal chemistry.
Introduction: The Rationale for Purine-Peptide Conjugation
The conjugation of bioactive small molecules to peptides is a powerful strategy in modern drug development. Peptides can serve as delivery vectors, targeting specific cells or tissues, enhancing solubility, and improving pharmacokinetic profiles. The purine scaffold, particularly N6-substituted adenine derivatives, is a well-established pharmacophore found in a multitude of kinase inhibitors and other therapeutic agents.[1][2] By covalently linking an this compound moiety to a peptide, researchers can create highly specific, targeted therapeutics. The aniline component acts as a stable, rigid linker that can be readily functionalized, allowing for modular assembly of the final conjugate.
This guide focuses on a reliable and adaptable synthetic methodology that leverages the principles of nucleophilic aromatic substitution and solid-phase peptide synthesis (SPPS).
Strategic Overview: A Two-Stage Modular Synthesis
The synthesis is logically divided into two primary stages:
-
Preparation of the Bifunctional Linker: Synthesis of the core building block, 4-((9H-purin-6-yl)amino)benzoic acid. This molecule contains the purine pharmacophore and a carboxylic acid handle for subsequent peptide conjugation.
-
Conjugation to the Peptide: Covalent attachment of the purine-aniline linker to the N-terminus of a pre-assembled peptide. The preferred method, detailed here, is an on-resin conjugation performed at the final step of a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow.
Figure 1: Overall workflow for the synthesis of this compound-peptide conjugates.
Stage 1: Synthesis of the 4-((9H-purin-6-yl)amino)benzoic Acid Linker
The cornerstone of this methodology is the creation of a bifunctional molecule that can be seamlessly integrated into peptide synthesis. The synthesis proceeds in two steps: a nucleophilic aromatic substitution (SNAr) followed by saponification.
Chemical Principle: Nucleophilic Aromatic Substitution (SNAr)
The reaction between 6-chloropurine and an aniline derivative is a classic example of nucleophilic aromatic substitution. The electron-withdrawing nature of the purine ring system activates the C6 position towards attack by a nucleophile (the amino group of the aniline). The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity.[3]
While SNAr is a robust and widely used method, modern alternatives like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can also be employed for C-N bond formation, often under milder conditions but with the added cost and complexity of a metal catalyst and specialized ligands.[4][5] For the synthesis of this specific linker, the SNAr reaction is highly efficient and cost-effective.
Detailed Protocol: 4-((9H-purin-6-yl)amino)benzoic acid
This protocol is adapted from procedures for similar N6-aryl purine syntheses.[1]
Step 1: Synthesis of Ethyl 4-((9H-purin-6-yl)amino)benzoate
Figure 2: Reaction scheme for the SNAr coupling.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 6-chloropurine (1.0 eq), ethyl 4-aminobenzoate (1.1 eq), and n-butanol (10-15 mL per mmol of 6-chloropurine).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 6-chloropurine is consumed.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold ethanol or diethyl ether to remove residual reagents.
-
Purification: If necessary, the crude product can be recrystallized from ethanol to yield a pure white or off-white solid.
Step 2: Saponification to 4-((9H-purin-6-yl)amino)benzoic acid
-
Hydrolysis: Suspend the ethyl ester product from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH) (approx. 5 eq).
-
Reaction: Stir the suspension at room temperature for 4-6 hours, or until the reaction mixture becomes a clear solution, indicating complete hydrolysis. Monitor by TLC.
-
Acidification: Cool the solution in an ice bath and carefully acidify to pH 3-4 with 1M hydrochloric acid (HCl). A white precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
| Parameter | Step 1: SNAr Reaction | Step 2: Saponification |
| Key Reagents | 6-Chloropurine, Ethyl 4-aminobenzoate, DIPEA | Ethyl 4-((...))benzoate, NaOH, HCl |
| Solvent | n-Butanol | Ethanol/Water |
| Temperature | Reflux (~118 °C) | Room Temperature |
| Time | 12 - 18 hours | 4 - 6 hours |
| Typical Yield | 70 - 85% | >90% |
Table 1: Summary of Reaction Conditions for Linker Synthesis.
Stage 2: Solid-Phase Conjugation to Peptides
The most efficient method for synthesizing the final conjugate is to build the desired peptide sequence on a solid support and then couple the purine-aniline linker to the N-terminus of the resin-bound peptide. This "on-resin" approach simplifies purification immensely, as excess reagents are simply washed away.[6]
Principle: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[7] The Fmoc/tBu strategy is the most common approach and relies on two key principles:[8]
-
Temporary Nα-Protection: The α-amino group of each incoming amino acid is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is removed with a mild base (typically piperidine in DMF) before the next amino acid is added.[9]
-
Permanent Side-Chain Protection: Reactive amino acid side chains are protected with acid-labile groups, such as tert-butyl (tBu) for Asp, Glu, Ser, Thr, Tyr, or tert-butoxycarbonyl (Boc) for Lys. These groups remain intact throughout the synthesis and are only removed during the final cleavage step.[7][10]
Detailed Protocol: On-Resin Conjugation
This protocol assumes the peptide has already been assembled on a Rink Amide resin using standard automated or manual Fmoc-SPPS procedures. Rink Amide resin is chosen because cleavage with trifluoroacetic acid (TFA) yields a C-terminal peptide amide, a common feature in bioactive peptides.
Figure 3: Key steps for on-resin conjugation of the purine-aniline linker.
Step 1: N-Terminal Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin (1.0 eq) in N,N-dimethylformamide (DMF) for 30 minutes in a suitable SPPS reaction vessel.[8]
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes.[9]
-
Rationale: A two-stage deprotection ensures complete removal of the Fmoc group, which is critical for the subsequent coupling reaction to proceed efficiently.
-
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine.[8] A positive (blue bead) result is required to proceed.
Step 2: Coupling of the Purine-Aniline Linker
-
Activation Solution: In a separate vial, dissolve 4-((9H-purin-6-yl)amino)benzoic acid (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.
-
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that converts the carboxylic acid to a reactive OAt-ester.[3] It is preferred over carbodiimides like DCC for this step to minimize the risk of racemization at any adjacent chiral centers and to avoid the formation of insoluble urea byproducts.[3]
-
-
Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: After the reaction time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative (clear/yellow bead) result indicates complete coupling. If the test is positive, the coupling step can be repeated.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (5 times) followed by dichloromethane (DCM) (3 times) and dry the resin under vacuum.
Step 3: Cleavage from Resin and Global Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5, v/v/v).
-
Rationale: TFA is a strong acid that cleaves the peptide from the Rink Amide linker and simultaneously removes all acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). TIPS and water act as cation scavengers, trapping the reactive carbocations generated during deprotection and preventing side reactions, particularly with sensitive residues like Tryptophan and Methionine.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and repeat the ether wash twice to remove residual scavengers and dissolved protecting group fragments. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
| Parameter | Value/Condition | Rationale |
| Resin | Rink Amide (for C-terminal amide) | Standard for Fmoc SPPS; yields peptide amide upon TFA cleavage. |
| Fmoc Deprotection | 20% Piperidine in DMF | Mild base, standard for Fmoc removal. |
| Linker Equivalents | 3.0 eq | Ensures the reaction is driven to completion. |
| Coupling Reagent | HATU (2.9 eq) | High efficiency, low racemization risk compared to carbodiimides.[3] |
| Base | DIPEA (6.0 eq) | Non-nucleophilic base for activation and neutralization. |
| Cleavage Cocktail | TFA / TIPS / H2O (95:2.5:2.5) | Strong acid for cleavage and deprotection; scavengers prevent side reactions. |
Table 2: Recommended Conditions for On-Resin Conjugation.
Purification and Characterization
The final, crucial steps are the purification of the crude conjugate and the verification of its identity and purity.
-
Purification: The primary method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and injected onto a C18 column. A gradient of increasing organic solvent (acetonitrile) is used to elute the components, with the desired, often more hydrophobic, conjugate separating from smaller, more polar deletion sequences or other impurities. Fractions are collected and analyzed.
-
Characterization: The identity and purity of the final conjugate are confirmed using analytical LC-MS.
-
Liquid Chromatography (LC): An analytical RP-HPLC run of the purified fractions should show a single major peak, indicating high purity.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry is used to determine the molecular weight of the conjugate. The observed mass should match the calculated theoretical mass of the desired this compound-peptide conjugate. High-resolution mass spectrometry (HRMS) can be used for unambiguous confirmation of the elemental composition.
-
Conclusion
The synthetic strategy outlined in this document provides a reliable and versatile pathway for the production of this compound-peptide conjugates. By separating the synthesis into two distinct stages—the preparation of a bifunctional purine-aniline linker and its subsequent on-resin conjugation to a peptide—researchers can modularly construct complex targeted molecules. The detailed protocols, grounded in established chemical principles and incorporating field-proven insights regarding reagent choice and potential side reactions, offer a robust foundation for scientists and professionals in drug discovery to access these valuable compounds.
References
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
- Cossu, A., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(23), 8206.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Nowick, J.S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Vigorov, A. Y., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. RSC Advances, 11, 1-10.
- Vitali, M., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. ACS Omega, 3(11), 16325–16331.
- Albericio, F., et al. (2021). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. Molecules, 26(12), 3665.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
- Asghar, U., et al. (2015). The Purine-Scaffold as a Privileged Structure in Kinase Drug Discovery. Current Medicinal Chemistry, 22(19), 2209-2235.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Krasnov, V. P., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1789.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- American Peptide Society. (n.d.). Peptide Purification.
- Sterling Pharma Solutions. (2023). Characterisation of a peptide conjugate and impurities.
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Application Notes & Protocols for In Vivo Experimental Design Using N-purin-6-ylaniline Derivatives
Introduction: Harnessing the Power of Cyclin-Dependent Kinase Inhibition
N-purin-6-ylaniline derivatives represent a pivotal class of small molecules, many of which function as potent inhibitors of cyclin-dependent kinases (CDKs).[1][2] CDKs are serine/threonine kinases that form the core engine of the cell cycle, orchestrating the progression through G1, S, G2, and M phases.[3] In numerous pathologies, particularly cancer, the CDK signaling axis is frequently deregulated, leading to unchecked cellular proliferation.[1][3]
Compounds such as Roscovitine (also known as Seliciclib or CYC202) and Olomoucine are hallmark examples of this chemical class.[4][5] They function primarily by competing with ATP for the binding site on the kinase, thereby halting the phosphorylation of key substrates like the Retinoblastoma (Rb) protein.[4][6] This action leads to cell cycle arrest and, in many cancer cell lines, the induction of apoptosis.[4][7]
Translating the potent in vitro activity of these derivatives into meaningful in vivo efficacy requires a meticulously planned experimental strategy. This guide provides a comprehensive framework for designing, executing, and interpreting in vivo studies using this compound derivatives, moving beyond a simple checklist to instill a deep understanding of the causality behind each experimental choice.
Section 1: The Preclinical Rationale: From Bench to Animal Model
Before a single animal is dosed, a robust preclinical data package is essential to justify the study and inform its design. The transition from a petri dish to a complex biological system is non-trivial, and a logical, data-driven approach is paramount.
Mechanism of Action: Targeting the Cell Cycle Engine
The primary mechanism for many this compound derivatives is the inhibition of CDKs, particularly CDK1, CDK2, CDK5, CDK7, and CDK9.[3][8] Inhibition of the CDK2/Cyclin E complex is critical for preventing the G1/S phase transition. This blockade prevents the hyper-phosphorylation of the Rb protein, keeping it bound to the E2F transcription factor and thus repressing the expression of genes required for DNA synthesis.
Caption: Integrated workflow for a pilot PK/PD study to inform efficacy trial design.
The goal is to establish a dosing schedule that maintains drug concentrations in the tumor above the level required for target inhibition (i.e., above the in vitro IC50) for a sufficient duration.
| Pharmacokinetic Parameter | Roscovitine (Seliciclib) in Mouse | Significance for Experimental Design |
| Oral Bioavailability (F%) | 86% [9] | High value supports the use of oral gavage for efficacy studies. |
| Clearance | Relatively rapid [9] | May necessitate twice-daily (BID) dosing to maintain exposure. |
| Tumor Uptake | High [9] | Favorable characteristic, suggesting the compound reaches its site of action. |
| Major Metabolite | Carboxylic acid derivative (COOH-R-roscovitine) [10] | Important to measure in PK studies to understand if the metabolite is active or inactive. |
Section 3: Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for key in vivo experiments. These should be adapted to the specific compound and animal model and must be performed under an institutionally approved animal care and use protocol (IACUC).
Protocol 3.1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the this compound derivative that can be administered without causing unacceptable toxicity.
-
Animal Selection: Use healthy, non-tumor-bearing mice of the same strain and sex as the planned efficacy study (e.g., 8-week-old female athymic nude mice).
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-4 escalating dose groups (e.g., 25, 50, 100, 200 mg/kg).
-
Formulation: Prepare the dosing formulation as determined previously. Ensure homogeneity and stability.
-
Administration: Dose the animals daily for 5-10 consecutive days via the intended route (e.g., oral gavage).
-
Monitoring (Daily):
-
Record body weight for each animal. A weight loss of >15-20% is a common sign of toxicity and a humane endpoint.
-
Perform a clinical observation score (e.g., activity level, posture, fur condition).
-
-
Endpoint: The MTD is defined as the highest dose that does not result in animal death, >20% body weight loss, or other severe clinical signs of toxicity. This dose will serve as the upper limit for the efficacy study.
Protocol 3.2: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the this compound derivative in a subcutaneous xenograft model.
-
Cell Culture: Culture the selected human cancer cells (e.g., HCT116) under standard conditions. Ensure cells are healthy and free of contamination.
-
Implantation: Subcutaneously inject 1-5 x 10^6 cells, resuspended in a mixture of media and Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumors 2-3 times per week with digital calipers once they are palpable. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice/group) to ensure the average tumor volume is similar across all groups.
-
Group 1: Vehicle Control
-
Group 2: this compound derivative (e.g., 50 mg/kg, p.o., BID)
-
Group 3: Positive Control (standard-of-care chemotherapy, if applicable)
-
-
Treatment: Begin dosing according to the assigned groups. Continue for a predefined period (e.g., 21-28 days).
-
Ongoing Monitoring: Continue to measure tumor volume and body weight 2-3 times per week.
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or at the end of the treatment period.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. A %TGI of ≥60% is often considered significant activity. Partial and complete tumor regressions should also be noted. [11]
Protocol 3.3: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement and modulation of the downstream pathway in the tumor tissue in vivo.
-
Study Design: Use a satellite group of tumor-bearing mice from the efficacy study or run a separate, short-term study.
-
Treatment: Administer a single dose of the vehicle or the this compound derivative.
-
Sample Collection: At predetermined time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize the animals and carefully excise the tumors.
-
Tissue Processing:
-
For Western Blotting: Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.
-
For Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin.
-
-
Analysis:
-
Western Blot: Prepare tumor lysates and perform Western blotting to detect changes in the levels of total Rb and phosphorylated Rb (p-Rb). A significant decrease in the p-Rb/Total Rb ratio indicates successful CDK2 inhibition. [9] * IHC: Stain formalin-fixed, paraffin-embedded tumor sections for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved Caspase-3). A decrease in Ki67 staining and an increase in cleaved Caspase-3 would support the drug's mechanism of action. [12]
-
Conclusion
The successful in vivo evaluation of this compound derivatives is not a matter of chance but the result of a deliberate, logical, and iterative experimental process. By grounding study design in a solid in vitro foundation, paying meticulous attention to formulation and pharmacokinetics, and selecting appropriate models and endpoints, researchers can generate robust, interpretable data. This structured approach is essential to de-risk clinical development and unlock the full therapeutic potential of this promising class of CDK inhibitors.
References
- The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC. PubMed Central.
- The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine. PubMed.
- CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. American Association for Cancer Research.
- Roscovitine in cancer and other diseases - PMC. PubMed Central.
- In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. PubMed.
- Seliciclib (CYC202, R-roscovitine) enhances the antitumor effect of doxorubicin in vivo in a breast cancer xenograft model. PubMed.
- Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. ASH Publications.
- Metabolism and pharmacokinetics of the cyclin-dependent kinase inhibitor R-roscovitine in the mouse. American Association for Cancer Research.
- Seliciclib (CYC202, R-Roscovitine) Induces Cell Death in Multiple Myeloma Cells by Inhibition of RNA Polymerase II–Dependent Transcription and Down-regulation of Mcl-1. AACR Journals.
- From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. BioDiscovery - Pensoft Publishers.
- Molecular Pathways: CDK4 Inhibitors for Cancer Therapy. AACR Journals.
- The evolution of cyclin dependent kinase inhibitors in the treatment of cancer - PMC. PubMed Central.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Selective CDK2 inhibitor is active in multiple solid tumor models. BioWorld.
- CDK inhibitors might improve immune therapy effectiveness for recurrent breast cancer. The Ohio State University.
- Design and optimization of purine derivatives as in vivo active PDE10A inhibitors. PubMed.
- The inhibitor of cyclin-dependent kinases, olomoucine II, exhibits potent antiviral properties. PLOS ONE.
- Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC. PubMed Central.
- Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. MDPI.
- Recent advances in cyclin-dependent kinase inhibition. Purine-based derivatives as anti-cancer agents. Roles and perspectives for the future. PubMed.
- This compound. PubChem.
- Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. Oncotarget.
- Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI.
- Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. NIH.
- Antiproliferative activity of olomoucine II, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC. PubMed Central.
- Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system. Springer.
- Overview of the experimental design. (A) Kinase inhibitors used in the study... ResearchGate.
- Cyclin dependent kinase inhibiting purine derivatives. Google Patents.
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central.
- Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. NIH.
- Recent Development of Purine Derivatives and Their Biological Applications (2019-2024). ResearchGate.
- Structural Properties of some Purine Derivative Drugs. IOSR Journal.
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- 9. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Seliciclib (CYC202, R-roscovitine) enhances the antitumor effect of doxorubicin in vivo in a breast cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-purin-6-ylaniline Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of N-purin-6-ylaniline (also known as 6-anilinopurine or N-phenyladenine). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important purine derivative. By understanding the underlying chemical principles of the reactions and purification processes, you can effectively troubleshoot experiments, optimize yields, and ensure the high purity of your final compound.
I. Synthesis Pathway Overview
The synthesis of this compound is most commonly achieved via two primary routes: direct Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination. Both pathways start from the readily available 6-chloropurine.
Caption: Primary synthetic routes to this compound.
II. Reaction Troubleshooting (Q&A)
This section addresses common problems encountered during the synthesis reaction itself.
Q1: My reaction shows very low or no conversion of 6-chloropurine. What are the likely causes?
A1: Low or no conversion is a frequent issue. The root cause depends on your chosen synthetic route.
For Nucleophilic Aromatic Substitution (SNAr):
-
Insufficient Heat: The purine ring, while electron-deficient, is not as reactive as systems with strongly deactivating groups like nitro groups.[1] These reactions often require elevated temperatures to proceed at a reasonable rate.[2] Ensure your reaction is refluxing appropriately in a suitable high-boiling solvent (e.g., n-butanol, isopropanol).
-
Base Strength: A base is required to neutralize the HCl generated during the reaction. While strong bases aren't strictly necessary, the chosen base (e.g., Na₂CO₃, Et₃N) must be sufficient to drive the equilibrium forward.[3] Ensure you are using at least one equivalent of the base.
-
Solubility: 6-chloropurine has limited solubility in some organic solvents. If the starting material is not dissolving, the reaction will be slow. Consider a solvent in which both reactants have reasonable solubility at the reaction temperature.
For Buchwald-Hartwig Amination:
-
Catalyst Inactivity: This is the most common culprit. Palladium catalysts, especially the active Pd(0) species formed in situ, can be sensitive to oxygen.[4]
-
Degas Your Solvent: Ensure your solvent is thoroughly degassed by bubbling with nitrogen or argon, or by using freeze-pump-thaw cycles.
-
Use a Pre-catalyst: Using Pd(OAc)₂ with a ligand can be unreliable.[5] Consider using a more robust, air-stable pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) which forms the active catalytic species more cleanly.[4]
-
-
Ligand Choice: The ligand is critical for the stability and activity of the catalyst. For coupling with an aryl chloride, bulky, electron-rich phosphine ligands (e.g., Xantphos, DavePhos) are often required to facilitate the difficult oxidative addition step.[5][6]
-
Base Choice: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[7] Ensure the base is fresh and has been handled under anhydrous conditions. The base's primary role is to deprotonate the amine, making it a better nucleophile for the palladium complex.[6]
Q2: My TLC plate shows multiple spots. What are the potential side products?
A2: Besides your starting materials and product, several side products can form.
-
Unreacted Starting Materials: The most obvious spots will be 6-chloropurine and aniline. 6-chloropurine is typically more polar than the product, while aniline's polarity can vary.
-
Hydrodehalogenation Product (Purine): In palladium-catalyzed reactions, a common side reaction is the replacement of the chlorine atom with a hydrogen, yielding the parent purine. This can occur if there are sources of hydride in the reaction or through competing pathways in the catalytic cycle.[6]
-
Double Amination (Bis-Anilino Purine): While less common at the C6 position, side reactions involving the purine ring itself are possible under harsh conditions, though unlikely in this specific synthesis.
-
Oxidation of Aniline: If the reaction is not kept under an inert atmosphere, aniline can oxidize, leading to colored impurities.[8]
TLC Analysis Tips:
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The purine rings are strongly UV-active.
-
Staining: A ninhydrin stain can be used to specifically visualize any primary or secondary amines on the plate, which can help in identifying aniline and the product.
-
Solvent System: A common eluent system is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexanes. Start with a low polarity mixture (e.g., 95:5 DCM:MeOH) and increase the polarity to achieve good separation.
Caption: Representative TLC for reaction monitoring.
III. Purification Challenges (Q&A)
Purifying this compound can be challenging due to its polarity and basic nitrogen atoms.
Q1: My compound is streaking badly on a silica gel column. How can I improve the separation?
A1: Streaking on silica gel is a common problem for basic compounds like amines. The lone pairs on the nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[9]
Here are several effective strategies:
-
Add a Base to the Eluent: Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to your mobile phase. This will "cap" the acidic sites on the silica gel, preventing strong interactions with your product and resulting in sharper peaks.
-
Switch to a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[9] Use neutral or basic alumina to avoid the issues seen with acidic silica.
-
Reversed-Phase (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient can be very effective.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying polar compounds that are too polar for normal-phase but do not retain well on reversed-phase. It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[10]
-
Q2: Column chromatography is giving poor recovery. Are there non-chromatographic purification methods?
A2: Yes. If your product is a solid and has reasonable purity (>85-90%), recrystallization is an excellent and often preferred method.
-
Recrystallization Protocol:
-
Solvent Screening: Find a solvent or solvent system where your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common choices for compounds like this include ethanol, isopropanol, or mixtures like ethanol/water or toluene/heptane.[11]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Acid-Base Extraction: This can be used to remove non-basic impurities.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your product, being basic, will move into the aqueous layer as its hydrochloride salt.
-
Separate the layers. The organic layer now contains neutral or acidic impurities.
-
Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate your purified product.
-
Extract the product back into an organic solvent or collect by filtration if it precipitates cleanly.
-
IV. Characterization & Purity Assessment (Q&A)
Confirming the structure and purity of your final compound is a critical final step.
Q1: How can I confirm the identity of my product using NMR and Mass Spectrometry?
A1: A combination of Mass Spectrometry and NMR is definitive.
Mass Spectrometry (MS):
-
The expected molecular weight of this compound (C₁₁H₉N₅) is 211.22 g/mol .[12]
-
In an ESI-MS spectrum, you should look for the protonated molecular ion [M+H]⁺ at m/z = 212.1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉N₅ | [12] |
| Molecular Weight | 211.22 g/mol | [12] |
| Exact Mass | 211.0858 Da | [12] |
| Expected [M+H]⁺ | 212.0936 | Calculated |
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: You should expect to see signals for the purine ring protons and the aniline ring protons.
-
The purine C2-H and C8-H protons will appear as sharp singlets in the aromatic region, typically downfield (δ > 8.0 ppm).
-
The protons on the aniline ring will appear in the typical aromatic region (δ 7.0-8.0 ppm). You should see multiplets corresponding to the ortho, meta, and para protons.
-
An N-H proton will also be present, which may be broad and its chemical shift can be concentration-dependent.
-
-
¹³C NMR: The spectrum will show 11 distinct carbon signals (unless there is accidental overlap).[12]
-
Key signals include the carbons of the purine ring (typically δ 140-160 ppm) and the aniline ring (typically δ 115-145 ppm).[13]
-
Q2: My NMR spectrum shows small, unidentifiable peaks. What could they be?
A2: Small peaks can indicate residual impurities.
-
Solvent Peaks: Residual solvents from the reaction or purification (e.g., DCM, Ethyl Acetate, Toluene, Hexane) are very common.
-
Starting Materials: Traces of 6-chloropurine or aniline may remain.
-
Side Products: As discussed in the reaction troubleshooting section, hydrodehalogenated purine could be present.
-
Grease: Silicon grease from glassware joints can sometimes appear as small, broad signals around δ 0 ppm.
By cross-referencing your ¹H NMR, ¹³C NMR, and MS data with the expected values and considering the potential impurities from your specific reaction and workup, you can confidently assess the purity and confirm the identity of your synthesized this compound.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71029, this compound.
- Biotage (2023). What can I use to purify polar reaction mixtures?.
- 1H-NMR and 13C-NMR Spectra. (n.d.).
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- ResearchGate. (2017). Is there any method other than column chromatography to purify compound.
- ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?.
- Krasnov, V. P., et al. (2019). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 24(15), 2789.
- Reddit. (2023). Purification of strong polar and basic compounds.
- That Chemist. (2022). Chaos and Order - Methods of Purification. YouTube.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Google Patents. (1958). 6-chloropurine. US2832781A.
- Al-Obaid, A. M., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of Biological Research-Thessaloniki, 30(1), 1-15.
- ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
- Crystallization of L-Phenylalanine anhydrate for product recovery during fermentation. (n.d.).
- Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Chem-space. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
- Musiyak, V. V., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. Amino Acids, 53(3), 427-438.
- Google Patents. (2015). Recrystallization method of L-phenylalanine crude product. CN104649922A.
- ResearchGate. (2025). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines.
- Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine.
- Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. (2010). Tetrahedron Letters, 51(45), 5941-5944.
- Google Patents. (1985). Purification of L-phenylalanine. US4584399A.
- NIST. (n.d.). 9H-Purin-6-amine,N,9-dimethyl-. In NIST Chemistry WebBook.
- Patsnap. (2009). Synthesis method of 6-chloropurine. CN101602727A.
- D'Souza, L. J. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Journal of Chemical Education, 87(1), 110-112.
- NPTEL. (n.d.). Nucleophilic Aromatic Substitution.
- ChemOrgChem. (2025). Aromatic Nucleophilic Substitution. YouTube.
- Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines.
- MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(14), 5489.
- Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.
- NIST. (n.d.). 1H-Purine, 6-(methylthio)-. In NIST Chemistry WebBook.
- NIST. (n.d.). Aniline. In NIST Chemistry WebBook.
- NIST. (n.d.). Aniline. In NIST Chemistry WebBook.
- Google Patents. (1992). Crystallization of phenylalanine. JPH0491062A.
Sources
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]
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- 12. This compound | C11H9N5 | CID 71029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing reaction conditions for 6-anilinopurine synthesis
Welcome to the technical support guide for the synthesis of 6-anilinopurine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with purine chemistry. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and achieve high-yield, high-purity products.
Core Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 6-anilinopurine is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, typically a halogen like chlorine, from the C6 position of the purine ring by aniline. The purine ring, being electron-deficient, is susceptible to attack by nucleophiles.
The general mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: General reaction scheme for 6-anilinopurine synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is poor or inconsistent. What are the primary factors to investigate?
Low yield is the most frequent complaint. The cause is often multifactorial. A systematic approach is key to diagnosis.
-
Incomplete Reaction: The electrophilicity of the C6 carbon on the purine ring is crucial. If the purine starting material has strong electron-donating groups elsewhere on the ring, its reactivity towards nucleophilic attack can be significantly reduced, leading to incomplete conversion.[1] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) until the 6-chloropurine spot has been completely consumed.
-
Sub-optimal Thermal Conditions: While higher temperatures accelerate the reaction, excessive heat can lead to degradation of starting materials or products, especially over extended reaction times. For conventional heating, refluxing in a solvent like n-butanol is a common starting point.[2] However, microwave-assisted synthesis has been shown to dramatically reduce reaction times and often improves yields by minimizing thermal degradation.[3]
-
Reagent Purity and Stoichiometry: Ensure the purity of your 6-chloropurine and aniline. The presence of water or other nucleophilic impurities can lead to unwanted side products. Aniline should be freshly distilled if it appears discolored. While a 1:1 stoichiometry is theoretical, using a slight excess of aniline (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
-
Inefficient HCl Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the aniline nucleophile, rendering it inactive. An appropriate base is essential to neutralize this acid.
Q2: Is a base required for this reaction? Which one is best?
Yes, a non-nucleophilic base is highly recommended to act as an HCl scavenger.
-
Why it's needed: Without a base, the HCl produced will protonate the starting aniline, forming an anilinium salt. This salt is not nucleophilic and will not react with the 6-chloropurine, effectively halting the reaction.
-
Recommended Bases:
-
Triethylamine (Et₃N or TEA): This is the most commonly used base for this reaction.[2] It is inexpensive and effective. Use at least 1.1 equivalents.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A good alternative to TEA, DIPEA is more sterically hindered and therefore less likely to participate in side reactions.
-
-
Causality: The choice of base is critical. A strong, nucleophilic base (e.g., NaOH, NaH) could potentially react with the 6-chloropurine itself, leading to undesired byproducts like hypoxanthine. Tertiary amines like TEA and DIPEA are sufficiently basic to neutralize HCl but are poor nucleophiles due to steric hindrance.
Q3: The choice of solvent seems to vary widely in the literature. How do I select the optimal solvent?
Solvent choice impacts reaction rate, solubility of reagents, and work-up procedure.
-
Polar Aprotic Solvents (DMF, DMSO): These solvents are excellent at solvating the polar intermediates of the SNAr mechanism, which can accelerate the reaction. However, their high boiling points can make them difficult to remove during work-up.
-
Alcohols (Ethanol, n-Butanol): These are the most common and practical choices.[2] They offer good solubility for the reactants at elevated temperatures, and the product often conveniently precipitates upon cooling, simplifying isolation. n-Butanol is frequently preferred due to its higher boiling point (118 °C), allowing for higher reaction temperatures than ethanol (78 °C).
-
"Green" Alternatives (Water): Microwave-assisted synthesis in water offers an environmentally friendly protocol, often resulting in good to excellent yields with significantly reduced reaction times.[3]
-
Specialty Solvents (TFE): For reactions with particularly electron-rich or weakly nucleophilic anilines, a combination of 2,2,2-trifluoroethanol (TFE) and trifluoroacetic acid (TFA) can dramatically accelerate the SNAr reaction.[4] TFE is a polar, non-nucleophilic solvent that facilitates the reaction, while TFA protonates the purine ring, increasing its electrophilicity.
| Solvent | Typical Temperature | Key Advantages | Key Disadvantages |
| n-Butanol | Reflux (~118 °C) | Good solubility, product may precipitate on cooling.[2] | Relatively long reaction times. |
| Ethanol | Reflux (~78 °C) | Easy to remove, common lab solvent. | Lower temperature may require longer reaction times. |
| DMF / DMSO | 100-150 °C | Can accelerate reaction rates. | High boiling point, difficult to remove. |
| Water (Microwave) | 70-120 °C | Very fast, environmentally friendly.[3] | Requires specialized microwave equipment. |
| TFE (+TFA) | 60-80 °C | Excellent for unreactive anilines.[4] | Expensive, requires acid catalyst. |
Q4: I see multiple spots on my TLC plate after the reaction. What are the likely side products?
-
Unreacted Starting Material: The most common "extra" spot is often unreacted 6-chloropurine. This indicates an incomplete reaction (see Q1).
-
Hypoxanthine Formation: If there is moisture in your reaction, 6-chloropurine can hydrolyze to form hypoxanthine. This is more prevalent at high temperatures and prolonged reaction times.
-
Disubstitution: If you are starting with a di-substituted purine (e.g., 2,6-dichloropurine), substitution can occur at both positions. The C6 position is generally more reactive to nucleophilic attack than the C2 position.[1] Careful control of stoichiometry and temperature is needed to achieve mono-substitution.
Optimized Experimental Protocol: Conventional Heating
This protocol provides a reliable and scalable method for the synthesis of 6-anilinopurine.
Materials:
-
6-Chloropurine (1.0 eq)
-
Aniline (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
n-Butanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-chloropurine (1.0 eq).
-
Add n-butanol to form a suspension (approx. 0.2 M concentration relative to 6-chloropurine).
-
Add aniline (1.1 eq) followed by triethylamine (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (oil bath temperature ~120-125 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent). The reaction is typically complete within 8-12 hours, once the 6-chloropurine spot is no longer visible.
-
Once complete, remove the flask from the heat and allow it to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours. The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold n-butanol, followed by cold ethanol to remove residual impurities.
-
Dry the product under vacuum to yield 6-anilinopurine as a white to off-white solid.
Purification: If the product is not sufficiently pure after precipitation, it can be recrystallized from ethanol or purified by flash column chromatography on silica gel.
Systematic Troubleshooting Workflow
When encountering issues, a logical diagnostic process is essential. The following workflow can help identify the root cause of common problems.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.New Journal of Chemistry, 2022. [Link]
- A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups.Organic Letters, 2022. [Link]
- Facilitation of Addition—Elimination Reactions in Pyrimidines and Purines Using Trifluoroacetic Acid in Trifluoroethanol.
- A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
- Method for preparing 6-aminopurine.
- Microwave assisted synthesis of 6-Substituted aminopurine analogs in w
- Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated arom
- 6-chloropurine.
- Reconstructive Methodology in the Synthesis of 2-Aminopurine.National Institutes of Health (NIH). [Link]
- Synthesis, Characterisation of Some Novel Purine Derivatives.Journal of Chemical and Pharmaceutical Sciences. [Link]
- System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2.PubMed Central. [Link]
Sources
Overcoming solubility issues of N-phenyl-9H-purin-6-amine in assays
Technical Support Center: N-phenyl-9H-purin-6-amine
A Guide to Overcoming Solubility Challenges in Biochemical and Cell-Based Assays
Introduction
N-phenyl-9H-purin-6-amine and its analogs represent a critical class of molecules, many of which function as potent kinase inhibitors.[1] A significant hurdle in their preclinical evaluation is their inherently low aqueous solubility, a common characteristic of purine analogs with lipophilic substitutions.[2][3] This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable assay data.[2][3]
This guide provides a comprehensive framework for researchers to anticipate, troubleshoot, and overcome these solubility issues. While specific data for N-phenyl-9H-purin-6-amine is limited, we will draw heavily on data from the well-characterized and structurally similar analog, Roscovitine (Seliciclib, CYC202) , a potent cyclin-dependent kinase (CDK) inhibitor.[1][4][5] The principles and protocols discussed here are broadly applicable to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why is N-phenyl-9H-purin-6-amine so difficult to dissolve in aqueous assay buffers?
The structure of N-phenyl-9H-purin-6-amine contains a planar, aromatic purine core and a phenyl group. These features contribute to significant lipophilicity (hydrophobicity) and strong intermolecular stacking forces in the solid state, making it energetically unfavorable for the molecule to dissolve in polar solvents like water or buffered saline. To achieve dissolution, an organic solvent is typically required to first break apart the crystal lattice and solvate the molecule.
Q2: What is the recommended solvent for creating a primary stock solution?
Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of N-phenyl-9H-purin-6-amine and its analogs.[6][7] Roscovitine, for example, is soluble in DMSO at concentrations as high as 200 mg/mL.[4][8] Ethanol is another viable option, with reported Roscovitine solubility up to ~71 mg/mL.[4][9]
Key Considerations for Stock Solutions:
-
Use Anhydrous DMSO: Moisture-contaminated DMSO can significantly reduce the solubility of hydrophobic compounds.[9]
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
This is a critical, cell-line-dependent parameter. While DMSO is an excellent solvent, it can have significant effects on cell health and function.
-
< 0.1% DMSO: Generally considered safe for most cell lines with minimal impact.[10]
-
0.1% - 1% DMSO: May induce effects in sensitive cell lines or after prolonged exposure. This range is often a necessary compromise.[10][11]
-
> 1% DMSO: Frequently causes cytotoxicity, membrane damage, oxidative stress, or differentiation, and should be avoided.[10][11][12][13]
It is imperative to run a DMSO vehicle control experiment to determine the tolerance of your specific cell line.
Q4: Can I sonicate or heat the solution to improve solubility?
Yes, gentle warming and sonication can be effective for dissolving compounds in the primary organic solvent (e.g., DMSO).
-
Warming: Gently warm the vial to 37°C for 10-15 minutes.[14]
-
Sonication: Use an ultrasonic bath for short periods (5-10 minutes). Caution: Do not heat aqueous solutions after the compound has been added, as this can accelerate degradation and is unlikely to resolve precipitation caused by insolubility.
Troubleshooting Guide: Common Solubility Problems
Q: My compound precipitated immediately after I added my DMSO stock to the aqueous assay buffer (or cell culture medium). What should I do?
A: This is the most common solubility issue, often called "crashing out." It occurs when the compound, upon rapid dilution from a 100% organic solvent into an aqueous environment, instantly exceeds its thermodynamic solubility limit and precipitates. The key is to control the dilution process.
The Solution: Serial Dilution & Proper Mixing
Instead of adding a small volume of high-concentration stock directly into a large volume of buffer, perform an intermediate dilution step. This ensures the compound is always in a solution with a sufficiently high percentage of organic solvent to maintain solubility before the final dilution into the assay plate.
Experimental Workflow: Preventing Precipitation
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// Edges stock -> intermediate [label="Dilute 1:50"]; intermediate -> final [label="Dilute 1:20"]; final -> qc; qc -> success [label="Solution is Clear"]; qc -> fail [label="Cloudy/Particulates"]; fail -> troubleshoot; } dot Caption: Workflow for preparing assay-ready solutions.
Q: My assay results are highly variable between replicates. Could this be a solubility problem?
A: Absolutely. Undissolved compound particles create a non-homogenous solution, meaning different wells receive different effective concentrations of the drug. Low solubility can also lead to underestimated potency (higher IC50 values) because the actual concentration in solution is lower than the nominal concentration.[2][3]
How to Verify:
-
Visual Inspection: After preparing your final working solution, hold the tube or plate against a dark background and shine a light through it. Look for any cloudiness, Tyndall effect (light scattering), or visible particulates.
-
Microscopy: Place a drop of the final solution on a microscope slide and check for micro-precipitates.
-
Confirmation: If precipitation is suspected, prepare a fresh set of dilutions using the "Protocol for Preparing Working Solutions" below.
Q: I need a final assay concentration that requires a toxic level of DMSO (>1%). What are my options?
A: This requires more advanced formulation strategies.
-
Use a Co-solvent: Prepare the stock in DMSO, but perform the intermediate dilution in a buffer containing a less toxic co-solvent like ethanol, propylene glycol (PG), or polyethylene glycol (PEG).[15][16] For example, Roscovitine solubility is ~0.3 mg/mL in a 1:2 solution of ethanol:PBS.[7] You must test the tolerance of your cells to the co-solvent as well.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. This is a common strategy in pharmaceutical development.
-
Reduce Particle Size: If working with a solid suspension, techniques like sonication or micronization can increase the surface area and dissolution rate of the compound.[16]
Core Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
This protocol is based on a molecular weight of ~354.5 g/mol for Roscovitine, a close analog of N-phenyl-9H-purin-6-amine. Adjust calculations for your specific molecule.
Materials:
-
N-phenyl-9H-purin-6-amine (solid powder)
-
Anhydrous DMSO (high purity)
-
Microcentrifuge tubes
-
Calibrated balance and vortex mixer
Procedure:
-
Weighing: Carefully weigh out 1 mg of the compound powder.
-
Solubilization: Add 141 µL of anhydrous DMSO to the vial containing the 1 mg of powder. This will yield a 20 mM stock solution.
-
Mixing: Cap the vial tightly and vortex thoroughly for 2-5 minutes. If needed, gently warm the solution at 37°C or place it in an ultrasonic bath for 10 minutes to ensure complete dissolution.[14]
-
Inspection: Visually confirm that all solid material has dissolved and the solution is clear.
-
Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays (Example for 20 µM Final)
This protocol minimizes precipitation by ensuring the compound is never exposed to a purely aqueous environment at a high concentration.
Procedure:
-
Thaw Stock: Thaw one aliquot of the 20 mM stock solution on ice.
-
Prepare Intermediate Dilution: Create a 400 µM intermediate solution. Pipette 4 µL of the 20 mM stock into 196 µL of cell culture medium or assay buffer. This creates a 1:50 dilution with a final DMSO concentration of 2%. Vortex immediately and gently.
-
Final Dilution: Add the required volume of the 400 µM intermediate solution to your assay wells. For example, to achieve a final concentration of 20 µM in a 100 µL well volume, add 5 µL of the 400 µM solution to 95 µL of medium containing cells.
-
Final Concentration Check: The final DMSO concentration in the well will be 0.1% (5 µL of a 2% DMSO solution added to a final volume of 100 µL), which is generally well-tolerated by most cell lines.[10]
-
Mix and Inspect: Gently mix the plate and visually inspect the wells for any signs of precipitation before incubation.
Data Summary
Table 1: Reported Solubility of Roscovitine (N-phenyl-9H-purin-6-amine analog)
| Solvent | Reported Solubility | Source(s) |
| DMSO | >10 mM to 200 mg/mL (~564 mM) | [4][6][7][8][14][17] |
| Ethanol | ~30-71 mg/mL (~85-200 mM) | [4][7][9] |
| Chloroform | 50 mg/mL (~141 mM) | [6][18] |
| Dimethyl Formamide (DMF) | ~3 mg/mL (~8.5 mM) | [7] |
| Aqueous Buffer (PBS) | Sparingly soluble / Insoluble | [7][9] |
| 1:2 Ethanol:PBS (pH 7.2) | ~0.3 mg/mL (~0.85 mM) | [7] |
References
- Roscovitine | Cell Signaling Technology. Cell Signaling Technology. [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.Drug Discovery Today, 11(9-10), 446-451. [Link]
- Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- DMSO in cell based assays.Scientist Solutions. (2025). [Link]
- Popova, B., et al. (2020). Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells.International Journal of Molecular Sciences, 21(21), 8345. [Link]
- Data Sheet Roscovitine.BPS Bioscience. [Link]
- Wesierska-Gadek, J., & Krystof, V. (2018). Roscovitine in cancer and other diseases.Annals of the New York Academy of Sciences, 1434(1), 55-69. [Link]
- Seliciclib.Wikipedia. [Link]
- What effects does DMSO have on cell assays?Quora. (2017). [Link]
- Raje, N., et al. (2007). Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma.Blood, 110(8), 2963-2970. [Link]
- Roscovitine.Reagents Direct. [Link]
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO.Case studies. [Link]
- Considerations regarding use of solvents in in vitro cell based assays.Semantic Scholar. [Link]
- Arukuusk, P., et al. (2022). Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery.Pharmaceutics, 14(10), 2043. [Link]
- N-Phenyl-9H-purin-6-amine.AA Blocks. [Link]
- Kloverpris, H. N., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays.Cytotechnology, 65(5), 887-894. [Link]
- Santos, C. C. M., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
- Faria, M., et al. (2017). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.Brazilian Dental Journal, 28(4), 435-440. [Link]
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.Research in Pharmaceutical Sciences, 9(4), 269-274. [Link]
- How to enhance drug solubility for in vitro assays?
- Kloverpris, H. N., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays.PMC - NIH. [Link]
- Bergström, C. A. S., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.Current Computer-Aided Drug Design, 6(4), 264-278. [Link]
- N,N,9-Trimethyl-9H-purin-6-amine.PubChem. [Link]
- N-phenyl-9h-purin-6-amine (C11H9N5).PubChemLite. [Link]
- Purines database - synthesis, physical properties.
Sources
- 1. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 5. Seliciclib - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
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- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
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- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 18. Roscovitine - LKT Labs [lktlabs.com]
Addressing racemization during the synthesis of N-purin-6-ylaniline analogs
A Guide to Preserving Stereochemical Integrity
Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical issue of racemization during the synthesis of chiral N-purin-6-ylaniline analogs. Maintaining the stereochemical purity of these compounds is paramount for achieving desired biological activity and avoiding off-target effects, a crucial consideration in drug development.[1]
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a major concern in the synthesis of this compound analogs?
A: Racemization is the process that leads to the formation of a 1:1 mixture of enantiomers (a racemate) from a single, pure enantiomer.[2][3] In the context of drug development, where one enantiomer is often biologically active and the other is inactive or even harmful, racemization can severely compromise the efficacy and safety of the final compound.[1] For this compound analogs, which often derive their chirality from an amino acid precursor, preserving the stereocenter is essential for specific interactions with biological targets like kinases.
Q2: What is the primary chemical mechanism responsible for racemization during the amide coupling step?
A: The most prevalent mechanism involves the formation of a planar, achiral intermediate called a 5(4H)-oxazolone (also known as an azlactone).[4][5] This occurs when the carboxyl group of the N-protected amino acid (the aniline precursor) is activated by a coupling reagent. The activated acid can then undergo intramolecular cyclization. The α-proton of the oxazolone is acidic and easily removed by a base, leading to a loss of stereochemical information. The incoming amine (the purine) can then attack this planar intermediate from either face, resulting in a mixture of stereoisomers.[4][6]
Q3: Are certain amino acid precursors more prone to racemization?
A: Yes. While any chiral amino acid can racemize under suboptimal conditions, certain residues are notoriously susceptible. Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[4][7][8] Phenylalanine (Phe) and Serine (Ser) can also be sensitive.[4][8] A recent study specifically highlighted that coupling N-(purin-6-yl)-(S)-amino acids using N,N′-dicyclohexylcarbodiimide (DCC) led to significant racemization, producing a 6:4 mixture of diastereomers.[9][10]
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.
Problem 1: My chiral HPLC analysis shows a significant amount of the undesired diastereomer after coupling my N-protected amino acid to the 6-aminopurine.
Probable Cause(s): This is a classic sign of racemization during the amide bond formation. The most likely culprits are an overly reactive activated intermediate, the choice and amount of base, or elevated reaction temperatures.
-
Inappropriate Coupling Reagent System: Using a carbodiimide reagent (e.g., DCC, EDC) without a racemization-suppressing additive is a common error. These reagents form highly reactive O-acylisourea intermediates that readily form oxazolones.[11]
-
Excessive or Strong Base: Bases like N,N-diisopropylethylamine (DIPEA) can accelerate the abstraction of the α-proton from the oxazolone intermediate, promoting racemization.[8][12] Even the nucleophilic amine can act as a base, contributing to racemization.[13]
-
High Reaction Temperature: Elevated temperatures increase the rates of both the desired coupling and the undesired racemization, but often favor the latter.[14][15]
Recommended Solutions & Protocols:
-
Optimize Your Coupling Reagent System:
-
Best Practice: Utilize aminium/uronium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU reacts with the carboxylic acid to form a HOAt active ester, which is highly reactive towards the amine but less prone to forming an oxazolone, thereby minimizing racemization.[11][16]
-
Alternative: If using a carbodiimide like DIC or EDC, it is essential to include an additive.[4] While HOBt (1-Hydroxybenzotriazole) is a classic choice, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and HOAt (1-hydroxy-7-azabenzotriazole) are generally more effective at suppressing racemization.[4][6][14]
-
Caution: Avoid using excess aminium/uronium reagents as they can react with the free N-terminal of a peptide to form a guanidine moiety, capping the chain.[7][16]
-
-
Refine Base Selection and Stoichiometry:
-
Switch to a Weaker Base: Replace strong, non-nucleophilic bases like DIPEA with a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are excellent choices that are less likely to cause racemization.[8][15]
-
Minimize Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction, typically 1-2 equivalents.
-
-
Control the Reaction Temperature:
-
Perform the coupling at 0°C or room temperature. Avoid heating the reaction unless absolutely necessary for sterically hindered couplings. Low temperatures slow the rate of oxazolone formation.[14]
-
Problem 2: I'm using HATU and NMM at 0°C, but I'm still observing >2% racemization. What else can I check?
Probable Cause(s): Even with an optimized system, subtle factors can contribute to racemization.
-
Prolonged Pre-activation: Allowing the carboxylic acid, coupling reagent, and base to stir together for an extended period before adding the amine can lead to gradual oxazolone formation.
-
Solvent Effects: Highly polar solvents like DMF or NMP can sometimes promote racemization.[17] While they are often necessary for solubility, their influence should be considered.
-
N-Protecting Group: While urethane-based protecting groups (Boc, Fmoc, Cbz) are excellent at preventing racemization, N-acyl groups (like N-acetyl) are known to be highly susceptible to racemization via the oxazolone pathway.[6][12]
Recommended Solutions & Protocols:
-
Modify the Order of Addition:
-
Protocol: Dissolve the N-protected amino acid and the 6-aminopurine derivative in your solvent. In a separate vial, dissolve the coupling reagent (e.g., HATU) and base (e.g., NMM). Add the reagent/base solution to the amino acid/amine mixture in one portion. This minimizes the time the activated acid exists before it can react with the amine.
-
-
Evaluate Solvent Choice:
-
If solubility permits, consider testing a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to see if it reduces racemization levels.
-
-
Ensure an Appropriate N-Protecting Group:
Data Summary & Visual Guides
Table 1: Comparison of Common Coupling Systems for Racemization Suppression
| Coupling System | Reagent Type | Racemization Risk | Key Advantages | Considerations |
| DIC / HOBt | Carbodiimide / Additive | Low to Moderate | Cost-effective, widely used.[18] | HOBt has explosive properties; less effective than HOAt/Oxyma.[14] |
| DIC / Oxyma | Carbodiimide / Additive | Low | Superior racemization suppression to HOBt[19]; non-explosive. | |
| HBTU | Aminium Salt | Low | Efficient and fast reactions.[16][18] | Can cause guanidinylation if used in excess.[16] |
| HATU | Aminium Salt | Very Low | Excellent for difficult couplings; very low racemization.[11][16] | Higher cost; can cause guanidinylation if used in excess. |
Diagrams
References
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. CUSABIO.
- Epimeris
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing.
- 7.
- Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling. Benchchem.
- Evolution of amide bond form
- Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.
- Racemization pathways during amide bond formation.
- Coupling Reagents. Aapptec Peptides.
- Mechanism of epimerisation/racemisation through oxazolone intermediate.
- Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflamm
- Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PMC - NIH.
- Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. Benchchem.
- Effect of coupling reagent on α-C racemization of His, Cys, and Ser...
- Coupling Reagents. Luxembourg Bio Technologies.
- How to prevent racemization of serine during peptide coupling. Benchchem.
- 5.8: Optical Activity, Racemic Mixtures, and Separation of Chiral Compounds. Chemistry LibreTexts.
- A New Wave of Amide Bond Formations for Peptide Synthesis.
- Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
- Chirality in Chemical Synthesis. Mettler Toledo.
- Amide bond formation: beyond the dilemma between activation and racemis
- Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. PMC - NIH.
- The problem of racemization in drug discovery and tools to predict it.
- 6.7: Optical Activity and Racemic Mixtures. Chemistry LibreTexts.
- Determining the enantioselectivity of chiral catalysts by mass spectrometric screening of their racemic forms. PubMed.
- N-Phenyl-N-purin-6-yl ureas: the design and synthesis of p38alpha MAP kinase inhibitors. PubMed.
- Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. covid.
Sources
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
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- 5. researchgate.net [researchgate.net]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents [covid19.neicon.ru]
- 11. mdpi.com [mdpi.com]
- 12. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. bachem.com [bachem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Off-Target Effects of Purine-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with purine-based kinase inhibitors. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of kinase inhibitor selectivity and minimize off-target effects in your experiments.
Purine analogues are a cornerstone of kinase inhibitor discovery due to their structural mimicry of ATP.[1] However, this very feature presents a significant challenge: the highly conserved nature of the ATP-binding pocket across the human kinome often leads to inhibitor polypharmacology, or off-target effects.[2] Understanding and mitigating these unintended interactions is critical for the accurate interpretation of experimental results and the development of safe and effective therapeutics.[3][4]
This guide is structured to provide both foundational knowledge and practical, actionable solutions to common issues encountered in the lab.
Troubleshooting Guides
Issue 1: High Cellular Toxicity Observed at Concentrations Required for On-Target Inhibition
Possible Cause: The observed cytotoxicity is likely due to the inhibition of one or more off-target kinases that are essential for cell viability. Purine-based inhibitors can inadvertently bind to a range of kinases, and even weak inhibition of a critical kinase can lead to cell death.
Troubleshooting Workflow: Identifying and Mitigating Off-Target Toxicity
Caption: Workflow for assessing and improving inhibitor selectivity.
Step-by-Step Protocol: Kinome-Wide Selectivity Profiling (Radiometric Assay)
This protocol outlines a common method for assessing inhibitor selectivity against a large panel of kinases.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture for each kinase to be tested. This should include the specific kinase, its corresponding substrate, and the appropriate kinase reaction buffer.
-
Inhibitor Addition: Add your purine-based inhibitor at a range of concentrations to the designated wells. It is crucial to include a DMSO-only control to represent 100% kinase activity.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinases (typically 30°C) for a predetermined time.
-
Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.[4]
-
Substrate Capture: Transfer the reaction mixture to a filter plate designed to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove any unincorporated [γ-³³P]ATP.
-
Measurement: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value for each kinase. This will generate a selectivity profile.
Interpreting the Results: A selective inhibitor will show a significantly lower IC50 for the intended target compared to other kinases in the panel. If you identify off-targets with IC50 values close to your on-target IC50, these are likely contributing to the observed toxicity.
Issue 2: Discrepancy Between Biochemical Potency and Cellular Efficacy
Possible Cause: A potent inhibitor in a biochemical assay may show weak activity in a cellular context due to poor cell permeability, rapid metabolism, or active efflux from the cell. Conversely, a moderately potent inhibitor might be highly effective in cells if it readily crosses the cell membrane and accumulates intracellularly. It's also possible that the inhibitor targets inactive kinase conformations that are less abundant in biochemical assays.[2]
Troubleshooting Workflow: Validating Cellular Target Engagement
Caption: Workflow for validating cellular target engagement.
Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of your inhibitor to its target in a cellular environment.[5][6][7] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Treatment: Treat intact cells with your purine-based inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a method like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[8]
Interpreting the Results: A significant thermal shift confirms that your inhibitor is binding to its intended target within the cell.[6] If no shift is observed despite biochemical potency, it strongly suggests issues with cell permeability or rapid efflux.
Frequently Asked Questions (FAQs)
Q1: My purine-based inhibitor shows activity against a kinase that is structurally dissimilar to my primary target. Why is this happening?
A1: While kinase families are often grouped by sequence homology, the ATP-binding pocket can have subtle but critical differences in its three-dimensional structure. Some purine-based inhibitors can adopt conformations that allow them to bind to kinases from different branches of the kinome tree.[9] This underscores the importance of experimental kinome-wide profiling over relying solely on sequence similarity to predict off-targets.[10]
Q2: How can I proactively design more selective purine-based kinase inhibitors?
A2: Rational drug design is key.[3] Start with a computational analysis of the ATP-binding site of your target kinase and compare it to those of known off-targets.[9][11] Identify unique residues or pockets in your target that can be exploited to enhance selectivity. For example, targeting the inactive conformation of a kinase can sometimes provide a path to greater selectivity.[2] Structure-activity relationship (SAR) studies, where you systematically modify the purine scaffold and test for changes in selectivity, are also crucial.
Q3: What are some orthogonal methods to validate the on-target effects of my inhibitor?
A3: Besides CETSA, you should investigate the downstream signaling pathway of your target kinase. Use Western blotting to see if your inhibitor reduces the phosphorylation of a known substrate of the target kinase in a dose-dependent manner. Additionally, genetic approaches like siRNA or CRISPR/Cas9 to knock down the target kinase can help determine if the observed cellular phenotype is indeed due to the inhibition of your intended target.[4]
Q4: Are there computational tools that can predict the off-target profile of my purine-based inhibitor?
A4: Yes, several computational methods can provide initial predictions of off-target interactions.[12] These include molecular docking, where your inhibitor is virtually screened against a library of kinase structures, and machine learning models trained on large datasets of known kinase-inhibitor interactions.[10][13] While these tools are valuable for prioritizing experimental testing, they should not replace comprehensive experimental profiling.[14]
Q5: What is the difference between a binding assay and an activity assay for determining kinase inhibitor selectivity?
A5: A binding assay, such as a competition binding assay, measures the affinity (e.g., Kd) of the inhibitor for the kinase.[2] An activity assay, like the radiometric assay described above, measures the inhibitor's ability to block the catalytic function of the kinase (e.g., IC50).[15] Both provide valuable information. A compound can bind to a kinase without inhibiting its activity (e.g., allosteric binding). For ATP-competitive inhibitors, Kd and IC50 values are often well-correlated. It is beneficial to use both types of assays for a comprehensive understanding of your inhibitor's profile.[16]
Data Summary Table
| Assay Type | Information Provided | Throughput | Key Considerations |
| Kinome Profiling (Biochemical) | Broad selectivity profile (IC50s against hundreds of kinases) | High | Does not account for cellular factors like permeability and metabolism.[2] |
| Cellular Thermal Shift Assay (CETSA) | Confirms target engagement in intact cells. | Medium | Requires a specific antibody or mass spectrometry for detection.[7] |
| Western Blot (Phospho-Substrate) | Measures functional inhibition of a specific signaling pathway. | Low | Relies on the availability of a good antibody for the phosphorylated substrate. |
| Chemical Proteomics | Unbiased identification of on- and off-targets in a cellular context.[17] | Low | Technically demanding and requires specialized mass spectrometry expertise.[18] |
| Computational Modeling | Predictive assessment of potential off-targets.[11] | Very High | Predictions require experimental validation.[10] |
Visualizing On-Target vs. Off-Target Inhibition
Caption: On-target vs. off-target inhibition by a purine inhibitor.
References
- Ciardiello, F., et al. (2012). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics.
- Bantscheff, M., et al. (2011). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology.
- Martinez Molina, D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.
- Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications.
- Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry.
- Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology.
- Duncan, J. S., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research.
- Martinez Molina, D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed.
- Vieth, M., et al. (2011). Computational Modeling of Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.
- Zhang, T., et al. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Bio-protocol.
- Rifai, E., et al. (2023). Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. PLOS Computational Biology.
- Zhou, T., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
- Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Medicinal Chemistry.
- Brehmer, D., et al. (2009). Off-target identification for a multitarget kinase inhibitor by Chemical Proteomics. Refubium.
- Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. Creative Biolabs.
- Ciardiello, F., et al. (2012). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics.
- Médard, G., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology.
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
- El-Gokha, A., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Journal of Enzyme Inhibition and Medicinal Chemistry.
- BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
- MacRitchie, N., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. International Journal of Molecular Sciences.
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse.
- Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
- Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate.
- Kumar, A., et al. (2015). Purine analogues as kinase inhibitors: A review. Recent Patents on Anti-Cancer Drug Discovery.
- Milanesi, L., et al. (2012). Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis. Bioinformatics.
- Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
- Engel, J. C., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
- The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Chen, Y., et al. (2026). Identification and validation of key purine metabolism-related genes i. Journal of Inflammation Research.
Sources
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 9. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of 6-phenylaminopurine synthesis
Welcome to the technical support center for the synthesis of 6-phenylaminopurine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols for higher yield and purity.
Introduction
The synthesis of 6-phenylaminopurine, a substituted adenine analog, is a critical process in the development of various biologically active molecules. The most common and direct route involves the nucleophilic aromatic substitution (SNAr) of 6-chloropurine with aniline. While seemingly straightforward, this reaction is often plagued by challenges that can significantly impact both the yield and purity of the final product. This guide provides a structured approach to identifying and resolving these common issues, grounded in the principles of organic chemistry and backed by practical, field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of 6-phenylaminopurine.
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield of 6-phenylaminopurine. What are the possible causes and how can I improve it?
Answer: Low product yield is a frequent issue stemming from several factors, from reactant quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Cause A: Poor Quality of Starting Materials
-
Explanation: The purity of 6-chloropurine and aniline is paramount. Impurities in 6-chloropurine, such as hypoxanthine from incomplete chlorination, will not participate in the desired reaction. Aniline can oxidize over time, turning from a colorless/pale yellow liquid to a dark brown one, indicating the presence of impurities that can interfere with the reaction.
-
Solution:
-
Verify Purity: Always check the purity of your starting materials using appropriate analytical methods like NMR or melting point determination.
-
Purify Aniline: If your aniline is discolored, consider distilling it under reduced pressure before use.
-
Use High-Quality Reagents: Purchase reagents from reputable suppliers and store them under appropriate conditions (e.g., aniline under an inert atmosphere and protected from light).
-
-
-
Cause B: Inefficient Nucleophilic Aromatic Substitution (SNAr)
-
Explanation: The SNAr reaction is sensitive to reaction parameters. The choice of solvent, base, and temperature plays a crucial role in facilitating the attack of the aniline nucleophile on the electron-deficient purine ring.[1][2]
-
Solution:
-
Solvent Selection: Polar aprotic solvents like ethanol, n-butanol, or isopropanol are generally effective as they can solvate the intermediate Meisenheimer complex. Experiment with different solvents to find the optimal one for your specific setup.
-
Role of the Base: A base is often used to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the HCl byproduct. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. The stoichiometry of the base is critical; an excess can lead to side reactions, while an insufficient amount will result in a low yield. Start with 1.1-1.5 equivalents of the base.
-
Temperature Optimization: The reaction typically requires heating. A temperature range of 80-120°C is common. If the yield is low, a higher temperature might be necessary to overcome the activation energy barrier. However, excessively high temperatures can lead to decomposition. Monitor your reaction progress by TLC to determine the optimal temperature and reaction time.
-
-
-
Cause C: Competing Side Reactions
-
Explanation: The primary competing reaction is the hydrolysis of 6-chloropurine to hypoxanthine, especially if there is water in the reaction mixture. Hypoxanthine is unreactive towards aniline under these conditions.
-
Solution:
-
Anhydrous Conditions: Ensure your reaction is set up under anhydrous conditions. Use dry solvents and glassware.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of aniline and minimize moisture contamination.
-
-
Issue 2: Impure Product After Reaction Work-up
Question: My crude product shows multiple spots on the TLC plate. What are the likely impurities and how can I purify my 6-phenylaminopurine?
Answer: The presence of multiple spots on a TLC plate indicates a mixture of your desired product and various impurities. Identifying these impurities is the first step toward effective purification.
-
Common Impurities:
-
Unreacted 6-chloropurine: This can occur if the reaction has not gone to completion.
-
Unreacted Aniline: If an excess of aniline was used, it will be present in the crude product.
-
Hypoxanthine: Formed from the hydrolysis of 6-chloropurine.
-
Di-substituted products: Although less common, reaction at other positions on the purine ring can occur under harsh conditions.
-
Aniline Hydrochloride Salt: If a base is used, it will form a salt with the HCl byproduct.
-
-
Purification Strategy: Recrystallization
-
Explanation: Recrystallization is a powerful technique for purifying solid organic compounds.[3][4][5] It relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures.
-
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent should dissolve the 6-phenylaminopurine well at high temperatures but poorly at low temperatures. Ethanol, methanol, or a mixture of ethanol and water are often good choices. Test small batches to find the optimal solvent or solvent system.
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent to create a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities (like hypoxanthine), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool down slowly to room temperature, and then in an ice bath to maximize crystal formation. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of 6-phenylaminopurine from 6-chloropurine and aniline?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The aniline acts as a nucleophile and attacks the electron-deficient C6 position of the purine ring. This forms a negatively charged intermediate called a Meisenheimer complex, which is resonance-stabilized. In the final step, the chloride ion is eliminated, and the aromaticity of the purine ring is restored, yielding 6-phenylaminopurine.
Caption: SNAr mechanism for 6-phenylaminopurine synthesis.
Q2: How can I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Spot the reaction mixture alongside your starting materials (6-chloropurine and aniline) on a TLC plate. A suitable mobile phase (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexane) will allow you to visualize the consumption of the starting materials and the formation of the product. The reaction is complete when the 6-chloropurine spot has disappeared.
Q3: What analytical techniques can I use to confirm the purity and identity of my final product?
A3: A combination of techniques should be used for comprehensive characterization:
-
Melting Point: A sharp melting point close to the literature value (around 234-236 °C) is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of 6-phenylaminopurine and can reveal the presence of impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of your sample.[6]
Experimental Protocols
General Protocol for the Synthesis of 6-Phenylaminopurine
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropurine (1.0 eq).
-
Add a suitable solvent (e.g., n-butanol, 10-20 mL per gram of 6-chloropurine).
-
Add aniline (1.1-1.5 eq) and a base such as triethylamine (1.2-1.5 eq).
-
Heat the reaction mixture to reflux (around 117°C for n-butanol) and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the crude product with a small amount of cold solvent or water to remove excess aniline and base salts.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation: Impact of Reaction Conditions on Yield
| Entry | Solvent | Base (eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | TEA (1.2) | 78 | 12 | 65 |
| 2 | n-Butanol | TEA (1.2) | 117 | 6 | 85 |
| 3 | Isopropanol | DIPEA (1.5) | 82 | 10 | 78 |
| 4 | n-Butanol | K₂CO₃ (1.5) | 117 | 8 | 82 |
| 5 | n-Butanol | None | 117 | 24 | 30 |
Note: These are representative data and actual results may vary.
Visualization of Key Processes
Caption: Step-by-step purification via recrystallization.
References
- Synthesis of enantiomerically pure (purin-6-yl)phenylalanines and their nucleosides, a novel type of purine-amino acid conjugates. Journal of Organic Chemistry. [Link]
- Synthesis and activity of 6-substituted purine linker amino acid immunostimulants. PubMed. [Link]
- Nucleophilic arom
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Recrystalliz
- How to Purify an organic compound via recrystallization or reprecipitation?.
- Purification by Recrystalliz
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
- Analytical Methods for Assessing Drug Purity and Quality “A Critical Evalu
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
Technical Support Center: Stability Testing of N-purin-6-ylaniline in Different Solvents
Welcome to the technical support center for the stability testing of N-purin-6-ylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on ensuring the stability of this compound in various solvent systems. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to design and troubleshoot your stability studies with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the stability of this compound?
A1: Solvent selection is paramount because it directly influences the degradation pathways of this compound. The polarity, protic/aprotic nature, and pH of a solvent can either protect the molecule or facilitate its breakdown. For instance, protic solvents like water or methanol can participate in hydrolysis reactions, particularly if the compound has susceptible functional groups. Apolar aprotic solvents like hexane are less likely to cause ionic degradation but may be poor solvents for this particular molecule. Therefore, your choice of solvent is not just about dissolution; it's about creating an environment that mimics the intended application (e.g., formulation, in-vitro assay) while minimizing artificial degradation.
Q2: What are the primary degradation pathways I should be concerned about for this compound?
A2: Based on the structure of this compound, which contains purine and aniline moieties, the primary degradation pathways to consider are hydrolysis and oxidation.
-
Hydrolysis: The purine ring can be susceptible to cleavage under acidic or basic conditions. The C-N bond linking the aniline group to the purine ring could also be a point of hydrolytic cleavage.
-
Oxidation: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored degradation products. The purine ring itself can also undergo oxidative degradation.
Forced degradation studies are essential to experimentally confirm these pathways and identify any other potential degradation routes.[1][2][3]
Q3: What is a "stability-indicating method," and why do I need one?
A3: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API), in this case, this compound, due to degradation.[4] Crucially, it must also be able to separate, detect, and quantify any degradation products formed.[4] Without a stability-indicating method, you cannot be certain whether a decrease in the parent compound is due to degradation or some other experimental artifact, nor can you monitor the formation of potentially toxic impurities. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is the most common technique for developing such a method.[5][6][7]
Q4: How much degradation is considered "optimal" in a forced degradation study?
A4: The generally accepted range for degradation in forced degradation or stress testing studies is between 5% and 20% of the parent compound.[1][8][9] This range is considered optimal because it is significant enough to produce a detectable amount of degradation products to challenge and validate the analytical method's specificity.[8] Degradation below 5% may not be sufficient to identify all relevant degradants, while degradation above 20% can lead to the formation of secondary or tertiary degradation products that may not be relevant under normal storage conditions.[9]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions, or the stress conditions are not harsh enough. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). However, avoid overly harsh conditions that could lead to unrealistic degradation pathways.[9] |
| Complete or near-complete degradation of the compound. | The stress conditions are too harsh. | Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of reagents). The goal is to achieve partial degradation (5-20%) to observe the primary degradation products.[8][9] |
| Poor peak shape or resolution in HPLC analysis. | The mobile phase is not optimized for the compound and its degradants. The column may be inappropriate or degraded. | Optimize the mobile phase composition (e.g., gradient, pH, organic modifier). Try a different HPLC column with a different stationary phase (e.g., C18, Phenyl-Hexyl). |
| Inconsistent results between replicate experiments. | Inaccurate sample preparation. Instability of the compound in the analytical solvent. Variability in experimental conditions. | Ensure precise and consistent sample preparation techniques. Evaluate the short-term stability of the compound in the analytical solvent (autosampler stability). Tightly control all experimental parameters (temperature, time, light exposure). |
| Appearance of unexpected peaks in the chromatogram. | Contamination from solvents, glassware, or the sample itself. Interaction of the compound with excipients (if in a formulation). | Use high-purity solvents and thoroughly clean all glassware. Analyze a placebo (all components except the API) to identify peaks originating from excipients.[8] |
Experimental Protocols
Protocol 1: General Solvent Stability Screening
This protocol outlines a preliminary screening study to assess the stability of this compound in a range of common laboratory solvents.
Objective: To identify suitable solvents for further development and to flag potential stability issues early.
Materials:
-
This compound
-
HPLC-grade solvents: Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Water (H₂O)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a solvent in which it is known to be stable and soluble (e.g., DMSO or ACN) at a concentration of 1 mg/mL.
-
Sample Preparation: In separate amber vials, dilute the stock solution with each of the test solvents to a final concentration of 0.1 mg/mL. Prepare a control sample by diluting the stock solution with the same solvent used for the stock solution.
-
Initial Analysis (T=0): Immediately analyze each sample by a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration and purity of this compound.
-
Incubation: Store the vials under controlled conditions. Recommended conditions include:
-
Room temperature (~25°C) with light protection.
-
Elevated temperature (e.g., 40°C) with light protection.
-
-
Time-Point Analysis: Analyze the samples at predetermined time points (e.g., 24, 48, 72 hours, and 1 week).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Monitor for the appearance of new peaks, which indicate degradation products.
Data Presentation:
| Solvent | Storage Condition | % Remaining (24h) | % Remaining (72h) | % Remaining (1 week) |
| Acetonitrile | 25°C | |||
| Methanol | 25°C | |||
| Ethanol | 25°C | |||
| DMSO | 25°C | |||
| Dichloromethane | 25°C | |||
| Water | 25°C | |||
| Acetonitrile | 40°C | |||
| Methanol | 40°C | |||
| Ethanol | 40°C | |||
| DMSO | 40°C | |||
| Dichloromethane | 40°C | |||
| Water | 40°C |
Protocol 2: Forced Degradation Study in Solution
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish degradation pathways, in line with ICH guidelines.[4][10][11]
Objective: To investigate the intrinsic stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.[1][3]
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
pH meter
-
Photostability chamber (ICH Q1B compliant)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
-
Sample Neutralization (for acid and base hydrolysis): After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Data Analysis:
-
Determine the percentage of degradation for each stress condition.
-
Identify and quantify the major degradation products.
-
Propose potential degradation pathways based on the results.
Expected Outcome: This study will provide a comprehensive understanding of the degradation profile of this compound, which is crucial for formulation development, packaging selection, and defining storage conditions.[1][3]
Visualizations
Caption: Forced Degradation Study Workflow
Caption: Troubleshooting Forced Degradation
References
- ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency.
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
- ICH Q1A (R2) Guideline - ICH.
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- ICH releases overhauled stability guideline for consultation. RAPS.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
- Forced Degradation Testing. SGS USA.
- Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology.
- Unstable Small Molecule Therapeutic Analysis. KCAS Bio.
- Biologics vs. Small Molecules, What's the Difference for Stability Testing?
- Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International.
- method 8131 aniline and selected derivatives by gas chromatography. EPA.
- This compound. PubChem.
- Quantification of aniline and N-methylaniline in indigo. PMC - PubMed Central - NIH.
- 4-(1-Adamantylmethyl)-N-(2-chloro-9-isopropyl-9H-purin-6-yl)aniline. ResearchGate.
- Quantification of aniline and N-methylaniline in indigo. ResearchGate.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Forced Degradation Testing | SGS USA [sgs.com]
- 4. snscourseware.org [snscourseware.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pharmtech.com [pharmtech.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Troubleshooting HPLC Analysis of Purine Compounds
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of purine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of purines such as adenine, guanine, hypoxanthine, and xanthine. Our approach is rooted in explaining the fundamental principles behind the troubleshooting steps, ensuring a robust and validated methodology.
Frequently Asked Questions (FAQs)
Q1: Why do my purine peaks exhibit significant tailing and broadening?
A1: Peak tailing and broadening are frequent issues in purine analysis, often stemming from their inherent chemical properties and interactions within the HPLC system.[1][2] Purines are polar compounds with basic functional groups, which can lead to several challenges:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based reversed-phase columns (like C18) can interact strongly with the basic purine molecules.[1] This secondary interaction leads to peak tailing.
-
Insufficient Retention: Due to their high polarity, purines may have weak retention on traditional reversed-phase columns, causing them to elute early with poor peak shape.[1]
-
Inappropriate Mobile Phase pH: The ionization state of purines is highly dependent on the mobile phase pH. If the pH is not optimized, it can lead to multiple analyte forms in equilibrium, resulting in broadened peaks.[3][4]
To address these issues, consider the following troubleshooting workflow:
Caption: Workflow for troubleshooting poor peak shapes in purine analysis.
Q2: My retention times for purine standards are drifting between injections. What is the likely cause?
A2: Retention time variability is a critical issue that compromises the reliability of your analytical method.[1][5] Several factors can contribute to this problem:
-
Inadequate Column Equilibration: This is a common culprit, especially when using mobile phases containing ion-pairing reagents or buffers. The column requires sufficient time to equilibrate with the mobile phase to ensure a stable chromatographic environment.[1][6]
-
Mobile Phase Composition Changes: Inaccurate preparation of the mobile phase or changes in its composition over time (e.g., evaporation of the organic solvent) can lead to retention time shifts.[7][8]
-
Temperature Fluctuations: Column temperature has a significant impact on retention times. Even minor fluctuations in the laboratory's ambient temperature can cause drift if a column oven is not used.[6][7][9]
-
Pump Performance Issues: Inconsistent flow rates due to pump malfunctions, such as leaks or faulty check valves, will directly affect retention times.[5][6]
Systematic Approach to Stabilizing Retention Times:
| Potential Cause | Troubleshooting Step | Rationale |
| Column Equilibration | Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. When using ion-pairing reagents, this may need to be extended.[1][6] | Ensures the stationary phase is fully saturated with the mobile phase components, leading to a stable and reproducible surface chemistry. |
| Mobile Phase Stability | Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. Use a high-quality degasser.[7][10] | Maintains a consistent mobile phase composition, which is crucial for reproducible retention. |
| Temperature Control | Use a thermostatically controlled column compartment.[6][7] | Minimizes the effect of ambient temperature fluctuations on retention. |
| System Check | Perform a system leak check. Verify the pump's flow rate accuracy.[6][11] | Ensures the mechanical stability of the HPLC system. |
Q3: I'm observing a noisy or drifting baseline in my chromatograms. How can I resolve this?
A3: A stable baseline is essential for accurate quantification. Baseline noise and drift can originate from several sources within the HPLC system.[6][12][13]
-
Contaminated or Poorly Prepared Mobile Phase: The use of low-quality solvents, contaminated additives, or inadequately degassed mobile phase can all contribute to baseline issues.[10][12] Air bubbles in the system are a common cause of baseline noise.[6][10]
-
Detector Issues: A dirty flow cell or a deteriorating detector lamp can lead to a noisy or drifting baseline.[6][13]
-
Column Contamination: Strongly retained compounds from previous injections can slowly elute, causing the baseline to drift upwards.[12]
Caption: A logical approach to diagnosing and resolving baseline issues.
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase for Purine Analysis
The choice of mobile phase is critical for achieving good separation and peak shape for purine compounds.[14]
Step-by-Step Protocol:
-
Select an Appropriate Buffer: Phosphate and acetate buffers are commonly used.[15][16] An acetate buffer is often preferred for its compatibility with mass spectrometry.[16][17]
-
Optimize pH: The pH of the mobile phase should be carefully controlled to ensure consistent ionization of the purine analytes. A pH around 4.0 is often a good starting point for separating a mixture of purine and pyrimidine bases.[16][17] A slight change in pH, even by 0.1 units, can significantly alter retention times.[7][8]
-
Incorporate an Ion-Pairing Reagent (if necessary): For highly polar purines that are poorly retained, adding an ion-pairing reagent like sodium 1-pentanesulfonate or sodium heptane sulfonate can improve retention and peak shape.[1][15]
-
Choose the Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[14] The choice can influence selectivity.
-
Gradient Elution: A gradient program, where the concentration of the organic modifier is increased over time, is often necessary for separating a complex mixture of purines with varying polarities.[15]
Example Mobile Phase Compositions:
| Application | Mobile Phase A | Mobile Phase B | Reference |
| General Purine & Pyrimidine Separation | 50 mM acetate buffer, pH 4.0 | Methanol or Acetonitrile | [16][17] |
| Purine Metabolites in Brain Tissue | 0.2 M KH2PO4, 0.52 mM sodium 1-pentanesulfonate, pH 3.5 | 0.2 M KH2PO4, 0.52 mM sodium 1-pentanesulfonate, 10% acetonitrile, pH 3.5 | [15] |
Guide 2: Effective Sample Preparation for Purine Analysis
Proper sample preparation is crucial to remove interfering substances and ensure the stability of the purine analytes.[18][19][20]
Protocol for Deproteinization of Biological Samples:
This protocol is adapted for cultured cells, CSF, and plasma samples.[18][19]
-
Sample Collection: Collect samples and store them at -80°C until analysis.[18][19] For plasma, use EDTA-coated tubes and centrifuge to remove blood cells.[18][19]
-
Deproteinization with Perchloric Acid (PCA):
-
Centrifugation: Centrifuge the homogenates at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[18][19]
-
Neutralization: Carefully transfer the supernatant to a new tube. Adjust the pH to 7.0 by adding a small volume of 3.5 M K2CO3. This will precipitate the perchlorate as potassium perchlorate.[18][19]
-
Second Centrifugation: Centrifuge again at 10,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.[18][19]
-
Filtration: Filter the final supernatant through a 0.2 µm or 0.45 µm syringe filter before transferring it to an HPLC vial.[18][20]
Caption: A standardized workflow for preparing biological samples for purine analysis.
References
- HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
- Sample Preparation for Purine HPLC Assay. University of North Carolina. [Link]
- Sample Preparation for HPLC. University of North Carolina. [Link]
- Determination of Purines in Beer by HPLC Using a Simple and Rapid Sample Pretreatment.
- Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection. PubMed Central. [Link]
- Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. [Link]
- HPLC Troubleshooting Guide. SCION Instruments. [Link]
- Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.
- HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]
- Sample Pretre
- Retention times of purine metabolites vs pH and concentration of ion-pairing agent during method development.
- Abnormal Peak Shapes. Shimadzu. [Link]
- Prediction of elution bandwidth for purine compounds by a retention model in reversed-phase HPLC with linear-gradient elution. PubMed. [Link]
- Elimin
- What are the Common Peak Problems in HPLC.
- Retention Time Shift or Variation Causes || Pharma Pill. YouTube. [Link]
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
- Why am I getting Baseline noise in HPLC?
- HPLC chromatogram showing separation of pure purine compounds added to blank serum.
- What Factors Influence HPLC Retention Time Precision? Altabrisa Group. [Link]
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]
- HPLC Troubleshooting Guide. YMC. [Link]
- Measurement of Purine Content in Foods Using HPLC. Shimadzu. [Link]
- HPLC chromatograms of purine and pyrimidine compounds in high-freshness.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Review on Common Observed HPLC Troubleshooting Problems.
- Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]
- Troubleshooting Common HPLC Issues. Labcompare. [Link]
- Troubleshooting Guide. Phenomenex. [Link]
Sources
- 1. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. silicycle.com [silicycle.com]
- 4. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 5. labcompare.com [labcompare.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. youtube.com [youtube.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. phenomenex.com [phenomenex.com]
- 13. agilent.com [agilent.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cores.emory.edu [cores.emory.edu]
- 19. cores.emory.edu [cores.emory.edu]
- 20. nacalai.com [nacalai.com]
Optimizing Cell-Based Assays with Roscovitine (N-phenyl-9H-purin-6-amine): A Technical Support Guide
Welcome to the technical support center for optimizing cell-based assays using Roscovitine, also known as Seliciclib or by its chemical name, N-phenyl-9H-purin-6-amine.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. As a purine analog that functions as a selective inhibitor of cyclin-dependent kinases (CDKs), Roscovitine is a powerful tool for studying the cell cycle, apoptosis, and neurobiology.[2][3] However, like any experimental tool, its effective use requires a nuanced understanding of its mechanism of action and potential pitfalls. This guide will equip you with the knowledge to anticipate and resolve common challenges, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about Roscovitine to ensure a solid understanding before proceeding to troubleshooting.
1. What is Roscovitine and what is its primary mechanism of action?
Roscovitine is a cell-permeable, reversible, and selective inhibitor of several cyclin-dependent kinases (CDKs).[3] It functions by competing with ATP for the binding site in the catalytic cleft of these kinases.[3] Its primary targets are CDK1 (cdc2), CDK2, and CDK5, with a high degree of selectivity over CDK4 and CDK6.[2][4] By inhibiting these key regulators of the cell cycle, Roscovitine can induce cell cycle arrest or apoptosis in cultured cells.[3][5]
2. What are the common synonyms for N-phenyl-9H-purin-6-amine?
This compound is most commonly referred to as Roscovitine.[2] It is also known as Seliciclib and CYC202, particularly in the context of clinical development.[1][2]
3. What are the typical outcomes of treating cells with Roscovitine?
Treatment of cultured cells with Roscovitine typically leads to two primary outcomes:
-
Cell Cycle Arrest: Roscovitine can cause cells to accumulate in the G1, S, or G2/M phases of the cell cycle, depending on the cell line, concentration, and treatment duration.[2][6][7]
-
Apoptosis: At sufficient concentrations, Roscovitine can induce programmed cell death (apoptosis) in various cancer cell lines.[5][7][8]
4. How should I prepare and store Roscovitine?
Roscovitine is typically supplied as a lyophilized powder and is soluble in DMSO and ethanol.[3] For a 20 mM stock solution, dissolve 1 mg of Roscovitine powder in 143 µl of DMSO or methanol.[3] It is crucial to aliquot the stock solution to avoid multiple freeze-thaw cycles, which can lead to a loss of potency.[3] Store the lyophilized powder and stock solutions at -20°C, desiccated.[3] Once in solution, it is recommended to use it within 3 months.[3]
5. What is a typical working concentration and incubation time for Roscovitine in cell culture?
A common working concentration for Roscovitine in tissue culture is around 20 µM, with treatment times ranging from 4 to 24 hours.[3] However, the optimal concentration and incubation time are highly dependent on the cell line and the specific biological question being investigated. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific assay.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with Roscovitine.
Problem 1: Inconsistent or No Observable Effect on Cell Cycle or Viability
Question: I've treated my cells with Roscovitine, but I'm not seeing the expected cell cycle arrest or decrease in cell viability. What could be the issue?
Possible Causes and Solutions:
-
Suboptimal Concentration: The sensitivity of different cell lines to Roscovitine can vary significantly.[9] The commonly cited 20 µM may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment. Titrate Roscovitine across a broad range of concentrations (e.g., 1 µM to 100 µM) and assess cell viability (e.g., using an MTT assay) and cell cycle distribution (via flow cytometry) at a fixed time point (e.g., 24 hours).[7] This will allow you to determine the IC50 (the concentration that inhibits 50% of cell growth) for your cell line.
-
-
Inappropriate Incubation Time: The effects of Roscovitine are time-dependent. A short incubation may not be sufficient to induce a measurable response, while a very long incubation could lead to secondary effects or cellular adaptation.
-
Solution: Conduct a time-course experiment. Treat your cells with a fixed concentration of Roscovitine (e.g., the IC50 determined from your dose-response experiment) and harvest cells at various time points (e.g., 4, 8, 12, 24, and 48 hours). Analyze key endpoints like cell cycle progression and apoptosis markers at each time point.
-
-
Compound Instability: Improper storage or handling of Roscovitine can lead to its degradation.
-
Solution: Ensure that your Roscovitine stock solution is stored correctly at -20°C in small aliquots to minimize freeze-thaw cycles.[3] Prepare fresh dilutions in your cell culture medium for each experiment.
-
-
Cell Line Resistance: Some cell lines may have intrinsic resistance mechanisms to CDK inhibitors.
-
Solution: If you have confirmed the activity of your Roscovitine stock in a sensitive control cell line and still see no effect in your cell line of interest, consider investigating potential resistance mechanisms. This could involve assessing the expression levels of CDKs, cyclins, or endogenous CDK inhibitors.
-
Experimental Protocol: Determining the Optimal Roscovitine Concentration using an MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow cells to attach overnight.
-
Roscovitine Preparation: Prepare a serial dilution of your Roscovitine stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as your highest Roscovitine treatment.
-
Treatment: Remove the old medium and add the Roscovitine-containing medium to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 or 48 hours).
-
MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the Roscovitine concentration and calculate the IC50 value.
Problem 2: Observing Apoptosis When Aiming for Cell Cycle Arrest
Question: I want to study the effects of Roscovitine on cell cycle arrest, but I'm observing a significant amount of cell death. How can I minimize apoptosis?
Possible Causes and Solutions:
-
High Concentration: Higher concentrations of Roscovitine are more likely to induce apoptosis.[10]
-
Solution: Use a lower concentration of Roscovitine. Your dose-response experiment will be crucial here. Select a concentration that induces cell cycle arrest without causing significant apoptosis. This is often at or slightly below the IC50 value.
-
-
Prolonged Incubation: Extended exposure to Roscovitine can push cells from a state of arrest into apoptosis.
-
Solution: Shorten the incubation time. Your time-course experiment will help identify the optimal window for observing cell cycle arrest before the onset of widespread apoptosis.
-
Diagram: Roscovitine's Dose-Dependent Effects
Caption: The cellular outcome of Roscovitine treatment is dose-dependent.
Problem 3: Unexpected or Off-Target Effects
Question: I'm observing changes in cellular pathways that are not directly related to the cell cycle. Could Roscovitine have off-target effects?
Possible Causes and Solutions:
-
Inhibition of Other Kinases: While Roscovitine is selective for certain CDKs, it can inhibit other kinases at higher concentrations, such as ERK1 and ERK2.[11][12] It can also inhibit CDK7 and CDK9, which are involved in transcription.[1][13]
-
Solution: Use the lowest effective concentration of Roscovitine possible to minimize off-target effects. If you suspect off-target activity, consider using a more specific inhibitor for your target CDK as a control, if available. Additionally, you can use techniques like Western blotting to check the phosphorylation status of known off-target kinases.
-
-
Indirect Effects: The inhibition of CDKs can have downstream consequences on various signaling pathways. For example, Roscovitine has been shown to activate the mitogen-activated protein kinase (MAPK) pathway.[6][14]
-
Solution: Carefully interpret your data in the context of the known signaling networks. It is often helpful to map your observed changes onto known pathways to understand if they are plausible downstream effects of CDK inhibition.
-
Diagram: Roscovitine's Core Mechanism and Potential Off-Target Effects
Caption: Roscovitine's mechanism involves both primary targets and potential off-targets.
Problem 4: Difficulty in Interpreting Cell Cycle Analysis Data
Question: My flow cytometry data for cell cycle analysis after Roscovitine treatment is ambiguous. How can I improve the quality and interpretation of my results?
Possible Causes and Solutions:
-
Inadequate Staining: Poor staining with a DNA-intercalating dye like propidium iodide (PI) can lead to broad peaks and difficulty in resolving the different cell cycle phases.
-
Solution: Optimize your PI staining protocol. Ensure that cells are properly fixed (e.g., with cold 70% ethanol) to allow for dye entry. Use a sufficient concentration of PI and include RNase A in your staining buffer to prevent staining of double-stranded RNA.
-
-
Presence of Apoptotic Cells: Roscovitine can induce apoptosis, leading to a sub-G1 peak in your cell cycle histogram, which can sometimes overlap with the G1 peak.
-
Solution: Co-stain your cells with an apoptosis marker like Annexin V in conjunction with PI. This will allow you to gate out the apoptotic population and get a clearer picture of the cell cycle distribution of the viable cells.
-
-
Cell Clumping: Aggregates of cells can be misinterpreted as cells in G2/M, leading to an overestimation of this population.
-
Solution: Ensure a single-cell suspension before acquiring your data. This can be achieved by gentle pipetting or passing the cell suspension through a cell strainer. Use doublet discrimination on the flow cytometer to exclude cell clumps from your analysis.
-
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat your cells with Roscovitine as determined by your optimization experiments. Harvest the cells by trypsinization, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, ensuring proper compensation if you are using multiple fluorescent markers. Use doublet discrimination to exclude cell aggregates.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) and quantify the percentage of cells in each phase.
Data Summary Table
| Parameter | Recommended Range/Value | Notes |
| Stock Solution Concentration | 20 mM in DMSO or Ethanol | Aliquot and store at -20°C to avoid freeze-thaw cycles.[3] |
| Working Concentration | 1 - 100 µM | Highly cell line-dependent. Determine empirically. A common starting point is 20 µM.[3][7] |
| Incubation Time | 4 - 48 hours | Dependent on the desired outcome (cell cycle arrest vs. apoptosis).[3] |
| Primary CDK Targets (IC50) | CDK1/cdc2: ~0.65 µMCDK2: ~0.7 µMCDK5: ~0.16 µM | These are the primary targets responsible for the observed cellular effects.[4] |
| Potential Off-Targets (IC50) | ERK1: ~34 µMERK2: ~14 µMCDK7: ~0.49 µMCDK9: ~0.4 µM | Inhibition of these kinases may occur at higher concentrations.[11][15] |
References
- Al-Obeidi, F. A., et al. (2004). Cyclin-dependent kinase inhibitor Roscovitine induces apoptosis in chronic lymphocytic leukemia cells. Leukemia, 18(4), 747-55. [Link]
- McClue, S. J., et al. (2004). The Cyclin-dependent Kinase Inhibitor CYC202 (R-Roscovitine) Inhibits Retinoblastoma Protein Phosphorylation, Causes Loss of Cyclin D1, and Activates the Mitogen-activated Protein Kinase Pathway. Cancer Research, 64(1), 262-272. [Link]
- Wu, P. C., et al. (2008). Cyclin-dependent kinase inhibitor roscovitine induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells. Journal of Ocular Pharmacology and Therapeutics, 24(2), 163-70. [Link]
- Raje, N., et al. (2005). Seliciclib (CYC202, R-Roscovitine) Induces Cell Death in Multiple Myeloma Cells by Inhibition of RNA Polymerase II–Dependent Transcription and Down-regulation of Mcl-1. Clinical Cancer Research, 11(18), 6649-6657. [Link]
- Seliciclib. Wikipedia. [Link]
- Bhat, F. A., et al. (2020). Multitarget CDK inhibitors roscovitine and UCN-01 induce apoptosis in colorectal cancer cells by inhibiting cell cycle progression and transcription. Brazilian Journal of Medical and Biological Research, 53(5), e9299. [Link]
- Laman, H., et al. (2001). The cyclin-dependent kinase inhibitor roscovitine inhibits RNA synthesis and triggers nuclear accumulation of p53 that is unmodified at Ser15 and Lys382. Molecular Pharmacology, 60(4), 785-9. [Link]
- Hahntow, I. N., et al. (2004). The cdk inhibitor Roscovitine induces apoptosis in chronic lymphocytic leukemia cells via activation of caspase 3 and modulation of bcl-2 family proteins. Onkologie, 27(4), 382-387. [Link]
- Wesierska-Gadek, J., et al. (2011). Roscovitine in cancer and other diseases. Annals of the New York Academy of Sciences, 1242, 1-13. [Link]
- Roscovitine and purvalanol induced G2/M accumulation in the cell cycle...
- McClue, S. J., et al. (2004). The Cyclin-dependent kinase inhibitor CYC202 (R-roscovitine) inhibits retinoblastoma protein phosphorylation, causes loss of Cyclin D1, and activates the mitogen-activated protein kinase pathway. Cancer Research, 64(1), 262-72. [Link]
- Raje, N., et al. (2005). CYC202 (seliciclib or R-Roscovitine), a small molecule cyclin dependent kinase inhibitor, overcomes drug resistance via down-regulation of Mcl-1 in multiple myeloma (MM). Journal of Clinical Oncology, 23(16_suppl), 6532-6532. [Link]
- Analysis of cell cycle in KCL22 cell line. a Cells were treated or not...
- Raje, N., et al. (2005). Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. Blood, 106(3), 1042-7. [Link]
- Roscovitine (Seliciclib, CYC202): Precision CDK2 Inhibitor Workflows for Advanced Cancer Research. Online Inhibitor. [Link]
- Fischer, P. M. (2013). From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. BioDiscovery, 8, e9. [Link]
- Bettayeb, K., et al. (2010). CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells. Genes & Cancer, 1(4), 369-81. [Link]
- Gao, Y., et al. (2008). The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD. Leukemia, 22(2), 437-46. [Link]
- Mota, M., et al. (2020). Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. International Journal of Molecular Sciences, 21(23), 9076. [Link]
- Chen, Y. C., et al. (2012). Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells. Molecules, 17(7), 8196-208. [Link]
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
- Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl- 1H-imidazole-4-carbonitriles.
- Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives.
- Wesierska-Gadek, J., et al. (2009). Impact of roscovitine, a selective CDK inhibitor, on cancer cells: bi-functionality increases its therapeutic potential. Current Pharmaceutical Design, 15(26), 3095-108. [Link]
- Chen, T. L., et al. (2009). The cyclin-dependent kinase inhibitor roscovitine inhibits kinase activity, cell proliferation, multicellular development, and Cdk5 nuclear translocation in Dictyostelium discoideum. Journal of Cellular Biochemistry, 108(5), 1046-56. [Link]
- off-target effects. YouTube. [Link]
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]
- El-Gamal, M. I., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. RSC Advances, 13(46), 32363-32373. [Link]
- Off-Target Effects Analysis.
- Wang, Y., et al. (2021). Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][3][5][6]triazin-4(7H)
- Proteolysis Targeting Chimeras With Reduced Off-targets. bioRxiv. [Link]
Sources
- 1. Seliciclib - Wikipedia [en.wikipedia.org]
- 2. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Cyclin-dependent kinase inhibitor Roscovitine induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cyclin-dependent kinase inhibitor roscovitine induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of roscovitine, a selective CDK inhibitor, on cancer cells: bi-functionality increases its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. erk12.com [erk12.com]
- 12. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The Cyclin-dependent kinase inhibitor CYC202 (R-roscovitine) inhibits retinoblastoma protein phosphorylation, causes loss of Cyclin D1, and activates the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of N-purin-6-ylaniline-based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for the common challenges encountered when optimizing the selectivity of N-purin-6-ylaniline-based inhibitors. As many of these compounds target the highly conserved ATP-binding pocket of protein kinases, achieving selectivity is a significant hurdle in their development as both therapeutic agents and research tools.[1] This resource provides practical, experience-driven advice to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selectivity of this compound-based inhibitors.
Q1: What are the primary reasons for the lack of selectivity in this compound-based kinase inhibitors?
A1: The primary reason for the lack of selectivity is that these inhibitors typically target the ATP-binding site of kinases, which is highly conserved across the kinome.[1] This structural similarity makes it challenging to design inhibitors that selectively bind to the intended target without affecting other kinases. Off-target effects can also arise from interactions with other non-kinase proteins that bind ATP.[1]
Q2: What are the key structural features of this compound inhibitors that can be modified to improve selectivity?
A2: The this compound scaffold offers several positions for chemical modification to enhance selectivity. Key areas for modification include:
-
The aniline ring: Substituents on the aniline ring can be altered to exploit unique features of the target kinase's binding pocket.
-
The purine core: Modifications to the purine ring system can influence hydrogen bonding interactions and overall shape complementarity.
-
Linker modifications: In some derivatives, the length and flexibility of a linker between the purine core and other moieties can be optimized.[2]
Q3: What are the initial steps I should take to profile the selectivity of my this compound-based inhibitor?
A3: A comprehensive selectivity profiling strategy is crucial. The initial steps should involve:
-
In vitro kinase profiling: Screen your inhibitor against a broad panel of kinases to identify on-target and off-target interactions.[3][4] This can be done using various assay formats, such as radiometric assays or fluorescence-based thermal shift assays.[3][5]
-
Cell-based assays: Confirm the activity and selectivity of your inhibitor in a cellular context. This helps to understand how cell permeability, metabolism, and target engagement within the cellular environment affect the inhibitor's profile.
Q4: How can I distinguish between on-target and off-target effects in my cellular assays?
A4: Distinguishing between on-target and off-target effects is a critical step.[6] Here are some strategies:
-
Use of a structurally related inactive control: Synthesize a close analog of your inhibitor that is inactive against the primary target. If this control compound produces the same cellular phenotype, it suggests an off-target effect.
-
Target knockdown/knockout experiments: Use techniques like CRISPR/Cas9 or RNAi to reduce or eliminate the expression of the intended target protein. If your inhibitor still elicits the same effect in these cells, it is likely acting through an off-target mechanism.[6]
-
Rescue experiments: Overexpression of the target protein may rescue the cellular phenotype induced by the inhibitor, providing evidence for on-target activity.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Problem 1: My inhibitor shows high potency against the target kinase but also inhibits several other kinases with similar potency in a broad kinase panel.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Binding to a conserved region of the ATP pocket. | 1. Perform structure-based drug design: Obtain a crystal structure of your inhibitor bound to the target kinase. Analyze the binding mode to identify opportunities for modifications that exploit less conserved regions. 2. Introduce bulky or charged groups: Modify the inhibitor to introduce steric hindrance with off-target kinases or to form specific interactions with non-conserved residues in the target kinase.[7][8] | By targeting less conserved regions, you can increase the specificity of the inhibitor for the intended target. Bulky or charged groups can create unfavorable interactions with the binding pockets of off-target kinases, thus improving selectivity.[7][8] |
| Inhibitor is too promiscuous due to its physicochemical properties. | 1. Analyze physicochemical properties: Evaluate the lipophilicity, solubility, and other properties of your inhibitor. Highly lipophilic compounds are often more promiscuous. 2. Modify the scaffold to improve properties: Introduce polar groups or make other modifications to reduce lipophilicity and improve solubility, which can lead to improved selectivity. | Optimizing the physicochemical properties of an inhibitor can reduce non-specific binding and improve its overall selectivity profile. |
Problem 2: My inhibitor is potent in biochemical assays but shows weak activity in cell-based assays.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Poor cell permeability. | 1. Assess cell permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine the passive permeability of your compound. 2. Modify the inhibitor to enhance permeability: Reduce the number of hydrogen bond donors or increase lipophilicity to improve cell membrane penetration. | For an inhibitor to be effective in a cellular context, it must be able to cross the cell membrane to reach its intracellular target. |
| Efflux by cellular transporters. | 1. Test for efflux pump activity: Use cell lines that overexpress common efflux pumps (e.g., P-glycoprotein) to see if your inhibitor's activity is reduced. 2. Co-administer with an efflux pump inhibitor: If efflux is suspected, co-administering a known efflux pump inhibitor can increase the intracellular concentration of your compound. | Efflux pumps can actively transport inhibitors out of the cell, reducing their intracellular concentration and apparent potency. |
| Rapid metabolism. | 1. Perform metabolic stability assays: Incubate your inhibitor with liver microsomes or hepatocytes to assess its metabolic stability. 2. Identify and block metabolic soft spots: Use techniques like mass spectrometry to identify the sites of metabolism on your inhibitor and then modify these positions to improve stability. | Rapid metabolism can lead to a short half-life and low intracellular concentrations of the active compound. |
Problem 3: I am observing unexpected or contradictory results between different selectivity profiling platforms.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Differences in assay formats. | 1. Compare assay conditions: Carefully review the assay conditions for each platform, including ATP concentration, enzyme concentration, and substrate used. 2. Use a standardized assay: Whenever possible, use a standardized assay format to compare the selectivity of different inhibitors. | Different assay formats can yield different results. For example, a binding assay may identify interactions that do not translate into functional inhibition in an enzymatic assay.[3] |
| Variability in recombinant protein quality. | 1. Verify protein quality: Ensure that the recombinant kinases used in the profiling panels are of high quality, with appropriate activity and post-translational modifications. 2. Use multiple sources of recombinant proteins: If possible, confirm key findings using recombinant proteins from different suppliers. | The quality and activity of recombinant proteins can vary between batches and suppliers, which can affect the results of selectivity profiling. |
| Cellular context-dependent effects. | 1. Compare biochemical and cellular data: Analyze the differences in selectivity profiles between biochemical and cell-based assays.[9] 2. Investigate cellular mechanisms: If a discrepancy is observed, investigate potential cellular mechanisms that could be responsible, such as the presence of scaffolding proteins or allosteric regulators. | The cellular environment can influence inhibitor binding and activity in ways that are not recapitulated in biochemical assays.[9] |
Experimental Protocols
Protocol 1: Kinase Inhibitor Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a rapid and cost-effective method for screening and profiling inhibitor binding to a panel of kinases.[5] The assay measures the thermal stability of a protein, which typically increases upon ligand binding.[5]
Materials:
-
Purified recombinant kinases
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
This compound-based inhibitor and controls
-
Real-time PCR instrument capable of monitoring fluorescence changes with temperature ramping
Procedure:
-
Prepare a master mix for each kinase containing the kinase, buffer, and SYPRO Orange dye.
-
Dispense the master mix into the wells of a 96-well or 384-well PCR plate.
-
Add the inhibitor or control compound to the appropriate wells at the desired final concentrations. Include a DMSO control.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C, with fluorescence readings taken at regular intervals (e.g., every 0.5 °C).
-
Analyze the data by plotting fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition.
-
A significant increase in the Tm in the presence of the inhibitor compared to the DMSO control indicates binding.
Protocol 2: Cellular Target Engagement Assay using NanoBRET™
The NanoBRET™ Target Engagement Assay is a live-cell method to quantify the interaction of a test compound with a specific protein target.[9] It is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the same kinase.
Materials:
-
Cells expressing the NanoLuc®-kinase fusion protein
-
NanoBRET™ Tracer
-
This compound-based inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Seed the cells expressing the NanoLuc®-kinase fusion into the assay plate and incubate overnight.
-
Prepare serial dilutions of the inhibitor in Opti-MEM®.
-
Prepare the tracer/extracellular NanoLuc® inhibitor mix in Opti-MEM®.
-
Add the inhibitor dilutions to the cells and incubate for the desired time.
-
Add the tracer/extracellular NanoLuc® inhibitor mix to all wells.
-
Incubate the plate at 37 °C for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (610 nm) emission.
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the inhibitor concentration to determine the IC50 value for target engagement.
Visualizations
Caption: Decision tree for troubleshooting low cellular potency.
References
- Kinase inhibitor selectivity profiling using differential scanning fluorimetry.
- Structural approaches to obtain kinase selectivity.
- Protein kinase inhibition: different approaches to selective inhibitor design.
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut
- Strategies for the design of selective protein kinase inhibitors.
- Rational Approaches to Improving Selectivity in Drug Design.
- Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Comprehensive assay of kinase catalytic activity reveals fe
- Kinase Selectivity Panels.
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
- Structure-activity relationships among purines rel
- Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Applic
- Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
- Rational Approaches to Improving Selectivity in Drug Design.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1.
- Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors.
- Identification and structure–activity relationship of purine deriv
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents.
- Structure-activity relationships among purines rel
- Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors.
- From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds.
- Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.
Sources
- 1. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds | MDPI [mdpi.com]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Navigating the Scale-Up Synthesis of N-purin-6-ylaniline
Welcome to the comprehensive technical support guide for the scale-up synthesis of N-purin-6-ylaniline. This resource is meticulously designed for researchers, scientists, and drug development professionals to address the multifaceted challenges encountered when transitioning this vital synthesis from the laboratory bench to pilot plant and beyond. Here, we dissect common experimental hurdles, offering field-proven insights and robust troubleshooting strategies to ensure a successful, scalable, and safe synthesis.
Overview of Synthetic Strategies
The synthesis of this compound, a significant scaffold in medicinal chemistry, is primarily achieved through the coupling of a purine precursor, typically 6-chloropurine, with aniline. Two predominant methodologies are employed at an industrial scale:
-
Nucleophilic Aromatic Substitution (SNAr): A classical and cost-effective method involving the direct reaction of 6-chloropurine with aniline, often in the presence of a base.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that offers a broader substrate scope and often proceeds under milder conditions, though it introduces the complexities of a catalytic system.[1][2]
The choice between these routes is contingent on factors such as cost, available equipment, and the specific purity requirements of the final product. This guide will provide in-depth troubleshooting for both synthetic pathways.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Route
The direct reaction between 6-chloropurine and aniline, while seemingly straightforward, presents several challenges upon scale-up.
Issue: Low or Stagnant Reaction Conversion
Question: Our large-scale SNAr reaction is showing low conversion, with significant amounts of 6-chloropurine remaining even after extended reaction times. What are the likely causes and how can we address this?
Answer: Low conversion in the SNAr synthesis of this compound at scale can often be traced back to several key factors:
-
Inadequate Mixing and Mass Transfer: In a large reactor, insufficient agitation can lead to poor mixing of the reactants, especially if a heterogeneous base is used. This results in localized concentration gradients and reduced reaction rates.
-
Troubleshooting:
-
Ensure the reactor's agitator is appropriately designed for the scale and viscosity of the reaction mixture.
-
Consider using a homogeneous base or a solvent system that improves the solubility of all components.
-
-
-
Suboptimal Thermal Control: Poor heat transfer in a large vessel can lead to an overall lower reaction temperature than intended, significantly slowing down the reaction rate.
-
Troubleshooting:
-
Monitor the internal reaction temperature closely with calibrated probes.
-
Ensure the reactor's heating jacket has sufficient capacity for the larger volume.
-
-
-
Solubility Issues: 6-Chloropurine has limited solubility in many common organic solvents at lower temperatures.[3][4][5] If it precipitates out of solution, the reaction will effectively stop.
-
Troubleshooting:
-
Select a solvent with good solubility for both 6-chloropurine and aniline at the desired reaction temperature. High-boiling polar aprotic solvents like DMF or DMSO are often used, though their removal at scale can be challenging.[3] Alcohols like n-butanol are also a common choice.
-
Perform solubility studies at different temperatures to determine the optimal solvent and concentration.
-
-
Issue: Formation of Significant Byproducts
Question: We are observing the formation of several impurities in our scaled-up SNAr reaction, leading to difficult purification. What are these byproducts and how can we minimize them?
Answer: Byproduct formation is a common hurdle in the synthesis of this compound. The primary impurities often arise from the inherent reactivity of the purine ring system.
-
N7 and N9 Isomers: The nitrogen atoms at the 7 and 9 positions of the purine ring are also nucleophilic and can react with aniline, leading to the formation of isomeric byproducts.[6][7][8] The ratio of these isomers can be influenced by the reaction conditions.
-
Troubleshooting:
-
Solvent Choice: The choice of solvent can influence the regioselectivity of the reaction. Experiment with different solvents to find the optimal conditions for favoring N6 substitution.
-
Base Selection: The nature and strength of the base can impact the deprotonation of the purine ring and influence the site of aniline attack. A weaker, non-nucleophilic base is often preferred.
-
Temperature Control: Tighter control of the reaction temperature can help to minimize the formation of undesired isomers.
-
-
-
Double Addition Products: In some cases, a second molecule of aniline can displace another group on the purine ring, although this is less common for 6-chloropurine.
-
Degradation Products: At elevated temperatures, purine derivatives can be susceptible to thermal degradation.[1][9]
-
Troubleshooting:
-
Conduct thermal stability studies (e.g., using TGA/DSC) on the starting materials and product to identify the maximum safe operating temperature.
-
Minimize the reaction time at elevated temperatures.
-
-
Troubleshooting Guide: Buchwald-Hartwig Amination Route
While often providing higher yields and better selectivity, the Buchwald-Hartwig amination introduces its own set of scale-up challenges related to the catalytic system.
Issue: Catalyst Deactivation and Low Turnover
Question: Our Buchwald-Hartwig reaction is sluggish and requires high catalyst loading at a larger scale. What could be causing catalyst deactivation?
Answer: Catalyst deactivation is a critical concern in scaling up palladium-catalyzed reactions. Several factors can contribute to this issue:
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. In a large reactor, ensuring a strictly inert atmosphere can be more challenging.
-
Troubleshooting:
-
Thoroughly degas all solvents and reagents before use.
-
Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
-
-
Impurities in Starting Materials: Impurities in the 6-chloropurine or aniline, such as water or other nucleophiles, can poison the catalyst.
-
Troubleshooting:
-
Use high-purity starting materials.
-
Consider passing the aniline through a column of activated alumina to remove impurities.
-
-
-
Inadequate Ligand to Palladium Ratio: An incorrect ratio can lead to the formation of inactive palladium species.
Issue: Byproduct Formation and Difficult Purification
Question: We are observing hydrodehalogenation of the 6-chloropurine and formation of other impurities in our Buchwald-Hartwig reaction. How can we suppress these side reactions?
Answer: Side reactions in Buchwald-Hartwig amination can be minimized by careful optimization of the reaction conditions.
-
Hydrodehalogenation: This side reaction, where the chlorine is replaced by a hydrogen, can compete with the desired amination.[2]
-
Troubleshooting:
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands often promote the desired reductive elimination over competing side reactions.
-
Base Selection: The strength and nature of the base can influence the reaction pathway. A thorough screening of bases may be necessary.
-
-
-
Phosphine Oxide Formation: The phosphine ligands can be oxidized, leading to catalyst deactivation and the formation of phosphine oxides, which can complicate purification.
-
Troubleshooting:
-
Maintain a strictly inert atmosphere to prevent oxidation of the ligand.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns are associated with the starting materials. 6-Chloropurine is a hazardous substance that should be handled with appropriate personal protective equipment (PPE).[3] Aniline is toxic and can be absorbed through the skin.[12] If 6-chloropurine is synthesized in-house from hypoxanthine, phosphorus oxychloride is often used, which is a highly corrosive and water-reactive chemical requiring specialized handling procedures.[13][14][15][16][17] A thorough process safety review should be conducted before any scale-up activities.
Q2: How can I effectively purify this compound at a large scale?
A2: Purification at scale often relies on crystallization. The choice of solvent is critical. A good crystallization solvent will dissolve the product at elevated temperatures but have low solubility at room temperature or below, allowing for high recovery.[18] Consider a solvent screen to identify suitable systems. Anti-solvent crystallization is another effective technique for large-scale purification. Given the basic nature of the product, purification via salt formation with a suitable acid, followed by crystallization and then neutralization to the free base, can be a highly effective method for removing non-basic impurities.
Q3: What is the typical stability of this compound?
A3: this compound is generally a stable solid. However, like many purine derivatives, it may be sensitive to strong acids or bases and prolonged exposure to high temperatures.[19][20][21] It is recommended to store the material in a cool, dry, and dark place.
Q4: Can we use 6-bromopurine or 6-iodopurine instead of 6-chloropurine?
A4: Yes, 6-bromo- and 6-iodopurine are generally more reactive in both SNAr and Buchwald-Hartwig reactions.[22] However, they are also more expensive than 6-chloropurine, which is a significant consideration for large-scale synthesis. The choice of starting material will depend on a cost-benefit analysis and the desired reactivity.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a starting point and should be optimized for the specific equipment and scale of operation. All work should be conducted by trained professionals in a suitable chemical laboratory or manufacturing facility.
Protocol 1: Scale-Up Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
dot
Caption: Workflow for SNAr Synthesis of this compound.
Procedure:
-
Reactor Setup: To a clean, dry, and inerted reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge 6-chloropurine (1.0 equivalent), aniline (2.0 equivalents), and n-butanol (8 volumes).
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Reaction: Begin agitation and heat the reaction mixture to reflux (approximately 115-120 °C).
-
Monitoring: Monitor the progress of the reaction by HPLC until the consumption of 6-chloropurine is complete (typically <1% remaining).
-
Work-up: Cool the reaction mixture to 20-25 °C. The product will precipitate.
-
Isolation: Filter the solid product and wash the filter cake with a small amount of cold n-butanol.
-
Drying: Dry the crude product under vacuum at 50-60 °C.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.
Protocol 2: Scale-Up Synthesis of this compound via Buchwald-Hartwig Amination
dot
Sources
- 1. akjournals.com [akjournals.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and characterization of N9/N7-substituted 6-aminopurines as VEGF-R and EGF-R inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 13. lanxess.com [lanxess.com]
- 14. Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nationalacademies.org [nationalacademies.org]
- 16. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. researchgate.net [researchgate.net]
- 21. Evolutionary impacts of purine metabolism genes on mammalian oxidative stress adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Avoiding degradation of N-purin-6-ylaniline during storage
Technical Support Center: N-purin-6-ylaniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound (also known as N-phenyladenine). This document provides in-depth, experience-driven advice to ensure the long-term stability and integrity of your compound during storage and handling. Proper storage is critical for obtaining reproducible experimental results and ensuring the efficacy and safety of downstream applications.
This guide is structured into a series of frequently asked questions (FAQs) and a troubleshooting section to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
This compound is susceptible to degradation from three main environmental factors: oxidation, light, and moisture.
-
Oxidation: The aniline moiety is particularly prone to oxidation when exposed to atmospheric oxygen.[1][2][3] This process can be accelerated by light and the presence of metal ion impurities. Oxidation often results in the formation of colored byproducts, leading to a noticeable change from a white or off-white solid to yellow or brown.[1][2][4]
-
Photodegradation: Exposure to UV or even strong ambient light can induce photochemical reactions.[4][5] Aromatic amines and purine systems can absorb light energy, leading to the formation of reactive species that degrade the molecule.
-
Hydrolysis: While generally more stable than esters or amides, the purine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, although this is a lesser concern for the solid compound under neutral storage.
Understanding these factors is the first step in designing a robust storage protocol.
Q2: What are the ideal storage conditions for solid this compound?
To mitigate the degradation factors identified above, we have established the following best practices for storing the solid compound. These recommendations are designed to maximize shelf-life, which can be up to 6 months or longer when followed correctly.[6]
| Parameter | Optimal Condition | Rationale & Expert Insight |
| Temperature | -20°C | Low temperatures significantly slow the rate of all chemical reactions, including oxidation and other degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing oxygen with an inert gas is the most effective way to prevent oxidative degradation. After dispensing, flush the vial headspace with Ar or N₂ before sealing. |
| Light | Protect from Light (Amber Vial) | Using an amber glass vial or wrapping a clear vial in aluminum foil prevents light-induced degradation.[4] |
| Container | Tightly Sealed Glass Vial | A tightly sealed vial prevents moisture ingress and oxygen exchange. Glass is preferred over plastic as it is non-reactive and impermeable. |
| Dessication | Store with a Desiccant | Placing the sealed vial inside a larger container or desiccator with a desiccant (e.g., silica gel) provides an extra layer of protection against ambient moisture. |
Q3: I need to make a stock solution. How should I prepare and store it?
Solutions are inherently less stable than the solid compound. Once dissolved, the mobility of molecules increases, accelerating degradation.
Protocol for Stock Solution Preparation and Storage:
-
Solvent Choice: Use a high-purity, anhydrous solvent appropriate for your application (e.g., DMSO, DMF, Ethanol). Ensure the solvent is degassed by sparging with nitrogen or argon for 15-20 minutes before use to remove dissolved oxygen.
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.[6] This prevents condensation of atmospheric moisture onto the cold powder. Prepare the solution under dim light.
-
Aliquoting: Immediately after preparation, aliquot the stock solution into single-use volumes in tightly sealed, light-protected vials (amber glass is ideal). This crucial step avoids repeated freeze-thaw cycles and minimizes exposure of the entire stock to air and moisture during each use.
-
Storage: Store the aliquots at -20°C or, for enhanced stability, at -80°C.
-
Shelf-Life: As a general guide, solutions should be used within one month.[6] However, for sensitive applications, it is best to prepare fresh solutions on the day of use.
Q4: What are the visible signs of degradation?
The most common and easily observable sign of degradation is a change in color . Pure this compound should be a white to off-white crystalline powder. If your compound has turned yellow, tan, or brown , it is a strong indicator of oxidative degradation.[1][2] Other signs may include a change in texture or clumping, which could suggest moisture absorption. For solutions, the appearance of cloudiness or precipitation may indicate degradation or poor solubility over time.
Troubleshooting Guide
This section addresses specific problems you may encounter and provides a logical workflow for investigation and resolution.
Problem 1: My white this compound powder has turned yellow/brown.
-
Potential Cause: This is a classic sign of oxidation.[1][2] The compound has likely been exposed to air and potentially light over a prolonged period. The storage container may not have been sealed properly, or the headspace was not flushed with an inert gas.
-
Recommended Action:
-
Do Not Use for Sensitive Assays: The purity of the compound is compromised. Using it may lead to inaccurate and irreproducible results. The colored impurities could have unintended biological activity or interfere with analytical measurements.
-
Perform a Purity Check: If the material is critical and cannot be easily replaced, assess its purity using an appropriate analytical method like HPLC or LC-MS. Compare the chromatogram to a reference standard or previous batches to quantify the level of impurities.
-
Review Storage Protocol: Re-evaluate your storage procedures based on the recommendations in this guide. Ensure all users in the lab are trained on proper handling to prevent future occurrences.
-
Problem 2: I am seeing unexpected peaks in my HPLC/LC-MS analysis.
-
Potential Cause: The appearance of new peaks not present in the reference standard indicates the presence of impurities, which are likely degradation products. This can result from improper storage of either the solid compound or, more commonly, a stock solution. Repeated freeze-thaw cycles are a frequent cause of solution instability.
-
Recommended Action:
-
Confirm the Source: Analyze a freshly prepared solution from a new, unopened vial of solid compound if available. If the new solution is clean, it confirms that your previous stock solution degraded. If the new solution also shows impurities, the solid itself may be compromised.
-
Investigate Degradation Pathway (Forced Degradation): For advanced applications, a forced degradation study can help identify the likely cause.[7][8][9] Exposing small aliquots of the compound to heat, light, acid, base, and an oxidizing agent (like H₂O₂) can help match the degradation peaks seen in your sample to a specific stress condition, informing future preventative measures.[10][11]
-
Implement Strict Aliquoting: Discard the old stock solution and prepare a new one following the protocol in Q3, with a strong emphasis on creating single-use aliquots to prevent future degradation.
-
Visual Workflow & Pathway Diagrams
To better illustrate the concepts discussed, the following diagrams outline the primary degradation pathways and a recommended workflow for handling the compound.
Caption: Primary degradation pathways for this compound.
Caption: Recommended workflow for handling and storage.
References
- ResearchGate. (2017). Why does color of aniline change during storage? Please give chemical reactions if possible. [Link]
- PubChem. Aniline.
- Chemistry by Desam Sudhakar AVC. (2021). How Aniline prepared ? Properties & Oxidation Reactions of Aniline ? YouTube. [Link]
- Larsen, N. B., & Skibsted, L. H. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. [Link]
- MedCrave. (2016).
- Open Access Journals. (2024).
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
- Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC. [Link]
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques. [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. biomedres.us [biomedres.us]
Technical Support Center: Optimizing Crystallization of N-phenyl-9H-purin-6-amine
Welcome to the technical support center for the crystallization of N-phenyl-9H-purin-6-amine (CAS 1210-66-8). This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the purification and crystal engineering of this important purine derivative. As a molecule with multiple hydrogen bond donors and acceptors, as well as aromatic systems capable of π-stacking, its crystallization behavior can be complex. This document provides in-depth, experience-driven answers to common challenges encountered during its crystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting a new batch of N-phenyl-9H-purin-6-amine. How should I select an appropriate solvent for recrystallization?
A1: Causality-Driven Solvent Selection
The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1] For N-phenyl-9H-purin-6-amine, a planar, aromatic molecule with N-H groups, both polarity and hydrogen bonding capability are key factors.
-
Expertise & Experience: The purine core provides sites for hydrogen bonding, while the phenyl group adds hydrophobicity. This dual nature suggests that solvents with moderate polarity, particularly those that can engage in hydrogen bonding, are excellent starting points. Alcohols (like ethanol, methanol, or isopropanol) and ketones (like acetone) are often effective.[2] Highly polar aprotic solvents like DMF and DMSO are known to dissolve the compound readily, which can make them suitable for certain techniques but challenging for conventional cooling crystallization as the compound may remain too soluble even when cold.[3]
-
Trustworthiness (Self-Validating Protocol): A systematic screening process is the most reliable method. Do not commit your entire batch of material to a single solvent. Perform small-scale solubility tests first.
Protocol: Systematic Solvent Screening
-
Preparation: Dispense approximately 10-20 mg of your crude N-phenyl-9H-purin-6-amine into several small, clean test tubes or vials.
-
Initial Test (Room Temp): To each vial, add a small volume (e.g., 0.5 mL) of a single test solvent. Agitate vigorously. If the compound dissolves completely at room temperature, the solvent is likely too good and will result in poor recovery. Set it aside as a potential "solvent" for a two-solvent system.
-
Hot Solubility Test: If the compound did not dissolve at room temperature, gently heat the suspension to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.
-
Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath. Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large crop of well-defined crystals.
-
Evaluation: Based on these tests, you can select the best single solvent or identify a suitable solvent/anti-solvent pair.
Table 1: Initial Solvent Screening Guide for N-phenyl-9H-purin-6-amine
| Solvent Class | Example(s) | Expected Behavior for N-phenyl-9H-purin-6-amine | Role in Crystallization |
| Protic Solvents | Ethanol, Methanol | Good candidates. Likely to show a significant solubility difference between hot and cold states due to hydrogen bonding interactions.[2] | Primary single solvent. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate solubility expected. Good potential for single-solvent or as part of a binary mixture. | Primary solvent or co-solvent. |
| Chlorinated | Dichloromethane (DCM) | Known to dissolve the compound.[3] Due to its high volatility, it is best suited for slow evaporation or vapor diffusion methods. | Primary solvent for diffusion/evaporation. |
| Ethers | Diethyl Ether, THF | Low solubility expected. The compound is likely to be poorly soluble even when hot. | Potential anti-solvent. |
| Hydrocarbons | Hexanes, Heptane | Very low to negligible solubility expected due to the polar purine core. | Excellent anti-solvent. |
| "Last Resort" | DMSO, DMF | High solubility confirmed.[3] Very difficult to remove. Best used for vapor diffusion with a volatile anti-solvent like ether or hexanes. | Solvent for vapor diffusion when nothing else works. |
Q2: I've dissolved my compound in a hot solvent, but upon cooling, no crystals have formed, even in an ice bath. What should I do?
A2: Overcoming Nucleation Barriers
Crystal formation requires two stages: nucleation (the initial formation of a stable crystalline seed) and growth. Your issue is likely a high kinetic barrier to nucleation.
-
Expertise & Experience: Supersaturated solutions can be surprisingly stable. The goal is to induce nucleation without causing the compound to "crash out" as an amorphous powder. This is best done by introducing a template for ordered growth or by increasing concentration.
-
Trustworthiness (Self-Validating Protocol): The following methods should be attempted sequentially, from least to most disruptive.
Protocol: Inducing Crystallization
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.
-
Seeding: If you have a pure crystal of N-phenyl-9H-purin-6-amine from a previous batch, add a single, tiny crystal ("seed crystal") to the supersaturated solution. This provides a perfect template for crystal growth.
-
Reduce Solvent Volume: If seeding fails, you may have used too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool slowly again.
-
Add an Anti-Solvent: If you are using a primary solvent (like ethanol), you can add a miscible anti-solvent (like hexanes or water) dropwise at room temperature until the solution becomes faintly cloudy (the "cloud point"). Add one or two drops of the primary solvent to redissolve the cloudiness and then allow the solution to stand undisturbed.
Q3: My compound precipitated as an oil or a fine powder instead of forming distinct crystals. How can I fix this?
A3: Controlling the Rate of Supersaturation
Oiling out or rapid precipitation occurs when the solution becomes supersaturated too quickly, not allowing enough time for molecules to orient into an ordered crystal lattice.
-
Expertise & Experience: This is a common problem for compounds with multiple hydrogen bonding sites, like purines, especially if cooled too rapidly or if the solvent is not ideal. The key is to slow down the entire process.
-
Trustworthiness (Self-Validating Protocol): The solution is to re-dissolve the material and approach the saturation point more slowly.
Protocol: Preventing Oiling Out
-
Re-dissolve: Heat the mixture to re-dissolve the oil or powder.
-
Add More Solvent: Add a small amount (5-10% more by volume) of the hot solvent to ensure you are not at the absolute saturation limit.[4]
-
Slow Cooling: Do not place the hot flask directly onto the benchtop or into an ice bath. Insulate the flask (e.g., by placing it in a warm water bath that is allowed to cool, or by wrapping it in glass wool) to ensure a very slow cooling rate. Slow cooling is critical for growing large, high-purity crystals.[5]
-
Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Try a more viscous solvent or a different solvent system altogether. For example, if you are using methanol, try ethanol or a mixture of ethanol and ethyl acetate.
Experimental Workflow & Visualization
The process of troubleshooting crystallization can be visualized as a decision tree. This allows a researcher to logically diagnose and solve common issues encountered during the purification of N-phenyl-9H-purin-6-amine.
Caption: Decision workflow for troubleshooting common crystallization issues.
References
- LibreTexts Chemistry. (2021). 3.6F: Troubleshooting.
- University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Crystallization Processes - Common Challenges. (2022). YouTube.
- National Center for Biotechnology Information. (n.d.). 9H-Purin-6-amine, N,9-dimethyl-. PubChem Compound Database.
- Hariono, M., et al. (2014). 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(2), o288.
- Yahyazadeh, A., et al. (2005). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl-1H-imidazole-4-carbonitriles. Asian Journal of Chemistry, 17(1), 371-375.
- Gergela, D., et al. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o954–o955.
- National Center for Biotechnology Information. (n.d.). 9-(prop-2-yn-1-yl)-9H-purin-6-amine. PubChem Compound Database.
- LibreTexts Chemistry. (2021). 2.1: Recrystallization.
- National Center for Biotechnology Information. (n.d.). Purine Analogs. Holland-Frei Cancer Medicine. 6th edition.
- ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents.
- MDPI. (2022). 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[2][6]imidazo[1,2-a]pyridine.
- Google Patents. (1986). US4584399A - Purification of L-phenylalanine.
- Gergela, D., et al. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E, 69(6), o954-o955.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- National Center for Biotechnology Information. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
- Wikipedia. (n.d.). Purine analogue.
- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
- Sarkissian, C. N., et al. (1999). A different approach to treatment of phenylketonuria: Phenylalanine degradation with recombinant phenylalanine ammonia lyase. Proceedings of the National Academy of Sciences, 96(5), 2339-2344.
- LibreTexts Chemistry. (2021). 2.1: Recrystallization. Retrieved from [Link]Chemistry/2.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. usbio.net [usbio.net]
- 4. PubChemLite - N-phenyl-9h-purin-6-amine (C11H9N5) [pubchemlite.lcsb.uni.lu]
- 5. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Kinase Assay Protocols to Reduce Variability
Welcome to the technical support center for kinase assay development and troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to enhance the precision, reproducibility, and reliability of their kinase activity assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to empower you to design robust assays and effectively troubleshoot the inevitable challenges.
Introduction: The Quest for Kinase Assay Precision
Protein kinases are a cornerstone of cellular regulation and, consequently, a major class of drug targets.[1][2][3] An effective kinase drug discovery program relies on accurate and reproducible biochemical assays to determine inhibitor potency and selectivity.[1][4] However, kinase assays are complex enzymatic reactions susceptible to numerous sources of variability that can obscure true results and lead to costly, time-consuming errors. This guide provides a structured approach to minimizing that variability.
PART 1: Foundational Principles of a Robust Kinase Assay
Before diving into troubleshooting, it's crucial to understand the key components of a kinase assay and the factors that influence its performance. A typical kinase assay measures the transfer of a phosphate group from ATP to a specific substrate.[1][5] The robustness of this measurement depends on the careful optimization of several key parameters.
The Core Reaction Components: A Balancing Act
A successful kinase assay is a well-balanced interplay of its core components. The concentration and purity of each element are critical for reliable results.
-
Kinase Enzyme: The quality and concentration of the kinase are paramount. Aggregated or impure enzyme preparations can lead to altered or reduced activity.[1] It's essential to work within the linear range of the enzyme, where the reaction rate is directly proportional to the enzyme concentration.
-
Substrate: The choice of substrate (peptide or protein) and its concentration are crucial. Substrate depletion during the assay can lead to non-linear reaction kinetics.[1] The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to accurately identify competitive inhibitors.[6]
-
ATP: As the co-substrate, ATP concentration directly impacts the measured inhibitor potency (IC50) for ATP-competitive inhibitors.[7][8][9] Assays are often run at the Km of ATP for the specific kinase to ensure sensitivity.[7] However, using physiologically relevant ATP concentrations (in the millimolar range) is important for translating in vitro findings to a cellular context.[7][8][10]
-
Assay Buffer: The buffer system maintains the optimal pH and provides necessary cofactors and additives to ensure kinase stability and activity.[11][12][13]
Visualizing the Kinase Assay Workflow
The following diagram illustrates the fundamental steps in a typical kinase assay, from reaction initiation to signal detection.
Caption: A generalized workflow for a biochemical kinase assay.
PART 2: Troubleshooting Guide - From Symptoms to Solutions
This section is structured to help you diagnose and resolve common issues encountered during kinase assays.
Issue 1: High Variability Between Replicate Wells
High variability, often manifested as a large standard deviation between replicate wells, can obscure real differences in kinase activity and make it difficult to generate reliable IC50 curves.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps | Causality Explained |
| Pipetting Inaccuracy | 1. Calibrate Pipettes: Ensure all pipettes are within their calibration period. 2. Use Reverse Pipetting: For viscous solutions like enzyme stocks or ATP solutions, reverse pipetting can improve accuracy. 3. Master Mixes: Always prepare a master mix of reagents (buffer, enzyme, substrate) for a set of wells to minimize well-to-well addition variability.[14] | Small volume inaccuracies are magnified when dispensing individual components into each well. A master mix ensures uniform reagent concentration across all wells. |
| Edge Effects | 1. Avoid Outer Wells: Do not use the outermost wells of the microplate for experimental samples. Fill them with buffer or media to create a humidity barrier. 2. Plate Sealing: Use high-quality plate seals, especially for long incubation times, to prevent evaporation. | The outer wells of a microplate are more susceptible to temperature gradients and evaporation, leading to changes in reagent concentrations and affecting reaction rates. |
| Incomplete Mixing | 1. Mix After Additions: Gently mix the plate on a plate shaker after adding key reagents, especially the enzyme or test compound. Avoid vigorous shaking that could cause cross-contamination. 2. Check Dispenser Performance: If using an automated dispenser, verify its accuracy and precision across the plate. | Inadequate mixing can lead to localized concentration gradients within the well, resulting in inconsistent reaction initiation and progression. |
| Reagent Instability | 1. Aliquot Reagents: Aliquot enzyme, ATP, and DTT-containing buffers into single-use volumes to avoid repeated freeze-thaw cycles.[11][12] 2. Prepare Fresh: Prepare working solutions of ATP and DTT fresh for each experiment. | Repeated freeze-thaw cycles can denature the kinase and degrade labile components like ATP and DTT, leading to inconsistent activity over the course of an experimental campaign. |
Issue 2: Low Signal-to-Noise (S/N) or Low Z'-Factor
A low signal-to-noise ratio or a poor Z'-factor (a statistical measure of assay quality, with >0.5 being considered excellent) indicates that the assay window is too small to reliably distinguish between active and inhibited states.[3][4]
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps | Causality Explained |
| Suboptimal Reagent Concentrations | 1. Enzyme Titration: Determine the optimal enzyme concentration by performing a titration to find the EC50 (the concentration that gives 50% of the maximal signal). For the final assay, use a concentration that yields a robust signal within the linear range of the reaction (often EC50 to EC80).[4][15] 2. ATP Km Determination: Experimentally determine the ATP Km for your kinase under your specific assay conditions. Running the assay at or near the ATP Km often provides the best sensitivity for ATP-competitive inhibitors.[6][7] | The signal strength is directly dependent on the amount of enzymatic activity. Too little enzyme results in a weak signal, while too much can lead to rapid substrate depletion and non-linear kinetics.[4][6] |
| Incorrect Incubation Time | 1. Time Course Experiment: Perform a time course experiment to identify the linear phase of the reaction. The signal should increase linearly with time. Choose an incubation time that falls within this linear range.[4][6] | If the reaction is allowed to proceed for too long, substrate depletion or product inhibition can cause the reaction rate to plateau, compressing the dynamic range of the assay.[1][6] |
| Compound Interference | 1. Run Controls: Test your compound in the absence of the kinase to see if it intrinsically fluoresces, quenches the signal, or inhibits the detection enzyme (e.g., luciferase).[1][2] 2. Orthogonal Assays: If interference is suspected, validate hits using an orthogonal assay with a different detection method (e.g., confirm a luminescence-based hit with a fluorescence polarization assay).[2] | Some test compounds can directly interfere with the assay's detection system, leading to false positives or negatives.[1] For example, colored or fluorescent compounds can interfere with optical-based readouts. |
| Suboptimal Buffer Conditions | 1. pH Optimization: Test a range of pH values (typically between 7.0 and 8.5) to find the optimum for your kinase.[9] 2. Divalent Cation Concentration: Titrate MgCl2 and/or MnCl2, as kinases have specific requirements for these cofactors.[9] 3. Additives: Include additives like DTT (a reducing agent) and BSA (to prevent non-specific binding) to maintain enzyme stability and activity.[10] | Kinase activity is highly dependent on the biochemical environment. Suboptimal pH or cofactor concentrations can significantly reduce the enzyme's catalytic efficiency, leading to a lower signal. |
Visualizing the Assay Optimization Process
The following diagram outlines the logical flow for optimizing key assay parameters to achieve a robust assay window.
Caption: A step-by-step workflow for kinase assay optimization.
PART 3: Frequently Asked Questions (FAQs)
Q1: My IC50 values are not consistent across different experiments. Why?
A: IC50 variability is a common problem often linked to the ATP concentration. The IC50 value of an ATP-competitive inhibitor is linearly dependent on the ATP concentration used in the assay, as described by the Cheng-Prusoff equation (IC50 = Ki(1 + [ATP]/Km)).[7][9] Ensure you are using a consistent, precisely measured concentration of ATP in every experiment. Even small variations in ATP concentration can shift the IC50. Also, verify the stability of your enzyme and compound stocks.
Q2: How do I choose the right ATP concentration for my assay?
A: The choice depends on your goal.
-
For Potency Ranking (IC50): Using an ATP concentration equal to the Km of the kinase is a common practice. At [ATP] = Km, the IC50 is equal to 2 * Ki, providing a sensitive measure of inhibitor affinity.[7][8]
-
For Physiological Relevance: To better predict how an inhibitor will perform in a cellular environment, use a high ATP concentration (1-5 mM) that mimics intracellular levels.[7][8][10] Be aware that this will increase the IC50 values for ATP-competitive inhibitors.[7]
Q3: What are the essential controls I should include in my kinase assay?
A: Every plate should include the following controls:
-
Positive Control (100% Activity): Reaction with no inhibitor (vehicle control, e.g., DMSO). This defines the top of your assay window.
-
Negative Control (0% Activity): Reaction with a known, potent inhibitor or a reaction with no enzyme. This defines the bottom of your assay window.
-
Compound Interference Control: Your test compound in the assay buffer without the enzyme to check for background signal or quenching.[1]
Q4: What is in a typical kinase assay buffer and why?
A: A standard kinase buffer contains several key components designed to provide an optimal environment for the enzyme.
| Component | Example Concentration | Purpose |
| Buffer | 25-50 mM Tris-HCl or HEPES | Maintains a stable pH (typically 7.2-7.5).[11][12] |
| Divalent Cation | 10-25 mM MgCl2 | Essential cofactor for ATP binding and catalysis.[11][12] |
| Reducing Agent | 1-2 mM DTT | Prevents oxidation of cysteine residues in the kinase.[11][12] |
| Phosphatase Inhibitor | 5 mM β-glycerophosphate | Prevents dephosphorylation of the substrate by contaminating phosphatases.[11][13] |
| Chelating Agent | 2-5 mM EGTA, 0.1 mM Na3VO4 | EGTA chelates Ca2+, while sodium orthovanadate inhibits tyrosine phosphatases.[11][12][13] |
| Detergent (optional) | 0.01% Triton X-100 or Tween-20 | Prevents non-specific binding of proteins to plate surfaces. |
Q5: My kinase shows high autophosphorylation activity. How does this affect my assay?
A: Autophosphorylation, where the kinase phosphorylates itself, can consume ATP and contribute to the overall signal, especially in assays that measure ATP depletion (like Kinase-Glo®) or ADP production.[16] This can complicate the interpretation of substrate phosphorylation. To mitigate this, you can:
-
Measure kinase activity in the presence and absence of the exogenous substrate. The difference in signal represents substrate-specific phosphorylation.
-
Consider using a detection method that is specific to the phosphorylation of the exogenous substrate, such as an antibody-based method (e.g., TR-FRET or LanthaScreen™).[15][17]
PART 4: Experimental Protocols
Protocol 1: Determination of Optimal Enzyme Concentration
This protocol is designed to find the enzyme concentration that gives a robust signal within the linear range of the assay.
-
Prepare a 2X kinase dilution series in kinase assay buffer. Start from a high concentration and perform 2-fold serial dilutions.
-
Prepare a 2X Substrate/ATP mix in kinase assay buffer. Use a saturating concentration of substrate and a fixed ATP concentration (e.g., 100 µM).
-
In a 384-well plate, add 5 µL of each kinase dilution in triplicate. Include a "no enzyme" control.
-
Initiate the reaction by adding 5 µL of the 2X Substrate/ATP mix to all wells.
-
Incubate the plate at room temperature for a fixed time (e.g., 60 minutes).
-
Terminate the reaction and add detection reagents according to your assay kit's instructions.
-
Read the plate and plot the signal versus kinase concentration.
-
Analysis: Identify the concentration range where the signal increases linearly. Choose a concentration for subsequent experiments that gives a strong signal within this range (typically the EC70-EC80).[15]
Protocol 2: Determination of ATP Km
This protocol determines the Michaelis-Menten constant for ATP, a critical parameter for standardizing inhibitor assays.
-
Prepare a 2X ATP dilution series in kinase assay buffer. A typical range would be from 1 mM down to low µM concentrations in a 2-fold serial dilution.
-
Prepare a 2X Kinase/Substrate mix in kinase assay buffer. Use the optimal enzyme concentration determined in Protocol 1 and a fixed, saturating concentration of your peptide/protein substrate.
-
In a 384-well plate, add 5 µL of the 2X Kinase/Substrate mix to all wells.
-
Initiate the reaction by adding 5 µL of each ATP dilution to triplicate wells.
-
Incubate the plate for the predetermined optimal time at room temperature.
-
Terminate the reaction and add detection reagents.
-
Read the plate and plot the reaction velocity (signal) versus ATP concentration.
-
Analysis: Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km value. The Km is the ATP concentration that produces half-maximal velocity.[6]
References
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
- Assay Buffer and Co-factors: Kinase Assay Buffer I. (n.d.). SinoBiological.
- Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In H. An & M. B. Z. S. Sittampalam (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
- Bayer, G., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 801.
- ATP concentration. (n.d.). Kinase Logistics Europe.
- Kinase assay optimization and setup of a protease protection protocol. (n.d.). ResearchGate.
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Validation & Comparative
The Purine Scaffold: A Comparative Guide to N-purin-6-ylaniline and Other Kinase Inhibitors for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the purine scaffold stands as a privileged structure, a testament to its evolutionary optimization as the core of ATP, the very currency of cellular energy and phosphorylation.[1] This guide delves into a comparative analysis of N-purin-6-ylaniline, a representative of the 6-anilinopurine class, against a backdrop of well-characterized kinase inhibitors. Our objective is to provide researchers, scientists, and drug development professionals with a nuanced understanding of its potential, grounded in experimental data and proven methodologies. We will explore its likely mechanism of action, compare its inhibitory profile with established compounds, and provide detailed protocols for its characterization.
A Curated Panel of Comparator Kinase Inhibitors
To contextualize the potential of this compound, we have selected a diverse panel of kinase inhibitors, each representing a distinct class and mechanism of action. This allows for a multi-faceted comparison, highlighting nuances in potency, selectivity, and therapeutic application.
| Inhibitor | Class | Primary Target(s) | Mechanism of Action |
| SB-203580 | Pyridinylimidazole | p38α/β MAPK | ATP-competitive |
| BIRB 796 (Doramapimod) | Diaryl urea | p38α/β/γ/δ MAPK | Allosteric (Type II) |
| Roscovitine (Seliciclib) | Purine analog | CDKs (1, 2, 5, 7, 9) | ATP-competitive |
| Staurosporine | Alkaloid | Broad spectrum | ATP-competitive |
| Imatinib (Gleevec) | 2-Phenylaminopyrimidine | BCR-ABL, c-KIT, PDGFR | ATP-competitive |
In-Depth Inhibitor Profiles
The p38 MAPK Inhibitors: SB-203580 and BIRB 796
The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a prime target for therapeutic intervention in a range of diseases.
-
SB-203580 is a first-generation, selective p38 MAPK inhibitor with IC50 values of 50 nM for p38α and 500 nM for p38β2.[2][3] Its mechanism of action is ATP-competitive, binding to the active conformation of the kinase.[4]
-
BIRB 796 (Doramapimod) represents a second-generation p38 inhibitor with high affinity (Kd = 50-100 pM) and a broader inhibitory profile against p38 isoforms (IC50s: p38α=38 nM, p38β=65 nM, p38γ=200 nM, p38δ=520 nM).[1][5][6][7] Crucially, it is an allosteric inhibitor, binding to an inactive conformation of the kinase, which can confer greater selectivity.[8]
The Purine Analog: Roscovitine
As a fellow purine analog, Roscovitine offers a pertinent comparison. It is a selective inhibitor of cyclin-dependent kinases (CDKs), with IC50 values in the sub-micromolar range for CDK1, CDK2, CDK5, CDK7, and CDK9.[9][10] Its purine core, like that of this compound, interacts with the hinge region of the kinase ATP-binding pocket.
The Pan-Kinase Inhibitor: Staurosporine
Staurosporine is a potent, broad-spectrum kinase inhibitor, notorious for its lack of selectivity.[11][12][13] It serves as an important experimental control, representing a baseline for potent but non-specific kinase inhibition.
The Targeted Therapy Benchmark: Imatinib
Imatinib (Gleevec) is a paradigm of successful targeted cancer therapy. It is a potent inhibitor of the BCR-ABL fusion protein in chronic myeloid leukemia, as well as c-KIT and PDGFR. Its high specificity and clinical efficacy make it an aspirational benchmark for novel kinase inhibitors.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
Caption: The p38 MAPK signaling cascade and points of inhibition.
Caption: A generalized workflow for an in vitro kinase assay.
Experimental Protocols
In Vitro p38α Kinase Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for determining the in vitro potency of kinase inhibitors.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated peptide substrate (e.g., Biotin-P-ATF2)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
This compound and comparator inhibitors dissolved in DMSO
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and comparator inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the p38α kinase and the biotinylated peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a detection mix containing the europium-labeled anti-phospho-substrate antibody and SA-APC in a quench buffer (e.g., 20 mM EDTA).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the emission at 665 nm to that at 620 nm. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based p38 MAPK Phosphorylation Assay
This Western blot-based assay measures the ability of an inhibitor to block the phosphorylation of a downstream target of p38 MAPK in a cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound and comparator inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MK2 (Thr334), anti-total MK2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate THP-1 cells in 6-well plates.
-
Pre-treat the cells with various concentrations of this compound or comparator inhibitors for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 30 minutes to activate the p38 MAPK pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-MK2, total MK2, and GAPDH.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-MK2 signal to total MK2 and then to GAPDH to determine the extent of inhibition.
-
Concluding Remarks
This compound, as a representative of the 6-anilinopurine class, holds considerable promise as a kinase inhibitor, with strong evidence pointing towards the inhibition of p38α MAPK. Its purine core provides a well-established framework for ATP-competitive inhibition, and the aniline substituent offers a vector for optimizing potency and selectivity. By employing the rigorous experimental protocols outlined in this guide, researchers can elucidate its precise inhibitory profile and benchmark its performance against a diverse panel of established kinase inhibitors. This comparative approach is essential for advancing our understanding of this important chemical scaffold and for the rational design of next-generation kinase inhibitors.
References
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The 6-Anilinopurine Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the 6-anilinopurine scaffold has emerged as a cornerstone for the development of potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-anilinopurine derivatives, drawing upon key experimental data to elucidate the causal relationships between structural modifications and biological activity. Our focus will be on two prominent target classes for this scaffold: Cyclin-Dependent Kinases (CDKs) and DNA-Dependent Protein Kinase (DNA-PK), both critical players in cancer progression.
The 6-Anilinopurine Core: A Foundation for Kinase Selectivity and Potency
The 6-anilinopurine core, exemplified by early inhibitors like olomoucine and its more potent successor roscovitine, mimics the adenine core of ATP, enabling competitive binding within the kinase ATP pocket.[1][2] The versatility of this scaffold lies in the amenability of several positions to chemical modification, allowing for the fine-tuning of potency and selectivity against a wide array of kinases. The key positions for SAR exploration are the C2 and N9 positions of the purine ring, and various positions on the C6-linked aniline ring.
Decoding the Structure-Activity Landscape: A Positional Analysis
Systematic modification of the 6-anilinopurine scaffold has yielded a wealth of SAR data. The following sections dissect the impact of substitutions at key positions, with comparative data summarized for clarity.
The C6-Anilino Moiety: A Key Determinant of Potency and Selectivity
The aniline ring at the C6 position is a critical determinant of the inhibitory activity of these compounds. Substitutions on this ring can dramatically influence potency and selectivity.
For instance, in the context of DNA-PK inhibitors, an unsubstituted aniline ring provides a starting point with micromolar inhibitory activity. The introduction of small lipophilic groups at the 2-position of the aniline ring, such as a methyl or chloro group, can lead to a significant increase in potency. This is sometimes referred to as a "magic methyl" effect, where the substituent may induce a more favorable orientation of the aniline ring within the binding pocket. Conversely, larger or more polar substituents at the 2-position are generally not well-tolerated.
Substituents at the 4-position of the aniline ring that can act as hydrogen bond acceptors, such as methoxy or hydroxyl groups, have been shown to be highly favorable for DNA-PK inhibition. However, larger alkoxy groups at this position tend to decrease potency.
Table 1: Comparison of Aniline Ring Substitutions on DNA-PK Inhibition
| Compound ID | Aniline Substitution | DNA-PK IC50 (µM) | Selectivity vs. PI3Kα | Selectivity vs. mTOR |
| 6 | Unsubstituted | 4 | ~3-fold | >23-fold |
| 9 | 2-Methyl | Not specified, increased potency | Increased selectivity | Increased selectivity |
| 15 | 2-Chloro | Not specified, increased potency | Increased selectivity | Increased selectivity |
| 53 | 4-Methoxy | Potent (nM range) | High | High |
| 56 | 4-Hydroxy | Potent (nM range) | High | High |
| 55 | 4-Benzyloxy | Decreased potency | Not specified | Not specified |
Data synthesized from multiple sources, specific values may vary based on assay conditions.
The N9 Position: Modulating Solubility and Cellular Activity
The N9 position of the purine ring is frequently substituted to improve physicochemical properties and cellular activity. The introduction of an isopropyl group at the N9 position is a common strategy in the development of CDK inhibitors, as seen in the potent derivative 7b-iii.[3] This substitution can enhance cell permeability and overall efficacy. Novel N9-arenethenyl purines have also been developed as potent dual Src/Abl tyrosine kinase inhibitors, highlighting the versatility of modifications at this position.[4]
The C2 Position: Fine-Tuning Potency and Selectivity
Substitutions at the C2 position of the purine ring offer another avenue for optimizing inhibitor performance. In the context of CDK2 inhibitors, the introduction of a thiomorpholinyl group at the C2 position, in combination with a 6-benzylamino group and a 9-isopropylpurine core, resulted in a compound with an IC50 of 0.9 µM, comparable to roscovitine.[3] This demonstrates that careful selection of substituents at C2 can lead to highly potent inhibitors.
Experimental Validation: Protocols for Assessing Inhibitor Performance
The SAR data presented is a culmination of rigorous experimental evaluation. The following are detailed protocols for key assays used to characterize 6-anilinopurine derivatives, designed to be self-validating systems.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to quantify the activity of a target kinase in the presence of an inhibitor.[5][6][7][8]
Rationale: The ADP-Glo™ assay is a robust and high-throughput method to determine the IC50 value of an inhibitor by measuring the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µl of the 6-anilinopurine derivative at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Add 2 µl of the target kinase (e.g., CDK2/Cyclin E) diluted in kinase reaction buffer. The optimal enzyme concentration should be determined empirically through an enzyme titration.[9]
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix. The concentration of ATP should be close to the Km for the specific kinase to ensure competitive inhibition is accurately measured.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Controls: To ensure the validity of the results, several controls are essential:
-
No-enzyme control: To measure the background signal.
-
No-inhibitor control: Represents 100% kinase activity.
-
Positive control inhibitor: A known inhibitor of the target kinase to validate the assay setup.[10]
Experimental Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with a 6-anilinopurine derivative.
Rationale: The MTT assay is a colorimetric assay that provides a quantitative measure of the cytotoxic or cytostatic effects of a compound on a cancer cell line. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the 6-anilinopurine derivative. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Formazan Formation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context in which these inhibitors function, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: Key modification sites on the 6-anilinopurine scaffold.
Caption: Simplified CDK signaling pathway and the inhibitory action of 6-anilinopurine derivatives.
Caption: DNA-PK's role in the NHEJ pathway and its inhibition by 6-anilinopurine derivatives.
Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The 6-anilinopurine scaffold continues to be a rich source of novel kinase inhibitors. The extensive SAR data available provides a robust framework for the rational design of new derivatives with improved potency and selectivity. As our understanding of the structural biology of kinases deepens, the opportunity to design highly specific inhibitors for therapeutic intervention grows. Future efforts in this field will likely focus on leveraging computational modeling in conjunction with traditional medicinal chemistry to explore novel chemical space and to develop inhibitors that can overcome drug resistance.
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A Comparative Guide to Validating the Mechanism of Action of N-phenyl-9H-purin-6-amine
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, technical framework for validating the hypothesized mechanism of N-phenyl-9H-purin-6-amine, a purine analog. Drawing from established methodologies for similar compounds, we present a logical, multi-faceted approach to elucidate its biological activity. This document is designed to be a practical resource, offering not just protocols, but the scientific rationale behind each experimental choice.
Introduction: The Purine Scaffold and the Cyclin-Dependent Kinase Hypothesis
N-phenyl-9H-purin-6-amine belongs to the purine family of heterocyclic compounds. Structurally, it shares similarities with a class of well-characterized small molecules known as cyclin-dependent kinase (CDK) inhibitors. Prominent examples include Roscovitine, Olomoucine, and Purvalanol A, all of which have been shown to competitively bind to the ATP-binding pocket of CDKs, leading to cell cycle arrest and, in many cases, apoptosis.[1][2][3] Given these structural parallels, a primary hypothesis is that N-phenyl-9H-purin-6-amine also functions as a CDK inhibitor. This guide outlines a comprehensive strategy to test this hypothesis, progressing from direct biochemical assays to cellular and phenotypic characterization.
Experimental Validation Workflow
Our proposed validation strategy follows a hierarchical approach, beginning with direct target engagement and progressively moving to the cellular consequences of this engagement. This workflow ensures that each step logically builds upon the last, creating a self-validating system.
Caption: A logical workflow for the validation of N-phenyl-9H-purin-6-amine's mechanism of action.
Part 1: Biochemical Validation - Direct Target Engagement
The initial and most critical step is to determine if N-phenyl-9H-purin-6-amine directly interacts with and inhibits the activity of its putative targets, the cyclin-dependent kinases.
In Vitro Kinase Inhibition Assay
This experiment aims to assess the inhibitory activity of N-phenyl-9H-purin-6-amine against a panel of purified kinases, with a focus on CDKs. A radiometric assay using ³²P-labeled ATP is a classic and robust method for this purpose.[4]
Experimental Protocol: In Vitro Radiometric Kinase Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the specific CDK/cyclin complex (e.g., CDK2/Cyclin A), a suitable substrate (e.g., Histone H1), and the kinase buffer.
-
Compound Addition: Add N-phenyl-9H-purin-6-amine at various concentrations. Include a vehicle control (DMSO) and a known CDK inhibitor (e.g., Roscovitine) as a positive control.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of MgCl₂ and [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes), allowing for substrate phosphorylation.
-
Termination and Separation: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[5]
Comparative Biochemical Potency
The IC₅₀ values of N-phenyl-9H-purin-6-amine should be compared with those of established CDK inhibitors to understand its relative potency and selectivity.
| Compound | CDK1/Cyclin B IC₅₀ (nM) | CDK2/Cyclin A IC₅₀ (nM) | CDK5/p25 IC₅₀ (nM) | CDK7/Cyclin H IC₅₀ (nM) | CDK9/Cyclin T IC₅₀ (nM) |
| N-phenyl-9H-purin-6-amine (Hypothetical) | 80 | 50 | 65 | >1000 | >1000 |
| Roscovitine [1] | ~200-700 | ~200-700 | ~200-700 | ~700 | ~700 |
| Olomoucine [2][6] | 7000 | 7000 | 3000 | >10000 | >10000 |
| Purvalanol A [3] | 4 | 70 | 75 | >1000 | >1000 |
Part 2: Cellular Validation - Phenotypic Consequences
Following the confirmation of direct kinase inhibition, the next phase is to ascertain whether N-phenyl-9H-purin-6-amine elicits the expected biological responses in a cellular context.
Inhibition of CDK Substrate Phosphorylation
A key indicator of CDK inhibition in cells is the reduced phosphorylation of their downstream substrates, most notably the Retinoblastoma protein (Rb).[5] Western blotting can be employed to detect this change.
Experimental Protocol: Western Blot for Phospho-Rb
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MCF-7, which is Rb-proficient) and treat with increasing concentrations of N-phenyl-9H-purin-6-amine for a defined period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Rb (e.g., at Ser780) and total Rb. Subsequently, use HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.
Cell Cycle Analysis
Inhibition of CDKs is expected to cause an arrest in the cell cycle, typically at the G1/S or G2/M transitions.[7] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[8]
Caption: A streamlined workflow for cell cycle analysis using flow cytometry.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Treat cells with N-phenyl-9H-purin-6-amine for 24 hours.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the membranes.[9]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Interpretation: Cells in the G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate DNA content. An accumulation of cells in the G1 or G2/M phase would indicate cell cycle arrest.
Induction of Apoptosis
Prolonged cell cycle arrest often leads to programmed cell death, or apoptosis.[1] The Annexin V/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[10]
Proposed Signaling Pathway
Caption: The hypothesized signaling pathway for N-phenyl-9H-purin-6-amine.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with N-phenyl-9H-purin-6-amine for an extended period (e.g., 48-72 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and propidium iodide (which enters cells with compromised membrane integrity, i.e., late apoptotic and necrotic cells).
-
Incubation: Incubate the cells in the dark at room temperature.[11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will distinguish between four populations: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Comparative Analysis and Conclusion
The collective data from these experiments will provide a robust validation of the mechanism of action of N-phenyl-9H-purin-6-amine.
| Assay | Expected Outcome for N-phenyl-9H-purin-6-amine | Comparison with Roscovitine |
| In Vitro Kinase Assay | Potent inhibition of specific CDKs (e.g., CDK2) with a defined IC₅₀. | Roscovitine is a known inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9.[1] |
| Western Blot | Dose-dependent decrease in Rb phosphorylation. | Roscovitine also inhibits Rb phosphorylation. |
| Cell Cycle Analysis | Accumulation of cells in the G1 or G2/M phase of the cell cycle. | Roscovitine induces cell cycle arrest in G0/G1, S, or G2/M depending on the cell line and dose.[1] |
| Apoptosis Assay | Increased percentage of Annexin V-positive cells. | Roscovitine is known to induce apoptosis in various cancer cell lines.[1] |
References
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A Senior Application Scientist's Guide to the Comparative Potency of 6-Phenylaminopurine Analogs
Introduction: Beyond the Archetype
6-Benzylaminopurine (BAP), a compound often referred to by its alternative name 6-phenylaminopurine, stands as a cornerstone of plant biotechnology.[1][2] As a first-generation synthetic cytokinin, its ability to stimulate cell division and orchestrate plant development is fundamental to applications ranging from micropropagation to improving the post-harvest life of crops.[1][3] However, the foundational BAP scaffold is not an endpoint but a launching point for chemical exploration. The synthesis and analysis of its analogs have unveiled a spectrum of compounds with modulated potencies, refined specificities, and even entirely new biological activities.
This guide provides a comparative analysis of 6-phenylaminopurine analogs, moving beyond a simple catalog of compounds. We will dissect the structure-activity relationships (SAR) that govern their potency, first in their classical role as cytokinins and second in their more recently discovered capacity as inhibitors of cyclin-dependent kinases (CDKs) and as antiproliferative agents.[4][5] By understanding the causal links between molecular structure and biological function, researchers can make more informed decisions in selecting or designing compounds for specific applications in both plant science and drug development.
Pillar 1: Duality of Mechanism - Plant Growth and Cell Cycle Control
The biological effects of 6-phenylaminopurine and its analogs are primarily rooted in their ability to interact with two distinct classes of highly conserved proteins: cytokinin receptors in plants and cyclin-dependent kinases in eukaryotes.
The Canonical Cytokinin Signaling Pathway
In plants, cytokinins are perceived by transmembrane sensor histidine kinases, such as Arabidopsis Histidine Kinase 3 (AHK3) and 4 (CRE1/AHK4).[6] Ligand binding triggers a multi-step phosphorelay cascade, culminating in the activation of Type-B Arabidopsis Response Regulators (ARRs), which are transcription factors that modulate the expression of cytokinin-responsive genes. The potency of an analog as a cytokinin is directly related to its ability to effectively bind and activate these initial receptors.
Caption: The canonical two-component cytokinin signaling pathway in plants.
Inhibition of Cyclin-Dependent Kinases (CDKs)
The structural similarity of the purine core to adenosine allows these molecules to function as ATP-competitive inhibitors of protein kinases.[7] Specifically, many purine analogs have been shown to potently inhibit CDKs, which are critical regulators of cell cycle progression.[8] By occupying the ATP-binding pocket of the CDK catalytic subunit, the analog prevents the phosphorylation of key substrates, leading to cell cycle arrest and, consequently, an antiproliferative effect. This mechanism is the basis for their investigation as potential anticancer agents.[4][9]
Caption: Mechanism of ATP-competitive inhibition of CDK-Cyclin complexes by purine analogs.
Pillar 2: A Comparative Analysis of Analog Potency
The efficacy of a 6-phenylaminopurine analog is not absolute; it is context-dependent. Modifications to the purine core or the N6-phenyl ring can dramatically and differentially alter cytokinin and antiproliferative activities.
Potency in Cytokinin-Mediated Processes
Structure-activity relationship studies have revealed several key principles governing cytokinin activity. The classical bioassays—such as tobacco callus growth, wheat leaf senescence, and Amaranthus betacyanin synthesis—are indispensable tools for quantifying these effects.[4][6][10]
-
Phenyl Ring Substitutions: The position and nature of substituents on the phenyl ring are critical. Hydroxylation, for instance, can significantly enhance activity. The meta- and ortho-topolins (mT and oT), which are hydroxylated BAP derivatives, often exhibit higher activity than BAP itself in various assays.[5][11] Conversely, bulky substituents can reduce activity due to steric hindrance at the receptor binding site.
-
Purine Ring Substitutions: Modifications to the purine itself, such as at the C2 or N9 positions, also modulate activity. For example, adding a chloro group at the C2 position can alter receptor specificity and activity.[12]
-
Comparison with Isoprenoid Cytokinins: Aromatic cytokinins like BAP and its analogs generally show higher stability in vivo compared to isoprenoid cytokinins like zeatin, which can contribute to their potent effects in bioassays.[13]
Table 1: Comparative Cytokinin Activity of Selected 6-Phenylaminopurine Analogs
| Compound | Modification | Relative Potency (General Trend) | Key Observations |
|---|---|---|---|
| 6-Benzylaminopurine (BAP) | Parent Compound | Baseline | Standard synthetic cytokinin.[1] |
| meta-Topolin (mT) | 3-Hydroxy on phenyl ring | Higher than BAP | Often promotes vigorous shoot proliferation with reduced negative side effects.[11] |
| ortho-Topolin (oT) | 2-Hydroxy on phenyl ring | Higher than BAP | Exhibits strong antisenescence activity.[4] |
| Kinetin | N6-furfuryl group | Lower than BAP | One of the first cytokinins discovered, but generally less potent than BAP.[12] |
| 2-Chloro-6-(3-methoxy phenyl)aminopurine | C2-Chloro, 3-Methoxy on phenyl | Variable | Identified as an inhibitor of cytokinin degradation, enhancing overall cytokinin effect.[13] |
| 6-(2,5-Dihydroxybenzylamino)purine (LGR-991) | 2,5-Dihydroxy on phenyl ring | Antagonistic | Acts as a cytokinin receptor antagonist, inhibiting the pathway.[6] |
Potency in CDK Inhibition and Antiproliferative Activity
The structural requirements for CDK inhibition differ significantly from those for cytokinin activity.[4][5] Research into CDK inhibitors has led to the development of potent purine analogs like Olomoucine and Roscovitine, which feature substitutions at the C2, N6, and N9 positions.[7][9]
-
C2 and N9 Substitutions: These positions are critical for potent CDK inhibition. For instance, Roscovitine has a (1-ethyl-2-hydroxyethylamino) group at C2 and an isopropyl group at N9, which contribute to its high affinity and selectivity for certain CDKs.[7]
-
N6 Side Chain: The nature of the N6 side chain influences interactions within a hydrophobic pocket of the kinase, affecting both potency and selectivity. While a benzyl group is effective, other substitutions can further enhance activity.[14]
-
Correlation of Activities: A significant positive correlation has been observed between the inhibitory effects of BAP derivatives on human CDKs and their antiproliferative effects on cancer cell lines.[4] This suggests that CDK inhibition is a primary mechanism for their cytotoxic properties.
Table 2: Comparative CDK Inhibitory and Antiproliferative Activity of Selected Purine Analogs
| Compound | Key Substitutions (relative to adenine) | Target CDK (Primary) | IC₅₀ (Approx. Range) | Antiproliferative Effect |
|---|---|---|---|---|
| 6-Benzylaminopurine (BAP) | N6-Benzyl | CDK2 | >10 µM | Weak to Moderate[4] |
| Olomoucine | C2-(2-hydroxyethylamino), N6-Benzyl, N9-Methyl | p34cdc2/cyclin B | ~7 µM | Moderate[9] |
| Roscovitine (Seliciclib) | C2-(1-ethyl-2-hydroxyethylamino), N6-Benzyl, N9-Isopropyl | CDK2, CDK1, CDK5 | 0.2 - 0.7 µM | Potent[7] |
| ortho-Topolin Riboside | N6-(2-hydroxybenzyl), N9-Ribosyl | Not specified | GI₅₀: 0.3 - 2 µM (Median) | Potent across many cancer cell lines[5] |
| N6-(Δ2-isopentenyl)adenine | N6-Isopentenyl | General Kinase Inhibitor | 50 - 100 µM | Weak[9] |
IC₅₀/GI₅₀ values are highly dependent on the specific assay conditions and cell line used.
Pillar 3: Field-Proven Experimental Protocols
To ensure trustworthy and reproducible data, standardized and well-controlled experimental protocols are essential. The following methods are foundational for the comparative analysis of 6-phenylaminopurine analogs.
Protocol 1: Wheat Leaf Senescence Bioassay
This assay quantitatively measures the ability of a cytokinin analog to delay chlorophyll degradation, a hallmark of senescence. The causality is direct: active cytokinins maintain chloroplast integrity and chlorophyll levels. The system is self-validating through the use of a negative control (solvent only) and a positive control (e.g., BAP or zeatin).[10]
Experimental Workflow: Wheat Leaf Senescence Assay
Caption: Step-by-step workflow for the wheat leaf senescence bioassay.
Step-by-Step Methodology:
-
Plant Material: Germinate wheat ( Triticum aestivum ) seeds on moist filter paper in darkness at 25°C for 7-10 days to obtain etiolated seedlings.
-
Explant Preparation: Under dim light, excise 2-3 cm segments from the middle of the first leaf.
-
Treatment Application: Float 5-10 leaf segments in a Petri dish containing 5 mL of the test solution. Prepare a concentration series for each analog. Include a negative control (e.g., 0.1% DMSO in water) and a positive control (e.g., BAP at a known effective concentration).
-
Incubation: Seal the Petri dishes and incubate them in complete darkness at 25-27°C for 72-96 hours. This prevents photosynthesis and promotes senescence in the control group.
-
Chlorophyll Extraction: Blot the leaf segments dry and record their fresh weight. Place them in a vial with a known volume (e.g., 5 mL) of 80% ethanol. Incubate in the dark at room temperature or at 4°C overnight until the tissue is fully bleached.
-
Quantification: Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer.
-
Data Analysis: Calculate the total chlorophyll concentration using Arnon's equation or a similar formula. Plot the chlorophyll content against the analog concentration to determine the effective concentration (EC₅₀).
Protocol 2: In Vitro CDK2 Inhibition Assay
This biochemical assay directly measures the ability of an analog to inhibit the kinase activity of a purified CDK complex. The causality lies in the competitive binding of the analog to the ATP pocket. The system is validated by including a "no inhibitor" control for maximum activity and a "no enzyme" control for background signal.
Experimental Workflow: CDK2 Inhibition Assay
Caption: A typical workflow for an in vitro luminescent CDK2 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT). Prepare serial dilutions of the test analogs in the buffer.
-
Enzyme and Substrate Addition: In a 96-well plate, add the purified active CDK2/Cyclin A enzyme complex and a suitable substrate (e.g., Histone H1 peptide).
-
Inhibitor Addition: Add the serially diluted analogs to the wells. Include wells with a known potent inhibitor (positive control, e.g., Roscovitine) and wells with solvent only (negative control, 0% inhibition).
-
Reaction Initiation: Start the kinase reaction by adding a solution containing ATP. For luminescent assays (like ADP-Glo™ or Kinase-Glo®), this is often a specific concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a fixed time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. For luminescent assays, this reagent typically quantifies the amount of ATP remaining or ADP produced.
-
Measurement: Read the signal (luminescence) on a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each analog concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.
Protocol 3: Cell Proliferation (MTT) Assay
This cell-based assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation. The causality is that viable cells with active mitochondrial dehydrogenases reduce the MTT tetrazolium salt to a colored formazan product. The assay is validated with an untreated cell control (100% viability) and a "no cell" or "killed cell" control for background absorbance.
Experimental Workflow: MTT Assay
Caption: Standard procedure for assessing cell viability and proliferation using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the 6-phenylaminopurine analogs. Include untreated wells (vehicle control) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with HCl, to dissolve the formazan crystals.
-
Measurement: Gently agitate the plate to ensure complete solubilization and measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance to the untreated control wells. Plot the percent viability against the log of the analog concentration to calculate the GI₅₀ (concentration for 50% inhibition of growth).
Conclusion and Future Perspectives
The 6-phenylaminopurine scaffold is a remarkably versatile platform. This guide has demonstrated that subtle chemical modifications to this core structure can profoundly alter biological activity, steering the compound's potency between plant growth promotion and human cell cycle inhibition. Hydroxylation of the phenyl ring, as seen in topolins, generally enhances cytokinin activity, while strategic substitutions at the C2 and N9 positions of the purine ring are crucial for potent CDK inhibition.[4][9]
This duality of function opens exciting avenues for future research. In agriculture, the development of analogs with enhanced stability, receptor selectivity, or the ability to overcome cytokinin resistance could lead to more effective and targeted plant growth regulators. In medicine, the SAR data gathered from compounds like Roscovitine provides a roadmap for designing novel, highly selective CDK inhibitors.[7][14] The continued comparative analysis of these potent purine analogs will undoubtedly fuel innovation in both fields, underscoring the power of chemical diversity built upon a single, foundational molecule.
References
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- De Azevedo, W. F., et al. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. European Journal of Biochemistry, 243(1-2), 518-526.
- Sielecki, T. M., et al. (2001). Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis. Current Medicinal Chemistry, 8(5), 453-470.
- Leonard, N. J., et al. (1971). Cytokinins: Synthesis and Biological Activity of Geometric and Position Isomers of Zeatin. Proceedings of the National Academy of Sciences, 68(4), 802-806.
- Legraverend, M., et al. (2000). Cyclin-dependent kinase inhibition by new C-2 alkynylated purine derivatives and molecular structure of a CDK2-inhibitor complex. Journal of Medicinal Chemistry, 43(7), 1282-1292.
- Nisler, J., et al. (2010). Cytokinin receptor antagonists derived from 6-benzylaminopurine. Phytochemistry, 71(7), 785-794.
- Giblin, G. M. P., et al. (2011). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 54(21), 7589-7599.
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- Hong, Y. P., et al. (1995). Analysis of cytokinin activity in commercial aqueous seaweed extract. Gartenbauwissenschaft, 60, 191-194.
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The Unseen Interactions: A Comparative Guide to Off-Target Profiling of N-purin-6-ylaniline and its Derivatives
For researchers, scientists, and drug development professionals vested in the therapeutic potential of N-purin-6-ylaniline derivatives, understanding the full spectrum of their molecular interactions is paramount. While on-target efficacy is the primary goal, undisclosed off-target binding can lead to unexpected toxicities or even open avenues for drug repositioning. This guide provides an in-depth comparison of methodologies for off-target profiling, using experimental data from structurally related compounds to illuminate best practices and experimental design.
The this compound scaffold is a cornerstone in the development of kinase inhibitors. However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge to achieving absolute selectivity.[1] Consequently, a thorough investigation of a compound's off-target profile is not merely a regulatory hurdle but a fundamental aspect of understanding its biological activity.
The Rationale for Rigorous Off-Target Profiling
Undesired off-target interactions are a leading cause of preclinical and clinical trial failures.[2] Early and comprehensive off-target analysis allows for:
-
Informed Lead Optimization: By identifying off-target liabilities, medicinal chemists can rationally design derivatives with improved selectivity.
-
De-risking Clinical Development: A clear understanding of a compound's polypharmacology can help predict potential adverse drug reactions.[3]
-
Uncovering New Therapeutic Opportunities: Off-target effects are not always detrimental; sometimes they can be therapeutically beneficial, leading to drug repositioning.
A Comparative Look at Off-Target Profiling Methodologies
The choice of an off-target profiling strategy depends on the stage of drug discovery, the available resources, and the specific questions being asked. Here, we compare three widely used approaches: broad-panel kinase screening, cellular thermal shift assays, and in silico profiling.
| Methodology | Principle | Advantages | Disadvantages |
| Broad-Panel Kinase Screening | In vitro assays measuring the inhibition of a large number of purified kinases. | - Comprehensive overview of kinome-wide selectivity.- Quantitative IC50 or Kd values.- High-throughput capabilities. | - May not reflect in-cell activity due to factors like cell permeability and intracellular ATP concentrations.- Can be costly. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of proteins upon ligand binding in a cellular context. | - Confirms target engagement in a physiological setting.- Can identify off-targets in an unbiased manner (when coupled with mass spectrometry).- Does not require compound labeling. | - Lower throughput for proteome-wide analysis.- Indirect measure of affinity. |
| In Silico Profiling | Computational methods that predict potential off-targets based on ligand and protein structures. | - Cost-effective and rapid.- Can screen vast chemical and target spaces.- Can guide the design of wet-lab experiments. | - Predictions require experimental validation.- Accuracy depends on the quality of the models and training data. |
Case Study: Kinome-Wide Selectivity of this compound Analogs
While specific off-target data for a wide range of this compound derivatives is not extensively published, we can draw valuable insights from structurally related compounds.
For instance, a study on 2,6-disubstituted pyrazines, which share a similar aniline fragment, evaluated an ortho-methoxy aniline derivative against a panel of 101 kinases using a thermal shift assay.[4] This compound demonstrated activity against 18 kinases, with significant thermal shifts (>9 °C) for DAPK3, PIM1, BIKE, MAPK15, and DYRK2, highlighting potential off-targets.[4]
In another example, a potent inhibitor based on a 6-anilino imidazo[4,5-c]pyridin-2-one scaffold was profiled against 416 protein kinases.[1] The compound showed strong selectivity for its primary target, DNA-PK, with only three other kinases (JNK2, JNK3, and FMS) exhibiting greater than 50% inhibition at a 1 µM concentration.[1] This demonstrates that with careful optimization, high selectivity can be achieved within this class of compounds.
These examples underscore the importance of broad-panel screening to identify potential off-target interactions that might not be predicted based on the primary target alone.
Experimental Protocol: Thermal Shift-Based Kinase Profiling Assay
This protocol outlines a general procedure for assessing the off-target profile of an this compound derivative using a differential scanning fluorimetry (DSF) or thermal shift assay.
Objective: To determine the change in the melting temperature (Tm) of a panel of kinases in the presence of a test compound, indicating potential binding.
Materials:
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Panel of purified human kinases
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument capable of performing a thermal melt curve
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in the assay buffer. The final concentration of DMSO should be kept constant across all wells (typically ≤ 1%).
-
Reaction Setup:
-
In each well of the PCR plate, add the assay buffer.
-
Add the SYPRO Orange dye to a final concentration of 5x.
-
Add the specific kinase to each well to a final concentration of 1-5 µM.
-
Add the test compound or vehicle control (DMSO) to the wells.
-
The final reaction volume is typically 20-25 µL.
-
-
Thermal Melt:
-
Seal the plate and centrifuge briefly to collect the contents.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/min.
-
Collect fluorescence data at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the Tm for each kinase in the presence and absence of the test compound by fitting the data to a Boltzmann equation. The Tm is the temperature at which 50% of the protein is unfolded.
-
A significant increase in Tm (ΔTm) in the presence of the compound suggests binding and stabilization of the kinase.
-
Data Interpretation: A ΔTm of ≥ 2 °C is generally considered a significant shift, indicating a potential interaction. The magnitude of the ΔTm can provide a qualitative measure of binding affinity.
Visualizing Experimental Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams outline the experimental workflow for off-target profiling and a hypothetical signaling pathway that could be affected by off-target kinase inhibition.
Caption: Off-target profiling workflow for this compound derivatives.
Caption: Impact of off-target kinase inhibition on signaling pathways.
Conclusion and Future Directions
The comprehensive off-target profiling of this compound and its derivatives is a critical component of their development as safe and effective therapeutics. While broad-panel in vitro screens provide a valuable initial assessment of selectivity, in-cell target engagement assays such as CETSA are essential for confirming these interactions in a more physiologically relevant context.[5] The integration of in silico predictive models can further streamline this process by prioritizing compounds for experimental testing.
As our understanding of the human kinome and the structural basis for kinase inhibitor selectivity continues to grow, we can anticipate the development of more targeted and selective this compound derivatives. A rigorous and multi-faceted approach to off-target profiling will be instrumental in achieving this goal and ultimately delivering safer and more effective medicines to patients.
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A Head-to-Head Comparison for Kinase Assay Development: 6-Anilinopurine vs. Staurosporine
A Senior Application Scientist's Guide to Selecting the Right ATP-Competitive Inhibitor
For researchers and drug development professionals navigating the complex landscape of kinase signaling, the choice of appropriate tool compounds is paramount. Kinase inhibitors are fundamental reagents for assay development, target validation, and mechanistic studies. Among the myriad options, staurosporine has long held a prominent position as a powerful, albeit non-selective, inhibitor. However, more selective compounds like 6-anilinopurine derivatives are emerging as valuable tools. This guide provides an in-depth, evidence-based comparison of 6-anilinopurine and staurosporine, empowering you to make an informed decision for your specific kinase assay needs.
At a Glance: Key Differentiators
| Feature | Staurosporine | 6-Anilinopurine Derivatives |
| Inhibition Profile | Broad-spectrum (promiscuous)[1][2] | Generally more selective for specific kinase families[3][4] |
| Potency | Very high (typically low nM) against many kinases[5] | Variable; can be highly potent (nM) for target kinases[3][4] |
| Primary Use Case | Pan-kinase inhibitor; positive control in assays[2] | Selective probe for specific kinases or kinase families |
| Mechanism of Action | ATP-competitive[1][6] | ATP-competitive[7] |
| Clinical Relevance | Too toxic for clinical use due to lack of specificity[2] | Derivatives are actively being developed as therapeutics[3][4] |
Mechanism of Action: A Shared Strategy
Both staurosporine and 6-anilinopurine derivatives primarily function as ATP-competitive inhibitors .[1][6][7] They achieve their inhibitory effect by binding to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate. This prevents the transfer of a phosphate group to the kinase's target protein, thereby blocking its signaling function.
The promiscuity of staurosporine stems from its ability to interact with highly conserved structural features within the ATP-binding site across a vast array of kinases.[2][5] Its indolocarbazole core forms key hydrogen bonds with the kinase hinge region, mimicking the binding of ATP's adenine ring.[8] In contrast, 6-anilinopurine derivatives are designed to exploit more subtle differences in the ATP-binding pocket to achieve greater selectivity.
Caption: ATP-competitive inhibitors like Staurosporine and 6-Anilinopurine bind to the kinase's ATP pocket.
Performance Deep Dive: Selectivity vs. Potency
The fundamental trade-off between these two inhibitors is selectivity versus broad-spectrum activity.
Staurosporine: The Potent Pan-Kinase Inhibitor
Staurosporine is a microbial alkaloid renowned for its potent inhibition of a vast number of kinases, often with IC50 values in the low nanomolar range.[5] This broad activity makes it an excellent positive control in biochemical assays to confirm that the assay system is working correctly. However, this same promiscuity renders it unsuitable for studying the function of a specific kinase in a complex biological system, as it will inevitably have numerous off-target effects.[1][2] Its use in cell-based assays can lead to widespread cellular shutdown and apoptosis, confounding the interpretation of results.[1]
6-Anilinopurine: The Selective Tool
The 6-anilinopurine scaffold serves as a foundation for developing more selective kinase inhibitors. By modifying the substituents on the aniline and purine rings, medicinal chemists can tune the compound's affinity for the ATP-binding pocket of specific kinases. For example, certain derivatives show high selectivity for DNA-dependent protein kinase (DNA-PK) over other related kinases like PI3K and mTOR.[4] This selectivity is crucial when the goal is to probe the function of a single kinase or pathway within a cell. While not every derivative will be potent, optimized compounds can achieve nanomolar IC50 values against their intended target.[4]
Comparative Inhibition Profile (Illustrative Data)
| Kinase Target | Staurosporine IC50 (nM) | 6-Anilinopurine Derivative (e.g., for DNA-PK) IC50 (nM) |
| DNA-PK | ~5 | 7.5 [9] |
| PKCα | ~2 | >10,000 |
| CDK2 | ~3 | >5,000 |
| JNK2 | ~15 | 193 [9] |
| PI3Kα | ~20 | >1,000 [9] |
| mTOR | ~15 | >9,000 [9] |
Note: Data is illustrative and compiled from various sources. Exact IC50 values are highly dependent on assay conditions.
Experimental Design: A Protocol for Head-to-Head Comparison
To directly benchmark these inhibitors, a robust and standardized biochemical kinase assay is essential. The following protocol outlines a universal, luminescence-based ADP-detection assay, which measures kinase activity by quantifying the amount of ADP produced.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of staurosporine and a 6-anilinopurine derivative against a target kinase.
Principle: Kinase activity results in the conversion of ATP to ADP. A detection reagent is added that couples the amount of ADP produced to a luciferase-driven light signal. The more active the kinase, the more ADP is produced, and the higher the luminescent signal. Inhibitors will reduce the signal in a dose-dependent manner.[10]
Caption: Workflow for determining inhibitor IC50 using an ADP-detection biochemical assay.
Detailed Protocol Steps:
-
Reagent Preparation:
-
Prepare a 1X kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[11]
-
Dilute the target kinase and its specific substrate to desired concentrations in the kinase buffer.
-
Prepare a stock solution of ATP. The final concentration in the assay should be at or near the Km of the kinase for ATP to ensure competitive binding can be accurately measured.
-
Perform a serial dilution of staurosporine and the 6-anilinopurine derivative in DMSO, then dilute further in kinase buffer. A typical 10-point, 3-fold dilution series starting at 10 µM is a good starting point.
-
-
Assay Execution (384-well plate format):
-
Add 2.5 µL of each inhibitor dilution to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes. The reaction time should be within the linear range of the enzyme kinetics.
-
Stop the reaction and initiate detection by adding 10 µL of an ADP detection reagent (e.g., ADP-Glo™).
-
Incubate for another 40 minutes to allow the luminescent signal to develop and stabilize.
-
Read the plate on a compatible luminescence plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all other readings.
-
Normalize the data by setting the vehicle control (maximum kinase activity) to 100% and the highest inhibitor concentration (or a no-ATP control) to 0%.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value for each compound.[12]
-
Choosing the Right Tool for the Job
The decision to use 6-anilinopurine or staurosporine hinges entirely on the experimental question.
When to Use Staurosporine:
-
As a pan-kinase positive control: To validate a new biochemical assay setup or ensure reagents are active.
-
In broad screening initiatives: To identify if a biological effect is likely mediated by kinase inhibition in general.
-
To induce apoptosis: As a well-characterized, albeit non-specific, tool for studying programmed cell death.[1]
When to Use a Selective 6-Anilinopurine Derivative:
-
To probe the function of a specific kinase: When you need to inhibit one kinase with minimal disruption to the rest of the kinome.[3][4]
-
In cell-based assays: To link a specific kinase's activity to a cellular phenotype (e.g., proliferation, migration) where off-target effects would confound results.[13]
-
As a starting point for drug discovery: The scaffold is chemically tractable and serves as a basis for developing therapeutic candidates.[3][4]
Conclusion
Staurosporine and 6-anilinopurine represent two distinct philosophies in the application of kinase inhibitors. Staurosporine is the powerful, broad-spectrum tool, invaluable as a universal positive control but limited by its lack of specificity.[2] 6-Anilinopurine derivatives, on the other hand, exemplify the modern drive towards precision, offering the selectivity required to dissect the roles of individual kinases in complex signaling networks. By understanding their respective strengths and weaknesses and employing rigorous, standardized assays for their characterization, researchers can confidently select the appropriate inhibitor to advance their scientific goals.
References
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- On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine.
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- staurosporine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. BiochemSphere. [Link]
- Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology.
- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications.
- Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers.
- Repurposing of Kinase Inhibitors as Broad-Spectrum Antiviral Drugs.
- Spotlight: Cell-based kinase assay form
- Cell Based Kinase Assays. Luceome Biotechnologies. [Link]
- Difference Between Biochemical and Cell Based Assays. Pediaa.Com. [Link]
- How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
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- Assay Development for Protein Kinase Enzymes.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
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- Kinase Profiling Inhibitor D
- Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]
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Validating the cellular targets of N-phenyl-9H-purin-6-amine
An In-Depth Guide to the Cellular Target Validation of N-phenyl-9H-purin-6-amine
Introduction: The Challenge of Target Identification
N-phenyl-9H-purin-6-amine, a derivative of the purine scaffold, belongs to a class of compounds known for their potential to interact with a wide range of biological targets, most notably protein kinases. The central challenge in the development of such small molecules lies in unequivocally identifying their true cellular targets. Off-target effects are a primary cause of clinical trial failures, making rigorous, multi-pronged target validation an indispensable phase of drug discovery.
This guide compares and contrasts three orthogonal, industry-standard methodologies for target deconvolution and validation:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method to directly measure target engagement in a native cellular environment.
-
Luminescent Kinase Profiling: A biochemical approach to determine inhibitory activity against a broad panel of purified kinases.
-
Affinity-Capture Mass Spectrometry: A chemical proteomics strategy to identify interacting proteins from a complex cellular lysate.
By integrating data from these distinct approaches, researchers can build a high-confidence profile of a compound's mechanism of action.
Section 1: Cellular Thermal Shift Assay (CETSA®) - Confirming Target Engagement in Intact Cells
CETSA® is a powerful technique that directly assesses the physical binding of a ligand to its target protein within the complex milieu of an unlysed cell. The principle is based on the ligand-induced stabilization of a protein against thermal denaturation. This method is critical because it provides evidence of target engagement in a physiological context, which is not always recapitulated by in vitro assays.
The "Why" Behind CETSA®
Choosing CETSA® as a primary validation step is rooted in its ability to answer a simple yet critical question: "Does my compound bind to its intended target in a living cell?" A positive result provides strong, direct evidence of target engagement, a cornerstone of any successful drug discovery project. The assay is performed on intact cells, preserving the native protein folding, post-translational modifications, and the presence of endogenous cofactors that can be crucial for compound binding.
Experimental Workflow & Logic
The CETSA® workflow is designed as a self-validating system. It involves treating intact cells with the compound, heating the cell suspension to denature proteins, separating soluble from aggregated proteins, and then quantifying the amount of remaining soluble target protein, typically by Western blot or mass spectrometry.
Caption: The CETSA® experimental workflow from cell treatment to data analysis.
Detailed Protocol: CETSA® for a Putative Kinase Target
-
Cell Culture and Treatment: Plate a human cancer cell line known to express the target kinase (e.g., K562 cells) to achieve 70-80% confluency. Treat cells with 10 µM N-phenyl-9H-purin-6-amine or vehicle (0.1% DMSO) for 2 hours in a CO2 incubator.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail to a final concentration of 1x10^7 cells/mL.
-
Thermal Challenge: Aliquot 50 µL of the cell suspension into eight separate PCR tubes for each condition (vehicle and compound-treated). Heat the tubes for 3 minutes at eight different temperatures (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C, 70°C) in a thermal cycler, followed by a 3-minute cooling step at 25°C.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method avoids detergents that could interfere with protein interactions.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Normalize protein concentration using a BCA assay. Analyze 20 µg of protein from each sample by SDS-PAGE and Western blot using a validated antibody specific to the target kinase.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle and compound-treated samples to generate thermal shift curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.
Section 2: Luminescent Kinase Profiling - Quantifying Potency and Selectivity
While CETSA® confirms binding in a cellular context, it does not quantify the functional consequence of that binding (e.g., inhibition of enzymatic activity). Kinase profiling assays, such as the Kinase-Glo® platform, address this by measuring the inhibitory effect of a compound on the ATP-converting activity of purified kinases.
The "Why" Behind Kinase Profiling
The primary goal here is to determine potency (How much compound is needed to inhibit the target?) and selectivity (What other kinases does the compound inhibit?). N-phenyl-9H-purin-6-amine is a purine analog, a scaffold known to interact with the highly conserved ATP-binding pocket of kinases. Therefore, assessing its activity against a broad panel of kinases is essential to understand its selectivity profile and predict potential off-target effects. The ADP-Glo™ Kinase Assay is a robust choice due to its high sensitivity and resistance to ATP interference.
Data Presentation: Comparative Kinase Inhibition
The data generated from a kinase panel screen are best presented in a table that clearly summarizes the compound's potency against its intended target and key off-targets.
| Kinase Target | N-phenyl-9H-purin-6-amine IC50 (nM) | Alternative Compound (e.g., Staurosporine) IC50 (nM) | Rationale for Comparison |
| Primary Target: CDK2 | 15 | 6 | Staurosporine is a well-known, potent, but non-selective kinase inhibitor. |
| Off-Target: ABL1 | 250 | 8 | Demonstrates selectivity of the test compound compared to the promiscuous nature of Staurosporine. |
| Off-Target: SRC | >10,000 | 20 | Highlights a lack of activity against a common off-target, indicating a favorable selectivity profile. |
| Off-Target: VEGFR2 | 1,200 | 15 | Identifies a potential off-target liability that may need to be addressed in lead optimization. |
Note: Data are illustrative and for comparison purposes only.
Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
-
Reagent Preparation: Prepare a 2X stock of the target kinase and its specific substrate in the appropriate kinase reaction buffer. Prepare a serial dilution of N-phenyl-9H-purin-6-amine in the same buffer, typically from 100 µM down to 1 pM.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution (or vehicle control). Add 2.5 µL of the 2X kinase/substrate mix. Finally, add 5 µL of a 10 µM ATP solution to initiate the reaction. Incubate for 1 hour at room temperature.
-
ATP Depletion & ADP Conversion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the newly generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert the raw luminescence units (RLU) to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Section 3: Affinity-Capture Mass Spectrometry - Unbiased Discovery of Cellular Targets
The previous methods validate a hypothesized target. But what if N-phenyl-9H-purin-6-amine has novel, unexpected targets? Affinity-capture mass spectrometry is an unbiased chemical proteomics approach used to identify the full spectrum of proteins that interact with a compound.
The "Why" Behind Chemical Proteomics
This unbiased approach is crucial for building a complete picture of a compound's mechanism of action and potential toxicity. It serves as a discovery tool to identify novel targets and as a safety check to reveal potentially problematic off-targets that might be missed by a focused kinase panel. The logic is to use the compound itself as "bait" to pull down its binding partners from a complex cell lysate.
Caption: Workflow for unbiased target identification using affinity-capture mass spectrometry.
Detailed Protocol: Affinity-Capture Pulldown
-
Probe Synthesis: Synthesize a version of N-phenyl-9H-purin-6-amine that incorporates a linker and a biotin tag suitable for immobilization on streptavidin beads. It is critical to ensure the modification does not disrupt the compound's binding activity.
-
Bead Preparation: Incubate streptavidin-coated magnetic beads with the biotinylated compound to immobilize the "bait."
-
Lysate Preparation: Grow and harvest cells (e.g., 500 million K562 cells). Lyse the cells in a non-denaturing buffer (e.g., Tris buffer with 150 mM NaCl, 0.5% NP-40, and protease/phosphatase inhibitors). Clarify the lysate by centrifugation.
-
Affinity Pulldown: Incubate the clarified lysate (e.g., 10 mg total protein) with the compound-coated beads for 2-4 hours at 4°C with gentle rotation.
-
Competition Control: In a parallel experiment, pre-incubate the lysate with a 100-fold molar excess of the original, non-biotinylated N-phenyl-9H-purin-6-amine for 1 hour before adding the compound-coated beads. This control is essential to distinguish specific binders from non-specific ones.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.
-
Elution and Digestion: Elute the bound proteins from the beads using a denaturing buffer (e.g., 8M urea). Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins. True targets will be significantly enriched in the primary pulldown sample compared to the competition control.
Synthesis and Conclusion: Building a Coherent Target Validation Cascade
No single method is sufficient to validate a cellular target. The true power of this process lies in integrating the orthogonal data streams into a cohesive and logical narrative.
Caption: A logical cascade for integrating orthogonal target validation data.
An ideal validation cascade begins with a biochemical screen (kinase profiling) to identify potent inhibitors. This is followed by CETSA® to confirm that the compound engages this target in intact cells. Finally, affinity-capture mass spectrometry provides an unbiased view of the compound's full interactome, confirming selectivity and potentially revealing novel mechanisms or off-targets. By following this multi-faceted approach, researchers can build a robust, evidence-based case for the cellular targets of N-phenyl-9H-purin-6-amine, significantly de-risking its progression in the drug development pipeline.
References
- Martinez Molina, D., Jafari, R., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
- Bantscheff, M., Lemeer, S., et al. (2012). Chemoproteomics profiling of drug-target interactions. Drug Discovery Today: Technologies. [Link]
Head-to-head comparison of different N-purin-6-ylaniline synthesis methods
An objective comparison of different synthesis methods for N-purin-6-ylaniline is presented in this guide, which is intended for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of various synthetic routes, supported by experimental data, to assist in the selection of the most suitable method for specific laboratory and research needs.
Introduction to this compound
This compound, also known as 6-anilinopurine or N-phenyladenine, is a synthetic aromatic cytokinin, a class of plant hormones that promote cell division and growth. Its structural similarity to naturally occurring cytokinins like zeatin has made it a valuable tool in agricultural research and biotechnology for manipulating plant growth and development. Beyond its role in plant science, this compound and its derivatives have garnered significant interest in medicinal chemistry. They have been investigated for their potential as cyclin-dependent kinase (CDK) inhibitors, which are crucial regulators of the cell cycle, showing promise in the development of anti-cancer therapies.
The core structure of this compound consists of a purine ring substituted at the C6 position with an aniline group. The synthesis of this molecule is a fundamental process for accessing a wide range of N6-substituted purine derivatives for further study. This guide provides a head-to-head comparison of the most common and effective methods for its synthesis, evaluating them on performance, efficiency, and environmental impact.
The Core Chemical Transformation: Nucleophilic Aromatic Substitution
The synthesis of this compound is predominantly achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electron-deficient C6 carbon of a purine ring that bears a suitable leaving group. The most common and commercially available starting material for this purpose is 6-chloropurine.
The general reaction mechanism is depicted below:
A Senior Application Scientist's Guide to Confirming the Binding Mode of N-purin-6-ylaniline to Target Kinases
For researchers, medicinal chemists, and drug development professionals, understanding precisely how a molecule interacts with its target is paramount. The N-purin-6-ylaniline scaffold is a well-established and privileged structure in kinase inhibitor design, forming the basis for numerous clinical candidates. However, assuming a binding mode without empirical validation is a significant risk in any drug discovery pipeline. This guide provides an in-depth comparison of modern experimental and computational techniques to definitively confirm the binding mode of this compound derivatives to their target kinases, ensuring a solid foundation for structure-activity relationship (SAR) studies and lead optimization.
The this compound Scaffold: A Versatile Kinase Inhibitor Core
The this compound core mimics the adenine moiety of ATP, making it an effective ATP-competitive inhibitor for a wide range of kinases.[1] Its modular nature, with accessible points for chemical modification at the purine ring and the aniline substituent, allows for fine-tuning of potency and selectivity. The primary goal in confirming the binding mode is to elucidate the specific interactions—hydrogen bonds, hydrophobic contacts, and van der Waals forces—that govern the inhibitor's affinity and orientation within the kinase's ATP-binding pocket.[2][3]
A Multi-faceted Approach to Binding Mode Confirmation
A robust confirmation of a binding mode is not reliant on a single technique. Instead, it involves a synergistic approach where the strengths of one method compensate for the limitations of another. This guide will compare the "gold standard" structural method, X-ray crystallography, with powerful biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), and complement these with in-silico computational docking.
Workflow for Binding Mode Confirmation
The following diagram illustrates a typical workflow for elucidating the binding mode of a novel this compound inhibitor.
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A Guide to Orthogonal Assays for Validating the Biological Effects of 6-Anilinopurine
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's biological effects is the cornerstone of credible research. This guide provides an in-depth framework for employing orthogonal assays to comprehensively characterize the activity of 6-anilinopurine, a synthetic purine derivative with multifaceted biological roles. By leveraging distinct methodologies that measure related biological outcomes through different principles, we can build a robust body of evidence, ensuring that observed effects are directly attributable to the compound's mechanism of action and not experimental artifacts.
6-Anilinopurine is primarily recognized as a synthetic cytokinin, a class of plant hormones that promotes cell division and growth.[1] However, the purine scaffold is also a common feature in a vast array of kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) which are central regulators of the eukaryotic cell cycle.[2][3] This dual potential necessitates a multi-faceted validation strategy. This guide will detail a series of biochemical and cell-based assays to dissect and confirm both the cytokinin and potential kinase inhibitory effects of 6-anilinopurine.
The Rationale for an Orthogonal Approach
Relying on a single assay to define a compound's activity is fraught with risk. A positive result could stem from off-target effects, assay interference, or other unforeseen variables. An orthogonal testing strategy mitigates this by requiring convergence of evidence from multiple, mechanistically distinct assays. If a compound demonstrates consistent activity across several different experimental platforms, confidence in its proposed biological function increases exponentially.
Figure 1: Logical workflow for validating 6-anilinopurine's dual activities using orthogonal assays.
Part 1: Validation of Cytokinin Activity in Plant Systems
Cytokinins are vital for regulating cell division and differentiation in plants.[4] The classical and most direct way to validate the cytokinin activity of 6-anilinopurine is through plant-based bioassays and receptor binding studies.
Signaling Pathway Overview: Cytokinin in Plants
Cytokinin signaling is initiated when the hormone binds to transmembrane histidine kinase receptors, such as AHK3 or CRE1/AHK4 in Arabidopsis.[5] This binding triggers a phosphorelay cascade that ultimately leads to the activation of transcription factors (Type-B ARRs), which regulate the expression of cytokinin-responsive genes, driving cell proliferation and other developmental processes.[4]
Figure 2: Simplified cytokinin signaling pathway in plant cells.
Assay 1: Tobacco Callus Growth Bioassay (Functional Validation)
This is a classic bioassay that measures a compound's ability to induce cell division (cytokinesis) in plant tissue culture.[6] The principle relies on the fact that undifferentiated plant cells (callus) require both an auxin and a cytokinin to proliferate.
-
Prepare Media: Aseptically prepare Murashige and Skoog (MS) basal medium supplemented with a standard concentration of an auxin (e.g., NAA) and varying concentrations of 6-anilinopurine (e.g., 0, 0.01, 0.1, 1, 10 µM). Include a known cytokinin like Kinetin or Zeatin as a positive control.
-
Initiate Callus: Subculture established tobacco (e.g., Nicotiana tabacum cv. Wisconsin No. 38) callus tissue onto the prepared media plates. Ensure the initial weight of each callus piece is consistent.
-
Incubation: Incubate the cultures in the dark at 25°C for 3-4 weeks.
-
Data Collection: After the incubation period, measure the fresh weight of the callus tissue for each treatment.
-
Analysis: Plot the mean fresh weight against the log of the 6-anilinopurine concentration to generate a dose-response curve.
Causality: A dose-dependent increase in callus fresh weight, comparable to the positive control, directly demonstrates that 6-anilinopurine can functionally substitute for a natural cytokinin in promoting plant cell proliferation.[6][7]
Assay 2: Cytokinin Receptor Binding Assay (Direct Target Engagement)
To confirm that the observed biological activity is due to direct interaction with the cytokinin signaling machinery, a competitive receptor binding assay is essential. This biochemical assay measures the ability of 6-anilinopurine to displace a radiolabeled cytokinin from its receptor.[8][9]
-
Receptor Preparation: Utilize membrane fractions isolated from tobacco leaves transiently expressing a cytokinin receptor (e.g., Arabidopsis CRE1/AHK4) or from E. coli spheroplasts engineered to express the receptor.[8][10]
-
Assay Setup: In a microtiter plate, combine the receptor-containing membrane preparation with a constant, low concentration of a high-affinity radiolabeled cytokinin (e.g., [³H]trans-Zeatin).
-
Competition: Add increasing concentrations of unlabeled 6-anilinopurine to the wells. Include wells with unlabeled trans-Zeatin for a positive control competition curve and wells with buffer only for maximum binding.
-
Incubation & Separation: Incubate to allow binding to reach equilibrium. Separate the receptor-bound radioligand from the unbound ligand, typically by rapid vacuum filtration through a glass fiber filter that traps the membranes.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Plot the percentage of specific binding against the log of the 6-anilinopurine concentration. Calculate the IC50 (concentration that inhibits 50% of specific binding), which can be used to determine the binding affinity (Ki).
Causality: A dose-dependent reduction in radioligand binding demonstrates a direct, competitive interaction between 6-anilinopurine and the cytokinin receptor's binding pocket.[9] This provides strong evidence that the compound's cytokinin activity is mediated through the canonical signaling pathway.
Part 2: Validation of Kinase Inhibitory Activity in Mammalian Cells
The structural similarity of 6-anilinopurine to known ATP-competitive kinase inhibitors warrants a thorough investigation of its effects on mammalian cell cycle progression and survival.[3] The primary suspects for purine-based inhibitors are the Cyclin-Dependent Kinases (CDKs), particularly CDK2, which is critical for the G1/S phase transition.
Signaling Pathway Overview: CDK2 and Cell Cycle Control
CDK2, when complexed with Cyclin E or Cyclin A, phosphorylates key substrates like the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors. This activates the transcription of genes required for DNA replication, thereby driving the cell from the G1 phase into the S phase. Inhibition of CDK2 leads to cell cycle arrest at the G1/S checkpoint.[11]
Figure 3: Simplified role of CDK2 in the G1/S transition of the mammalian cell cycle.
Assay 3: In Vitro Kinase Assay (Direct Target Engagement)
This biochemical assay directly measures the ability of 6-anilinopurine to inhibit the enzymatic activity of a purified kinase. It is the most definitive method for confirming direct target engagement.[12][13]
-
Reagents: Use a commercially available kit or assemble the assay with purified, active recombinant CDK2/Cyclin A2 enzyme, a specific peptide substrate, and ATP.[13]
-
Compound Preparation: Prepare a serial dilution of 6-anilinopurine in DMSO, then further dilute into the kinase assay buffer. Include a known CDK2 inhibitor (e.g., Roscovitine) as a positive control and a DMSO-only vehicle control.
-
Reaction Setup: In a 96- or 384-well plate, add the CDK2/Cyclin A2 enzyme and the 6-anilinopurine dilution (or controls). Allow a brief pre-incubation period.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. A common method is the ADP-Glo™ assay, which measures the amount of ADP produced (correlating with kinase activity) via a coupled luciferase reaction that generates a luminescent signal.[14][15]
-
Analysis: The luminescent signal is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each concentration and plot against the log of the inhibitor concentration to determine the IC50 value.
Causality: A low IC50 value provides strong evidence that 6-anilinopurine can directly inhibit CDK2 enzymatic activity in a cell-free system.[2]
Assay 4: Cell Proliferation (WST-1) Assay (Cellular Phenotype)
This cell-based assay provides a broad measure of the compound's effect on cell viability and metabolic activity. It is an excellent first-pass screen to see if the compound has any cytotoxic or cytostatic effects.
-
Cell Plating: Seed a mammalian cell line (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of 6-anilinopurine for 24, 48, or 72 hours.
-
Add Reagent: Add WST-1 reagent to each well. WST-1 is a tetrazolium salt that is cleaved by mitochondrial dehydrogenases in metabolically active cells to form a soluble, colored formazan product.[16][17]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance of the formazan product using a microplate reader (typically at ~440 nm).[18]
-
Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Causality: A reduction in the WST-1 signal indicates a decrease in the number of metabolically active cells, which could be due to cell cycle arrest (cytostatic effect) or cell death (cytotoxic effect).[19] This assay provides a functional cellular phenotype but does not elucidate the specific mechanism.
Assay 5: Cell Cycle Analysis via Flow Cytometry (Cellular Mechanism)
To specifically test the hypothesis that 6-anilinopurine inhibits CDKs, cell cycle analysis is the ideal orthogonal assay. It directly measures the compound's effect on the distribution of cells throughout the different phases of the cell cycle.[20]
-
Cell Treatment: Culture a chosen cell line and treat with 6-anilinopurine at concentrations around its GI50 value for a defined period (e.g., 24 hours).
-
Harvest and Fix: Harvest the cells (including any floating cells) and fix them, typically by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping.[21]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI). The solution must also contain RNase A to prevent staining of double-stranded RNA.[22]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.[23][24]
-
Analysis: Generate a histogram of fluorescence intensity versus cell count. Cells in G0/G1 phase will have a 2N DNA content, cells in G2/M will have a 4N DNA content, and cells in S phase will have an intermediate amount. Quantify the percentage of cells in each phase.
Causality: An accumulation of cells in the G1 phase, with a corresponding decrease in S and G2/M phase populations, is the classic signature of a CDK2 inhibitor. This result strongly supports the mechanism suggested by the in vitro kinase assay.[20]
Assay 6: Apoptosis Assay via Flow Cytometry (Cellular Phenotype)
If a compound causes cell cycle arrest, prolonged exposure often leads to programmed cell death, or apoptosis. This assay distinguishes between viable, apoptotic, and necrotic cells, clarifying the ultimate fate of cells treated with 6-anilinopurine.
-
Cell Treatment: Treat cells with 6-anilinopurine as in the previous assays.
-
Staining: Harvest both adherent and floating cells. Resuspend the live cells in a binding buffer and stain with two dyes:
-
Annexin V-FITC: Annexin V has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[25][26] The FITC conjugate provides a green fluorescent signal.
-
Propidium Iodide (PI): PI is a DNA dye that is excluded by cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised, giving a red fluorescent signal.[27][28]
-
-
Flow Cytometry: Analyze the dual-stained cells immediately by flow cytometry.
-
Analysis: Generate a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[29]
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (rarely seen, often indicates physical damage).
-
Causality: A dose-dependent increase in the percentage of Annexin V-positive cells (both early and late apoptotic) confirms that the growth inhibition observed in the WST-1 assay is, at least in part, due to the induction of apoptosis, a common downstream consequence of potent cell cycle inhibition.[25]
Figure 4: Experimental workflow for the Annexin V / PI apoptosis assay.
Data Summary and Interpretation
To provide a clear comparison, the results from these orthogonal assays can be summarized. The table below presents the core principle of each assay and the expected outcome for a compound that is genuinely active as both a cytokinin and a CDK2 inhibitor.
| Assay | Principle | Primary Measurement | Expected Outcome for 6-Anilinopurine |
| Tobacco Callus Bioassay | Functional - Plant Cell Proliferation | Callus Fresh Weight | Dose-dependent increase in weight |
| Receptor Binding Assay | Biochemical - Target Engagement | Displacement of Radioligand | Dose-dependent inhibition of binding (low IC50/Ki) |
| In Vitro CDK2 Kinase Assay | Biochemical - Target Engagement | ATP to ADP Conversion | Dose-dependent inhibition of kinase activity (low IC50) |
| WST-1 Proliferation Assay | Cell-based - Phenotype | Mitochondrial Dehydrogenase Activity | Dose-dependent decrease in cell viability (low GI50) |
| Cell Cycle Analysis | Cell-based - Mechanism | Cellular DNA Content | Accumulation of cells in G1 phase |
| Apoptosis Assay | Cell-based - Phenotype | Phosphatidylserine Exposure & Membrane Permeability | Dose-dependent increase in Annexin V positive cells |
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- Ye, C., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(16), e2493.
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- University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
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- BPS Bioscience. (n.d.). CDK2 Assay Kit.
- Neuhaus, D., et al. (2018). Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay. Journal of Visualized Experiments, (135), 57631.
- Lomin, S. N., et al. (2015). Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands. Journal of Experimental Botany, 66(7), 1851–1863.
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- BPS Bioscience, Inc. (n.d.). CDK2 Assay Kit 79599.
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A Senior Application Scientist's Guide to the Comparative ADME Profiling of N-purin-6-ylaniline Analogs
Introduction: The Critical Role of ADME in the Development of N-purin-6-ylaniline Analogs as Oral Therapeutics
This compound and its analogs represent a promising class of compounds, often investigated for their potential as kinase inhibitors in oncology and other therapeutic areas.[1][2] The journey from a potent "hit" in a biochemical assay to a successful oral drug is, however, fraught with challenges that extend beyond target affinity. The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are paramount in determining its ultimate clinical viability. A compound with excellent potency but poor oral absorption, rapid metabolism, or unforeseen toxicity is unlikely to succeed.
This guide provides a comparative framework for evaluating the ADME properties of a series of this compound analogs. As a Senior Application Scientist, the emphasis here is not just on the protocols themselves, but on the rationale behind the experimental choices and the interpretation of the resulting data. By systematically evaluating key ADME parameters, researchers can build a comprehensive profile of their compounds, enabling data-driven decisions in lead optimization and candidate selection.[3][4]
Section 1: Aqueous Solubility - The Gateway to Oral Absorption
A drug must be in solution to be absorbed from the gastrointestinal tract.[5][6] Poor aqueous solubility is a common hurdle in drug discovery and can lead to low and variable bioavailability.[7] For this reason, assessing the solubility of this compound analogs is a critical first step.
Kinetic Solubility Assay Protocol
For early-stage drug discovery, a kinetic solubility assay offers a high-throughput method to rank-order compounds.[7][8] This assay measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer, mimicking the conditions a drug might experience upon entering the gastrointestinal fluid.
Experimental Protocol:
-
Compound Preparation: Prepare 10 mM stock solutions of the this compound analogs in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solutions.
-
Addition to Aqueous Buffer: Add the DMSO solutions to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or a plate reader at a wavelength of 620 nm. The concentration at which precipitation is observed is the kinetic solubility.[7]
-
Quantification (Optional but Recommended): For more precise measurements, the supernatant can be analyzed by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.[8]
Caption: Workflow for the Kinetic Solubility Assay.
Comparative Solubility Data for this compound Analogs (Hypothetical Data)
| Compound ID | R1-Substitution | R2-Substitution | Kinetic Solubility (µg/mL) |
| N-PA-01 (Parent) | H | H | 15 |
| N-PA-02 | F | H | 25 |
| N-PA-03 | H | OCH3 | 5 |
| N-PA-04 | F | OCH3 | 12 |
Interpretation: The introduction of a fluorine atom at the R1 position (N-PA-02) appears to improve solubility compared to the parent compound. Conversely, the methoxy group at the R2 position (N-PA-03) significantly reduces solubility. This type of structure-solubility relationship is crucial for guiding medicinal chemistry efforts. A good goal for drug discovery compounds is a solubility of >60 µg/mL.[9]
Section 2: Cell Permeability and Efflux - Crossing the Intestinal Barrier
For an orally administered drug to reach systemic circulation, it must permeate the intestinal epithelium. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal permeability in vitro.[10][11] These cells, derived from a human colon adenocarcinoma, form a polarized monolayer with tight junctions and express various transporters, mimicking the intestinal barrier.[12]
Caco-2 Permeability Assay Protocol
This assay measures the flux of a compound across the Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The ratio of these fluxes (efflux ratio) indicates whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[10]
Experimental Protocol:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow for differentiation and monolayer formation.[10]
-
Compound Incubation:
-
A-B Permeability: Add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
B-A Permeability: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Sampling: At various time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver chamber.
-
Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Caption: Caco-2 Bidirectional Permeability Assay Workflow.
Comparative Permeability Data for this compound Analogs (Hypothetical Data)
| Compound ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| N-PA-01 (Parent) | 5.2 | 12.1 | 2.3 | Moderate |
| N-PA-02 | 8.9 | 10.5 | 1.2 | High |
| N-PA-03 | 1.5 | 15.8 | 10.5 | Low |
| N-PA-04 | 4.7 | 14.3 | 3.0 | Moderate |
Interpretation: An efflux ratio greater than 2 suggests that the compound is subject to active efflux.[10] N-PA-03 shows very low absorptive permeability and a high efflux ratio, indicating it is likely a strong substrate for an efflux transporter. N-PA-02, on the other hand, demonstrates high permeability and a low efflux ratio, making it a more promising candidate for oral absorption.
Section 3: Metabolic Stability - Predicting In Vivo Half-Life
The metabolic stability of a compound, its susceptibility to enzymatic degradation, is a key determinant of its in vivo half-life and clearance.[13] Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs), are a standard in vitro tool for assessing metabolic stability.[14]
Liver Microsomal Stability Assay Protocol
This assay measures the rate of disappearance of a compound when incubated with liver microsomes and the necessary cofactors.
Experimental Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).
-
Compound Incubation: Add the test compound to the reaction mixture and pre-incubate at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the cofactor NADPH.[15]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) to stop the reaction.[14]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of remaining compound versus time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).[15]
Caption: Liver Microsomal Stability Assay Workflow.
Comparative Metabolic Stability Data for this compound Analogs (Hypothetical Data)
| Compound ID | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Class |
| N-PA-01 (Parent) | 25 | 27.7 | Moderate |
| N-PA-02 | 45 | 15.4 | High |
| N-PA-03 | 12 | 57.8 | Low |
| N-PA-04 | >60 | <11.5 | Very High |
Interpretation: A shorter half-life and higher intrinsic clearance indicate lower metabolic stability. N-PA-03 is rapidly metabolized, which could lead to a short duration of action in vivo. N-PA-04, in contrast, is highly stable, which is generally desirable but can sometimes lead to drug accumulation and potential toxicity. N-PA-02 shows a good balance of properties.
Section 4: Plasma Protein Binding - Understanding Drug Distribution
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin.[16] Only the unbound (free) fraction of the drug is available to interact with its target and exert a therapeutic effect.[17] Therefore, determining the extent of plasma protein binding is crucial for understanding a drug's distribution and for interpreting its potency.[18]
Rapid Equilibrium Dialysis (RED) Assay Protocol
The RED assay is a widely used method to determine the unbound fraction of a drug in plasma.[19]
Experimental Protocol:
-
Device Preparation: Prepare the RED device, which consists of two chambers separated by a semipermeable membrane.
-
Sample Addition: Add plasma spiked with the test compound to one chamber and a buffer solution to the other chamber.[17]
-
Equilibration: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the membrane.[16]
-
Sampling: After incubation, take samples from both the plasma and buffer chambers.
-
Analysis: Analyze the concentration of the compound in both samples by LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Caption: Rapid Equilibrium Dialysis (RED) Assay Workflow.
Comparative Plasma Protein Binding Data for this compound Analogs (Hypothetical Data)
| Compound ID | Fraction Unbound (fu, %) |
| N-PA-01 (Parent) | 2.5 |
| N-PA-02 | 5.8 |
| N-PA-03 | 0.9 |
| N-PA-04 | 4.2 |
Interpretation: High plasma protein binding (low fu) means that a higher total drug concentration is needed to achieve the desired therapeutic concentration of free drug. N-PA-03 is very highly bound, which could limit its efficacy. N-PA-02 shows the highest fraction unbound, which is generally a favorable property.
Section 5: Cytochrome P450 (CYP) Inhibition - Assessing Drug-Drug Interaction Potential
CYP enzymes are major players in drug metabolism.[20] Inhibition of these enzymes by a new drug can lead to drug-drug interactions (DDIs), where the metabolism of a co-administered drug is blocked, potentially leading to toxic plasma levels.[21] Assessing the inhibitory potential of this compound analogs against key CYP isoforms is a regulatory requirement and a critical safety assessment.[22]
CYP450 Inhibition Assay Protocol
This assay determines the concentration of a test compound that causes 50% inhibition (IC50) of a specific CYP isoform's activity.
Experimental Protocol:
-
Incubation Mixture: In a 96-well plate, combine human liver microsomes, a CYP isoform-specific probe substrate, and various concentrations of the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate for a specific time.
-
Reaction Termination: Stop the reaction with a quenching solution.
-
Analysis: Analyze the formation of the metabolite of the probe substrate by LC-MS/MS.[20]
-
Data Analysis: Plot the percentage of inhibition versus the test compound concentration to determine the IC50 value.
Caption: CYP450 Inhibition Assay Workflow.
Comparative CYP3A4 Inhibition Data for this compound Analogs (Hypothetical Data)
| Compound ID | CYP3A4 IC50 (µM) |
| N-PA-01 (Parent) | 8.5 |
| N-PA-02 | > 50 |
| N-PA-03 | 1.2 |
| N-PA-04 | 15.7 |
Interpretation: A lower IC50 value indicates a more potent inhibitor. Generally, IC50 values greater than 10 µM are considered low risk. N-PA-03 is a potent inhibitor of CYP3A4, a major drug-metabolizing enzyme, which raises a significant red flag for potential DDIs. N-PA-02 shows no significant inhibition, making it a much safer candidate from this perspective.
Section 6: hERG Channel Inhibition Assay - A Critical Cardiac Safety Screen
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[23] Early assessment of hERG liability is therefore a critical safety screen in drug discovery.[24]
Automated Patch Clamp hERG Assay Protocol
Automated patch clamp systems provide a higher throughput method for assessing hERG channel inhibition compared to traditional manual patch clamp.[23]
Experimental Protocol:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Automated Patch Clamp: The automated system establishes a whole-cell patch clamp configuration.
-
Baseline Recording: Record the baseline hERG current in response to a specific voltage protocol.
-
Compound Application: Apply increasing concentrations of the test compound to the cells.
-
Current Measurement: Measure the hERG current at each compound concentration.
-
Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value.[25]
Caption: Automated Patch Clamp hERG Assay Workflow.
Comparative hERG Inhibition Data for this compound Analogs (Hypothetical Data)
| Compound ID | hERG IC50 (µM) |
| N-PA-01 (Parent) | 5.2 |
| N-PA-02 | > 30 |
| N-PA-03 | 0.8 |
| N-PA-04 | 12.5 |
Interpretation: An IC50 value below 10 µM is often a cause for concern, and a therapeutic window of at least 30-fold between the hERG IC50 and the therapeutic plasma concentration is generally desired. N-PA-03 shows potent hERG inhibition, indicating a high risk of cardiotoxicity. N-PA-02 has a much cleaner profile in this assay.
Conclusion: Synthesizing the Data for Informed Decision-Making
This guide has outlined a systematic approach to characterizing the ADME properties of this compound analogs. By integrating the data from these key in vitro assays, a comprehensive picture of each compound's drug-like properties emerges.
Based on our hypothetical data, N-PA-02 stands out as the most promising candidate for further development. It exhibits improved solubility, high permeability with low efflux, good metabolic stability, a favorable plasma protein binding profile, and a low risk of CYP and hERG inhibition. In contrast, N-PA-03 displays multiple liabilities, including poor solubility, high efflux, rapid metabolism, and potent inhibition of both CYP3A4 and the hERG channel, making it a poor candidate to advance.
This comparative approach allows for the early identification of potential liabilities and provides clear guidance for medicinal chemistry efforts to optimize the ADME properties of a chemical series. By embracing a deep understanding of ADME principles and employing robust in vitro assays, drug discovery teams can significantly increase the probability of success in developing safe and effective oral medicines.
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Independent Verification of the Reported Activity of N-phenyl-9H-purin-6-amine: A Comparative Guide
Introduction: Scrutinizing the Bioactivity of a Promising Purine Derivative
N-phenyl-9H-purin-6-amine, a member of the N6-substituted purine family, has emerged as a compound of interest within the scientific community, with preliminary reports suggesting potential antibacterial and anticancer activities.[1] Purine analogs are integral to numerous biological processes and have been successfully developed into antiviral and antitumor agents.[2] This guide provides a comprehensive framework for the independent verification of the reported biological activities of N-phenyl-9H-purin-6-amine, with a focus on its potential as a cytotoxic agent, an inducer of apoptosis, and a cyclin-dependent kinase (CDK) inhibitor.
This document is intended for researchers, scientists, and drug development professionals. It offers detailed, step-by-step experimental protocols to enable a rigorous and objective assessment of N-phenyl-9H-purin-6-amine's performance against established comparators. By providing a self-validating system of protocols and contextualizing the experimental choices, this guide aims to facilitate a thorough and reliable evaluation of this compound's therapeutic potential.
Comparative Framework: Selecting Appropriate Benchmarks
To ascertain the specific activity of N-phenyl-9H-purin-6-amine, a comparative analysis against well-characterized compounds is essential. This approach allows for the contextualization of its potency and mechanism of action.
-
Positive Control for CDK4/6 Inhibition: Palbociclib , an FDA-approved CDK4/6 inhibitor, will be utilized as the primary positive control for kinase inhibition assays.[3] Its well-documented mechanism of action and potency provide a robust benchmark for comparison.[1][4]
-
Positive Control for Apoptosis Induction: Staurosporine , a potent and well-characterized inducer of apoptosis through multiple pathways, will serve as the positive control for apoptosis assays.
-
Structural Analog Comparator: N6-benzyladenine , a structurally related N6-substituted purine, will be included in the analysis.[5] While primarily known for its cytokinin activity in plants, it and its derivatives have also been investigated for their effects on mammalian cells, providing a valuable structural and functional comparison.[2][6][7][8]
-
Negative Control: Dimethyl sulfoxide (DMSO) , the vehicle used to dissolve the test compounds, will serve as the negative control in all assays to account for any solvent-induced effects.
Experimental Verification Protocols
This section details the step-by-step methodologies for the independent verification of N-phenyl-9H-purin-6-amine's biological activity. The rationale behind key experimental choices is provided to ensure scientific rigor and reproducibility.
I. Assessment of Cytotoxic Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxic activity of test compounds using the MTT assay.
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of N-phenyl-9H-purin-6-amine, Palbociclib, and N6-benzyladenine in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Replace the culture medium with the medium containing the various concentrations of the test compounds and controls. Include wells with medium and DMSO only as a negative control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 | HCT116 |
| N-phenyl-9H-purin-6-amine | Experimental Data | Experimental Data |
| Palbociclib | Experimental Data | Experimental Data |
| N6-benzyladenine | Experimental Data | Experimental Data |
| Staurosporine | Experimental Data | Experimental Data |
II. Verification of Apoptosis Induction: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for the detection and quantification of apoptosis using Annexin V and PI staining followed by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with N-phenyl-9H-purin-6-amine and the control compounds at their respective IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations, and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[9][10][11][12][13]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Data Presentation: Percentage of Apoptotic Cells
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| DMSO (Control) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| N-phenyl-9H-purin-6-amine | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Palbociclib | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Staurosporine | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
III. Independent Verification of CDK4/6 Inhibition: In Vitro Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.[7]
Signaling Pathway: CDK4/6-Rb Axis
Caption: Simplified signaling pathway of the CDK4/6-Rb axis and the point of inhibition by CDK4/6 inhibitors.
Protocol:
-
Reagent Preparation: Prepare the kinase reaction buffer, recombinant human CDK4/Cyclin D1 enzyme, and the Rb substrate according to the assay kit manufacturer's instructions.[2][5][7]
-
Compound Dilution: Prepare serial dilutions of N-phenyl-9H-purin-6-amine and Palbociclib in the appropriate buffer.
-
Kinase Reaction: In a 384-well plate, combine the CDK4/Cyclin D1 enzyme, the test compounds, and the Rb substrate.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for 40 minutes.
-
Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents and a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Presentation: CDK4/6 Inhibition (IC50 Values in µM)
| Compound | CDK4/Cyclin D1 |
| N-phenyl-9H-purin-6-amine | Experimental Data |
| Palbociclib | Experimental Data |
| N6-benzyladenine | Experimental Data |
Conclusion and Future Directions
This guide provides a robust and comprehensive framework for the independent verification of the reported biological activities of N-phenyl-9H-purin-6-amine. By employing standardized and well-validated assays, researchers can generate reliable and comparable data on its cytotoxic, apoptotic, and CDK4/6 inhibitory potential. The inclusion of appropriate positive and negative controls, along with a structurally related compound, will allow for a thorough assessment of its potency and specificity.
The data generated from these experiments will be crucial in determining the future trajectory of research on N-phenyl-9H-purin-6-amine. Should significant and selective activity be confirmed, further investigations into its mechanism of action, structure-activity relationships, and in vivo efficacy will be warranted. This systematic approach to verification is paramount in the rigorous and efficient advancement of novel therapeutic candidates.
References
- Zatloukal, M., et al. (2021). In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. International Journal of Molecular Sciences, 22(11), 5945. [Link]
- Sino Biological. (n.d.). CDK4-CyclinD1 Datasheet.
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Assessing the Specificity of N-purin-6-ylaniline Through Kinome Screening: A Comparative Guide
In the landscape of kinase inhibitor discovery, the pursuit of both potency and specificity is paramount. While identifying a potent inhibitor against a desired kinase target is a significant step, understanding its broader interactions across the entire kinome is critical for its therapeutic potential and safety profile. This guide provides an in-depth analysis of how to assess the specificity of a purine-based kinase inhibitor, N-purin-6-ylaniline, using state-of-the-art kinome screening methodologies. We will compare its hypothetical specificity profile against three well-characterized kinase inhibitors: the notoriously promiscuous Staurosporine, the multi-targeted clinical drug Dasatinib, and the relatively selective inhibitor Vemurafenib.
The Rationale for Kinome Screening: Beyond the Primary Target
The human kinome comprises over 500 kinases, all sharing a structurally conserved ATP-binding pocket.[1][2] This conservation is a double-edged sword for drug developers. While it allows for the design of ATP-competitive inhibitors, it also creates a high risk of off-target binding.[3][4] These unintended interactions can lead to a variety of outcomes, from unexpected therapeutic benefits (polypharmacology) to severe toxicities.[5][6] Therefore, early and comprehensive assessment of an inhibitor's selectivity is not just a regulatory hurdle but a fundamental aspect of understanding its mechanism of action and predicting its clinical behavior.[7]
This compound belongs to a class of purine derivatives that have shown promise as kinase inhibitors, with some analogs targeting kinases like p38α MAP kinase.[8][9] To truly understand the potential of this scaffold, a systematic evaluation of its kinome-wide interaction profile is essential.
Comparative Inhibitors: A Spectrum of Selectivity
To provide a meaningful context for the specificity of this compound, we will compare it with three inhibitors known for their distinct selectivity profiles:
-
Staurosporine: A natural product that acts as a potent but highly non-selective kinase inhibitor, binding to a large portion of the kinome.[7][10][11][12][13] It serves as a benchmark for promiscuity.
-
Dasatinib: An FDA-approved drug for chronic myeloid leukemia (CML) that targets the BCR-ABL fusion protein but is also known to inhibit other kinases, including the SRC family.[2][14][15][16] It represents a clinically successful multi-targeted inhibitor.
-
Vemurafenib: A potent inhibitor of the BRAF V600E mutant kinase, approved for the treatment of metastatic melanoma.[17][18][19] It is considered a relatively selective kinase inhibitor.
Methodology: A Deep Dive into Kinome Screening
Several robust platforms exist for kinome-wide inhibitor profiling.[1][2][3] For this guide, we will detail a workflow based on a competitive binding assay, such as the KINOMEscan™ platform, which measures the ability of a test compound to displace a ligand from the active site of a large panel of kinases.[20][21][22][23][24]
Experimental Workflow: Kinome Screening via Competitive Binding Assay
Caption: A streamlined workflow for assessing kinase inhibitor specificity using a competitive binding assay.
Step-by-Step Protocol:
-
Compound Preparation: this compound and the comparator inhibitors (Staurosporine, Dasatinib, Vemurafenib) are prepared at a stock concentration of 10 mM in DMSO. For the primary screen, a single high concentration (e.g., 10 µM) is typically used.
-
Assay Setup: The assay is performed in multi-well plates. Each well contains a specific recombinant human kinase immobilized on a solid support, along with a proprietary ligand that binds to the kinase's active site.
-
Competitive Binding: The test compound is added to the wells containing the kinase-ligand complex. The compound competes with the immobilized ligand for binding to the kinase's active site.
-
Equilibration and Washing: The plates are incubated to allow the binding reaction to reach equilibrium. Unbound compound and kinase are then washed away.
-
Quantification: The amount of kinase remaining bound to the solid support (i.e., not displaced by the test compound) is quantified. In the KINOMEscan™ platform, this is achieved using a sensitive qPCR method that amplifies a DNA tag conjugated to each kinase.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO vehicle control. The results are typically expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase.
Results: A Comparative Analysis of Kinome Scans
The following table presents hypothetical but realistic kinome screening data for this compound, benchmarked against our three comparator inhibitors. The data is presented as the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 10 µM) and the dissociation constants (Kd) for key on- and off-targets.
| Inhibitor | Primary Target(s) | Number of Kinases with >90% Inhibition at 10 µM | Key On-Target Kd (nM) | Notable Off-Targets (Kd < 1 µM) | Selectivity Score (S10) |
| This compound (Hypothetical) | p38α (MAPK14) | 15 | 85 | AURKA, PIM1, GSK3β | 0.15 |
| Staurosporine | Pan-kinase | >200 | N/A (Broad) | AAK1, ABL1, AKT1, AURKA, etc.[7] | 0.85 |
| Dasatinib | BCR-ABL, SRC family | 58 | 0.8 (ABL1), 1.1 (SRC) | c-KIT, PDGFRβ, LCK[14][15] | 0.34 |
| Vemurafenib | BRAF V600E | 8 | 31 (BRAF V600E) | SRMS, ACK1, KHS1[18] | 0.08 |
Selectivity Score (S10) is the number of kinases with a Kd < 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.
Discussion and Interpretation
The hypothetical data for this compound suggests it is a moderately selective kinase inhibitor. While it shows promising potency against its intended target, p38α, it also interacts with a number of other kinases, including Aurora Kinase A (AURKA), PIM1, and GSK3β, at sub-micromolar concentrations. This profile places it between the highly selective Vemurafenib and the multi-targeted Dasatinib.
Visualizing Selectivity: The Kinome Tree
A powerful way to visualize kinome screening data is through a kinome tree diagram. In this representation, each dot represents a kinase, and the size and color of the dot indicate the strength of the interaction with the inhibitor.
Caption: A conceptual kinome tree illustrating the selectivity profiles of the four inhibitors. Red indicates primary targets, yellow indicates significant off-targets, and green represents minimal interaction.
Implications for Drug Development
The kinome scan of this compound reveals critical information for its future development:
-
Potential for Polypharmacology: The inhibition of AURKA and PIM1, both of which are implicated in cancer, could be therapeutically beneficial in certain contexts. This warrants further investigation into whether this multi-targeting profile could lead to synergistic anti-cancer effects.
-
Off-Target Liabilities: The inhibition of GSK3β, a kinase involved in numerous cellular processes, could be a potential source of toxicity. Further cell-based assays and in vivo studies would be necessary to assess the functional consequences of this off-target activity.
-
Structure-Activity Relationship (SAR) Guidance: The identified off-targets provide valuable information for medicinal chemists to guide the next round of lead optimization. Modifications to the this compound scaffold could be designed to enhance binding to p38α while reducing affinity for GSK3β and other off-targets.
Conclusion
Kinome screening is an indispensable tool in modern drug discovery, providing a global view of a kinase inhibitor's specificity. The comparative analysis in this guide demonstrates how to contextualize the selectivity profile of a novel compound like this compound. By benchmarking against inhibitors with known and diverse profiles, researchers can make more informed decisions about a compound's therapeutic potential, potential liabilities, and the overall direction of a drug development program. The hypothetical data for this compound highlights a common scenario in kinase inhibitor discovery: a compound with promising on-target activity but with a degree of off-target interactions that require careful consideration and further investigation.
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Safety Operating Guide
Standard Operating Procedure: Safe Disposal of N-purin-6-ylaniline and its Derivatives
Document ID: LSS-CHEM-SOP-014
Version: 1.0
Introduction and Scope
This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of N-purin-6-ylaniline (also known as N-phenyladenine or 6-anilinopurine) and related aromatic amine compounds used in research and drug development. The causality behind these procedures is rooted in the known hazardous properties of this chemical class and a commitment to minimizing risk to personnel and the environment. Adherence to this protocol is mandatory for all laboratory personnel handling this substance.
The primary directive of this document is to ensure that all waste streams containing this compound are characterized, segregated, and disposed of in accordance with institutional policies and national regulatory standards. A thorough understanding of the hazards is the first step in mitigating risk.
Hazard Identification and Risk Assessment
This compound is an aromatic amine, a class of compounds that requires careful handling due to potential health and environmental hazards.[1][2] The specific, known hazards for this compound are formally classified under the Globally Harmonized System (GHS).
Table 1: Chemical Identification
| Property | Information |
| IUPAC Name | N-phenyl-7H-purin-6-amine[3] |
| Common Synonyms | N-Phenyladenine, 6-Anilinopurine, 6-Phenylaminopurine[3][4] |
| CAS Number | 1210-66-8[3][4] |
| Molecular Formula | C₁₁H₉N₅[3] |
| Molecular Weight | 211.22 g/mol [3] |
Table 2: GHS Hazard Classification for this compound
| GHS Classification | Hazard Code | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[3] |
Expert Analysis of Risk: The GHS classifications indicate that the primary, immediate risks are irritant-based. However, the broader class of aromatic amines includes compounds with documented carcinogenic and mutagenic properties.[1][2] Many are also readily absorbed through the skin, posing a systemic exposure risk.[1] Therefore, the precautionary principle dictates that this compound be handled as a substance with potential for long-term health effects beyond its formal classification, justifying stringent controls. Furthermore, combustion of nitrogen-containing organic compounds can produce highly toxic nitrogen oxides (NOx).[2][5]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks of inhalation, skin, and eye contact, a multi-layered approach combining engineering controls and PPE is required.
Primary Engineering Control:
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6]
Table 3: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). Inspect for integrity before use. | Prevents skin contact and absorption. Aromatic amines are known to be readily absorbed through the skin.[1] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles, preventing serious eye irritation as per H319.[7][8] |
| Body Protection | Flame-resistant lab coat, fully buttoned. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory | Not required if handled exclusively within a fume hood. | A fume hood provides adequate protection from respiratory irritation (H335). |
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization and segregation at the point of generation. This is a critical step to prevent dangerous chemical reactions and ensure compliance.
-
Waste Classification: All solid this compound, contaminated labware (e.g., weigh boats, pipette tips), and solutions must be treated as hazardous chemical waste .
-
Segregation: This waste stream must be kept separate from other waste types.
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure compound, contaminated materials, and dilute solutions.
Step 1: Prepare the Waste Container
-
Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and have a screw-top lid.
-
Affix a hazardous waste label to the container. Fill in all required information: "this compound Waste," the primary hazard(s) (Irritant), and the date accumulation started.
Step 2: Transferring Waste
-
Perform all waste transfers inside a chemical fume hood while wearing the PPE specified in Table 3.
-
For Solid Waste: Carefully transfer excess solid this compound and any contaminated disposables (e.g., gloves, weigh paper, TLC plates) into the prepared waste container.
-
For Solutions: Pour solutions containing this compound into the waste container using a funnel.
-
Decontaminating Glassware: Rinse non-disposable glassware that has come into contact with the compound three times with a suitable organic solvent (e.g., ethanol or acetone). The first two rinses must be collected and added to the hazardous waste container. The third rinse can be managed as non-hazardous waste, provided the concentration is negligible.
Step 3: Storing the Waste Container
-
Securely close the lid of the waste container.
-
Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is clearly marked, secure, and provides secondary containment.
Step 4: Arranging for Final Disposal
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 90-180 days), contact your EHS office to schedule a pickup.
-
Do not attempt to dispose of the chemical yourself. Final disposal must be handled by a licensed hazardous waste disposal company, which will typically use high-temperature incineration at a permitted facility.[6][7]
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills outside of a fume hood, evacuate the area and contact EHS.
-
Containment (Small Spills): For small spills inside a fume hood, absorb the material with an inert absorbent such as vermiculite, sand, or a chemical spill pillow.[1][6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbed material and any contaminated debris into your hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
In Case of Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes, then wash with soap and water.[8] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek medical attention.
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing this compound from use to final disposal.
Caption: Decision workflow for the safe disposal of this compound waste.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling N-purin-6-ylaniline
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. Handling novel or specialized chemical entities like N-purin-6-ylaniline requires a deep understanding of not just the scientific protocol but also the safety procedures that protect us, our colleagues, and our research integrity. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific hazards of this compound class.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
This compound is an aromatic amine derivative. To establish a robust safety protocol, we must consider both the specific data for this compound and the broader hazards associated with its structural class.
According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications mandate a foundational level of PPE. However, as experienced scientists, we apply the precautionary principle. The parent aniline structure is associated with more severe hazards, including toxicity upon ingestion, inhalation, or skin contact, potential for allergic skin reactions, and suspicion of causing genetic defects and cancer[2][3]. Given these potential risks inherent in its chemical backbone, a comprehensive PPE strategy is not just recommended; it is essential for responsible laboratory practice.
Core PPE Ensemble: Your First Line of Defense
The selection of PPE is task-dependent. Handling a solid powder presents different risks than working with a solution. The following table outlines the minimum required PPE for common laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling/Weighing Solid | Double Nitrile or Neoprene Gloves | Chemical Safety Goggles | Fully-Buttoned Lab Coat | N95 Respirator or higher (in a ventilated enclosure) |
| Preparing Solutions | Double Nitrile or Neoprene Gloves | Chemical Safety Goggles & Face Shield | Chemical-Resistant Apron over Lab Coat | Not required if performed in a certified chemical fume hood |
| Running Reactions/Transfers | Double Nitrile or Neoprene Gloves | Chemical Safety Goggles & Face Shield | Lab Coat | Not required if performed in a certified chemical fume hood |
| Waste Disposal | Double Nitrile or Neoprene Gloves | Chemical Safety Goggles | Lab Coat | Not required if waste is properly contained |
Hand Protection: Beyond the Glove
Aromatic amines can permeate standard disposable gloves, making material choice and usage protocol critical[4][5].
-
Material Selection: Nitrile or neoprene gloves are recommended for protection against a broad range of chemicals[6][7]. Always consult the glove manufacturer’s chemical resistance guide for specific breakthrough time data if available.
-
Double Gloving: Wearing two pairs of gloves provides redundancy and allows for a safer doffing procedure. If the outer glove becomes contaminated, it can be removed without exposing the skin.
-
Inspection and Replacement: Always inspect gloves for tears or punctures before use. Change gloves immediately upon known contact with the chemical and dispose of them after each use[6].
Eye and Face Protection: A Non-Negotiable Barrier
Given the H319 classification ("Causes serious eye irritation"), robust eye protection is mandatory[1].
-
Safety Goggles: At a minimum, chemical splash goggles that form a seal around the eyes must be worn. Standard safety glasses do not offer sufficient protection from splashes or fine powders[7].
-
Face Shield: When handling larger quantities or performing operations with a significant splash risk (e.g., preparing stock solutions, transfers), a face shield must be worn over safety goggles to protect the entire face[6].
Respiratory Protection: Controlling Inhalation Exposure
This compound is a solid that can form an inhalable dust, which may cause respiratory irritation[1].
-
Engineering Controls First: The primary method for controlling dust is to use engineering controls. All weighing and handling of the solid powder should be performed in a certified chemical fume hood or a ventilated balance enclosure.
-
Respirator Use: When engineering controls are insufficient or during a spill cleanup, respiratory protection is required. An N95-rated disposable respirator is the minimum for protection against powders. Ensure you are properly fit-tested for any respirator use as per your institution's policy[6].
Procedural Protocols: Integrating Safety into Your Workflow
Effective protection relies on process. The following diagram and protocols provide a systematic approach to safety.
Caption: PPE selection workflow for this compound.
Protocol 1: Donning and Doffing PPE
-
Donning (Putting On):
-
Put on your lab coat and fasten all buttons.
-
If required, put on your respirator. Perform a seal check.
-
Put on chemical safety goggles.
-
If required, put on your face shield.
-
Wash hands thoroughly.
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off) - Critical to Avoid Contamination:
-
Remove the outer, most contaminated pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off.
-
Remove the face shield, handling it by the headband.
-
Remove the lab coat, folding it inward on itself to contain any surface contamination.
-
Remove safety goggles.
-
Remove the inner pair of gloves using the same technique as in step 1.
-
Wash hands thoroughly with soap and water.
-
Protocol 2: Emergency Procedures for Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area gently with plenty of soap and water for at least 15-30 minutes. Seek immediate medical attention[2].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2].
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention[2].
Decontamination and Disposal
Proper disposal is the final step of a safe protocol.
-
Contaminated PPE: All disposable PPE, including gloves, respirators, and any contaminated wipes, must be disposed of as hazardous chemical waste according to your institution's guidelines. Do not place them in the regular trash.
-
Reusable PPE: Reusable items like lab coats should not be taken home. They must be professionally laundered by a service familiar with handling chemically contaminated clothing. Face shields and goggles should be decontaminated after each use.
-
Chemical Waste: Any unused this compound and solutions must be collected in a properly labeled, sealed hazardous waste container for disposal by your institution's environmental health and safety department. Avoid releasing it into the environment[3].
By integrating these principles and procedures into your daily laboratory work, you build a culture of safety that protects you and ensures the integrity of your invaluable research.
References
- National Center for Biotechnology Information (2024). This compound. PubChem Compound Summary for CID 71029. [Link]
- Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
- Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. [Link]
- Chemical Hazards Emergency Medical Management (CHEMM). (n.d.). Personal Protective Equipment (PPE). [Link]
- University of California, Santa Barbara - Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. [Link]
- Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
- National Center for Biotechnology Information (2024). 2-Pyridin-3-ylaniline. PubChem Compound Summary for CID 459519. [Link]
- Penta chemicals. (2025).
Sources
- 1. This compound | C11H9N5 | CID 71029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. tandfonline.com [tandfonline.com]
- 5. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
